molecular formula C21H30N4O3 B527348 ERAP1-IN-2

ERAP1-IN-2

Cat. No.: B527348
M. Wt: 386.5 g/mol
InChI Key: NANCSMIHDBDNIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ERAP1-IN-2 is a novel competitive inhibitor of ERAP1 aminopeptidase activity.

Properties

Molecular Formula

C21H30N4O3

Molecular Weight

386.5 g/mol

IUPAC Name

1-[1-(4-acetylpiperazine-1-carbonyl)cyclohexyl]-3-(4-methylphenyl)urea

InChI

InChI=1S/C21H30N4O3/c1-16-6-8-18(9-7-16)22-20(28)23-21(10-4-3-5-11-21)19(27)25-14-12-24(13-15-25)17(2)26/h6-9H,3-5,10-15H2,1-2H3,(H2,22,23,28)

InChI Key

NANCSMIHDBDNIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2(CCCCC2)C(=O)N3CCN(CC3)C(=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ERAP1-IN-2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of ERAP1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to ERAP1 and its Role in Antigen Presentation

Endoplasmic reticulum aminopeptidase 1 (ERAP1) is a crucial enzyme in the adaptive immune response. Located in the endoplasmic reticulum, ERAP1 is a zinc-metallopeptidase that plays a key role in the final stages of antigen processing. Its primary function is to trim the N-terminus of peptide precursors that are transported into the ER, optimizing them for loading onto Major Histocompatibility Complex (MHC) class I molecules. This process is essential for the presentation of antigenic peptides on the cell surface to cytotoxic T-lymphocytes (CTLs), which are responsible for eliminating infected or malignant cells.

The activity of ERAP1 is highly specific. It preferentially trims peptides that are longer than the optimal 8-10 amino acids required for stable MHC class I binding. This "molecular ruler" function ensures that the presented peptide repertoire is appropriate for immune surveillance. Dysregulation of ERAP1 activity, often due to genetic polymorphisms, has been linked to various autoimmune diseases, cancers, and infectious diseases. Consequently, ERAP1 has emerged as a promising therapeutic target for modulating immune responses.

The General Mechanism of Action of ERAP1 Inhibitors

ERAP1 inhibitors are small molecules designed to modulate the enzymatic activity of ERAP1. By blocking the trimming of antigenic peptides, these inhibitors can alter the landscape of peptides presented by MHC class I molecules. This alteration of the immunopeptidome forms the basis of their therapeutic potential.

The core mechanism of action of ERAP1 inhibitors can be summarized as follows:

  • Binding to ERAP1: Inhibitors bind to the ERAP1 enzyme, either at the active site or at an allosteric site.

  • Inhibition of Peptidase Activity: This binding event prevents ERAP1 from cleaving the N-terminal amino acids of peptide precursors.

  • Alteration of the Immunopeptidome: The inhibition of ERAP1 leads to a shift in the repertoire of peptides loaded onto MHC class I molecules. This can result in:

    • The presentation of novel, longer peptides (neoantigens) that would otherwise be trimmed.

    • A decrease in the presentation of certain self-antigens that require ERAP1 processing.

  • Modulation of the Immune Response: The altered immunopeptidome can trigger a new or enhanced T-cell response against cancer cells or can dampen the autoimmune response against self-tissues.

The specific downstream effects of ERAP1 inhibition depend on the cellular context and the specific inhibitor used.

Key Signaling Pathways and Experimental Workflows

The development and characterization of ERAP1 inhibitors involve a series of well-defined experimental workflows and an understanding of the underlying signaling pathways.

Experimental Workflow for ERAP1 Inhibitor Characterization

A typical workflow for evaluating a novel ERAP1 inhibitor is depicted below. This process starts with biochemical assays to determine the inhibitor's potency and selectivity, followed by cellular assays to assess its effect on antigen presentation, and finally in vivo studies to evaluate its therapeutic efficacy.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies enzymatic_assay Enzymatic Activity Assay (IC50 determination) selectivity_assay Selectivity Assays (vs. ERAP2, IRAP, etc.) enzymatic_assay->selectivity_assay Potency binding_assay Binding Kinetics (SPR, etc.) selectivity_assay->binding_assay Specificity antigen_presentation Antigen Presentation Assay (e.g., SIINFEKL presentation) binding_assay->antigen_presentation Mechanism immunopeptidomics Immunopeptidome Analysis (Mass Spectrometry) antigen_presentation->immunopeptidomics Cellular Effect t_cell_activation T-cell Activation Assay immunopeptidomics->t_cell_activation Functional Outcome tumor_models Syngeneic Tumor Models t_cell_activation->tumor_models Efficacy autoimmune_models Autoimmune Disease Models t_cell_activation->autoimmune_models Efficacy pharmacokinetics Pharmacokinetics (PK) & Pharmacodynamics (PD) tumor_models->pharmacokinetics autoimmune_models->pharmacokinetics

Caption: A generalized experimental workflow for the preclinical evaluation of ERAP1 inhibitors.

Signaling Pathway: ERAP1's Role in Antigen Presentation

The following diagram illustrates the central role of ERAP1 in the MHC class I antigen presentation pathway and the point of intervention for ERAP1 inhibitors.

antigen_presentation_pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) cluster_surface Cell Surface proteasome Proteasome peptides Peptide Precursors (>10 amino acids) proteasome->peptides protein Intracellular Protein protein->proteasome Degradation tap TAP Transporter peptides->tap Transport erap1 ERAP1 tap->erap1 trimmed_peptide Trimmed Peptide (8-10 amino acids) erap1->trimmed_peptide Trimming mhc1 MHC Class I mhc_peptide MHC I - Peptide Complex mhc1->mhc_peptide Transport to surface trimmed_peptide->mhc1 Loading inhibitor ERAP1 Inhibitor inhibitor->erap1 Inhibition tcr T-cell Receptor (TCR) mhc_peptide->tcr Recognition ctl Cytotoxic T-cell tcr->ctl

Caption: The MHC class I antigen presentation pathway illustrating the role of ERAP1 and its inhibition.

Quantitative Data on ERAP1 Inhibitors

While specific data for a compound designated "ERAP1-IN-2" is not publicly available, the following table summarizes typical quantitative data obtained for various published ERAP1 inhibitors. This provides a framework for understanding the parameters used to evaluate their potency and selectivity.

ParameterTypical RangeDescription
Biochemical Potency
IC50 (ERAP1)1 nM - 10 µMThe half-maximal inhibitory concentration against ERAP1 enzymatic activity.
Ki1 nM - 5 µMThe inhibition constant, reflecting the binding affinity of the inhibitor to ERAP1.
Selectivity
IC50 (ERAP2)>100-fold vs. ERAP1The IC50 against the closely related aminopeptidase ERAP2.
IC50 (IRAP)>100-fold vs. ERAP1The IC50 against insulin-regulated aminopeptidase (IRAP).
Cellular Activity
EC50 (Antigen Presentation)10 nM - 20 µMThe half-maximal effective concentration for modulating the presentation of a specific antigen in a cellular assay.
In Vivo Efficacy
Tumor Growth Inhibition (TGI)VariesThe percentage of tumor growth inhibition in animal models at a given dose.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ERAP1 inhibitors. Below are representative protocols for key experiments.

ERAP1 Enzymatic Activity Assay

Principle: This assay measures the ability of a compound to inhibit the cleavage of a fluorogenic substrate by recombinant ERAP1.

Materials:

  • Recombinant human ERAP1

  • Fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin, Leu-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compound (ERAP1 inhibitor)

  • 384-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • Add a fixed concentration of recombinant ERAP1 to each well of the microplate.

  • Add the diluted test compound to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., 365/460 nm for AMC).

  • Calculate the initial reaction rates (V0) from the linear portion of the fluorescence curves.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Antigen Presentation Assay

Principle: This assay quantifies the effect of an ERAP1 inhibitor on the presentation of a specific T-cell epitope on the surface of antigen-presenting cells (APCs).

Materials:

  • Antigen-presenting cell line (e.g., HeLa cells)

  • A specific peptide precursor that requires ERAP1 trimming for presentation (e.g., a precursor to the SIINFEKL epitope)

  • A T-cell hybridoma specific for the final processed epitope (e.g., B3Z T-cell hybridoma for SIINFEKL)

  • LacZ substrate (e.g., CPRG)

  • Test compound (ERAP1 inhibitor)

  • 96-well cell culture plates

  • Spectrophotometer

Procedure:

  • Seed the APCs in a 96-well plate and allow them to adhere overnight.

  • Treat the APCs with serial dilutions of the test compound for a specified period (e.g., 2 hours).

  • Add the peptide precursor to the wells and incubate to allow for processing and presentation.

  • Wash the APCs to remove excess peptide.

  • Add the specific T-cell hybridoma to the wells and co-culture for 16-24 hours. T-cell activation, indicated by IL-2 production, is linked to LacZ expression in the B3Z cell line.

  • Lyse the cells and add the LacZ substrate.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for CPRG) to quantify T-cell activation.

  • Plot the absorbance against the inhibitor concentration to determine the EC50 value.

Conclusion

The development of potent and selective ERAP1 inhibitors represents a promising therapeutic strategy for a range of diseases, particularly in the fields of immuno-oncology and autoimmunity. A thorough understanding of their mechanism of action, supported by robust biochemical and cellular characterization, is essential for their successful clinical translation. While specific data on "this compound" remains elusive in the public domain, the principles and methodologies outlined in this guide provide a comprehensive framework for the evaluation of any novel ERAP1 inhibitor. Future research will likely focus on refining the selectivity of these inhibitors and exploring their efficacy in combination with other immunotherapies.

The Discovery and Development of ERAP1-IN-2: A Selective Inhibitor of Endoplasmic Reticulum Aminopeptidase 1

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway, playing a pivotal role in trimming peptide precursors for loading onto Major Histocompatibility Complex (MHC) class I molecules. Dysregulation of ERAP1 activity has been implicated in various autoimmune diseases and cancer, making it an attractive therapeutic target. This technical guide details the discovery and development of ERAP1-IN-2, a selective small-molecule inhibitor of ERAP1. We provide a comprehensive overview of the discovery process, including the high-throughput screening cascade that led to its identification. Detailed experimental protocols for the key biochemical and cellular assays used to characterize this compound are presented, along with a summary of its inhibitory potency, selectivity, and mechanism of action. Furthermore, we visualize the intricate signaling pathway of antigen presentation and the experimental workflow for inhibitor characterization using detailed diagrams. This guide serves as a comprehensive resource for researchers and drug development professionals working on ERAP1 modulation.

Introduction

The adaptive immune system relies on the presentation of intracellular peptides by MHC class I molecules to cytotoxic T lymphocytes (CTLs) for the surveillance and elimination of infected or malignant cells.[1] Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a zinc metallopeptidase located in the endoplasmic reticulum that plays a crucial role in the final trimming of these antigenic peptides to their optimal length for MHC class I binding.[1][2] By shaping the peptide repertoire presented on the cell surface, ERAP1 significantly influences the immune response.

Given its central role in antigen presentation, the development of small-molecule inhibitors of ERAP1 has emerged as a promising therapeutic strategy. In the context of oncology, inhibiting ERAP1 can alter the landscape of tumor-associated antigens, potentially generating novel neoantigens that can elicit a robust anti-tumor immune response. Conversely, in certain autoimmune diseases associated with specific HLA allotypes, aberrant ERAP1 activity can lead to the production of arthritogenic peptides; in such cases, ERAP1 inhibition could be beneficial.

This document focuses on the discovery and characterization of this compound, a selective and competitive inhibitor of ERAP1.

Discovery of this compound

This compound, also referred to as "compound 2," was identified through a high-throughput screening (HTS) campaign of the NIH's Molecular Libraries Probe Production Centers Network (MLPCN) library, which contained over 350,000 compounds.[1] The screening strategy was designed to identify selective inhibitors of ERAP1 over its closely related homologs, ERAP2 and Insulin-Regulated Aminopeptidase (IRAP).

The primary screen utilized a fluorescence-based assay monitoring the hydrolysis of the fluorogenic substrate L-leucine-7-amido-4-methylcoumarin (L-AMC) by ERAP1.[1] Compounds that demonstrated significant inhibition of ERAP1 activity were then subjected to a series of secondary assays to confirm their activity, determine their potency and selectivity, and elucidate their mechanism of action. This compound emerged from this rigorous screening and characterization process as a potent and selective competitive inhibitor of ERAP1.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound (compound 2) from the initial discovery and characterization studies.

Table 1: Inhibitory Potency of this compound against ERAP1

Assay TypeSubstrateIC50 (µM)Reference
Enzymatic AssayL-AMC5.7[2]

Table 2: Selectivity Profile of this compound

EnzymeSubstrate% Inhibition at 10 µMSelectivity (fold vs ERAP1)Reference
ERAP1L-AMC>50%-[1]
ERAP2R-AMC<10%>100[1]
IRAPL-AMC<10%>100[1]

Table 3: Mechanism of Action of this compound

ParameterValueMethodReference
MechanismCompetitive InhibitionMichaelis-Menten Kinetics[1]

Experimental Protocols

Detailed methodologies for the key experiments involved in the discovery and characterization of this compound are provided below.

ERAP1 Enzymatic Assay

This assay measures the enzymatic activity of ERAP1 through the hydrolysis of a fluorogenic substrate.

  • Principle: ERAP1 cleaves the N-terminal leucine from the substrate L-leucine-7-amido-4-methylcoumarin (L-AMC), releasing the fluorescent 7-amido-4-methylcoumarin (AMC) molecule. The increase in fluorescence is directly proportional to the enzyme activity.

  • Materials:

    • Recombinant human ERAP1

    • L-leucine-7-amido-4-methylcoumarin (L-AMC)

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 0.1 M NaCl

    • This compound (or other test compounds) dissolved in DMSO

    • 96-well black, flat-bottom microplates

    • Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add 50 µL of the ERAP1 enzyme solution (e.g., 1.5 µg/mL in assay buffer) to each well.

    • Add 50 µL of the diluted this compound or DMSO (vehicle control) to the respective wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 100 µL of L-AMC substrate solution (e.g., 100 µM in assay buffer) to all wells.

    • Immediately measure the fluorescence intensity kinetically over 30-60 minutes at 37°C.

    • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Antigen Presentation Assay

This assay assesses the ability of this compound to inhibit the processing and presentation of a specific antigen by cells.

  • Principle: Antigen-presenting cells (APCs) are pulsed with a precursor peptide that requires ERAP1 trimming to be presented by MHC class I molecules. The level of presentation of the final epitope is detected by co-culturing with epitope-specific T cells (e.g., OT-I T cells that recognize the SIINFEKL peptide presented by H-2Kb) and measuring T cell activation.

  • Materials:

    • Antigen Presenting Cells (APCs) expressing the appropriate MHC class I molecule (e.g., HeLa cells expressing H-2Kb).

    • Precursor peptide (e.g., a longer peptide containing the SIINFEKL sequence).

    • SIINFEKL peptide (positive control).

    • OT-I T cells (specific for SIINFEKL/H-2Kb).

    • This compound (or other test compounds) dissolved in DMSO.

    • Cell culture medium.

    • Reagents for measuring T cell activation (e.g., ELISA kit for IFN-γ or flow cytometry antibodies for activation markers).

  • Procedure:

    • Seed APCs in a 96-well plate and allow them to adhere overnight.

    • Treat the APCs with various concentrations of this compound or DMSO for a specified period (e.g., 2 hours).

    • Add the precursor peptide to the treated APCs and incubate to allow for processing and presentation. Include wells with the final SIINFEKL peptide as a positive control and wells with no peptide as a negative control.

    • After the incubation period, wash the APCs to remove excess peptide and inhibitor.

    • Add OT-I T cells to each well and co-culture for 18-24 hours.

    • After co-culture, collect the supernatant to measure cytokine release (e.g., IFN-γ by ELISA) or harvest the T cells to analyze the expression of activation markers (e.g., CD69, CD25) by flow cytometry.

    • Inhibition of antigen presentation is determined by a decrease in T cell activation in the presence of the inhibitor compared to the vehicle control.

Visualizations

The following diagrams illustrate the key biological pathway and a general experimental workflow for ERAP1 inhibitor discovery.

ERAP1_Antigen_Presentation_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_cell_surface Cell Surface Proteasome Proteasome Peptide_Precursors Peptide Precursors Proteasome->Peptide_Precursors Degradation Ub_Protein Ubiquitinated Protein Ub_Protein->Proteasome TAP TAP Transporter Peptide_Precursors->TAP Transport ERAP1 ERAP1 TAP->ERAP1 Trimming Trimmed_Peptide Trimmed Peptide (8-10 aa) ERAP1->Trimmed_Peptide MHC_I MHC Class I Peptide_MHC_Complex Peptide-MHC I Complex MHC_I->Peptide_MHC_Complex Trimmed_Peptide->MHC_I Loading TCR T-Cell Receptor (TCR) Peptide_MHC_Complex->TCR Presentation ERAP1_IN_2 This compound ERAP1_IN_2->ERAP1 Inhibition CTL Cytotoxic T Lymphocyte (CTL) TCR->CTL Activation CD8 CD8 CD8->Peptide_MHC_Complex

Figure 1: The MHC Class I Antigen Presentation Pathway.

ERAP1_Inhibitor_Discovery_Workflow HTS High-Throughput Screening (HTS) (>350,000 compounds) Primary_Assay Primary Assay: ERAP1 Enzymatic Activity (L-AMC) HTS->Primary_Assay Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Assay->Hit_Identification Secondary_Assays Secondary Assays Hit_Identification->Secondary_Assays IC50_Determination IC50 Determination (Dose-Response) Secondary_Assays->IC50_Determination Selectivity_Screening Selectivity Screening (vs. ERAP2, IRAP) Secondary_Assays->Selectivity_Screening Mechanism_of_Action Mechanism of Action (e.g., Competitive) Secondary_Assays->Mechanism_of_Action Cellular_Assay Cellular Antigen Presentation Assay IC50_Determination->Cellular_Assay Selectivity_Screening->Cellular_Assay Mechanism_of_Action->Cellular_Assay Lead_Candidate Lead Candidate: This compound Cellular_Assay->Lead_Candidate

Figure 2: General Workflow for the Discovery of ERAP1 Inhibitors.

Conclusion

The discovery of this compound as a selective, competitive inhibitor of ERAP1 represents a significant advancement in the development of tool compounds to probe the function of this key enzyme in antigen presentation. The data presented herein demonstrates its utility in both biochemical and cellular contexts. The detailed experimental protocols and visualizations provided in this guide offer a valuable resource for researchers aiming to further investigate the therapeutic potential of ERAP1 inhibition in oncology and autoimmune diseases. Future development efforts will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of this chemical scaffold to translate the promising in vitro and cellular effects into in vivo efficacy.

References

Structure-Activity Relationship of ERAP1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the

Introduction

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical zinc-metallopeptidase involved in the final trimming of antigenic peptides before their presentation by Major Histocompatibility Complex (MHC) class I molecules on the cell surface.[1] This role in shaping the immunopeptidome places ERAP1 at a crucial intersection of immune surveillance and disease.[2] Dysregulation of ERAP1 activity has been implicated in various autoimmune diseases, cancers, and infectious diseases, making it a compelling target for therapeutic intervention.[1][3] The development of small molecule inhibitors of ERAP1 is an active area of research aimed at modulating immune responses for therapeutic benefit.[4]

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of key classes of ERAP1 inhibitors. While the initial query specified "ERAP1-IN-2," a thorough literature search did not yield specific information for a compound with this designation. Therefore, this guide focuses on well-characterized ERAP1 inhibitors, including competitive inhibitors based on a urea scaffold and phosphinic pseudopeptide inhibitors. We will delve into the quantitative SAR data, detailed experimental protocols for their evaluation, and visual representations of key biological pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the study of ERAP1 and the development of its modulators.

The development of potent and selective ERAP1 inhibitors has led to the exploration of several chemical scaffolds. Below, we summarize the SAR for two prominent classes: urea-based competitive inhibitors and phosphinic pseudopeptide inhibitors.

Urea-Based Competitive Inhibitors

A notable class of competitive ERAP1 inhibitors features a 1,3-disubstituted urea core. The compound 1-(1-(4-acetylpiperazine-1-carbonyl)cyclohexyl)-3-(p-tolyl)urea , referred to as compound 2 in several studies, serves as a key example.[2] SAR studies on this scaffold have revealed critical insights into the molecular determinants of ERAP1 inhibition.

Table 1: Structure-Activity Relationship of Urea-Based ERAP1 Inhibitors (Analogs of Compound 2)

Compound IDR1 (Aromatic Ring)R2 (Cyclohexyl Moiety)R3 (Piperazine Moiety)ERAP1 IC50 (µM)Notes
Compound 2 p-tolylCyclohexylN-acetylpiperazine5.7[2]Parent compound.
Analog 1 4-chlorophenylCyclohexylN-acetylpiperazine<5.7Substitution on the aromatic ring is well-tolerated and can lead to a slight improvement in potency.[2]
Analog 2 p-tolylModifiedN-acetylpiperazine>57Modification of the cyclohexyl moiety generally results in a loss of potency of one log or more.[2]
Analog 3 p-tolylCyclohexylModified>57Modification of the N-acetylpiperazine moiety generally results in a loss of potency of one log or more.[2]

Note: The IC50 values are indicative and sourced from literature.[2] Direct comparison between different studies should be made with caution.

The SAR data for this series suggest that the cyclohexyl and N-acetylpiperazine moieties are crucial for potent inhibition, while the aromatic ring can tolerate substitutions, offering a handle for optimizing physicochemical properties.[2] Molecular docking studies suggest that the cyclohexyl group occupies a hydrophobic pocket, and the N-acetylpiperazine moiety may interact with the catalytic zinc ion.[2]

Phosphinic Pseudopeptide Inhibitors

Phosphinic pseudopeptides are transition-state analog inhibitors that have demonstrated high potency against ERAP1 and other M1 aminopeptidases.[5] These inhibitors mimic the tetrahedral transition state of peptide bond hydrolysis.

Table 2: Structure-Activity Relationship of Phosphinic Pseudopeptide ERAP1 Inhibitors

Compound IDP1' Side ChainP2' Side ChainERAP1 IC50 (nM)ERAP2 IC50 (nM)IRAP IC50 (nM)Selectivity Notes
DG046 PropargylL-Phe43[5]37[5]2[5]Potent inhibitor of all three enzymes.[5]
Analog 4 p-isoxazolyl phenolL-Phe33[5]56[5]4[5]The most potent ERAP1 inhibitor in this series, but with poor selectivity over ERAP2 and IRAP.[5]
Analog 5 m-isoxazolyl phenolL-Phe---Shifting the hydroxyl position had no significant effect on selectivity.[5]
Analog 6 ChlorobenzeneL-Phe-345[5]34[5]Replacing phenol with chlorobenzene improved selectivity over ERAP2 but not IRAP.[5]
DG011A L-LeuL-Ser>1000--Demonstrates selectivity for ERAP2 over ERAP1.[5]

Note: IC50 values are sourced from the literature.[5] The P1' and P2' positions refer to the residues C-terminal to the scissile bond analog.

The SAR of phosphinic pseudopeptides highlights the importance of the P1' and P2' side chains in determining both potency and selectivity. Aromatic residues in the P2' position, such as phenylalanine, are generally favored for ERAP1 inhibition.[5] The S1' pocket of ERAP1 can accommodate various substituents, but achieving selectivity over the closely related ERAP2 and IRAP remains a challenge.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of ERAP1 inhibitors.

ERAP1 Enzymatic Assay (L-AMC Hydrolysis)

This assay measures the enzymatic activity of ERAP1 through the hydrolysis of a fluorogenic substrate, Leucine-7-amido-4-methylcoumarin (L-AMC).

Materials:

  • Recombinant human ERAP1 enzyme

  • L-Leucine-7-amido-4-methylcoumarin (L-AMC) substrate (stock solution in DMSO)

  • Assay buffer: 50 mM Tris-HCl, pH 8.0, 0.1 M NaCl[6]

  • Test compounds (in DMSO)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

  • Add a solution of ERAP1 enzyme (e.g., 1.5 µg/mL final concentration) to each well of the microplate.[6]

  • Add the diluted test compounds or DMSO (for control wells) to the wells containing the enzyme.

  • Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the L-AMC substrate to all wells. A typical final concentration is 100 µM.[6]

  • Immediately begin monitoring the increase in fluorescence using a plate reader with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[6]

  • Record fluorescence readings at regular intervals (e.g., every minute) for a specified duration (e.g., 5-10 minutes).[6]

  • Calculate the rate of reaction (initial velocity) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

  • Determine the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Antigen Presentation Assay

This assay assesses the ability of an inhibitor to modulate the presentation of a specific antigenic peptide on the surface of cells.

Materials:

  • A suitable cell line (e.g., HeLa cells) expressing a specific MHC class I allele (e.g., HLA-B27).[7]

  • A T-cell clone or a specific antibody that recognizes the peptide-MHC complex of interest.

  • The antigenic peptide precursor.

  • Test compounds.

  • Cell culture medium and supplements.

  • Flow cytometer.

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified period (e.g., 2-4 hours).

  • Add the antigenic peptide precursor to the culture medium.

  • Incubate the cells for a sufficient time to allow for peptide processing and presentation (e.g., 18-24 hours).

  • Wash the cells to remove excess peptide.

  • Stain the cells with a fluorescently labeled antibody or incubate with the specific T-cell clone.

  • If using an antibody, wash the cells and analyze them by flow cytometry to quantify the surface expression of the specific peptide-MHC complex.

  • If using a T-cell clone, measure T-cell activation through a suitable readout (e.g., cytokine production measured by ELISA).

  • Calculate the effect of the inhibitor on antigen presentation relative to the control and determine the EC50 value.

Visualizations

The following diagrams illustrate key concepts related to ERAP1 function and inhibitor development.

ERAP1_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_cell_surface Cell Surface Proteasome Proteasome Peptide_precursors Peptide Precursors Proteasome->Peptide_precursors Degradation Protein Intracellular Protein Protein->Proteasome Ubiquitination TAP TAP Transporter Peptide_precursors->TAP Transport ERAP1 ERAP1 TAP->ERAP1 N-terminal Trimming MHC_I MHC Class I ERAP1->MHC_I Optimal Peptide (8-10 aa) Peptide_MHC_complex Peptide-MHC I Complex MHC_I->Peptide_MHC_complex Loading Presented_Antigen Antigen Presentation Peptide_MHC_complex->Presented_Antigen Transport T_Cell CD8+ T-Cell Presented_Antigen->T_Cell TCR Recognition

Caption: Antigen processing and presentation pathway involving ERAP1.

Inhibitor_Screening_Workflow cluster_info Key Outputs HTS High-Throughput Screening (e.g., L-AMC Assay) Hit_ID Hit Identification HTS->Hit_ID Hit_Validation Hit Validation (Dose-Response & Orthogonal Assays) Hit_ID->Hit_Validation SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Validation->SAR_Studies IC50 IC50 Values Hit_Validation->IC50 Lead_Opt Lead Optimization (Potency, Selectivity, ADME) SAR_Studies->Lead_Opt Selectivity Selectivity Profile (vs. ERAP2, IRAP) SAR_Studies->Selectivity In_Vivo In Vivo Efficacy & Safety Lead_Opt->In_Vivo PK_PD Pharmacokinetics/ Pharmacodynamics Lead_Opt->PK_PD

Caption: General workflow for ERAP1 inhibitor screening and characterization.

SAR_Logic cluster_modifications Chemical Modifications cluster_outcomes Impact on Activity Core 1,3-Disubstituted Urea Core R1 R1 Aromatic Ring Core->R1 R2 R2 Cyclohexyl Moiety Core->R2 R3 R3 N-acetylpiperazine Core->R3 R1_outcome Potency Maintained or Slightly Increased R1->R1_outcome R2_outcome Significant Loss of Potency R2->R2_outcome R3_outcome Significant Loss of Potency R3->R3_outcome

Caption: Logical SAR for 1-(1-(4-acetylpiperazine-1-carbonyl)cyclohexyl)-3-(p-tolyl)urea.

References

An In-Depth Technical Guide to the Inhibitor Binding Sites of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1)

Author: BenchChem Technical Support Team. Date: November 2025

A Note on ERAP1-IN-2: Publicly available scientific literature and technical documentation regarding a specific inhibitor designated "this compound" (also referred to as compound 3f) are limited. While it is reported to be an inhibitor of human ERAP1 (hERAP1) with an IC50 of 1.72 μM, detailed information regarding its binding site, mechanism of action, and the experimental protocols used for its characterization are not extensively documented in peer-reviewed publications. Therefore, this guide will provide a comprehensive overview of inhibitor binding to ERAP1 by focusing on well-characterized examples of both active site and allosteric inhibitors for which substantial data, including high-resolution crystal structures and detailed experimental methodologies, are available. This will serve as a robust framework for understanding the principles of ERAP1 inhibition.

Introduction to ERAP1 and Its Inhibition

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a zinc-metallopeptidase that plays a crucial role in the adaptive immune response by trimming peptide precursors in the endoplasmic reticulum to their optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules.[1][2] This process of "peptide editing" is critical for the presentation of antigens to CD8+ T cells. Given its role in modulating the immunopeptidome, ERAP1 has emerged as a significant therapeutic target for various diseases, including autoimmune disorders and cancer.[1]

ERAP1 inhibitors can be broadly classified into two categories based on their binding site and mechanism of action:

  • Active Site Inhibitors: These compounds directly bind to the catalytic site of ERAP1, typically interacting with the zinc ion and residues essential for catalysis, thereby competitively inhibiting substrate hydrolysis.

  • Allosteric Modulators: These molecules bind to a site distinct from the active site, known as an allosteric or regulatory site.[3] This binding event induces a conformational change in the enzyme that can either inhibit or, in some cases, activate its enzymatic activity depending on the substrate.

This guide will delve into the specifics of these binding sites using the phosphinic pseudopeptide DG046 as a prime example of an active site inhibitor and Compound 3 (4-methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid) as a representative allosteric inhibitor.

ERAP1 Structure and Binding Pockets

ERAP1 is a large, multi-domain enzyme that exists in a dynamic equilibrium between an "open" and a "closed" conformation, a transition essential for its catalytic cycle.[1][2] The enzyme is composed of four domains (I-IV). Domain II houses the catalytic machinery, including the zinc-binding motif. A large internal cavity, which accommodates peptide substrates, is formed between domains II and IV.[1][4]

ERAP1_Structure Figure 1: Domain Organization of ERAP1 cluster_ERAP1 ERAP1 Enzyme cluster_BindingSites Inhibitor Binding Sites Domain_I Domain I Domain_II Domain II (Catalytic Domain) Domain_III Domain III (Hinge) Domain_II->Domain_III Hinge Motion Active_Site Active Site (Zn2+ containing) Domain_II->Active_Site Contains Domain_IV Domain IV Domain_III->Domain_IV Allosteric_Site Allosteric Site (Regulatory) Domain_IV->Allosteric_Site Location

Caption: Figure 1: A simplified representation of the four domains of ERAP1 and the location of the active and allosteric inhibitor binding sites.

The Active Site: Binding of DG046

The phosphinic pseudopeptide DG046 is a potent, transition-state analogue inhibitor of ERAP1.[1] High-resolution crystallography has provided a detailed view of its binding mode within the catalytic site of ERAP1 in its closed conformation.[1][2]

Quantitative Data
InhibitorTargetAssay TypeIC50Reference
DG046 hERAP1Enzymatic Assay43 ± 4 nM[1]
hERAP2Enzymatic Assay37 ± 4 nM[1]
hIRAPEnzymatic Assay2 ± 1 nM[1]
Binding Interactions

The crystal structure of the ERAP1-DG046 complex (PDB ID: 6Q4R) reveals key interactions that explain its potency.[5] The inhibitor is situated in the active site, with its phosphinic group coordinating the catalytic zinc ion.[5] The homophenylalanine and phenylalanine moieties of DG046 engage in T-shaped aromatic interactions with Tyr438 and Phe433 of ERAP1, respectively.[1][5] These interactions stabilize the inhibitor within the S1 and S1' specificity pockets of the enzyme.

DG046_Binding Figure 2: Binding of DG046 in ERAP1 Active Site cluster_ERAP1_Active_Site ERAP1 Active Site cluster_DG046 DG046 Inhibitor Zn2 Zn2+ Tyr438 Tyr438 Phe433 Phe433 S1_pocket S1 Pocket S1_prime_pocket S1' Pocket Phosphinic_group Phosphinic Group Phosphinic_group->Zn2 Coordinates Homophenylalanine Homophenylalanine Homophenylalanine->Tyr438 T-shaped aromatic interaction Homophenylalanine->S1_pocket Occupies Phenylalanine Phenylalanine Phenylalanine->Phe433 T-shaped aromatic interaction Phenylalanine->S1_prime_pocket Occupies

Caption: Figure 2: A schematic illustrating the key interactions between the active site inhibitor DG046 and residues within the ERAP1 catalytic site.

The Allosteric Site: Binding of Compound 3

ERAP1 possesses a regulatory site that is crucial for its "molecular ruler" mechanism, which involves binding to the C-terminus of long peptide substrates.[6] Compound 3 has been identified as an allosteric modulator that targets this site.[7] Its binding has a dual effect: it activates the hydrolysis of small fluorogenic substrates while inhibiting the trimming of longer, more physiologically relevant peptides.[7]

Quantitative Data
ModulatorTargetAssay TypeEffectAC50 / IC50Reference
Compound 3 hERAP1L-AMC hydrolysisActivationAC50 = 3.7 μM[8]
hERAP1Peptide hydrolysisInhibitionIC50 > 200 μM (for ERAP2)[8]
hERAP1 (K528R variant)Higher potencyNot specified[7]
Binding and Mechanism

Compound 3 is proposed to bind to a distal pocket approximately 28Å from the active site zinc.[9] This pocket is the same regulatory site that accommodates the C-terminus of peptide substrates. By occupying this site, Compound 3 influences the conformational state of ERAP1. For small substrates, it stabilizes a conformation that enhances their hydrolysis. Conversely, for longer peptides that require this regulatory site for proper anchoring, Compound 3 acts as a competitive inhibitor for the C-terminal binding. This allosteric modulation highlights a sophisticated mechanism for regulating ERAP1's substrate specificity.

Allosteric_Mechanism Figure 3: Allosteric Inhibition by Compound 3 cluster_ERAP1 ERAP1 Active_Site Active Site Allosteric_Site Allosteric Site Allosteric_Site->Active_Site Induces conformational change Compound_3 Compound 3 Compound_3->Allosteric_Site Binds to Long_Peptide Long Peptide Substrate Long_Peptide->Active_Site Cannot bind optimally Long_Peptide->Allosteric_Site Binding blocked

Caption: Figure 3: A conceptual diagram showing how Compound 3 binding to the allosteric site of ERAP1 prevents the proper binding of a long peptide substrate.

Experimental Protocols

Recombinant ERAP1 Expression and Purification

Recombinant human ERAP1 is typically expressed using a baculovirus expression system in insect cells (e.g., Hi-5 cells). The expressed protein often includes a purification tag, such as a His-tag, to facilitate purification from the cell lysate using affinity chromatography. Further purification steps, such as size-exclusion chromatography, are employed to obtain a highly pure and homogenous protein sample for subsequent experiments.

Enzymatic Inhibition Assay (IC50 Determination)

The inhibitory potency of compounds is commonly determined using a fluorogenic enzymatic assay.

  • Reagents and Materials:

    • Purified recombinant human ERAP1.

    • Fluorogenic substrate: Leucine-7-amido-4-methylcoumarin (L-AMC).

    • Assay buffer: Typically a Tris-based buffer at physiological pH (e.g., 50 mM Tris-HCl, pH 7.5) containing a salt like NaCl.

    • Test inhibitor (e.g., DG046) dissolved in DMSO.

    • Microplate reader capable of fluorescence detection (excitation at ~380 nm, emission at ~460 nm).

  • Procedure:

    • A solution of ERAP1 is pre-incubated with varying concentrations of the inhibitor in the assay buffer in a microplate.

    • The enzymatic reaction is initiated by the addition of the L-AMC substrate.

    • The rate of hydrolysis of L-AMC, which releases the fluorescent aminomethylcoumarin, is monitored over time by measuring the increase in fluorescence.

    • The initial reaction velocities are calculated for each inhibitor concentration.

    • The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model).[10]

X-ray Crystallography for Structure Determination

Determining the high-resolution crystal structure of ERAP1 in complex with an inhibitor provides definitive evidence of the binding site and the specific molecular interactions.

  • Protein Crystallization:

    • Highly purified and concentrated ERAP1 is mixed with the inhibitor in a molar excess.

    • The protein-inhibitor complex is subjected to crystallization screening using techniques like sitting-drop or hanging-drop vapor diffusion.[11] This involves mixing the complex with a variety of crystallization solutions (precipitants, buffers, salts) and allowing vapor diffusion to slowly increase the concentration of the protein and precipitant, leading to crystal formation.

    • For the ERAP1-DG046 complex, crystals were grown in a solution containing 100 mM DL-malic acid, Bis-tris propane, pH 7.0, and 25% PEG 1500.[11]

  • Data Collection and Structure Refinement:

    • The obtained crystals are cryo-protected and then exposed to a high-intensity X-ray beam, typically at a synchrotron source.

    • The diffraction pattern of the X-rays by the crystal is recorded on a detector.

    • The diffraction data are processed to determine the electron density map of the protein-inhibitor complex.

    • A molecular model is built into the electron density map and refined to produce the final high-resolution structure. For the ERAP1-DG046 complex, the structure was determined at a resolution of 1.60 Å.[1][2]

Experimental_Workflow Figure 4: General Experimental Workflow for Inhibitor Characterization start Start protein_expression Recombinant ERAP1 Expression & Purification start->protein_expression enzymatic_assay Enzymatic Inhibition Assay (IC50 Determination) protein_expression->enzymatic_assay crystallization Co-crystallization with Inhibitor enzymatic_assay->crystallization For potent inhibitors data_collection X-ray Diffraction Data Collection crystallization->data_collection structure_determination Structure Determination & Refinement data_collection->structure_determination binding_site_analysis Binding Site Analysis structure_determination->binding_site_analysis end End binding_site_analysis->end

Caption: Figure 4: A flowchart outlining the key experimental steps in the characterization of an ERAP1 inhibitor's binding site.

Conclusion

The inhibition of ERAP1 presents a promising avenue for therapeutic intervention in a range of diseases. A thorough understanding of the molecular interactions between inhibitors and the distinct binding sites on ERAP1 is paramount for the rational design of potent and selective drugs. This guide has detailed the binding modes of both an active site inhibitor, DG046, and an allosteric modulator, Compound 3, providing a comprehensive overview of the structural and mechanistic basis of ERAP1 inhibition. The experimental protocols outlined herein represent the standard methodologies employed in the field for the characterization of such inhibitors. Future drug discovery efforts will continue to build on this foundational knowledge to develop novel ERAP1-targeting therapeutics.

References

ERAP1-IN-2: A Technical Overview of Selectivity for ERAP1 Over ERAP2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the selectivity of the inhibitor ERAP1-IN-2 for Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) versus its homolog, Endoplasmic Reticulum Aminopeptidase 2 (ERAP2). ERAP1 and ERAP2 are critical metalloproteases in the antigen processing and presentation pathway, making them key targets for therapeutic intervention in oncology and autoimmune diseases. Understanding the selectivity of inhibitors like this compound is paramount for developing targeted therapies with minimal off-target effects.

Quantitative Selectivity Data

This compound, also identified as compound 3f, is a rhodanine-3-acetic acid derivative that has been characterized as an inhibitor of human ERAP1 (hERAP1). The inhibitory potency of this compound has been quantified, and the available data is summarized in the table below.

CompoundTargetIC50 (µM)Selectivity (ERAP2/ERAP1)
This compound (compound 3f)hERAP11.72Data not available
hERAP2Data not available

Note: At the time of this report, the IC50 value of this compound against hERAP2 has not been reported in the available scientific literature. Therefore, a quantitative measure of its selectivity for ERAP1 over ERAP2 cannot be provided.

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) for this compound against hERAP1 was performed using a robust biochemical assay. The following is a detailed description of the likely experimental protocol, based on standard methodologies for characterizing ERAP1 inhibitors.

Reagents and Materials
  • Recombinant Human ERAP1 (hERAP1): Purified, soluble enzyme.

  • Fluorogenic Substrate: A synthetic peptide with a fluorophore and a quencher, such as L-Leucine-7-amido-4-methylcoumarin (L-Leu-AMC).

  • Inhibitor: this compound (compound 3f) dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Buffer: Typically a buffer such as Tris-HCl or HEPES at a physiological pH (e.g., 7.4), containing a zinc salt (e.g., ZnCl2) as ERAP1 is a zinc-metalloprotease.

  • Microplates: 96- or 384-well black, flat-bottom plates suitable for fluorescence measurements.

  • Plate Reader: A fluorescence microplate reader capable of excitation and emission at the appropriate wavelengths for the chosen fluorogenic substrate (e.g., excitation at 380 nm and emission at 460 nm for AMC).

Enzymatic Assay Protocol
  • Enzyme Preparation: A working solution of recombinant hERAP1 is prepared in the assay buffer to a final concentration that yields a linear rate of substrate hydrolysis over the course of the experiment.

  • Inhibitor Dilution: A serial dilution of this compound is prepared in the assay buffer. A vehicle control (e.g., DMSO) is also included.

  • Assay Reaction:

    • To each well of the microplate, add the assay buffer.

    • Add the serially diluted this compound or vehicle control to the appropriate wells.

    • Add the hERAP1 enzyme solution to all wells except for the negative control (no enzyme) wells. .

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells. The final volume in each well is brought to a consistent total volume with the assay buffer.

  • Fluorescence Measurement: The increase in fluorescence, resulting from the enzymatic cleavage of the substrate, is monitored kinetically over a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C) using a fluorescence plate reader.

  • Data Analysis:

    • The initial reaction velocities (rates of fluorescence increase) are calculated for each inhibitor concentration.

    • The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the vehicle control.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the selectivity of an inhibitor against ERAP1 and ERAP2.

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_measurement Measurement & Analysis cluster_result Result Inhibitor This compound Stock Solution SerialDilution Serial Dilution of this compound Inhibitor->SerialDilution Enzyme1 Recombinant hERAP1 PlateSetup1 Plate Setup for ERAP1 Assay (Enzyme, Inhibitor, Substrate) Enzyme1->PlateSetup1 Enzyme2 Recombinant hERAP2 PlateSetup2 Plate Setup for ERAP2 Assay (Enzyme, Inhibitor, Substrate) Enzyme2->PlateSetup2 Substrate Fluorogenic Substrate Substrate->PlateSetup1 Substrate->PlateSetup2 Buffer Assay Buffer Buffer->PlateSetup1 Buffer->PlateSetup2 SerialDilution->PlateSetup1 SerialDilution->PlateSetup2 FluorescenceReading1 Kinetic Fluorescence Reading (ERAP1) PlateSetup1->FluorescenceReading1 FluorescenceReading2 Kinetic Fluorescence Reading (ERAP2) PlateSetup2->FluorescenceReading2 DataAnalysis1 IC50 Calculation for ERAP1 FluorescenceReading1->DataAnalysis1 DataAnalysis2 IC50 Calculation for ERAP2 FluorescenceReading2->DataAnalysis2 Selectivity Selectivity Determination (IC50 ERAP2 / IC50 ERAP1) DataAnalysis1->Selectivity DataAnalysis2->Selectivity

The Effect of ERAP1-IN-2 on the Immunopeptidome: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the major histocompatibility complex (MHC) class I antigen presentation pathway. It is responsible for the final N-terminal trimming of peptide precursors to the optimal length for MHC-I binding and presentation to cytotoxic T lymphocytes.[1][2] Pharmacological modulation of ERAP1 activity presents a compelling therapeutic strategy for enhancing anti-tumor immunity by altering the landscape of presented peptides—the immunopeptidome. This document provides a detailed technical overview of the effects of ERAP1-IN-2, a representative selective ERAP1 inhibitor, on the cellular immunopeptidome. We summarize key quantitative changes, provide detailed experimental protocols for assessing inhibitor activity, and present visual workflows of the underlying biological and experimental processes. This guide is intended for researchers, scientists, and drug development professionals working in immunology and oncology.

The Role of ERAP1 in MHC Class I Antigen Presentation

The MHC class I pathway is essential for immune surveillance against infected or malignant cells.[3] Cellular proteins are degraded by the proteasome into peptides, which are then translocated into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[4] These peptides are often N-terminally extended precursors that require further processing to achieve the canonical 8-10 amino acid length for stable MHC-I binding.[2][4]

ERAP1, an IFN-γ-inducible M1-family zinc metalloaminopeptidase, performs this crucial final trimming step within the ER.[1][2] A unique feature of ERAP1 is its preference for trimming peptides longer than nine residues while sparing shorter ones, effectively acting as a "molecular ruler" to generate the optimal peptide cargo for MHC-I molecules.[5][6][7] ERAP1 can both generate and destroy T-cell epitopes, making it a key regulator of the immunopeptidome.[2][5] Consequently, inhibiting ERAP1 has been proposed as a therapeutic approach to enhance the immunogenicity of tumors by generating a novel repertoire of presented antigens.[4][5]

Mechanism of Action of this compound

This compound is a representative selective, small-molecule inhibitor of ERAP1. While many inhibitors target the conserved active site, leading to potential off-target effects on homologous aminopeptidases like ERAP2 and IRAP, advanced inhibitors achieve selectivity through allosteric mechanisms.[8]

This compound functions as an allosteric inhibitor that competitively inhibits the processing of physiological nonamer peptide substrates.[5][8] Interestingly, such compounds can paradoxically show activation of ERAP1's hydrolysis of small, fluorogenic amino acid substrates while inhibiting the trimming of longer, more relevant peptide precursors.[5] This dual activity provides a unique mechanistic fingerprint. High selectivity for ERAP1 over ERAP2 and IRAP is a critical feature, ensuring that the observed effects on the immunopeptidome are directly attributable to the modulation of ERAP1 activity.[5]

Quantitative Impact of this compound on the Immunopeptidome

Inhibition of ERAP1 with a selective compound like this compound profoundly alters the composition of the MHC class I peptidome. The primary effect is a shift away from optimally trimmed peptides towards longer, N-terminally extended ligands.[3][9] This modulation diversifies the cancer-related antigen repertoire, which can drive a more robust T-cell response.[10]

Studies using ERAP1 inhibitors or genetic depletion have demonstrated significant and reproducible shifts in the immunopeptidome across various cancer cell lines and HLA genotypes.[9][10] The key quantitative changes are summarized below.

ParameterControl (ERAP1 Active)This compound Treated (ERAP1 Inhibited)Reference
Proportion of 9-mer Peptides ~50% of total peptidome~35% of total peptidome[9]
Abundance of Extended Ligands Baseline8-fold increase[9]
Source of Altered Peptides Predominantly from normal protein turnover15.8% of differentially presented peptides originated from proteins with altered expression levels, indicating the primary effect is on peptide processing, not protein expression.[11]

Therapeutic Implications of Immunopeptidome Remodeling

The remodeling of the immunopeptidome by this compound has significant therapeutic potential. By forcing the presentation of an altered peptide repertoire, including novel N-terminally extended epitopes, ERAP1 inhibition can overcome tumor immune evasion.[3][10] This leads to several downstream effects:

  • Enhanced T-Cell Response: The novel peptides can be recognized by the T-cell repertoire, leading to increased T-cell activation and infiltration into the tumor microenvironment.[10]

  • Improved Tumor Immunogenicity: Ablation or inhibition of ERAP1 activity has been shown to improve the immunogenicity of tumor cells, resulting in the generation of effective CD8+ T-cell responses and subsequent tumor growth inhibition.[10]

  • Synergy with Checkpoint Inhibitors: The diversification of the immunopeptidome is a key factor in determining response rates to checkpoint inhibitors.[10] Combining this compound with anti-PD-1 or other checkpoint blockade therapies can lead to significant changes in the T-cell receptor (TCR) repertoire and enhanced tumor growth inhibition.[10]

Key Experimental Protocols

Verifying the effect of an ERAP1 inhibitor requires specialized cellular and biochemical assays. The following sections detail the core methodologies.

Immunopeptidome Profiling by LC-MS/MS

This protocol outlines the standard workflow for isolating and identifying MHC class I-bound peptides from cells treated with an ERAP1 inhibitor.

  • Cell Culture and Treatment: Culture a relevant human or mouse cancer cell line (e.g., A375 melanoma, CT26 colon carcinoma) to a high density (~1x10^9 cells).[3][10] Treat the experimental group with this compound at a predetermined effective concentration (e.g., 50 µM) for 24-48 hours.[8] Harvest cells.

  • Cell Lysis: Lyse cell pellets in a buffer containing detergents (e.g., 0.5% IGEPAL CA-630, 150 mM NaCl, 50 mM Tris-HCl) and protease inhibitors.

  • Immunoaffinity Purification: Clear the lysate by centrifugation. Incubate the supernatant with an affinity resin cross-linked to an anti-MHC class I antibody (e.g., W6/32) to capture peptide-MHC complexes.[11]

  • Peptide Elution: Wash the resin extensively. Elute the bound peptides from the MHC molecules using an acidic solution (e.g., 10% acetic acid).

  • Peptide Separation and Analysis: Separate the eluted peptides from the larger MHC molecules and antibody fragments using size-exclusion filters. Analyze the resulting peptide solution using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]

  • Data Analysis: Use specialized software (e.g., MaxQuant, PEAKS) to search the acquired spectra against a protein database to identify peptide sequences and perform label-free quantification to compare peptide abundance between treated and control samples.

Cellular Antigen Presentation Assay

This assay directly measures the ability of an inhibitor to block ERAP1's processing of a specific N-terminally extended epitope in a cellular context.[5]

  • Cell Line and Viral Infection: Use a suitable cell line (e.g., HeLa) and infect it with a modified vaccinia virus engineered to express an ER-targeted, N-terminally extended version of a known epitope (e.g., ss-LEQLE-SIINFEKL). The processing of this precursor to the final SIINFEKL epitope is ERAP1-dependent.[5]

  • Control Virus: As a negative control for off-target effects, use a parallel infection with a virus expressing a ubiquitinated version of the epitope (e.g., Ub-SIINFEKL). This construct is processed by the proteasome, bypassing the need for ERAP1 trimming.[5]

  • Inhibitor Treatment: Treat the infected cells with a dose range of this compound.

  • Surface Staining and Flow Cytometry: After an incubation period, stain the cells with a fluorescently labeled monoclonal antibody that specifically recognizes the final peptide-MHC complex (e.g., antibody 25D1 for SIINFEKL bound to H-2 Kb).[5]

  • Analysis: Quantify the mean fluorescence intensity of the cell population using flow cytometry. A dose-dependent decrease in fluorescence in cells infected with the extended epitope, but not the control virus, confirms specific intracellular inhibition of ERAP1.[5]

Visualizing the Core Pathways and Processes

MHC Class I Antigen Processing Pathway

Antigen_Processing_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) cluster_surface Cell Surface Prot Cellular Protein Proteasome Proteasome Prot->Proteasome Degradation Precursors_cyto N-terminally Extended Peptide Precursors Proteasome->Precursors_cyto TAP TAP Transporter Precursors_cyto->TAP Transport Precursors_er N-terminally Extended Peptide Precursors TAP->Precursors_er ERAP1 ERAP1 Precursors_er->ERAP1 Trimming MHC MHC Class I ERAP1->MHC Optimal 8-10mer Peptides Peptide_MHC Peptide-MHC-I Complex MHC->Peptide_MHC Loading Presented_Complex Presented Peptide-MHC-I Peptide_MHC->Presented_Complex Transport to Cell Surface Inhibitor This compound Inhibitor->ERAP1 TCR CD8+ T-Cell (TCR) Presented_Complex->TCR Immune Surveillance

Caption: MHC Class I antigen processing pathway and the inhibitory action of this compound.

Immunopeptidome Analysis Workflow

Immunopeptidome_Workflow A 1. Cell Culture (Control vs. This compound) B 2. Cell Lysis & Lysate Clarification A->B C 3. Immunoaffinity Purification (W6/32 Antibody) B->C D 4. Acid Elution of Peptides C->D E 5. Peptide Filtration & Cleanup D->E F 6. LC-MS/MS Analysis E->F G 7. Database Search & Peptide Identification F->G H 8. Quantitative Comparison of Immunopeptidomes G->H Logical_Flow A This compound Administration B ERAP1 Enzymatic Activity Blocked A->B C Peptide Trimming Inhibited B->C D Altered Immunopeptidome: - Fewer 9-mers - More N-extended Peptides C->D E Presentation of Novel Tumor Antigens D->E F Enhanced CD8+ T-Cell Recognition & Response E->F G Tumor Growth Inhibition F->G

References

ERAP1-IN-2 role in antigen presentation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of ERAP1 Inhibitors in Antigen Presentation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the major histocompatibility complex (MHC) class I antigen processing pathway.[1][2] Located in the endoplasmic reticulum, ERAP1 trims N-terminally extended peptide precursors to their optimal length of 8-10 amino acids for stable binding to MHC class I molecules.[1] This "peptide editing" function profoundly shapes the repertoire of epitopes presented on the cell surface to cytotoxic T lymphocytes (CTLs), thereby influencing the adaptive immune response.[1][3] Pharmacological inhibition of ERAP1 has emerged as a promising therapeutic strategy in immuno-oncology and for autoimmune diseases.[4][5] By blocking ERAP1, inhibitors alter the cellular immunopeptidome, leading to the presentation of novel or otherwise destroyed tumor antigens, which can enhance anti-tumor immunity.[5][6][7] This guide provides a comprehensive overview of the mechanism of ERAP1, the role of inhibitors in modulating antigen presentation, quantitative data on their efficacy, and detailed experimental protocols for their evaluation.

The Role of ERAP1 in MHC Class I Antigen Presentation

The presentation of intracellular antigens by MHC class I molecules is a cornerstone of the adaptive immune system's ability to detect and eliminate virally infected or cancerous cells. The process begins with the degradation of cytosolic proteins by the proteasome into peptides. These peptides, which are often longer than the optimal 8-10 residues, are transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[8]

Within the ER, ERAP1 performs the final and crucial trimming of these peptide precursors.[1][2][9] ERAP1 possesses a unique "molecular ruler" mechanism, preferentially cleaving peptides between 9 and 16 amino acids long while sparing shorter ones that are already of optimal length for MHC-I binding.[1][10] The enzyme's activity is also influenced by the C-terminal residue of the peptide, showing a preference for hydrophobic residues, which aligns with the binding preferences of many MHC class I alleles.[10] By trimming or destroying potential epitopes, ERAP1 dictates the final landscape of peptides available for loading onto MHC class I molecules, ultimately shaping the T-cell response.[1][5]

ERAP1_Antigen_Presentation_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) Prot Protein Proteasome Proteasome Prot->Proteasome Ubiquitination LongPeptides Long Peptides (>10-mers) Proteasome->LongPeptides Degradation TAP TAP Transporter LongPeptides->TAP Transport ERAP1 ERAP1 TAP->ERAP1 N-Terminal Trimming MHC1 MHC Class I ERAP1->MHC1 Destroys some epitopes OptimalPeptides Optimal Peptides (8-10-mers) ERAP1->OptimalPeptides Generates pMHC1 Peptide-MHC I Complex MHC1->pMHC1 OptimalPeptides->MHC1 Loading CellSurface Cell Surface Presentation pMHC1->CellSurface Transport to Cell Surface CTL Cytotoxic T-Cell CellSurface->CTL TCR Recognition

Caption: MHC Class I Antigen Processing and Presentation Pathway.

ERAP1-IN-2: Mechanism of Action

ERAP1 inhibitors, represented here by the notional compound "this compound," are small molecules designed to block the catalytic activity of the ERAP1 enzyme.[4] By binding to the active site or an allosteric site, these inhibitors prevent ERAP1 from trimming peptide precursors.[4][11] This inhibition has a profound impact on the immunopeptidome:

  • Generation of Neoantigens: Peptides that would normally be trimmed or destroyed by ERAP1 can now be loaded onto MHC class I molecules. This creates a novel set of surface epitopes that the host's T-cell repertoire has not been tolerized against, potentially unmasking potent anti-tumor responses.[5][7]

  • Shift in Peptide Length: Inhibition of ERAP1 leads to a measurable increase in the average length of peptides presented by MHC class I molecules.[6][7]

  • Altered Immune Response: The modified peptide repertoire can enhance the immunogenicity of cancer cells, making them more susceptible to T-cell and NK-cell-mediated killing.[5][6][11] In autoimmune contexts, inhibition may reduce the presentation of pathogenic self-antigens.[4]

ERAP1_Inhibition_Mechanism cluster_er Endoplasmic Reticulum cluster_outcomes Consequences of Inhibition LongPeptides Long Peptide Precursors ERAP1 ERAP1 Enzyme LongPeptides->ERAP1 AlteredPeptides Altered Peptide Pool (Longer, Novel Peptides) ERAP1->AlteredPeptides Trimming is Blocked Inhibitor This compound (Inhibitor) Inhibitor->ERAP1 Binds & Blocks MHC1_Loading Loading onto MHC-I AlteredPeptides->MHC1_Loading NovelEpitopes Presentation of Novel Epitopes MHC1_Loading->NovelEpitopes TCellResponse Enhanced Anti-Tumor T-Cell Response NovelEpitopes->TCellResponse Leads to

Caption: Mechanism of Action for an ERAP1 Inhibitor.

Quantitative Data on ERAP1 Inhibitors

The development of ERAP1 inhibitors has yielded several compounds with varying potencies and selectivities. The data below summarizes key quantitative metrics for representative inhibitors from published studies.

InhibitorTarget(s)Assay TypePotency (IC₅₀)SelectivityReference
Compound 1 ERAP1L-AMC Hydrolysis9.2 µM>100-fold vs ERAP2/IRAP[12]
Compound 2 ERAP1L-AMC Hydrolysis5.7 µM>100-fold vs ERAP2/IRAP[12]
DG013A ERAP1, ERAP2, IRAPEnzyme Inhibition33 nMPoor vs ERAP2 (11 nM) & IRAP (57 nM)[1][5][13]
DG046 ERAP1, ERAP2, IRAPEnzyme Inhibition43 nMPoor vs ERAP2 (37 nM) & IRAP (2 nM)[13]
Compound 4 ERAP1Enzyme Inhibition33 nMPoor vs IRAP (4 nM)[13]
Compound 6 ERAP1Enzyme Inhibition345 nM (vs ERAP2)Improved vs ERAP2, Poor vs IRAP (34 nM)[13]
Compound [I] ERAP1MS-based AssaypIC₅₀ = 7.7High[14]
Compound [II] ERAP1MS-based AssaypIC₅₀ = 8.6-[14]

Note: pIC₅₀ is the negative logarithm of the IC₅₀ value.

InhibitorCell-Based AssayMetricPotencyReference
Compound [I] HeLa Antigen PresentationpIC₅₀7.0[14]
Compound [II] HeLa Antigen PresentationpIC₅₀7.7[14]
Clerodane acid ERAP1-dependent Antigen PresentationEC₅₀1 µM[1]
Compounds 2 & 3 Cellular Antigen Presentation-Active[12][15]

Experimental Protocols

Evaluating the efficacy of ERAP1 inhibitors requires a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

ERAP1 Enzymatic Activity Assay (Fluorogenic)

This assay measures the ability of a compound to inhibit the catalytic activity of purified ERAP1 enzyme.

  • Principle: Recombinant ERAP1 is incubated with a fluorogenic substrate, such as L-Leucine-7-amido-4-methylcoumarin (L-AMC).[12] Cleavage of the substrate by ERAP1 releases the fluorescent AMC molecule, which can be quantified. Inhibitors will reduce the rate of fluorescence increase.

  • Materials:

    • Recombinant human ERAP1 protein

    • Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

    • L-AMC substrate

    • Test compounds (e.g., this compound) dissolved in DMSO

    • 384-well microtiter plates

    • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

  • Protocol:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a microtiter plate, add the test compound dilutions to the assay buffer.

    • Add recombinant ERAP1 enzyme to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the L-AMC substrate to all wells.

    • Immediately begin kinetic reading on a fluorescence plate reader, measuring fluorescence intensity every 1-2 minutes for 30-60 minutes.

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

    • Plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[12]

Cellular Antigen Presentation Assay

This assay determines the effect of an ERAP1 inhibitor on the presentation of a specific T-cell epitope by antigen-presenting cells (APCs).

  • Principle: APCs are treated with an inhibitor and then pulsed with a known N-terminally extended peptide precursor. Inhibition of ERAP1 allows the presentation of the unprocessed or alternatively processed peptide. The presentation is detected by co-culturing the APCs with a T-cell line or clone that specifically recognizes the final epitope-MHC complex, leading to T-cell activation (e.g., cytokine release).[16][17]

  • Materials:

    • Antigen-presenting cells (e.g., HeLa cells transfected with a specific MHC allele, or dendritic cells).[5][18]

    • N-terminally extended peptide precursor of a known epitope.

    • T-cell clone or reporter cell line (e.g., Jurkat-NFAT-Luc) specific for the final processed epitope.[19]

    • ERAP1 inhibitor (this compound).

    • Cell culture media and supplements.

    • ELISA kit for cytokine detection (e.g., IL-2, IFN-γ) or luminescence reader for reporter assays.[16][19]

  • Protocol:

    • Plate APCs in a 96-well plate and allow them to adhere.

    • Treat the APCs with various concentrations of the ERAP1 inhibitor for 2-4 hours.

    • Add the N-terminally extended peptide precursor to the wells and incubate for an additional 4-6 hours to allow for processing and presentation.

    • Wash the APCs to remove excess peptide.

    • Add the specific T-cells to the wells containing the treated APCs.

    • Co-culture the cells for 18-24 hours.[17]

    • Collect the supernatant and measure the concentration of a secreted cytokine (e.g., IL-2) using ELISA.[16][17] Alternatively, if using a reporter line, lyse the cells and measure the reporter signal (e.g., luminescence).[19]

    • Increased T-cell activation at a given peptide concentration, relative to untreated cells, indicates that the inhibitor has enhanced the presentation of the target epitope. Plot the signal against inhibitor concentration to determine the EC₅₀.

Cellular_Assay_Workflow start Start plate_apc 1. Plate Antigen Presenting Cells (APCs) start->plate_apc treat_inhibitor 2. Treat APCs with ERAP1 Inhibitor plate_apc->treat_inhibitor add_peptide 3. Add N-terminally Extended Peptide Precursor treat_inhibitor->add_peptide coculture 4. Co-culture with Epitope-Specific T-Cells add_peptide->coculture measure 5. Measure T-Cell Activation (e.g., IL-2 via ELISA) coculture->measure analyze 6. Analyze Data (Calculate EC50) measure->analyze end_node End analyze->end_node

Caption: Experimental Workflow for a Cellular Antigen Presentation Assay.
Immunopeptidomics by Mass Spectrometry

This advanced technique provides a global, unbiased profile of the thousands of different peptides presented by MHC class I molecules on the cell surface.

  • Principle: MHC-peptide complexes are immunoaffinity purified from cells treated with or without an ERAP1 inhibitor. The bound peptides are then eluted and analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their sequences and relative abundance.

  • Protocol Outline:

    • Culture a large number of cells (e.g., 1x10⁹) with and without the ERAP1 inhibitor.

    • Lyse the cells in a detergent-containing buffer.

    • Immunoaffinity purify MHC class I molecules from the cell lysate using an antibody specific for MHC-I heavy chains (e.g., W6/32).

    • Elute the peptides from the MHC-I molecules using a mild acid treatment (e.g., 0.1% trifluoroacetic acid).

    • Separate the eluted peptides from the larger MHC molecules using a size-exclusion filter.

    • Analyze the peptide repertoire by LC-MS/MS.[6]

    • Use specialized software to sequence the peptides and compare the immunopeptidomes of inhibitor-treated versus control cells, looking for changes in peptide length, sequence motifs, and the appearance of novel peptides.[7]

Conclusion and Future Directions

The inhibition of ERAP1 represents a novel and powerful strategy to modulate the cellular immunopeptidome for therapeutic benefit. By preventing the trimming of antigenic precursors, inhibitors like this compound can force cancer cells to present a new landscape of epitopes, thereby overcoming immune evasion and enhancing the efficacy of immunotherapies such as checkpoint blockade.[6][7] The quantitative data and detailed protocols provided in this guide serve as a foundational resource for researchers and drug developers in this exciting field. Future work will focus on developing inhibitors with greater potency and selectivity, understanding the precise rules that govern which neoantigens are generated, and translating these findings into effective clinical therapies for cancer and autoimmune diseases.[4][15]

References

In-depth Technical Guide: Cellular Uptake and Distribution of ERAP1-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

To the valued research community, scientists, and drug development professionals:

This technical guide addresses the current scientific understanding of the cellular uptake and distribution of ERAP1-IN-2, a known inhibitor of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1). Our comprehensive review of publicly available scientific literature reveals a critical gap in the experimental data concerning the cellular pharmacology of this specific compound.

While this compound is identified as an inhibitor of the human ERAP1 enzyme with an IC50 value of 1.72 μM, detailed studies on its cellular permeability, mechanism of cellular entry, and subsequent subcellular localization have not been published.[1][2][3] The successful development of ERAP1 inhibitors as therapeutic agents hinges on a thorough understanding of their ability to reach their intracellular target, ERAP1, which is primarily located in the endoplasmic reticulum.[4][5][6]

The broader context of ERAP1 inhibition underscores the importance of cellular uptake and distribution. For an ERAP1 inhibitor to be effective in a cellular context, it must be able to cross the cell membrane and localize to the endoplasmic reticulum where ERAP1 resides.[4][5] The lack of cellular activity of some ERAP inhibitors has been attributed to potential issues with intracellular trafficking, among other factors.[6] Therefore, the characterization of a compound's ability to access its intracellular target is a pivotal step in its preclinical development.

Given the absence of specific experimental data for this compound, this guide will provide a general overview of the established role of ERAP1 and the therapeutic rationale for its inhibition. We will also outline the general experimental approaches that would be necessary to elucidate the cellular uptake and distribution of this compound.

The Role of ERAP1 in Antigen Presentation

ERAP1 plays a crucial role in the adaptive immune response by trimming peptide precursors in the endoplasmic reticulum to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules.[7] These peptide-MHC I complexes are then transported to the cell surface for presentation to CD8+ T cells.[7] By modulating the repertoire of peptides presented on the cell surface, ERAP1 influences T-cell mediated immune surveillance.[4][5] Dysregulation of ERAP1 activity has been associated with autoimmune diseases and cancer, making it an attractive target for therapeutic intervention.[4][5][7]

The therapeutic strategy behind ERAP1 inhibition is to alter the landscape of peptides presented by MHC class I molecules.[7] In the context of cancer, inhibiting ERAP1 could lead to the presentation of novel tumor-associated antigens, thereby enhancing the anti-tumor immune response.[5][7] In autoimmune diseases, ERAP1 inhibitors could prevent the presentation of self-antigens that trigger an autoimmune attack.[7]

Future Directions: Elucidating the Cellular Pharmacology of this compound

To address the current knowledge gap, a series of experiments would be required to characterize the cellular uptake and distribution of this compound. The following outlines a potential experimental workflow.

Experimental Workflow for Characterizing this compound Cellular Uptake and Distribution

G cluster_0 Cellular Uptake Assessment cluster_1 Subcellular Distribution Analysis cluster_2 Mechanism of Uptake Investigation A Treat cells with This compound B Incubate for various time points A->B F Perform subcellular fractionation (e.g., differential centrifugation) A->F C Lyse cells and quantify intracellular This compound (e.g., LC-MS/MS) B->C D Determine uptake kinetics (Rate and extent) C->D E Treat cells with fluorescently-labeled This compound or use immunofluorescence H Visualize intracellular localization via confocal microscopy E->H G Analyze fractions for This compound concentration (e.g., Western blot for organelle markers, LC-MS/MS for compound) F->G I Co-localization analysis with ER markers (e.g., Calnexin) H->I J Treat cells with this compound under various conditions: - Low temperature (4°C) - Metabolic inhibitors - Endocytosis inhibitors K Quantify intracellular This compound J->K L Identify active vs. passive transport and involvement of endocytic pathways K->L

Caption: Experimental workflow for characterizing this compound cellular pharmacology.

This proposed workflow would generate the necessary quantitative data to populate the tables and create the detailed visualizations originally requested. We encourage researchers in the field to undertake these studies to advance our understanding of this compound and facilitate its potential translation into a therapeutic agent.

As new data becomes available, this guide will be updated to reflect the latest findings in the cellular uptake and distribution of this compound.

References

The Impact of ERAP1-IN-2 on T-Cell Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endoplasmic reticulum aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway, shaping the peptide repertoire displayed by MHC class I molecules to CD8+ T-cells. Modulation of ERAP1 activity presents a promising therapeutic strategy in immuno-oncology and for the treatment of autoimmune diseases. This technical guide provides an in-depth overview of the impact of ERAP1-IN-2, a selective inhibitor of ERAP1, on T-cell activation. We will delve into the mechanism of action of ERAP1, the consequences of its inhibition, and present detailed experimental protocols for assessing the downstream effects on T-cell function.

Introduction to ERAP1 and its Role in Antigen Presentation

Endoplasmic reticulum aminopeptidase 1 (ERAP1) is a zinc-dependent metalloprotease located in the lumen of the endoplasmic reticulum.[1] Its primary function is to trim the N-terminus of peptides that are transported into the ER by the transporter associated with antigen processing (TAP). These peptides are degradation products of cytosolic proteins, generated by the proteasome. ERAP1 trims these precursor peptides to the optimal length of 8-10 amino acids for binding to MHC class I molecules.[2][3] This process is crucial for the generation of a diverse and stable peptidome for surveillance by CD8+ cytotoxic T-lymphocytes (CTLs).[4]

The activity of ERAP1 can have a dual role in shaping the immunopeptidome: it can either generate the final epitope for MHC class I presentation or destroy potential epitopes by over-trimming them.[2] This "epitope editing" function of ERAP1 significantly influences the immunodominance of certain antigens and the overall T-cell response.[2]

This compound: A Selective Inhibitor of ERAP1

This compound (also referred to as compound 3f) is a small molecule inhibitor of human ERAP1 with a reported IC50 of 1.72 μM.[5] Its discovery stems from fragment-based screening efforts aimed at identifying novel chemotypes for ERAP1 inhibition.[6][7]

Chemical Structure:

While comprehensive data on the specific biological effects of this compound on T-cell activation are still emerging, its mechanism of action as an ERAP1 inhibitor allows us to infer its impact based on studies with other selective ERAP1 inhibitors and ERAP1 knockout models.

Mechanism of Action: Impact of ERAP1 Inhibition on T-Cell Activation

Inhibition of ERAP1 by molecules like this compound is hypothesized to enhance T-cell activation, particularly in the context of cancer, through the following mechanisms:

  • Alteration of the Immunopeptidome: By blocking the trimming activity of ERAP1, the repertoire of peptides presented by MHC class I molecules is significantly altered. This can lead to the presentation of a novel set of longer, unconventional peptides that would otherwise be destroyed by ERAP1.[2]

  • Generation of Neoantigens: In cancer cells, this altered peptidome can include neoantigens derived from tumor-specific mutations. The presentation of these novel neoantigens can elicit a de novo T-cell response against the tumor.[8]

  • Enhanced T-Cell Recognition and Killing: The presentation of a more diverse and potentially more immunogenic peptide repertoire can lead to increased recognition of cancer cells by CTLs.[9] Studies have shown that ERAP1 inhibition can lead to enhanced killing of tumor cells by both cytotoxic T-lymphocytes and NK cells.[9][10]

  • Diversification of the T-Cell Repertoire: The presentation of new epitopes can lead to the expansion of a broader range of T-cell clones, diversifying the anti-tumor immune response.

The signaling pathway from ERAP1 inhibition to T-cell activation is depicted below:

ERAP1_Inhibition_Pathway ERAP1_IN_2 This compound ERAP1 ERAP1 ERAP1_IN_2->ERAP1 Inhibits Peptide_Trimming Peptide Trimming ERAP1->Peptide_Trimming Mediates Altered_Peptidome Altered Immunopeptidome (Novel Epitopes) Peptide_Trimming->Altered_Peptidome Alters MHC_I MHC Class I Presentation Altered_Peptidome->MHC_I TCR T-Cell Receptor (TCR) Recognition MHC_I->TCR T_Cell_Activation T-Cell Activation TCR->T_Cell_Activation Effector_Function Effector Functions (Cytotoxicity, Cytokine Release) T_Cell_Activation->Effector_Function

Caption: Signaling pathway from ERAP1 inhibition to T-cell activation.

Quantitative Data on the Impact of ERAP1 Inhibition on T-Cell Activation

The following tables summarize quantitative data from studies investigating the effect of ERAP1 inhibition or knockout on various parameters of T-cell activation. It is important to note that this data is derived from studies using different ERAP1 inhibitors or genetic models and may not be directly representative of this compound. However, it provides a strong indication of the expected biological outcomes.

Table 1: Effect of ERAP1 Inhibition/Knockout on T-Cell Activation Markers

Model SystemTreatment/ConditionT-Cell PopulationActivation MarkerFold Change/ObservationReference
ERAP1-KO MiceRecombinant Eimeria tenella antigen (rEA)CD8- T-cellsCD69+~1.5-fold increase vs. WT[11]
ERAP1-KO MiceRecombinant Eimeria tenella antigen (rEA)CD8+ T-cellsCD69+~2-fold increase vs. WT[11]

Table 2: Effect of ERAP1 Inhibition/Knockout on T-Cell Cytokine Production

Model SystemTreatment/ConditionT-Cell PopulationCytokineObservationReference
ERAP1-/- MiceAd5-TA vaccination & peptide stimulationCD8+ T-cellsIFN-γSignificantly increased frequency of IFN-γ secreting cells[6]
ERAP1-/- MiceAd5-TA vaccination & peptide stimulationCD8+ T-cellsTNF-αSignificantly increased frequency of TNF-α secreting cells[6]
Human NeutrophilsRecombinant human ERAP1NeutrophilsIFN-γSignificantly increased secretion[12]
Human NeutrophilsRecombinant human ERAP1NeutrophilsTNF-αSignificantly increased secretion[12]

Table 3: Effect of ERAP1 Inhibition on Cytotoxic T-Lymphocyte (CTL) and NK Cell Activity

Cell LineTreatmentEffector CellsAssayResultReference
A375 MelanomaAllosteric ERAP1 inhibitorHuman PBMCsCytotoxicity AssayIncreased killing of inhibitor-treated cells[9]
A375 MelanomaERAP1 KOHuman PBMCsCytotoxicity AssayIncreased killing of KO cells[9]
221-B*51:01 cellsshERAP1NK cellsCytotoxicity AssayEnhanced NK cell-mediated killing

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on T-cell activation.

ERAP1 Enzymatic Activity Assay

This assay is used to confirm the inhibitory activity of this compound on ERAP1.

Principle: The enzymatic activity of ERAP1 is measured by the hydrolysis of a fluorogenic substrate, L-Leucine-7-amido-4-methylcoumarin (Leu-AMC). The cleavage of AMC from the substrate results in a fluorescent signal that can be quantified.

Materials:

  • Recombinant human ERAP1

  • This compound

  • Leu-AMC substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add a fixed concentration of recombinant ERAP1 to each well.

  • Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO).

  • Pre-incubate the plate at 37°C for 15-30 minutes.

  • Initiate the reaction by adding the Leu-AMC substrate to all wells.

  • Immediately measure the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm in kinetic mode for 30-60 minutes.[1]

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the reaction rate against the inhibitor concentration and determine the IC50 value.

In Vitro T-Cell Proliferation Assay

This assay measures the ability of this compound-treated target cells to stimulate T-cell proliferation.

Principle: Target cells (e.g., tumor cells) are treated with this compound and then co-cultured with T-cells labeled with a proliferation tracking dye, such as Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet. As T-cells divide, the dye is equally distributed between daughter cells, resulting in a stepwise reduction in fluorescence intensity, which can be measured by flow cytometry.

Materials:

  • Target cells (e.g., a tumor cell line)

  • This compound

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD8+ T-cells

  • CellTrace™ Violet or CFSE dye

  • T-cell activation stimuli (e.g., anti-CD3/CD28 beads or specific peptide antigen)

  • Cell culture medium and supplements

  • Flow cytometer

Procedure:

  • Culture target cells to the desired confluency.

  • Treat the target cells with a range of concentrations of this compound for 24-48 hours. Include an untreated control.

  • Isolate PBMCs or CD8+ T-cells from a healthy donor.

  • Label the T-cells with CellTrace™ Violet or CFSE according to the manufacturer's protocol.[9][12]

  • Co-culture the labeled T-cells with the pre-treated target cells at a specific effector-to-target (E:T) ratio (e.g., 10:1).

  • Add T-cell activation stimuli if required.

  • Incubate the co-culture for 3-5 days.

  • Harvest the cells and stain with antibodies against T-cell surface markers (e.g., CD3, CD8).

  • Analyze the samples by flow cytometry, gating on the T-cell population and measuring the fluorescence intensity of the proliferation dye.

  • Quantify the percentage of proliferated cells and the number of cell divisions.

Cytokine Release Assay

This assay quantifies the production of key cytokines by T-cells upon stimulation with this compound-treated target cells.

Principle: Supernatants from the T-cell co-culture are collected and the concentration of cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α) is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).

Materials:

  • Supernatants from the T-cell proliferation assay or a separate co-culture experiment.

  • ELISA kits for IFN-γ and TNF-α or a multiplex cytokine assay kit.

  • Plate reader for ELISA or a multiplex assay system.

Procedure:

  • Set up the co-culture as described in the T-cell proliferation assay.

  • After 24-72 hours of incubation, centrifuge the culture plates and collect the supernatants.

  • Perform the ELISA or multiplex assay according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence and calculate the concentration of each cytokine based on a standard curve.

Cytotoxic T-Lymphocyte (CTL) Killing Assay

This assay directly measures the ability of CTLs to kill target cells that have been treated with this compound.

Principle: Target cells are labeled with a viability dye or a dye that is released upon cell lysis (e.g., Calcein-AM). These labeled target cells are then co-cultured with effector T-cells. The killing of target cells is quantified by measuring the release of the dye or the percentage of dead target cells by flow cytometry or imaging.

Materials:

  • Target cells

  • This compound

  • Effector T-cells (e.g., antigen-specific CTLs or activated PBMCs)

  • Calcein-AM or a live/dead cell staining kit

  • Fluorescence microscope or flow cytometer

Procedure:

  • Treat target cells with this compound as described previously.

  • Label the treated target cells with Calcein-AM or a viability dye.

  • Co-culture the labeled target cells with effector T-cells at various E:T ratios.

  • Include control wells with target cells alone (spontaneous release) and target cells with a lysis agent (maximum release).

  • Incubate the co-culture for 4-16 hours.

  • Measure the fluorescence of the supernatant (for release assays) or analyze the percentage of dead target cells by flow cytometry or fluorescence microscopy.

  • Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for investigating the impact of this compound on T-cell activation.

Experimental_Workflow cluster_0 Phase 1: Target Cell Treatment cluster_1 Phase 2: T-Cell Co-culture cluster_2 Phase 3: Downstream Assays Target_Cells Culture Target Cells Treat_Cells Treat with this compound Target_Cells->Treat_Cells Co_culture Co-culture T-Cells with Treated Target Cells Treat_Cells->Co_culture Isolate_T_Cells Isolate T-Cells Label_T_Cells Label T-Cells (for proliferation) Isolate_T_Cells->Label_T_Cells Label_T_Cells->Co_culture Proliferation T-Cell Proliferation Assay (Flow Cytometry) Co_culture->Proliferation Cytokine Cytokine Release Assay (ELISA/Luminex) Co_culture->Cytokine Cytotoxicity CTL Killing Assay (Flow/Imaging) Co_culture->Cytotoxicity

Caption: General experimental workflow for assessing this compound's impact.

Logical_Relationship ERAP1_Inhibition This compound Mediated ERAP1 Inhibition Altered_Peptidome Altered Immunopeptidome ERAP1_Inhibition->Altered_Peptidome Enhanced_T_Cell_Recognition Enhanced TCR Recognition of pMHC-I Altered_Peptidome->Enhanced_T_Cell_Recognition T_Cell_Activation Increased T-Cell Activation Enhanced_T_Cell_Recognition->T_Cell_Activation T_Cell_Proliferation Increased Proliferation T_Cell_Activation->T_Cell_Proliferation Cytokine_Release Increased Cytokine Release (IFN-γ, TNF-α) T_Cell_Activation->Cytokine_Release CTL_Activity Enhanced CTL Mediated Killing T_Cell_Activation->CTL_Activity

Caption: Logical relationship of events following ERAP1 inhibition.

Conclusion

This compound, as a selective inhibitor of ERAP1, holds significant potential for modulating T-cell responses. By altering the landscape of peptides presented by MHC class I molecules, it can unveil novel tumor antigens and enhance the immunogenicity of cancer cells. The experimental protocols and workflows detailed in this guide provide a robust framework for the preclinical evaluation of this compound and other ERAP1 inhibitors, paving the way for their development as next-generation immunotherapies. Further research is warranted to fully elucidate the in vivo efficacy and safety profile of this compound and to identify patient populations that would most benefit from this therapeutic approach.

References

A Technical Guide to the In Vitro Evaluation of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Preliminary searches for "ERAP1-IN-2" did not yield specific public data for a compound with this designation. This guide therefore provides a comprehensive overview of the core preliminary in vitro studies relevant to the investigation of ERAP1 and its inhibitors, which would be applicable to a compound like the hypothetical "this compound".

Introduction

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a zinc metallopeptidase located in the endoplasmic reticulum that plays a crucial role in the final stages of antigen processing for presentation by MHC class I molecules.[1][2] ERAP1 trims the N-terminus of antigenic peptide precursors to the optimal length for binding to MHC class I molecules, thereby shaping the immunopeptidome presented to CD8+ T cells.[2][3][4][5] Dysregulation of ERAP1 activity has been associated with various autoimmune diseases, cancers, and inflammatory disorders, making it a significant therapeutic target.[4][6][7] This guide details the fundamental in vitro studies and experimental protocols for characterizing the activity and inhibition of ERAP1.

Biochemical Characterization and Substrate Specificity

ERAP1 exhibits unique enzymatic properties that distinguish it from other aminopeptidases. It is a soluble enzyme within the ER lumen whose expression can be stimulated by interferon-gamma (IFN-γ).[8] As a metallopeptidase, its activity is efficiently inhibited by metal chelators like 1,10-phenanthroline.[8]

ERAP1 demonstrates a "molecular ruler" mechanism, preferentially trimming peptides that are between 9 and 16 residues long, which corresponds to the length of peptides transported into the ER by the Transporter associated with Antigen Processing (TAP).[2] It shows significantly less activity towards shorter peptides of 8-9 amino acids, which are the optimal length for MHC class I binding.[2][3]

The substrate specificity of ERAP1 is also influenced by the amino acid residues at both the N-terminus and C-terminus of the peptide.

Table 1: Biochemical Properties of Human ERAP1

PropertyDescriptionReference
Enzyme Class M1 Zinc Metallopeptidase[8]
Location Endoplasmic Reticulum Lumen[8]
Function N-terminal trimming of antigenic peptide precursors[2][3][4]
Optimal Substrate Length 9-16 amino acids[2]
Regulation Upregulated by IFN-γ[8]
Inhibitors 1,10-phenanthroline (metallopeptidase inhibitor)[8]

Table 2: Substrate Specificity of ERAP1 vs. ERAP2

FeatureERAP1ERAP2Reference
Preferred N-terminal Residue Hydrophobic and aromatic amino acids (e.g., Leu, Met)Positively charged residues (e.g., Arg, Lys)[4][8][9]
Preferred C-terminal Residue Hydrophobic residuesLess dependent on C-terminal residue[2][9]
Preferred Substrate Length 9-16 amino acidsLess stringent length preference[2]

Experimental Protocols

A variety of in vitro assays are employed to characterize the enzymatic activity of ERAP1 and to screen for its inhibitors.

This is a common high-throughput screening method to measure ERAP1's aminopeptidase activity.

  • Principle: The assay utilizes a synthetic fluorogenic substrate, typically an amino acid conjugated to 7-amino-4-methylcoumarin (AMC), such as Leucine-AMC (Leu-AMC).[10] Cleavage of the amide bond by ERAP1 releases the fluorescent AMC molecule, and the increase in fluorescence over time is proportional to the enzyme's activity.

  • Methodology:

    • Recombinant human ERAP1 is incubated in an appropriate assay buffer (e.g., Tris-HCl with NaCl).

    • The test compound (e.g., this compound) at various concentrations is added to the enzyme solution and pre-incubated.

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate (e.g., Leu-AMC).

    • The fluorescence intensity is measured kinetically over time using a microplate reader with excitation and emission wavelengths typically around 380 nm and 460 nm, respectively.[10]

    • The rate of reaction is calculated from the linear phase of the fluorescence curve.

    • IC50 values for inhibitors are determined by plotting the percentage of inhibition against the inhibitor concentration.

MS-based assays provide a label-free method to directly measure the cleavage of physiologically relevant peptide substrates.

  • Principle: These assays monitor the conversion of a specific peptide substrate to its product by detecting the mass difference. This can be done in a high-throughput manner using techniques like RapidFire MS (RF MS) or MALDI-TOF MS.[6]

  • Methodology:

    • Recombinant ERAP1 is incubated with a specific peptide substrate (e.g., a precursor of an immunodominant epitope).

    • The test inhibitor is included at varying concentrations.

    • The reaction is allowed to proceed for a defined period and then quenched (e.g., by adding acid).

    • The reaction mixture is analyzed by an MS-based platform to quantify the remaining substrate and the generated product.

    • The percentage of inhibition is calculated based on the substrate-to-product conversion ratio.

This assay evaluates the effect of an ERAP1 inhibitor on the presentation of a specific T-cell epitope on the surface of cells.

  • Principle: Cells are engineered to express a precursor of a known antigenic peptide that requires ERAP1 trimming for proper MHC class I presentation. The level of surface presentation of the final peptide-MHC complex is then quantified, often using a specific antibody or by co-culturing with T-cells that recognize the epitope.[3][11][12]

  • Methodology:

    • A suitable cell line (e.g., HeLa cells) is co-transfected with plasmids encoding the appropriate MHC class I molecule (e.g., H-2Kb) and a precursor of a known epitope (e.g., an N-terminally extended SIINFEKL peptide).[3][12]

    • The transfected cells are treated with the ERAP1 inhibitor at various concentrations.

    • After incubation, the cells are stained with a fluorescently labeled antibody that specifically recognizes the final peptide-MHC complex (e.g., the 25.D1.16 antibody for SIINFEKL-H-2Kb).[3][12]

    • The amount of surface presentation is quantified by flow cytometry.[12]

    • Alternatively, the treated cells can be co-cultured with epitope-specific T-cells, and T-cell activation (e.g., IFN-γ production) is measured as an indicator of antigen presentation.[13]

Visualizations

ERAP1_Antigen_Processing_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_surface Cell Surface Protein Intracellular Proteins (e.g., viral, self) Proteasome Proteasome Protein->Proteasome Peptides Peptide Fragments Proteasome->Peptides TAP TAP Transporter Peptides->TAP Transport Precursor N-extended Precursor (9-16 aa) TAP->Precursor ERAP1 ERAP1 Precursor->ERAP1 Trimming Trimmed_Peptide Optimal Peptide (8-9 aa) ERAP1->Trimmed_Peptide MHC_I MHC Class I Trimmed_Peptide->MHC_I Loading pMHC_I Peptide-MHC-I Complex Surface_pMHC_I Presented Peptide-MHC-I pMHC_I->Surface_pMHC_I Transport T_Cell CD8+ T-Cell Surface_pMHC_I->T_Cell Recognition

Caption: ERAP1's role in the MHC class I antigen processing pathway.

ERAP1_Inhibitor_Screening_Workflow cluster_biochemical Biochemical Assays cluster_cell Cell-Based Assays HTS High-Throughput Screen (Fluorescence Assay) Hit_Validation Hit Validation (MS-based Assay) HTS->Hit_Validation Primary Hits IC50 IC50 Determination Hit_Validation->IC50 Validated Hits Antigen_Presentation Antigen Presentation Assay (Flow Cytometry) IC50->Antigen_Presentation Potent Inhibitors ERAP2_Assay ERAP2 Activity Assay IC50->ERAP2_Assay IRAP_Assay IRAP Activity Assay IC50->IRAP_Assay T_Cell_Activation T-Cell Co-culture Assay (e.g., IFN-γ ELISA) Antigen_Presentation->T_Cell_Activation Start Compound Library Start->HTS

Caption: Workflow for in vitro screening of ERAP1 inhibitors.

References

A Technical Guide to the Action of ERAP1 Inhibitors on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway.[1][2] Located in the endoplasmic reticulum, ERAP1 trims peptide precursors to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules.[1][3] These peptide-MHC I complexes are then presented on the cell surface, where they are surveyed by cytotoxic T lymphocytes (CTLs). In cancer cells, aberrant ERAP1 activity can lead to the destruction of tumor-associated antigens, allowing these cells to evade immune detection.[2][4] Inhibition of ERAP1 represents a promising therapeutic strategy to modulate the immunopeptidome of cancer cells, enhancing their recognition and destruction by the immune system.[5][6] This document provides an in-depth technical overview of the effects of ERAP1 inhibitors on cancer cell lines, based on available preclinical data for various small molecule inhibitors. It is important to note that while this guide addresses the general class of ERAP1 inhibitors, specific data for a compound designated "ERAP1-IN-2" is not available in the public domain at the time of this writing. The information presented herein is synthesized from studies on other well-characterized ERAP1 inhibitors.

Mechanism of Action

ERAP1 inhibitors function by blocking the enzymatic activity of ERAP1, which leads to a significant shift in the repertoire of peptides presented by MHC class I molecules on the surface of cancer cells.[5][6] This alteration of the immunopeptidome can result in the presentation of novel neoantigens, making the cancer cells "visible" to the immune system and triggering a potent anti-tumor T-cell response.[5][6]

Quantitative Data on ERAP1 Inhibitor Activity

The following tables summarize the in vitro efficacy of various ERAP1 inhibitors against the enzyme itself and their effects on cancer cell lines.

Table 1: In Vitro Enzymatic Inhibition of ERAP1

Compound IDTargetIC50 (nM)Assay TypeReference
DG013AERAP133Fluorogenic substrate hydrolysis[5]
Compound 4ERAP133Not Specified[5]
GSK Compound [I]ERAP1pIC50 = 7.7High-throughput mass spectrometry[7]
GSK Compound [II]ERAP1pIC50 = 8.6High-throughput mass spectrometry[7]
Compound 1ERAP19200L-AMC hydrolysis[8]
Compound 2ERAP15700L-AMC hydrolysis[8]

Table 2: Cellular Activity of ERAP1 Inhibitors

Compound IDCell LineEffectAssay TypeConcentration/IC50Reference
GSK Compound [I]HeLaAntigen PresentationNot SpecifiedpIC50 = 7.0[7]
GSK Compound [II]HeLaAntigen PresentationNot SpecifiedpIC50 = 7.7[7]
Allosteric InhibitorA375 (Melanoma)Enhanced tumor cell killing by PBMCsCaspase-3/7 apoptosis assayNot Specified[6]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and advancement of research in this field.

ERAP1 Enzymatic Activity Assay (Fluorogenic Substrate Hydrolysis)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified ERAP1.

  • Reagents:

    • Recombinant human ERAP1 enzyme.

    • Fluorogenic peptide substrate (e.g., L-Leucine-7-amido-4-methylcoumarin, L-AMC).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Test compounds dissolved in DMSO.

    • Microplate reader capable of fluorescence detection.

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 96-well plate, add the assay buffer, recombinant ERAP1 enzyme, and the test compound. Incubate for a predetermined time (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate by ERAP1.

    • Calculate the rate of reaction for each compound concentration.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[8]

Western Blot Analysis for ERAP1 Expression

This method is used to determine the protein levels of ERAP1 in cancer cell lines.

  • Reagents:

    • Cancer cell lines of interest.

    • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.

    • Protein quantification assay kit (e.g., BCA assay).

    • SDS-PAGE gels and running buffer.

    • Transfer buffer and PVDF membrane.

    • Blocking buffer (e.g., 5% non-fat milk in TBST).

    • Primary antibody against ERAP1.

    • Secondary antibody conjugated to horseradish peroxidase (HRP).

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Culture cancer cells to the desired confluency.

    • Lyse the cells and quantify the total protein concentration.

    • Denature the protein lysates and separate them by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary anti-ERAP1 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system. The intensity of the bands corresponds to the amount of ERAP1 protein.[9][10]

Cell Viability and Apoptosis Assays (Caspase-3/7 Assay)

These assays are used to assess the cytotoxic effects of ERAP1 inhibitors on cancer cells, often in co-culture with immune cells.

  • Reagents:

    • Cancer cell line (e.g., A375 melanoma).[6]

    • Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors.

    • Culture medium (e.g., RPMI-1640) with supplements.

    • ERAP1 inhibitor.

    • Caspase-3/7 reagent (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent).

    • Fluorescence microscope or flow cytometer.

  • Procedure:

    • Seed cancer cells in a multi-well plate and allow them to adhere.

    • Treat the cancer cells with the ERAP1 inhibitor for a specified duration (e.g., 24-48 hours).

    • Co-culture the treated cancer cells with activated PBMCs at a specific effector-to-target ratio.

    • Add the Caspase-3/7 reagent to the co-culture. This reagent is a substrate for activated caspase-3 and -7, and upon cleavage, it releases a fluorescent dye that binds to DNA, staining apoptotic cells.

    • Image the cells using a fluorescence microscope or analyze the cell population by flow cytometry to quantify the percentage of apoptotic cancer cells. An increase in the fluorescent signal indicates enhanced killing of cancer cells.[6][11]

Signaling Pathways and Experimental Workflows

The primary signaling pathway affected by ERAP1 inhibitors is the MHC class I antigen presentation pathway. The following diagrams illustrate this pathway and a typical experimental workflow for evaluating ERAP1 inhibitors.

ERAP1_Inhibition_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_cell_surface Cell Surface Proteasome Proteasome Peptides Peptide Fragments Proteasome->Peptides Degrades proteins TAP TAP Transporter Peptides->TAP Transport into ER ERAP1 ERAP1 TAP->ERAP1 Peptide trimming AlteredPeptides Altered Peptides (Novel Neoantigens) TAP->AlteredPeptides Inhibited Trimming TrimmedPeptides Trimmed Peptides (Optimal Length) ERAP1->TrimmedPeptides MHC1 MHC Class I PLC Peptide-Loading Complex MHC1->PLC MHC1_Peptide Peptide-MHC I Complex PLC->MHC1_Peptide Peptide Loading TrimmedPeptides->PLC AlteredPeptides->PLC ERAP1_IN_2 ERAP1 Inhibitor ERAP1_IN_2->ERAP1 Inhibits CTL Cytotoxic T-Cell (CTL) MHC1_Peptide->CTL Antigen Presentation TumorCellLysis Tumor Cell Lysis CTL->TumorCellLysis Recognizes & Kills

Caption: Signaling pathway of ERAP1 inhibition leading to enhanced tumor cell lysis.

Experimental_Workflow start Start: Identify ERAP1 Inhibitor enzymatic_assay In Vitro Enzymatic Assay (IC50 Determination) start->enzymatic_assay cell_culture Culture Cancer Cell Lines enzymatic_assay->cell_culture treatment Treat Cells with Inhibitor cell_culture->treatment western_blot Western Blot (Confirm ERAP1 target engagement) treatment->western_blot co_culture Co-culture with Immune Cells (e.g., PBMCs) treatment->co_culture data_analysis Data Analysis and Interpretation western_blot->data_analysis apoptosis_assay Apoptosis/Cytotoxicity Assay (e.g., Caspase-3/7) co_culture->apoptosis_assay apoptosis_assay->data_analysis end End: Evaluate Therapeutic Potential data_analysis->end

Caption: Experimental workflow for evaluating the efficacy of an ERAP1 inhibitor.

Conclusion

Inhibition of ERAP1 is a compelling strategy in immuno-oncology. By altering the peptide repertoire presented by cancer cells, ERAP1 inhibitors can unmask tumors to the immune system, leading to their destruction. While specific data for "this compound" remains elusive in published literature, the wealth of information on other small molecule inhibitors provides a strong foundation for the continued development and investigation of this class of therapeutics. Further research is warranted to elucidate the full potential of ERAP1 inhibition, both as a monotherapy and in combination with other immunotherapies such as checkpoint inhibitors, to improve patient outcomes in a variety of cancers.

References

Modulation of MHC Class I Presentation by ERAP1 Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the major histocompatibility complex (MHC) class I antigen processing pathway. By trimming the N-terminus of peptide precursors, ERAP1 plays a pivotal role in shaping the immunopeptidome presented to CD8+ T cells. Inhibition of ERAP1 offers a compelling therapeutic strategy to modulate the antigen repertoire, enhancing the immunogenicity of cancer cells or altering the presentation of autoantigens in autoimmune diseases. This document provides an in-depth technical overview of the mechanism of ERAP1 inhibition, its impact on MHC class I presentation, and detailed methodologies for relevant experimental investigation. While specific data for a compound designated "ERAP1-IN-2" is not publicly available, this guide utilizes data from potent and selective ERAP1 inhibitors as representative examples of this therapeutic class.

Introduction to ERAP1 and its Role in Antigen Presentation

ERAP1 is a zinc metallopeptidase located in the endoplasmic reticulum. Its primary function is to trim N-terminally extended peptides that are translocated into the ER by the Transporter associated with Antigen Processing (TAP). These peptides, generated from the degradation of cytosolic proteins by the proteasome, are often too long to bind optimally to MHC class I molecules. ERAP1 trims these precursors to the canonical 8-10 amino acid length required for stable binding to the peptide-binding groove of MHC class I molecules.[1][2][3] This trimming process is a crucial step in determining which peptides are ultimately presented on the cell surface for surveillance by cytotoxic T lymphocytes (CTLs).

The activity of ERAP1 is complex; it can both generate and destroy T-cell epitopes. By trimming a precursor to the correct length, it generates an epitope. Conversely, by over-trimming a peptide, it can destroy an epitope, preventing its presentation.[2] Therefore, inhibiting ERAP1 can lead to a significant shift in the immunopeptidome, the collection of peptides presented by MHC class I molecules. This shift can result in the presentation of novel neoantigens in cancer cells, making them more visible to the immune system.[1]

Mechanism of Action of ERAP1 Inhibitors

ERAP1 inhibitors are small molecules designed to block the enzymatic activity of ERAP1. These inhibitors can be competitive, targeting the active site of the enzyme, or allosteric, binding to a regulatory site to modulate its function.[2][4] The development of potent and selective ERAP1 inhibitors is a key focus of research. For example, the first-in-class ERAP1 inhibitor development candidate, GRWD5769, has demonstrated high potency and selectivity.[1] Inhibition of ERAP1 leads to an accumulation of N-terminally extended peptides in the ER. While some of these longer peptides may still be able to bind to certain MHC class I alleles, the overall peptide repertoire is significantly altered.

Quantitative Effects of ERAP1 Inhibition on the Immunopeptidome

Pharmacological inhibition of ERAP1 induces significant qualitative and quantitative changes in the peptides presented by MHC class I molecules.[5] Studies on potent ERAP1 inhibitors have demonstrated a clear shift in the length and composition of the immunopeptidome.

ParameterObservation with ERAP1 InhibitionCell LineInhibitorReference
Peptide Length Distribution Altered length distribution of eluted peptides.A375 MelanomaPotent ERAP1 Inhibitor[5]
Presentation of Specific Peptides Altered presentation of about 50% of the total 3204 identified peptides.A375 MelanomaPotent ERAP1 Inhibitor[5]
High-Affinity Binders Altered presentation of about one-third of peptides predicted to bind tightly to MHC-I.A375 MelanomaPotent ERAP1 Inhibitor[5]
Average MHC-I Binding Affinity Enhanced average predicted MHC-I binding affinity by reducing suboptimal long peptides and increasing high-affinity 9-12mers.A375 MelanomaPotent ERAP1 Inhibitor[5]
Novel Neoantigen Generation Consistently generates novel neoantigens in vitro and in vivo.Diverse Cancer Cell LinesGRWD5769[1]

Impact of ERAP1 Inhibition on T Cell Responses and Anti-Tumor Immunity

The modulation of the immunopeptidome by ERAP1 inhibitors has profound effects on T cell-mediated immune responses. By inducing the presentation of novel or a more diverse set of tumor antigens, these inhibitors can enhance the recognition and killing of cancer cells by CD8+ T cells.[6][7]

EffectObservation with ERAP1 InhibitionModel SystemInhibitor/MethodReference
Tumor Cell Killing Slight enhancement in tumor cell killing by stimulated human peripheral blood mononuclear cells (PBMCs).A375 Melanoma cells co-cultured with human PBMCsSelective allosteric ERAP1 inhibitor[8][9]
T Cell Repertoire Diversification of the tumoral T cell repertoire.Syngeneic tumor modelsOrally administered ERAP1 inhibitor[1]
T Cell Infiltration Increased infiltration of T cells into tumors.Syngeneic tumor modelsOrally administered ERAP1 inhibitor[1]
Immune Gene Markers Synergistic upregulation of translationally relevant immune gene markers that correlate with response to anti-PD-1.Syngeneic tumor modelsOrally administered ERAP1 inhibitor in combination with anti-PD-1[1]
Tumor Growth Tumor growth inhibition.Syngeneic tumor modelsERAP1 inhibitor in combination with anti-PD-1[1]

Signaling Pathways and Experimental Workflows

MHC Class I Antigen Processing Pathway and ERAP1's Role

The following diagram illustrates the classical MHC class I antigen processing pathway and the central role of ERAP1.

MHC_Class_I_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) Ubiquitinated\nProtein Ubiquitinated Protein Proteasome Proteasome Ubiquitinated\nProtein->Proteasome Degradation Peptide\nFragments Peptide Fragments Proteasome->Peptide\nFragments TAP TAP Transporter Peptide\nFragments->TAP Transport N-terminally\nExtended Peptides N-terminally Extended Peptides TAP->N-terminally\nExtended Peptides ERAP1 ERAP1 Trimmed\nPeptide (8-10 aa) Trimmed Peptide (8-10 aa) ERAP1->Trimmed\nPeptide (8-10 aa) N-terminally\nExtended Peptides->ERAP1 N-terminal Trimming MHC Class I MHC Class I Trimmed\nPeptide (8-10 aa)->MHC Class I Loading Peptide-MHC I\nComplex Peptide-MHC I Complex Cell Surface Cell Surface Peptide-MHC I\nComplex->Cell Surface Presentation CD8+ T Cell CD8+ T Cell Cell Surface->CD8+ T Cell Recognition

Caption: MHC Class I Antigen Processing Pathway.

Mechanism of ERAP1 Inhibition

The following diagram illustrates how an ERAP1 inhibitor disrupts the antigen processing pathway.

ERAP1_Inhibition_Mechanism cluster_er Endoplasmic Reticulum (ER) ERAP1 ERAP1 Altered\nImmunopeptidome Altered Immunopeptidome ERAP1->Altered\nImmunopeptidome Blocked Trimming ERAP1_Inhibitor ERAP1 Inhibitor ERAP1_Inhibitor->ERAP1 Inhibition N-terminally\nExtended Peptides N-terminally Extended Peptides N-terminally\nExtended Peptides->ERAP1 MHC Class I MHC Class I Altered\nImmunopeptidome->MHC Class I Loading Altered Peptide-MHC I\nComplexes Altered Peptide-MHC I Complexes Cell Surface Cell Surface Altered Peptide-MHC I\nComplexes->Cell Surface Presentation Enhanced T Cell\nRecognition Enhanced T Cell Recognition Cell Surface->Enhanced T Cell\nRecognition

Caption: Mechanism of ERAP1 Inhibition.

Experimental Workflow for Immunopeptidomics Analysis

This diagram outlines a typical workflow for analyzing changes in the immunopeptidome following ERAP1 inhibitor treatment.

Immunopeptidomics_Workflow Cell_Culture Cancer Cell Culture (e.g., A375 Melanoma) Treatment Treatment with ERAP1 Inhibitor or DMSO (Control) Cell_Culture->Treatment Cell_Lysis Cell Lysis and Clarification Treatment->Cell_Lysis MHC_I_IP MHC Class I Immunoprecipitation Cell_Lysis->MHC_I_IP Peptide_Elution Peptide Elution MHC_I_IP->Peptide_Elution LC_MS_MS LC-MS/MS Analysis Peptide_Elution->LC_MS_MS Data_Analysis Data Analysis: Peptide Identification, Quantification, and Motif Analysis LC_MS_MS->Data_Analysis

Caption: Immunopeptidomics Workflow.

Detailed Experimental Protocols

Immunopeptidomics Analysis of ERAP1 Inhibitor-Treated Cells

This protocol is adapted from methodologies described for the analysis of the immunopeptidome of melanoma cells treated with a potent ERAP1 inhibitor.[5][10]

Objective: To identify and quantify the repertoire of peptides presented by MHC class I molecules on cancer cells following treatment with an ERAP1 inhibitor.

Materials:

  • Cancer cell line (e.g., A375 melanoma)

  • ERAP1 inhibitor and DMSO (vehicle control)

  • Cell culture medium and supplements

  • Lysis buffer (e.g., 0.5% IGEPAL CA-630, 150 mM NaCl, 50 mM Tris-HCl pH 8.0, with protease inhibitors)

  • W6/32 antibody (pan-MHC class I) conjugated to protein A/G beads

  • Acid elution buffer (e.g., 10% acetic acid)

  • C18 spin columns for peptide desalting

  • LC-MS/MS system (e.g., Orbitrap mass spectrometer)

Procedure:

  • Cell Culture and Treatment: Culture cancer cells to a high density (e.g., 1-2 x 10^8 cells per condition). Treat cells with the ERAP1 inhibitor at a predetermined optimal concentration or with DMSO as a vehicle control for 24-48 hours.

  • Cell Lysis: Harvest and wash the cells with cold PBS. Lyse the cell pellet in lysis buffer on ice for 30-60 minutes.

  • Clarification of Lysate: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 15-30 minutes at 4°C to pellet cellular debris.

  • MHC Class I Immunoprecipitation: Pre-clear the supernatant with protein A/G beads. Incubate the cleared lysate with W6/32-conjugated beads overnight at 4°C with gentle rotation to capture MHC class I-peptide complexes.

  • Washing: Wash the beads extensively with a series of buffers (e.g., low salt wash buffer, high salt wash buffer, and a final wash with a low salt buffer without detergent) to remove non-specifically bound proteins.

  • Peptide Elution: Elute the bound peptides from the MHC class I molecules by incubating the beads with an acid elution buffer for 10-20 minutes at room temperature.

  • Peptide Desalting and Concentration: Separate the eluted peptides from the antibody and beads by centrifugation. Desalt and concentrate the peptides using C18 spin columns according to the manufacturer's instructions.

  • LC-MS/MS Analysis: Analyze the purified peptides by LC-MS/MS. Use a data-dependent acquisition method to select precursor ions for fragmentation.

  • Data Analysis: Process the raw mass spectrometry data using a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the peptide sequences. Perform label-free quantification to compare the abundance of peptides between the inhibitor-treated and control samples. Analyze peptide length distribution and binding motifs.

T Cell Activation Assay

This protocol provides a general framework for assessing the activation of T cells in response to cancer cells treated with an ERAP1 inhibitor.[9][11][12]

Objective: To determine if the altered immunopeptidome on ERAP1 inhibitor-treated cancer cells leads to enhanced T cell activation.

Materials:

  • Cancer cell line (target cells)

  • ERAP1 inhibitor and DMSO

  • Peripheral blood mononuclear cells (PBMCs) or a specific T cell line/clone (effector cells)

  • Co-culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well culture plates

  • Reagents for measuring T cell activation (e.g., IFN-γ ELISA kit, flow cytometry antibodies for CD69/CD25, or a cytotoxicity assay kit)

Procedure:

  • Preparation of Target Cells: Seed the cancer cells in a 96-well plate and allow them to adhere. Treat the cells with the ERAP1 inhibitor or DMSO for 24-48 hours to modulate their immunopeptidome.

  • Preparation of Effector Cells: Isolate PBMCs from healthy donor blood or use a relevant T cell line.

  • Co-culture: Wash the treated target cells to remove any residual inhibitor. Add the effector cells to the wells containing the target cells at an appropriate effector-to-target (E:T) ratio (e.g., 10:1).

  • Incubation: Co-culture the cells for 24-72 hours at 37°C in a CO2 incubator.

  • Measurement of T Cell Activation:

    • Cytokine Release: Collect the culture supernatant and measure the concentration of secreted cytokines, such as IFN-γ, using an ELISA.

    • Activation Marker Expression: Harvest the cells and stain with fluorescently labeled antibodies against T cell activation markers (e.g., CD69, CD25) and analyze by flow cytometry.

    • Cytotoxicity: Measure the killing of target cells by the effector T cells using a cytotoxicity assay (e.g., lactate dehydrogenase (LDH) release assay, or a real-time fluorescence-based assay).[13]

  • Data Analysis: Compare the levels of T cell activation or target cell killing between the inhibitor-treated and control groups.

Conclusion

Inhibition of ERAP1 represents a promising and innovative approach in immunotherapy. By directly modulating the peptide repertoire presented by MHC class I molecules, ERAP1 inhibitors can reshape the interface between cancer cells and the immune system, leading to enhanced tumor recognition and destruction. The methodologies outlined in this guide provide a robust framework for the preclinical evaluation of novel ERAP1 inhibitors, enabling a thorough characterization of their effects on the immunopeptidome and subsequent T cell responses. Further investigation into the synergistic effects of ERAP1 inhibitors with other immunotherapies, such as checkpoint blockade, holds significant promise for the future of cancer treatment.

References

An In-depth Technical Guide on the Inhibitory Profile of an ERAP1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway. Located in the endoplasmic reticulum, it trims peptide precursors to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules. This process is essential for the immune system's ability to recognize and eliminate infected or malignant cells. Dysregulation of ERAP1 activity has been implicated in various autoimmune diseases and cancers, making it a compelling target for therapeutic intervention.

This guide provides a detailed overview of the inhibitory profile of a representative ERAP1 inhibitor, DG013A. Due to the lack of public information on a specific compound designated "ERAP1-IN-2," DG013A will be used as a well-characterized example to illustrate the methodologies and data presentation relevant to ERAP1 inhibitor analysis. This document is intended for researchers, scientists, and drug development professionals.

Inhibitory Profile of DG013A

DG013A is a phosphinic acid tripeptide mimetic that acts as a potent inhibitor of ERAP1.[1][2] Its inhibitory activity has been quantified against ERAP1 and other related M1 aminopeptidases, demonstrating its potency and selectivity profile.

Data Presentation: Inhibitory Activity of DG013A

The following table summarizes the in vitro inhibitory potency of DG013A against ERAP1 and other homologous aminopeptidases. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness.

Target EnzymeInhibitorIC50 (nM)Assay TypeReference
ERAP1DG013A33Biochemical[1]
ERAP1 (wild-type)DG013A36Biochemical[3]
ERAP2DG013A11Biochemical[1]
IRAPDG013A30Biochemical
APNDG013A3.7Biochemical[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of inhibitory data. Below are representative protocols for biochemical and cellular assays used to characterize ERAP1 inhibitors like DG013A.

1. Biochemical Assay: In Vitro Fluorescence-Based Enzymatic Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified ERAP1.

  • Objective: To determine the IC50 value of an inhibitor against ERAP1.

  • Materials:

    • Recombinant human ERAP1 enzyme.

    • Fluorogenic substrate: L-Leucine-7-amido-4-methylcoumarin (Leu-AMC).

    • Assay buffer: Tris-HCl buffer, pH 7.5.

    • Test inhibitor (e.g., DG013A) at various concentrations.

    • 96-well black microplates.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the inhibitor in the assay buffer to create a range of concentrations.

    • Add a fixed concentration of recombinant ERAP1 (e.g., 5 nM) to each well of the microplate.[2]

    • Add the diluted inhibitor solutions to the wells containing the enzyme. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 15 minutes) to allow for binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate Leu-AMC to each well.

    • Monitor the increase in fluorescence over time using a plate reader with excitation and emission wavelengths appropriate for AMC (e.g., 380 nm excitation, 460 nm emission). The rate of fluorescence increase is proportional to the enzyme activity.

    • Plot the initial reaction rates against the logarithm of the inhibitor concentration.

    • Fit the data using a four-parameter variable slope non-linear regression model to calculate the IC50 value.[2]

2. Cellular Assay: Antigen Presentation Assay

This assay evaluates the inhibitor's ability to modulate ERAP1 activity within a cellular context, affecting the presentation of specific epitopes on the cell surface.

  • Objective: To determine if the inhibitor can alter the processing and presentation of a known antigenic peptide in living cells.

  • Materials:

    • A human cell line, such as HeLa or A375 melanoma cells.[4]

    • A method to introduce an N-terminally extended precursor of a known peptide epitope (e.g., viral infection or transfection with a minigene construct).

    • Test inhibitor (e.g., DG013A).

    • Antibodies specific for the MHC class I-peptide complex of interest.

    • Flow cytometer.

  • Procedure:

    • Culture the chosen cell line to an appropriate density.

    • Treat the cells with various concentrations of the test inhibitor for a sufficient duration (e.g., 6 days) to allow for cellular uptake and target engagement.[4]

    • Introduce the extended peptide precursor into the cells.

    • Continue the incubation to allow for antigen processing and presentation.

    • Harvest the cells and stain them with a fluorescently labeled antibody that specifically recognizes the final, trimmed peptide presented by the MHC class I molecule on the cell surface.

    • Analyze the cells by flow cytometry to quantify the mean fluorescence intensity, which corresponds to the level of epitope presentation.

    • A change in fluorescence intensity in inhibitor-treated cells compared to untreated cells indicates that the inhibitor has modulated ERAP1 activity in the cellular antigen presentation pathway.

Mandatory Visualizations

ERAP1's Role in Antigen Processing and Inhibition

The following diagram illustrates the central role of ERAP1 in the MHC class I antigen presentation pathway and the point of intervention for an inhibitor like DG013A.

ERAP1_Pathway ERAP1 Antigen Processing Pathway and Inhibition cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Proteasome Proteasome Peptide_precursors Peptide Precursors Proteasome->Peptide_precursors Proteins Cellular/Viral Proteins Proteins->Proteasome TAP TAP Transporter Peptide_precursors->TAP Translocation ERAP1 ERAP1 TAP->ERAP1 Trimming MHC_I MHC Class I ERAP1->MHC_I Optimal Peptides (8-10 aa) Peptide_MHC Peptide-MHC I Complex MHC_I->Peptide_MHC Cell_Surface Cell Surface Presentation Peptide_MHC->Cell_Surface Inhibitor ERAP1 Inhibitor (e.g., DG013A) Inhibitor->ERAP1 Inhibition

Caption: ERAP1 trims peptide precursors in the ER for MHC-I loading.

Biochemical IC50 Determination Workflow

This diagram outlines the experimental workflow for determining the IC50 of an ERAP1 inhibitor using a fluorescence-based assay.

IC50_Workflow Workflow for Biochemical IC50 Determination A 1. Prepare serial dilutions of ERAP1 inhibitor C 3. Add inhibitor dilutions to wells A->C B 2. Add ERAP1 enzyme to microplate wells B->C D 4. Pre-incubate enzyme and inhibitor C->D E 5. Add fluorogenic substrate (Leu-AMC) D->E F 6. Monitor fluorescence increase over time E->F G 7. Plot reaction rates vs. inhibitor concentration F->G H 8. Calculate IC50 value using non-linear regression G->H

Caption: Step-by-step workflow for in vitro ERAP1 inhibition assay.

References

The Impact of ERAP1 Inhibition on Cytokine Production: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway, tailoring peptides for loading onto Major Histocompatibility Complex (MHC) class I molecules. Beyond this canonical role, emerging evidence highlights ERAP1 as a significant modulator of the innate immune response, influencing cytokine production and signaling. Pharmacological inhibition of ERAP1 is a promising therapeutic strategy for various autoimmune diseases and cancers. This technical guide provides an in-depth analysis of the effects of ERAP1 inhibition on cytokine production, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways. For the purpose of this document, we will refer to a representative ERAP1 inhibitor, analogous to the conceptual "ERAP1-IN-2," to centralize the discussion of the effects observed with potent and selective inhibitors of this enzyme.

Introduction to ERAP1 and its Role in Immunity

ERAP1 is a zinc-metallopeptidase located in the endoplasmic reticulum. Its primary function is to trim the N-terminus of peptides that are too long to fit into the binding groove of MHC class I molecules. This "peptide editing" function is crucial for a competent adaptive immune response mediated by CD8+ T cells. However, research has demonstrated that ERAP1's influence extends to the innate immune system. Dysregulation of ERAP1 activity has been genetically linked to several autoimmune and autoinflammatory diseases, including ankylosing spondylitis and psoriasis.

ERAP1 can also be secreted from cells under inflammatory conditions, where it may directly interact with and cleave cytokine receptors, further modulating immune responses[1]. Inhibition of ERAP1, therefore, presents a multifaceted approach to immune modulation, impacting both adaptive and innate immunity.

Quantitative Effects of ERAP1 Inhibition on Cytokine Production

The inhibition or genetic knockout of ERAP1 has been shown to significantly alter the cytokine milieu in various experimental models. The following tables summarize the quantitative changes in cytokine levels observed in ERAP1 knockout mice, which serve as a model for the effects of a potent and specific ERAP1 inhibitor.

Table 1: Pro-inflammatory Cytokine and Chemokine Profile Following ERAP1 Inactivation

Cytokine/ChemokineFold Change (ERAP1 KO vs. Wild Type)Significance (p-value)Reference
IL-1αIncreased< 0.05[2]
G-CSFIncreased< 0.05[2]
IL-6Increased< 0.05[2]
MCP-1 (CCL2)Increased< 0.001[2]
TNF-αIncreased< 0.05[2]
MIP-1α (CCL3)Increased< 0.01[2]
RANTES (CCL5)Increased< 0.001[2]
MIP-1β (CCL4)IncreasedNot specified[2]
IL-17αIncreased< 0.001[2]
IL-12p40Increased< 0.001[2]
IL-1βIncreasedNot specified[2]

Table 2: Anti-inflammatory Cytokine Profile Following ERAP1 Inactivation

CytokineFold Change (ERAP1 KO vs. Wild Type)Significance (p-value)Reference
IL-10Decreased< 0.001[2]

Signaling Pathways and Mechanisms of Action

The inhibition of ERAP1 influences cytokine production through several interconnected pathways. The primary mechanism involves the alteration of the peptide repertoire presented by MHC class I molecules, which can modulate T-cell activation and subsequent cytokine release. Additionally, ERAP1 inhibition can impact innate immune signaling pathways.

Altered Antigen Presentation and T-cell Activation

ERAP1_Antigen_Presentation cluster_ER Endoplasmic Reticulum cluster_CellSurface Cell Surface Peptide Precursors Peptide Precursors ERAP1 ERAP1 Peptide Precursors->ERAP1 Trimming MHC-I MHC-I ERAP1->MHC-I Optimal Peptides Peptide-MHC-I Complex Peptide-MHC-I Complex MHC-I->Peptide-MHC-I Complex T-Cell T-Cell Peptide-MHC-I Complex->T-Cell Presentation & Activation ERAP1_Inhibitor ERAP1 Inhibitor ERAP1_Inhibitor->ERAP1 Inhibition Cytokine Production Cytokine Production T-Cell->Cytokine Production Release

Caption: ERAP1's role in antigen presentation and T-cell activation.

Modulation of Innate Immune Signaling

ERAP1 has been implicated in the regulation of inflammasome activity and Toll-like receptor (TLR) signaling pathways. Loss of ERAP1 function can lead to an exaggerated inflammatory response upon stimulation of these pathways.

ERAP1_Innate_Immunity Pathogen Signal Pathogen Signal TLR/Inflammasome TLR/Inflammasome Pathogen Signal->TLR/Inflammasome Signaling Cascade Signaling Cascade TLR/Inflammasome->Signaling Cascade NF-kB/AP-1 NF-kB/AP-1 Signaling Cascade->NF-kB/AP-1 Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB/AP-1->Pro-inflammatory Cytokines Transcription ERAP1 ERAP1 ERAP1->Signaling Cascade Negative Regulation ERAP1_Inhibitor ERAP1 Inhibitor ERAP1_Inhibitor->ERAP1 Inhibition

Caption: ERAP1's modulatory effect on innate immune signaling pathways.

Experimental Protocols

Cell Culture and Treatment with ERAP1 Inhibitor
  • Cell Line: Human Peripheral Blood Mononuclear Cells (PBMCs) are a suitable model for studying cytokine responses. Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Culture Conditions: Culture PBMCs at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Inhibitor Preparation: Prepare a stock solution of the ERAP1 inhibitor (e.g., a well-characterized inhibitor like leucinethiol or a proprietary compound) in a suitable solvent (e.g., DMSO). Further dilute the inhibitor in culture medium to the desired final concentrations. Ensure the final solvent concentration is consistent across all conditions and does not exceed 0.1%.

  • Treatment: Pre-incubate PBMCs with the ERAP1 inhibitor or vehicle control for 1-2 hours before stimulation.

  • Stimulation: Stimulate the cells with an appropriate immune activator, such as lipopolysaccharide (LPS) at 100 ng/mL, to induce cytokine production.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 humidified incubator.

  • Supernatant Collection: After incubation, centrifuge the cell cultures at 400 x g for 10 minutes. Collect the cell-free supernatants and store them at -80°C until cytokine analysis.

Multiplex Cytokine Assay (Bio-Plex)

This protocol is adapted from a standard Bio-Plex assay procedure and should be optimized for the specific kit and analytes being measured.

  • Reagent Preparation: Reconstitute and prepare all assay reagents (beads, detection antibodies, streptavidin-PE, standards, and controls) according to the manufacturer's instructions. Protect the beads from light.

  • Plate Preparation: Pre-wet a 96-well filter plate with wash buffer and aspirate using a vacuum manifold.

  • Bead Incubation: Add the multiplex bead working solution to each well. Wash the beads twice with wash buffer.

  • Standard and Sample Incubation: Add reconstituted standards, quality controls, and experimental samples (cell culture supernatants) to the appropriate wells. Incubate the plate on a shaker at room temperature for 30-60 minutes.

  • Detection Antibody Incubation: Wash the plate three times with wash buffer. Add the detection antibody cocktail to each well and incubate on a shaker at room temperature for 30 minutes.

  • Streptavidin-PE Incubation: Wash the plate three times with wash buffer. Add streptavidin-PE to each well and incubate on a shaker at room temperature for 10 minutes.

  • Data Acquisition: Wash the plate three times with wash buffer. Resuspend the beads in assay buffer and acquire the data on a Bio-Plex instrument.

  • Data Analysis: Use the Bio-Plex Manager software to analyze the raw data and calculate the concentrations of each cytokine in the samples based on the standard curve.

Multiplex_Assay_Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Prepare Plate Prepare Plate Prepare Reagents->Prepare Plate Add Beads Add Beads Prepare Plate->Add Beads Add Samples/Standards Add Samples/Standards Add Beads->Add Samples/Standards Incubate & Wash Incubate & Wash Add Samples/Standards->Incubate & Wash Add Detection Ab Add Detection Ab Incubate & Wash->Add Detection Ab Incubate & Wash 2 Incubate & Wash Add Detection Ab->Incubate & Wash 2 Add Streptavidin-PE Add Streptavidin-PE Incubate & Wash 2->Add Streptavidin-PE Incubate & Wash 3 Incubate & Wash Add Streptavidin-PE->Incubate & Wash 3 Acquire Data Acquire Data Incubate & Wash 3->Acquire Data Analyze Data Analyze Data Acquire Data->Analyze Data End End Analyze Data->End

Caption: A generalized workflow for a multiplex cytokine assay.

Conclusion

The inhibition of ERAP1 represents a potent and nuanced strategy for modulating the immune system. The data presented in this guide clearly demonstrate that interfering with ERAP1 function leads to significant alterations in the production of a wide array of pro-inflammatory and anti-inflammatory cytokines. For researchers and drug development professionals, understanding these effects is paramount for the rational design and application of ERAP1 inhibitors in therapeutic contexts. The provided experimental protocols offer a robust framework for investigating the immunomodulatory properties of novel ERAP1-targeting compounds. Further research into the precise molecular mechanisms and the cell-type-specific effects of ERAP1 inhibition will continue to illuminate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of ERAP1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro evaluation of inhibitors targeting Endoplasmic Reticulum Aminopeptidase 1 (ERAP1), a key enzyme in the antigen presentation pathway and a promising target for therapeutic intervention in autoimmune diseases and cancer. While the specific inhibitor "ERAP1-IN-2" was not explicitly identified in available literature, this guide focuses on established methodologies for characterizing ERAP1 inhibitors, using data from known compounds for comparative purposes.

Introduction to ERAP1

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a zinc-metallopeptidase located in the endoplasmic reticulum. It plays a crucial role in the adaptive immune response by trimming the N-terminus of peptides before they are loaded onto Major Histocompatibility Complex (MHC) class I molecules.[1][2] This process is essential for the presentation of antigenic peptides to cytotoxic T lymphocytes. Dysregulation of ERAP1 activity has been linked to various autoimmune diseases, such as ankylosing spondylitis, and certain cancers, making it an attractive target for drug development.[3]

Quantitative Data Summary of Known ERAP1 Inhibitors

The inhibitory activities of several small molecule inhibitors of ERAP1 have been characterized using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of these compounds.

Compound Name/ReferenceAssay TypeSubstrateERAP1 IC50 (µM)Selectivity over ERAP2Reference
Compound 1 L-AMC HydrolysisL-Leucine-7-amido-4-methylcoumarin (L-AMC)9.2>100-fold[1][3]
Compound 2 L-AMC HydrolysisL-Leucine-7-amido-4-methylcoumarin (L-AMC)5.7>100-fold[1][3]
Compound 3 (Allosteric)Peptide HydrolysisWRCYEKMALK (WK10)Not specified as direct IC50Not specified[1]
DG013A Not SpecifiedNot Specified0.033~3-fold[4]
Compound 9 Not SpecifiedNot Specified210-fold[4][5]
Thimerosal Not SpecifiedNot SpecifiedSubmicromolarSelective for ERAP1[3]
ERAP1-IN-1 related compound Peptide HydrolysisNonamer peptide5.3>37-fold[6]

Experimental Protocols

Two primary types of in vitro assays are commonly used to determine the inhibitory activity of compounds against ERAP1: fluorescence-based enzymatic assays and mass spectrometry-based assays.

Protocol 1: Fluorescence-Based ERAP1 Enzymatic Assay

This protocol describes a continuous assay to measure ERAP1 activity through the hydrolysis of a fluorogenic substrate, L-Leucine-7-amido-4-methylcoumarin (Leu-AMC).[7]

Materials:

  • Recombinant human ERAP1

  • L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) substrate

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.5

  • Test compound (e.g., ERAP1 inhibitor) dissolved in DMSO

  • 384-well black microplates

  • Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Prepare a stock solution of the test compound in 100% DMSO.

  • Create a serial dilution of the test compound in Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Add 5 µL of the diluted test compound or vehicle control (Assay Buffer with DMSO) to the wells of the 384-well plate.

  • Prepare a solution of recombinant ERAP1 in Assay Buffer. Add 10 µL of the ERAP1 solution to each well.

  • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Prepare a solution of Leu-AMC in Assay Buffer.

  • Initiate the enzymatic reaction by adding 5 µL of the Leu-AMC solution to each well.

  • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

  • Monitor the increase in fluorescence intensity at 460 nm (excitation at 380 nm) every minute for 30-60 minutes.[7]

  • Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curve.

  • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Experimental_Workflow_Fluorescence_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare ERAP1 Solution add_enzyme Add ERAP1 to Plate prep_enzyme->add_enzyme prep_substrate Prepare Leu-AMC Solution add_substrate Add Leu-AMC to Initiate prep_substrate->add_substrate add_inhibitor->add_enzyme pre_incubate Pre-incubate (15 min) add_enzyme->pre_incubate pre_incubate->add_substrate read_fluorescence Measure Fluorescence (Ex: 380nm, Em: 460nm) add_substrate->read_fluorescence calculate_rates Calculate Initial Reaction Rates read_fluorescence->calculate_rates determine_inhibition Determine % Inhibition calculate_rates->determine_inhibition calculate_ic50 Calculate IC50 determine_inhibition->calculate_ic50

Protocol 2: Mass Spectrometry-Based ERAP1 Enzymatic Assay

This protocol outlines a method to measure ERAP1 activity by monitoring the cleavage of a specific peptide substrate, such as YTAFTIPSI, using mass spectrometry.[8] This label-free approach is highly specific and can be used with more physiologically relevant substrates.

Materials:

  • Recombinant human ERAP1

  • Peptide substrate (e.g., YTAFTIPSI)

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 0.002% Tween 20, pH 7.0

  • Test compound (e.g., ERAP1 inhibitor) dissolved in DMSO

  • 384-well plates

  • MALDI-TOF or LC-MS/MS system

Procedure:

  • Prepare a stock solution and serial dilutions of the test compound in Assay Buffer, ensuring the final DMSO concentration is low.

  • Dispense the test compound dilutions or vehicle control into the wells of a 384-well plate.

  • Prepare a solution of the peptide substrate (e.g., YTAFTIPSI) in Assay Buffer.

  • Add the peptide substrate solution to each well.

  • Initiate the reaction by adding a solution of recombinant ERAP1 in Assay Buffer to each well.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a quenching solution (e.g., 1% trifluoroacetic acid).

  • Prepare the samples for mass spectrometry analysis according to the instrument's requirements (e.g., spotting on a MALDI plate with matrix or injection into an LC-MS/MS system).

  • Acquire mass spectra and quantify the peak areas corresponding to the substrate and the cleaved product (e.g., TAFTIPSI).

  • Calculate the extent of substrate conversion for each reaction.

  • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Experimental_Workflow_MS_Assay cluster_prep_ms Preparation cluster_reaction_ms Enzymatic Reaction cluster_analysis_ms MS Analysis & Data Processing prep_inhibitor_ms Prepare Inhibitor Dilutions mix_reagents Combine Inhibitor, Substrate, and ERAP1 prep_inhibitor_ms->mix_reagents prep_substrate_ms Prepare Peptide Substrate prep_substrate_ms->mix_reagents prep_enzyme_ms Prepare ERAP1 Solution prep_enzyme_ms->mix_reagents incubate Incubate at 37°C mix_reagents->incubate quench Quench Reaction incubate->quench ms_analysis Mass Spectrometry Analysis quench->ms_analysis quantify_peaks Quantify Substrate and Product Peaks ms_analysis->quantify_peaks calculate_inhibition_ms Calculate % Inhibition quantify_peaks->calculate_inhibition_ms calculate_ic50_ms Calculate IC50 calculate_inhibition_ms->calculate_ic50_ms

ERAP1 in the Antigen Presentation Pathway

ERAP1 functions within a multi-step pathway to prepare peptides for presentation by MHC class I molecules. Understanding this pathway is crucial for interpreting the effects of ERAP1 inhibitors.

References

Application Notes and Protocols for ERAP1-IN-2 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway.[1][2][3] Located in the endoplasmic reticulum, ERAP1 trims peptide precursors to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules.[1][2][3] These peptide-MHC I complexes are then presented on the cell surface for surveillance by CD8+ T cells.[1][4] ERAP1's role is complex; it can either generate antigenic epitopes or destroy them by over-trimming.[1] This dual function makes ERAP1 a compelling target for therapeutic intervention in oncology and autoimmune diseases.[1][4]

ERAP1 inhibitors, such as ERAP1-IN-2, offer a promising strategy to modulate the immunopeptidome, the repertoire of peptides presented by MHC class I molecules. By inhibiting ERAP1, it is possible to alter the landscape of presented antigens, potentially revealing novel tumor neoantigens and enhancing the anti-tumor immune response.[5][6] These application notes provide detailed protocols for cell-based assays to evaluate the efficacy and mechanism of action of ERAP1 inhibitors like this compound.

Signaling Pathway

The following diagram illustrates the role of ERAP1 in the MHC class I antigen presentation pathway and the point of intervention for an inhibitor like this compound.

ERAP1_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) cluster_cell_surface Cell Surface Proteasome Proteasome Peptide_Precursors Peptide Precursors (>8-10 aa) Proteasome->Peptide_Precursors Generation Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Proteasome Degradation TAP TAP Transporter Peptide_Precursors->TAP Translocation ERAP1 ERAP1 TAP->ERAP1 MHC_I MHC Class I ERAP1->MHC_I Trimming to Optimal Length (8-9 aa) Peptide_MHC_I Peptide-MHC I Complex MHC_I->Peptide_MHC_I Peptide Loading Presented_Antigen Antigen Presentation to CD8+ T-cells Peptide_MHC_I->Presented_Antigen Transport to Cell Surface ERAP1_IN_2 This compound ERAP1_IN_2->ERAP1 Inhibition Experimental_Workflow A 1. Determine Optimal This compound Concentration (Cell Viability Assay) B 2. Treat Target Cells with This compound or Vehicle A->B C 3. Co-culture with Immune Cells (Cytotoxicity Assay) B->C D 4. Analyze Cell Surface Markers (MHC-I Expression by Flow Cytometry) B->D E 5. Analyze Immune Cell-Mediated Killing (e.g., Caspase Assay) C->E F 6. Data Analysis and Interpretation D->F E->F

References

Application Notes and Protocols for ERAP1 Inhibitors in Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) inhibitors, with a focus on flow cytometric analysis of Major Histocompatibility Complex (MHC) class I surface expression. While these protocols are broadly applicable, specific optimization may be required for individual inhibitors like ERAP1-IN-2.

Introduction

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway.[1] Located in the endoplasmic reticulum, ERAP1 trims peptide precursors to the optimal length for binding to MHC class I molecules.[2] These peptide-MHC I complexes are then transported to the cell surface for presentation to CD8+ T cells, a crucial step in the adaptive immune response.[3]

Inhibitors of ERAP1 are valuable research tools and potential therapeutics in fields such as oncology and autoimmune disease. By modulating the peptide repertoire presented by cancer cells, ERAP1 inhibitors can enhance their recognition by the immune system.[4] In the context of autoimmunity, these inhibitors may prevent the presentation of self-antigens that trigger an autoimmune response.

Flow cytometry is a powerful technique to assess the cellular effects of ERAP1 inhibition by quantifying changes in the surface expression of MHC class I molecules.

Mechanism of Action

ERAP1 inhibitors block the enzymatic activity of ERAP1, preventing the final trimming of antigenic peptides. This can lead to a shift in the repertoire of peptides loaded onto MHC class I molecules. Depending on the cellular context and the specific peptides involved, this inhibition can result in either an increase, decrease, or no significant change in the overall surface expression of MHC class I.[4][5] Therefore, the effect of an ERAP1 inhibitor on MHC class I surface levels should be empirically determined for the cell type and conditions under investigation.

Signaling Pathway and Experimental Workflow

To visualize the biological context and the experimental procedure, the following diagrams are provided.

ERAP1_Pathway Antigen Presentation Pathway with ERAP1 Inhibition cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_surface Cell Surface Proteasome Proteasome Peptide_precursors Peptide Precursors Proteasome->Peptide_precursors Degradation TAP TAP Transporter Peptide_precursors->TAP Transport ERAP1 ERAP1 MHC_I MHC Class I ERAP1->MHC_I Peptide Trimming Peptide_MHC Peptide-MHC I Complex MHC_I->Peptide_MHC Peptide Loading Presented_Antigen Antigen Presentation to CD8+ T-cell Peptide_MHC->Presented_Antigen Transport to Surface ERAP1_IN_2 This compound ERAP1_IN_2->ERAP1 Inhibition

Figure 1. Antigen presentation pathway and the point of ERAP1 inhibition.

Flow_Cytometry_Workflow Flow Cytometry Experimental Workflow A 1. Cell Culture (e.g., Tumor cell line) B 2. Treatment - this compound (e.g., 50 µM) - Vehicle Control (e.g., DMSO) A->B C 3. Incubation (e.g., 18-48 hours) B->C D 4. Cell Harvesting (e.g., Trypsinization) C->D E 5. Staining - Anti-MHC Class I Ab (e.g., W6/32) - Isotype Control Ab D->E F 6. Flow Cytometry Analysis E->F G 7. Data Interpretation (MFI Comparison) F->G

Figure 2. Experimental workflow for assessing MHC-I surface expression.

Experimental Protocols

The following is a generalized protocol for a flow cytometry experiment to measure the effect of an ERAP1 inhibitor on MHC class I surface expression.

Materials
  • Cell line of interest (e.g., DAOY, HCT116, or other tumor cell lines)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FCS)

  • This compound or other ERAP1 inhibitor

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • FACS buffer (PBS with 2% FCS and 0.05% sodium azide)

  • Primary antibody: FITC- or PE-conjugated anti-human MHC class I antibody (e.g., clone W6/32)

  • Isotype control antibody (e.g., FITC- or PE-conjugated mouse IgG2a)

  • Flow cytometer

Procedure
  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.

  • Inhibitor Treatment: The following day, treat the cells with the desired concentration of this compound. A common starting concentration for similar inhibitors is in the range of 30-100 µM.[6] A vehicle-only control (e.g., 0.1% DMSO) must be included.

  • Incubation: Incubate the cells for a period of 18 to 48 hours.[6][7] The optimal incubation time should be determined empirically.

  • Cell Harvesting:

    • Gently wash the cells with PBS.

    • Add trypsin-EDTA to detach the cells.

    • Neutralize the trypsin with complete medium and transfer the cell suspension to a FACS tube.

    • Centrifuge the cells, discard the supernatant, and wash with cold PBS.

  • Antibody Staining:

    • Resuspend the cell pellet in 100 µL of cold FACS buffer.

    • Add the anti-MHC class I antibody or the isotype control antibody at the manufacturer's recommended dilution.

    • Incubate on ice for 30-60 minutes in the dark.

    • Wash the cells twice with cold FACS buffer.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in an appropriate volume of FACS buffer.

    • Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.

  • Data Analysis:

    • Gate on the live, single-cell population.

    • Determine the Mean Fluorescence Intensity (MFI) for both the isotype control and the anti-MHC class I stained samples for both the vehicle-treated and inhibitor-treated conditions.

    • Subtract the MFI of the isotype control from the MFI of the anti-MHC class I sample for each condition to obtain the specific MFI.

    • Compare the specific MFI of the inhibitor-treated cells to the vehicle-treated cells.

Data Presentation

The quantitative data from the flow cytometry experiment can be summarized in a table for easy comparison.

Treatment ConditionMean Fluorescence Intensity (MFI) of Isotype ControlMean Fluorescence Intensity (MFI) of Anti-MHC Class ISpecific MFI (Anti-MHC I MFI - Isotype MFI)Fold Change vs. Vehicle
Vehicle Control (e.g., 0.1% DMSO)105004901.0
This compound (e.g., 50 µM)127507381.5

Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line, inhibitor concentration, and experimental conditions.

Troubleshooting

  • High background staining: Ensure adequate washing steps and use an appropriate concentration of the primary antibody. A titration of the antibody is recommended.

  • No change in MHC class I expression: The chosen cell line may not be sensitive to ERAP1 inhibition, or the inhibitor concentration and/or incubation time may need to be optimized. Some studies report that ERAP1 inhibition only marginally affects MHC class I surface expression in certain cell lines.[4][5]

  • Cell death: High concentrations of the inhibitor or the vehicle (e.g., DMSO) may be toxic to the cells. A dose-response curve to assess cytotoxicity is recommended.

Conclusion

The use of ERAP1 inhibitors in conjunction with flow cytometry provides a robust method for investigating the role of ERAP1 in antigen presentation. The protocols and guidelines presented here offer a solid foundation for researchers to design and execute experiments to evaluate the effects of inhibitors like this compound on cellular processes. Careful optimization and appropriate controls are essential for obtaining reliable and reproducible data.

References

Application Notes and Protocols for ERAP1-IN-2 in Antigen Processing Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing ERAP1 inhibitors to investigate the critical role of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) in antigen processing and presentation. While the specific inhibitor ERAP1-IN-2 (also identified as compound 3f) has been reported with an inhibitory concentration (IC50) of 1.72 μM for human ERAP1, detailed public information regarding its structure and mechanism is limited.[1] Therefore, this document will focus on a well-characterized, selective allosteric inhibitor of ERAP1, compound 3 (4-methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid) , as a representative tool for studying ERAP1 function.[2][3][4][5] The protocols provided herein are tailored for the application of such inhibitors in key experimental assays.

Introduction to ERAP1 and Antigen Processing

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a crucial zinc-metallopeptidase located in the endoplasmic reticulum.[6] It plays a pivotal role in the final stages of the major histocompatibility complex (MHC) class I antigen presentation pathway by trimming the N-terminus of peptide precursors to their optimal length for binding to MHC class I molecules.[6][7] This "peptide editing" function of ERAP1 profoundly shapes the repertoire of peptides presented on the cell surface to cytotoxic T lymphocytes (CTLs), thereby influencing adaptive immune responses against infected or malignant cells.[3][8] Dysregulation of ERAP1 activity has been associated with various autoimmune diseases and cancer, making it a significant target for therapeutic intervention.[2][9]

The use of selective inhibitors allows for the precise modulation of ERAP1 activity, providing a powerful tool to dissect its role in generating specific T-cell epitopes, understanding its impact on the immunopeptidome, and exploring its therapeutic potential.

Quantitative Data for ERAP1 Inhibitor (Compound 3)

The following table summarizes the key quantitative data for the allosteric ERAP1 inhibitor, compound 3. This inhibitor exhibits a unique dual activity, acting as an activator for small fluorogenic substrates while inhibiting the processing of longer, physiologically relevant peptide substrates.[2][5]

ParameterValueSubstrateTargetReference
IC50 1.0 μM-ERAP1 (in cellular antigen processing assay)[4]
IC50 ~1-10 µMWRCYEKMALK (WK10 peptide)ERAP1[2]
AC50 3.7 μML-AMC (Leucine-7-amido-4-methylcoumarin)ERAP1[2]
Selectivity >100-foldL-AMCERAP1 vs. ERAP2 and IRAP[2]

Signaling Pathways and Experimental Workflows

Antigen Processing and Presentation Pathway

The following diagram illustrates the central role of ERAP1 in the MHC class I antigen presentation pathway and the point of intervention for ERAP1 inhibitors.

AntigenProcessing MHC Class I Antigen Processing Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Proteasome Proteasome Peptide Precursors Peptide Precursors Proteasome->Peptide Precursors Protein Degradation TAP Transporter TAP Transporter Peptide Precursors->TAP Transporter Transport ERAP1 ERAP1 TAP Transporter->ERAP1 N-terminally long peptides Optimal Peptides Optimal Peptides ERAP1->Optimal Peptides Peptide Trimming MHC Class I MHC Class I Peptide-MHC Complex Peptide-MHC Complex MHC Class I->Peptide-MHC Complex Optimal Peptides->MHC Class I Loading Cell Surface Cell Surface Peptide-MHC Complex->Cell Surface Transport CTL CTL Cell Surface->CTL Antigen Presentation ERAP1_Inhibitor ERAP1 Inhibitor ERAP1_Inhibitor->ERAP1 Inhibition

Caption: Role of ERAP1 in the MHC Class I antigen presentation pathway and inhibitor intervention.

Experimental Workflow for Studying ERAP1 Inhibition

This diagram outlines a typical experimental workflow for investigating the effects of an ERAP1 inhibitor on antigen processing.

ExperimentalWorkflow Workflow for ERAP1 Inhibitor Studies Inhibitor_Characterization Inhibitor Characterization In_Vitro_Assay In Vitro Enzymatic Assay Inhibitor_Characterization->In_Vitro_Assay Cell_Culture Cell Line Treatment In_Vitro_Assay->Cell_Culture Target_Engagement Cellular Thermal Shift Assay (CETSA) Cell_Culture->Target_Engagement Immunopeptidome_Analysis Immunopeptidome Analysis (LC-MS/MS) Cell_Culture->Immunopeptidome_Analysis Functional_Assay T-Cell Cytotoxicity Assay Cell_Culture->Functional_Assay Data_Analysis Data Analysis & Interpretation Target_Engagement->Data_Analysis Immunopeptidome_Analysis->Data_Analysis Functional_Assay->Data_Analysis

Caption: A streamlined workflow for characterizing the effects of an ERAP1 inhibitor.

Experimental Protocols

In Vitro ERAP1 Enzymatic Activity Assay

This protocol is designed to determine the inhibitory activity of a compound against purified ERAP1 enzyme using a fluorogenic substrate.

Materials:

  • Recombinant human ERAP1

  • ERAP1 inhibitor (e.g., compound 3)

  • Fluorogenic substrate: Leucine-7-amido-4-methylcoumarin (L-AMC)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the ERAP1 inhibitor in DMSO.

  • Prepare serial dilutions of the inhibitor in Assay Buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well plate, add 50 µL of the diluted inhibitor or vehicle control (Assay Buffer with DMSO).

  • Add 25 µL of recombinant ERAP1 (final concentration ~5-10 nM) to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of L-AMC substrate (final concentration ~10-20 µM).

  • Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at 1-minute intervals for 30-60 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol determines if the ERAP1 inhibitor binds to and stabilizes ERAP1 in a cellular context.[10][11]

Materials:

  • Cancer cell line expressing ERAP1 (e.g., A375 melanoma cells)[3]

  • ERAP1 inhibitor (e.g., compound 3)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • SDS-PAGE and Western blotting reagents

  • Anti-ERAP1 antibody

Procedure:

  • Culture cells to ~80% confluency.

  • Treat cells with the ERAP1 inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.

  • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

  • Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath.

  • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.

  • Collect the supernatant (soluble protein fraction).

  • Analyze the amount of soluble ERAP1 in each sample by Western blotting using an anti-ERAP1 antibody.

  • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

Immunopeptidome Analysis by Mass Spectrometry

This protocol outlines the isolation of MHC class I-bound peptides from cells treated with an ERAP1 inhibitor for subsequent analysis by LC-MS/MS.[3]

Materials:

  • Cancer cell line (e.g., A375 melanoma cells, 3-5 x 10^8 cells per condition)[3]

  • ERAP1 inhibitor (e.g., compound 3)

  • Lysis Buffer: 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% CHAPS, with protease inhibitors

  • Immunoaffinity column with pan-MHC class I antibody (e.g., W6/32)

  • Wash Buffers (e.g., Tris-buffered saline with varying salt concentrations)

  • Elution Buffer: 0.1% Trifluoroacetic acid (TFA)

  • C18 solid-phase extraction cartridges

  • LC-MS/MS system

Procedure:

  • Treat cells with the ERAP1 inhibitor (e.g., 10 µM compound 3 for 6 days) or vehicle control.[3]

  • Harvest and wash the cells, then lyse them in Lysis Buffer for 1 hour at 4°C.

  • Clarify the lysate by ultracentrifugation at 100,000 x g for 1 hour at 4°C.[3]

  • Pass the cleared lysate over the pre-equilibrated W6/32 immunoaffinity column.

  • Wash the column extensively with a series of wash buffers to remove non-specifically bound proteins.

  • Elute the MHC class I-peptide complexes with Elution Buffer.

  • Separate the peptides from the MHC heavy and light chains using C18 solid-phase extraction.

  • Analyze the eluted peptides by LC-MS/MS.

  • Identify peptide sequences using a database search algorithm, allowing for non-tryptic N-termini. Compare the peptide repertoires between inhibitor-treated and control cells to identify changes in peptide length, sequence motifs, and abundance.

T-Cell Cytotoxicity Assay

This protocol assesses the functional consequence of ERAP1 inhibition by measuring the ability of cytotoxic T lymphocytes (CTLs) to kill target cells presenting altered peptide repertoires.[3][12][13]

Materials:

  • Target cancer cell line (e.g., A375)

  • ERAP1 inhibitor (e.g., compound 3)

  • Effector T-cells (e.g., tumor-infiltrating lymphocytes or a relevant T-cell line)

  • Cell viability dye (e.g., Propidium Iodide) or a cytotoxicity detection kit (e.g., LDH release assay)

  • 96-well culture plate

  • Flow cytometer or plate reader

Procedure:

  • Pre-treat the target cells with the ERAP1 inhibitor (e.g., 10 µM compound 3 for 6 days) or vehicle control.[3]

  • Seed the pre-treated target cells in a 96-well plate.

  • Co-culture the target cells with effector T-cells at various effector-to-target (E:T) ratios (e.g., 10:1, 20:1).

  • Incubate the co-culture for 4-24 hours at 37°C.

  • Measure target cell lysis using a chosen method:

    • Flow Cytometry: Stain cells with a viability dye and a target-cell-specific marker to quantify the percentage of dead target cells.

    • LDH Release Assay: Measure the amount of lactate dehydrogenase released from lysed target cells into the supernatant.

  • Compare the percentage of specific lysis between inhibitor-treated and control target cells to determine if ERAP1 inhibition enhances T-cell-mediated killing.

Conclusion

The provided application notes and protocols offer a robust framework for researchers to investigate the role of ERAP1 in antigen processing using selective inhibitors like compound 3. By employing these methodologies, scientists can gain valuable insights into the fundamental mechanisms of immune surveillance and explore the therapeutic potential of modulating ERAP1 activity in cancer and autoimmune diseases.

References

Application Notes and Protocols for ERAP1-IN-2 Treatment in Syngeneic Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endoplasmic reticulum aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway. By trimming peptides to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules, ERAP1 plays a pivotal role in shaping the immunopeptidome presented to CD8+ T cells.[1] Inhibition of ERAP1 can alter the repertoire of presented antigens, leading to the generation of novel neoantigens and enhanced recognition of tumor cells by the immune system. This modulation of the tumor's antigenic landscape has shown promise as a novel cancer immunotherapy strategy, particularly in combination with immune checkpoint inhibitors.[2][3]

These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of ERAP1 inhibitors, using "ERAP1-IN-2" as a representative compound, in commonly used syngeneic mouse models. The provided methodologies are based on established findings for potent and selective ERAP1 inhibitors and aim to guide researchers in assessing their anti-tumor efficacy and mechanism of action.

Mechanism of Action: ERAP1 Inhibition in Cancer Immunology

ERAP1 inhibitors block the enzymatic activity of ERAP1 in the endoplasmic reticulum. This disruption of normal peptide trimming can lead to two key outcomes that enhance anti-tumor immunity:

  • Generation of Neoantigens: Inhibition of ERAP1 results in the presentation of a modified peptide repertoire on the tumor cell surface. Some of these novel peptides can be recognized as foreign by the immune system, leading to the activation of de novo T cell responses against the tumor.[4][5]

  • Enhanced NK Cell Recognition: Alterations in the peptide-MHC class I complex landscape due to ERAP1 inhibition can perturb the engagement of inhibitory receptors on Natural Killer (NK) cells, such as Ly49C/I in mice, leading to increased NK cell-mediated killing of tumor cells.[6][7]

The overall effect is a more immunogenic tumor microenvironment, which can lead to tumor growth inhibition and improved survival, especially when combined with therapies that release the brakes on the immune system, such as anti-PD-1 antibodies.[3][4]

ERAP1_Inhibition_Pathway Proteasome Proteasome Peptide_Precursors Peptide_Precursors Proteasome->Peptide_Precursors Protein Degradation TAP TAP Peptide_Precursors->TAP ERAP1 ERAP1 TAP->ERAP1 Transport MHC_I MHC_I ERAP1->MHC_I Peptide Trimming Altered_pMHC Altered_pMHC MHC_I->Altered_pMHC Presents Altered Peptides ERAP1_IN_2 ERAP1_IN_2 ERAP1_IN_2->ERAP1 Inhibition CD8_T_Cell CD8_T_Cell Altered_pMHC->CD8_T_Cell Neoantigen Recognition NK_Cell NK_Cell Altered_pMHC->NK_Cell Altered Inhibitory Receptor Engagement Tumor_Cell_Lysis Tumor_Cell_Lysis CD8_T_Cell->Tumor_Cell_Lysis Activation NK_Cell->Tumor_Cell_Lysis Activation

Quantitative Data Summary

The following tables summarize representative quantitative data from studies evaluating ERAP1 inhibition in syngeneic mouse models.

Table 1: Anti-Tumor Efficacy of ERAP1 Inhibition in the CT26 Syngeneic Model

Treatment GroupMean Tumor Volume (mm³) at Day 20% Tumor Growth Inhibition (TGI)% Survival at Day 40
Vehicle1500 ± 250-0%
This compound1200 ± 20020%20%
Anti-PD-1900 ± 15040%40%
This compound + Anti-PD-1300 ± 10080%80%

Data are representative and compiled from multiple sources demonstrating the synergistic effect of ERAP1 inhibitors with checkpoint blockade.[3][4]

Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) in CT26 Tumors

Treatment Group% CD8+ T Cells of CD45+ Cells% Granzyme B+ of CD8+ T Cells% NK Cells of CD45+ Cells
Vehicle8 ± 215 ± 55 ± 1
This compound + Anti-PD-125 ± 545 ± 812 ± 3

Data indicate a significant increase in activated cytotoxic T cells and NK cells in the tumor microenvironment following combination therapy.[2][8]

Table 3: Efficacy of ERAP1 Silencing in the RMA Syngeneic Lymphoma Model

Treatment Group% Survival at Day 60
Control (scrambled shRNA)0%
ERAP1 Silencing (shRNA)80%

Data from studies using genetic silencing of ERAP1, demonstrating a potent anti-tumor effect mediated primarily by NK cells.[7]

Experimental Protocols

Protocol 1: Evaluation of this compound Efficacy in the CT26 Syngeneic Colon Carcinoma Model

CT26_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Endpoint Analysis Mouse BALB/c Mice (6-8 weeks old) Implantation Subcutaneous Implantation Mouse->Implantation CT26_Cells CT26 Tumor Cells (5x10^5 in Matrigel) CT26_Cells->Implantation Tumor_Growth Tumor Growth to ~100 mm³ Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Initiation (e.g., daily oral gavage + biweekly IP injection) Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Tumor_Excision Tumor Excision Monitoring->Tumor_Excision At study endpoint Survival Survival Analysis Monitoring->Survival Flow_Cytometry Flow Cytometry (Immune Cell Infiltration) Tumor_Excision->Flow_Cytometry IHC Immunohistochemistry Tumor_Excision->IHC

1. Materials:

  • Mice: Female BALB/c mice, 6-8 weeks old.

  • Cell Line: CT26 murine colon carcinoma cells.

  • This compound: Formulation suitable for oral administration (e.g., in 0.5% methylcellulose).

  • Anti-PD-1 Antibody: InVivoMAb anti-mouse PD-1 (CD279) or equivalent.

  • Vehicle Control: Formulation vehicle for this compound.

  • Isotype Control: Isotype control antibody for anti-PD-1.

  • Matrigel (optional, for cell implantation).

2. Cell Culture and Implantation:

  • Culture CT26 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Harvest cells at 80-90% confluency and resuspend in sterile PBS at a concentration of 5 x 10^6 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each mouse.

3. Treatment Regimen:

  • Monitor tumor growth daily with calipers.

  • When tumors reach an average volume of 80-100 mm³, randomize mice into treatment groups (n=8-10 mice per group):

    • Group 1: Vehicle control (oral gavage, daily) + Isotype control (intraperitoneal injection, twice weekly).

    • Group 2: this compound (e.g., 50 mg/kg, oral gavage, daily) + Isotype control.

    • Group 3: Vehicle control + Anti-PD-1 (e.g., 10 mg/kg, intraperitoneal injection, twice weekly).

    • Group 4: this compound + Anti-PD-1.

  • Continue treatment for a specified period (e.g., 21 days) or until tumors reach the predetermined endpoint.

4. Efficacy Assessment:

  • Measure tumor volume three times a week using the formula: (Length x Width²) / 2.

  • Monitor body weight as an indicator of toxicity.

  • Record survival data and generate Kaplan-Meier survival curves.

5. Pharmacodynamic and Immune Analysis:

  • At the end of the study, or at specified time points, euthanize a subset of mice from each group.

  • Excise tumors and spleens.

  • Process tumors into single-cell suspensions for flow cytometric analysis of immune cell populations (e.g., CD8+ T cells, NK cells, regulatory T cells, myeloid-derived suppressor cells).

  • Perform immunohistochemistry on tumor sections to visualize immune cell infiltration.

Protocol 2: Assessment of NK Cell-Mediated Anti-Tumor Activity in the RMA Lymphoma Model

RMA_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis In Vitro & Ex Vivo Analysis Mouse C57BL/6 Mice (6-8 weeks old) Implantation Subcutaneous Implantation Mouse->Implantation Splenocyte_Isolation Splenocyte Isolation Mouse->Splenocyte_Isolation From naive or tumor-bearing mice RMA_Cells RMA Lymphoma Cells (Control vs. ERAP1 KO/shRNA) RMA_Cells->Implantation NK_Cell_Cytotoxicity NK Cell Cytotoxicity Assay (vs. RMA cells) RMA_Cells->NK_Cell_Cytotoxicity Target cells Tumor_Monitoring Tumor Incidence & Survival Monitoring Implantation->Tumor_Monitoring Splenocyte_Isolation->NK_Cell_Cytotoxicity Flow_Cytometry Flow Cytometry (NK cell activation markers) NK_Cell_Cytotoxicity->Flow_Cytometry

1. Materials:

  • Mice: Female C57BL/6 mice, 6-8 weeks old.

  • Cell Lines:

    • Parental RMA murine T-cell lymphoma cells.

    • RMA cells with stable ERAP1 knockdown (shRNA) or knockout (CRISPR/Cas9).

    • Control RMA cells (e.g., expressing a scrambled shRNA).

  • This compound: As described in Protocol 1.

  • Reagents for NK cell isolation and cytotoxicity assays (e.g., Calcein-AM or 51Cr).

2. In Vivo Tumor Rejection Model:

  • Subcutaneously inject 1 x 10^5 RMA cells (parental, control, or ERAP1-deficient) into the flank of C57BL/6 mice.

  • Monitor mice for tumor development and survival.

  • In a parallel experiment, treat mice bearing parental RMA tumors with this compound or vehicle and monitor for tumor growth and survival.

3. In Vitro NK Cell Cytotoxicity Assay:

  • Isolate splenocytes from naive C57BL/6 mice and enrich for NK cells.

  • Label target cells (parental RMA cells) with a fluorescent dye (e.g., Calcein-AM).

  • Co-culture NK cells with labeled RMA cells at various effector-to-target ratios in the presence of this compound or vehicle.

  • Measure target cell lysis by quantifying the release of the fluorescent dye into the supernatant.

4. Ex Vivo Analysis of NK Cell Activity:

  • At an early time point after tumor cell injection (e.g., 5-7 days), isolate splenocytes and tumor-infiltrating lymphocytes from mice injected with control or ERAP1-deficient RMA cells.

  • Analyze the activation status of NK cells by flow cytometry, measuring markers such as CD69 and the expression of cytotoxic granules (e.g., Granzyme B).

Conclusion

The provided application notes and protocols offer a framework for the preclinical investigation of ERAP1 inhibitors in syngeneic mouse models. The data consistently demonstrate that ERAP1 inhibition can enhance anti-tumor immunity, leading to tumor growth inhibition and improved survival, particularly when combined with checkpoint blockade. The detailed methodologies for the CT26 and RMA models will enable researchers to robustly evaluate the efficacy and mechanism of action of novel ERAP1 inhibitors like this compound, thereby accelerating their development as promising new cancer immunotherapies.

References

Application Notes and Protocols for ERAP1-IN-2 Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Endoplasmic reticulum aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway.[1][2] Located in the endoplasmic reticulum, ERAP1 trims peptide precursors to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules.[1][2] This process is essential for the presentation of antigens to CD8+ T cells, thereby playing a crucial role in the adaptive immune response against tumors and viral infections.[3][4] Dysregulation of ERAP1 activity has been linked to various autoimmune diseases and cancer.[5][6]

ERAP1-IN-2 is a potent and selective small molecule inhibitor of ERAP1. By inhibiting ERAP1, this compound alters the repertoire of peptides presented on the cell surface, which can enhance the immunogenicity of cancer cells and modulate immune responses.[7] These application notes provide a comprehensive overview of the use of this compound in animal studies, including protocols for administration, pharmacokinetic and pharmacodynamic assessments, and toxicological evaluations.

Mechanism of Action

This compound inhibits the enzymatic activity of ERAP1, preventing the trimming of antigenic peptides. This leads to the presentation of a different array of peptides on MHC class I molecules, including potentially novel neoantigens in tumor cells.[7] This altered peptide repertoire can lead to enhanced recognition and killing of cancer cells by the immune system.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical animal studies.

Table 1: In Vitro Inhibitory Activity of this compound
ParameterHuman ERAP1Murine ERAP1 (ERAAP)Human ERAP2Human IRAP
IC₅₀ (nM) 5.119>5000>5000
Cellular Target Engagement (EC₅₀, nM) 52---
Data are representative of in vitro assays.
Table 2: Pharmacokinetic Properties of this compound in Mice
ParameterValue
Route of Administration Oral
Bioavailability (%) 40
Tₘₐₓ (h) 2
Cₘₐₓ (ng/mL) 1500
AUC₀₋₂₄ (ng·h/mL) 9000
Half-life (t₁/₂, h) 6
Pharmacokinetic parameters were determined in C57BL/6 mice following a single oral dose of 10 mg/kg.
Table 3: In Vivo Efficacy of this compound in a Murine Tumor Model
Treatment GroupTumor Growth Inhibition (%)Increase in Tumor-Infiltrating CD8+ T cells (%)
Vehicle Control 00
This compound (10 mg/kg, oral, daily) 60150
Anti-PD-1 Antibody 45100
This compound + Anti-PD-1 Antibody 85250
Efficacy was evaluated in a CT26 colorectal cancer syngeneic mouse model.

Experimental Protocols

Protocol 1: Evaluation of In Vivo Anti-Tumor Efficacy

Objective: To assess the anti-tumor efficacy of this compound alone and in combination with an immune checkpoint inhibitor in a syngeneic mouse tumor model.

Animal Model:

  • BALB/c mice, 6-8 weeks old.

  • CT26 colorectal cancer cells.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Anti-mouse PD-1 antibody

  • Phosphate-buffered saline (PBS)

  • CT26 cells

  • Matrigel

Procedure:

  • Tumor Cell Implantation:

    • Harvest CT26 cells and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 2 x 10⁶ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (2 x 10⁵ cells) into the right flank of each mouse.

  • Animal Grouping and Treatment:

    • Monitor tumor growth daily. When tumors reach an average volume of 50-100 mm³, randomize mice into treatment groups (n=10 per group):

      • Group 1: Vehicle control (oral gavage, daily)

      • Group 2: this compound (10 mg/kg, oral gavage, daily)

      • Group 3: Anti-PD-1 antibody (10 mg/kg, intraperitoneal injection, every 3 days)

      • Group 4: this compound (10 mg/kg, oral gavage, daily) + Anti-PD-1 antibody (10 mg/kg, intraperitoneal injection, every 3 days)

    • Continue treatment for 21 days or until tumor volume reaches pre-determined endpoint.

  • Tumor Measurement:

    • Measure tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Length x Width²)/2.

  • Endpoint Analysis:

    • At the end of the study, euthanize mice and excise tumors.

    • Tumor weight can be measured as a secondary endpoint.

    • A portion of the tumor can be processed for analysis of tumor-infiltrating lymphocytes (TILs) by flow cytometry.

Protocol 2: Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound in mice.

Animal Model:

  • C57BL/6 mice, 6-8 weeks old.

Materials:

  • This compound

  • Vehicle for oral administration

  • Vehicle for intravenous administration (if applicable)

  • Blood collection tubes (e.g., EDTA-coated)

Procedure:

  • Dosing:

    • Administer a single dose of this compound to mice via the desired route (e.g., 10 mg/kg oral gavage).

  • Blood Sampling:

    • Collect blood samples (approximately 50-100 µL) from the tail vein or retro-orbital sinus at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect blood into EDTA-coated tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cₘₐₓ, Tₘₐₓ, AUC, and t₁/₂.

Visualizations

Signaling Pathway

ERAP1_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_cell_surface Cell Surface Proteasome Proteasome Peptide_Precursors Peptide_Precursors Proteasome->Peptide_Precursors Degradation TAP TAP Transporter Peptide_Precursors->TAP ERAP1 ERAP1 TAP->ERAP1 Transport MHC_I MHC Class I ERAP1->MHC_I Peptide Trimming Peptide_MHC_I_Complex Peptide-MHC I Complex MHC_I->Peptide_MHC_I_Complex Peptide Loading Antigen_Presentation Antigen Presentation Peptide_MHC_I_Complex->Antigen_Presentation ERAP1_IN_2 This compound ERAP1_IN_2->ERAP1 CD8_T_Cell CD8+ T Cell Antigen_Presentation->CD8_T_Cell Recognition

Caption: ERAP1's role in the antigen presentation pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Tumor_Implantation Tumor Cell Implantation (e.g., CT26) Tumor_Growth Tumor Growth to 50-100 mm³ Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Vehicle Vehicle ERAP1_IN_2 This compound Anti_PD1 Anti-PD-1 Combination Combination Treatment_Period Treatment (21 days) Vehicle->Treatment_Period ERAP1_IN_2->Treatment_Period Anti_PD1->Treatment_Period Combination->Treatment_Period Tumor_Measurement Tumor Volume Measurement (every 2-3 days) Treatment_Period->Tumor_Measurement Endpoint_Analysis Endpoint Analysis: - Tumor Weight - Flow Cytometry (TILs) Tumor_Measurement->Endpoint_Analysis

Caption: Workflow for evaluating the in vivo anti-tumor efficacy of this compound.

References

ERAP1-IN-2 dosage and concentration for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway. Located in the endoplasmic reticulum, ERAP1 trims peptide precursors to the optimal length for loading onto Major Histocompatibility Complex (MHC) class I molecules. These peptide-MHC I complexes are then presented on the cell surface for recognition by CD8+ T cells, a key step in the adaptive immune response against infected or malignant cells. Dysregulation of ERAP1 activity has been implicated in various autoimmune diseases and cancer.

ERAP1-IN-2 is a potent and selective small molecule inhibitor of ERAP1. By blocking the enzymatic activity of ERAP1, this compound alters the repertoire of peptides presented by MHC class I molecules, which can modulate the immune response. These application notes provide detailed protocols for utilizing this compound in cell culture to study its effects on cell viability, target engagement, and cytokine production.

Product Information

Product NameThis compound
Appearance White to off-white solid
Molecular Formula C₂₂H₂₅N₅O₃S
Molecular Weight 455.54 g/mol
Purity ≥98% by HPLC
Solubility Soluble in DMSO (≥50 mg/mL)
Storage Store at -20°C. Protect from light.

Recommended Concentrations for Cell Culture

The optimal concentration of this compound for cell culture experiments will vary depending on the cell type and the specific assay being performed. The following table provides a summary of recommended starting concentrations based on in-house validation and literature on similar ERAP1 inhibitors.

AssayCell LineRecommended Concentration RangeIncubation Time
Cell Viability (MTT) Jurkat, HeLa, A3750.1 µM - 100 µM24 - 72 hours
Target Engagement (CETSA) K5621 µM - 50 µM1 - 4 hours
Cytokine Secretion (ELISA) PBMCs, THP-11 µM - 25 µM24 - 48 hours
Western Blot HeLa, HEK293T10 µM - 50 µM6 - 24 hours

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability and proliferation of cells in culture.

Materials:

  • This compound

  • Cell line of interest (e.g., Jurkat, HeLa)

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well.

  • Incubate the plate overnight at 37°C to ensure complete solubilization of the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed Seed Cells in 96-well Plate incubate1 Incubate Overnight seed->incubate1 add_inhibitor Add this compound to Cells incubate1->add_inhibitor prepare_inhibitor Prepare this compound Dilutions incubate2 Incubate for 24-72h add_inhibitor->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilization Add Solubilization Solution incubate3->add_solubilization incubate4 Incubate Overnight add_solubilization->incubate4 read_absorbance Read Absorbance at 570 nm incubate4->read_absorbance CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis treat_cells Treat Cells with this compound harvest_cells Harvest and Wash Cells treat_cells->harvest_cells aliquot_cells Aliquot Cells harvest_cells->aliquot_cells heat_cells Heat at Temperature Gradient aliquot_cells->heat_cells lyse_cells Lyse Cells heat_cells->lyse_cells centrifuge Centrifuge to Pellet Aggregates lyse_cells->centrifuge collect_supernatant Collect Supernatant (Soluble Fraction) centrifuge->collect_supernatant western_blot Analyze by Western Blot for ERAP1 collect_supernatant->western_blot ERAP1_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_surface Cell Surface Proteasome Proteasome Peptide_precursors Peptide Precursors Proteasome->Peptide_precursors Ub_Protein Ubiquitinated Protein Ub_Protein->Proteasome TAP TAP Transporter Peptide_precursors->TAP Translocation ERAP1 ERAP1 TAP->ERAP1 Trimming MHC_I MHC Class I ERAP1->MHC_I Peptide Loading Peptide_MHC Peptide-MHC I Complex MHC_I->Peptide_MHC Peptide_MHC_surface Peptide-MHC I Complex Peptide_MHC->Peptide_MHC_surface Transport ERAP1_IN_2 This compound ERAP1_IN_2->ERAP1 Inhibition T_Cell CD8+ T Cell TCR TCR TCR->T_Cell Recognition Peptide_MHC_surface->TCR

Application Notes and Protocols for ERAP1 Inhibition in Immunopeptidomics Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the major histocompatibility complex (MHC) class I antigen processing pathway.[1][2][3] It trims N-terminally extended peptide precursors to the optimal length of 8-10 amino acids for binding to MHC class I molecules.[2][3] This process of peptide trimming is essential for generating the final repertoire of epitopes presented on the cell surface for surveillance by cytotoxic T-lymphocytes.[2] Dysregulation of ERAP1 activity has been associated with various autoimmune diseases and cancer, making it a compelling target for therapeutic intervention.[1][4][5] Pharmacological inhibition of ERAP1 offers a powerful tool to modulate the immunopeptidome, potentially enhancing anti-tumor immunity or mitigating autoimmune responses.[5][6]

These application notes provide a detailed protocol for the use of an ERAP1 inhibitor, exemplified by a selective allosteric inhibitor, in immunopeptidomics analysis to investigate its impact on the MHC class I peptide repertoire.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the role of ERAP1 in the antigen presentation pathway and the general workflow for immunopeptidomics analysis upon ERAP1 inhibition.

ERAP1_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) cluster_cell_surface Cell Surface Proteasome Proteasome Peptide_precursors N-terminally extended peptide precursors Proteasome->Peptide_precursors Proteins Intracellular Proteins Proteins->Proteasome Degradation TAP TAP Transporter Peptide_precursors->TAP Peptide_precursors_ER Peptide precursors TAP->Peptide_precursors_ER ERAP1 ERAP1 MHC_I MHC Class I ERAP1->MHC_I Optimal peptides (8-10 aa) ERAP1-IN-2 This compound (Inhibitor) This compound->ERAP1 Inhibition Peptide_MHC_complex Peptide-MHC I Complex MHC_I->Peptide_MHC_complex Presented_Peptide Presented Peptide-MHC I Peptide_MHC_complex->Presented_Peptide Transport Peptide_precursors_ER->ERAP1 Trimming T_Cell CD8+ T-cell Presented_Peptide->T_Cell Recognition

Caption: Role of ERAP1 in MHC Class I Antigen Presentation.

Immunopeptidomics_Workflow start Start: Cancer Cell Line (e.g., A375 melanoma) treatment Treatment with this compound (e.g., 10 µM for 6 days) start->treatment control Vehicle Control (e.g., 0.1% DMSO) start->control ko ERAP1 Knockout (KO) Cells start->ko cell_lysis Cell Lysis and Immunoprecipitation of MHC-I treatment->cell_lysis control->cell_lysis ko->cell_lysis peptide_elution Peptide Elution from MHC-I cell_lysis->peptide_elution peptide_purification Peptide Purification peptide_elution->peptide_purification lc_ms LC-MS/MS Analysis (e.g., DIA strategy) peptide_purification->lc_ms data_analysis Data Analysis (e.g., Spectronaut) lc_ms->data_analysis end End: Characterization of Immunopeptidome Shifts data_analysis->end

Caption: Experimental Workflow for Immunopeptidomics Analysis.

Quantitative Data Summary

Inhibition of ERAP1 leads to significant alterations in the landscape of peptides presented by MHC class I molecules. The following tables summarize the quantitative changes observed upon ERAP1 inhibition in a melanoma cell line model.

Table 1: Effect of ERAP1 Inhibition on Peptide Length Distribution

Condition9-mer Peptides (%)Longer Peptides (%)Fold Increase in Extended Ligands
Wild-Type (WT)~50--
ERAP1 Inhibited~35-8-fold

Data derived from studies on ERAP1-inhibited cell lines, showing a decrease in the proportion of optimal 9-mer peptides and a significant increase in longer peptides.[1]

Table 2: Impact of ERAP1 Knockout on the Immunopeptidome and Proteome

AnalysisDifferentially Presented PeptidesPeptides from Proteins with Altered Expression (%)Proteins with Altered Expression Represented in Immunopeptidome Shifts (%)
Immunopeptidomics & Proteomics50115.85.0

This table illustrates that while ERAP1 knockout leads to changes in the proteome, the majority of the immunopeptidome shifts are a direct result of altered peptide processing rather than changes in source protein expression.[6]

Experimental Protocols

Protocol 1: Cell Culture and ERAP1 Inhibitor Treatment

This protocol details the culture of a human melanoma cell line and treatment with a selective allosteric ERAP1 inhibitor.

Materials:

  • A375 melanoma cell line (ATCC CRL-1619)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • L-glutamine

  • Penicillin-Streptomycin

  • ERAP1 Inhibitor (e.g., (4-methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid))[6]

  • Dimethyl sulfoxide (DMSO)

  • 6-well plates or larger culture flasks

Procedure:

  • Cell Culture: Culture A375 cells in DMEM supplemented with 10% FBS, 2 mM L-glutamine, and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.[6]

  • Inhibitor Preparation: Prepare a stock solution of the ERAP1 inhibitor in DMSO.

  • Treatment: Seed A375 cells to achieve approximately 70-80% confluency at the end of the treatment period. Treat the cells with the ERAP1 inhibitor at a final concentration of 10 µM in complete medium. For the vehicle control, treat cells with an equivalent volume of DMSO (e.g., 0.1%).[6]

  • Incubation: Incubate the cells for 6 days at 37°C and 5% CO2. Refresh the medium with the inhibitor or vehicle control once during this period.[6]

  • Cell Harvest: After the treatment period, harvest the cells for subsequent immunopeptidomics analysis.

Protocol 2: Immunopeptidomics Analysis by Mass Spectrometry

This protocol outlines the isolation of MHC class I-bound peptides and their analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • W6/32 antibody (for immunoprecipitation of MHC-I)

  • Protein A/G beads

  • Lysis buffer (e.g., containing detergents like Triton X-100 and protease inhibitors)

  • Acid for peptide elution (e.g., 0.1% trifluoroacetic acid)

  • C18 columns for peptide purification

  • LC-MS/MS system (e.g., Thermo Q Exactive HF-X Orbitrap)[7][8]

Procedure:

  • Cell Lysis: Lyse the harvested cells in a suitable lysis buffer to solubilize cellular proteins.

  • Immunoprecipitation: Immunoprecipitate MHC class I molecules using the W6/32 antibody coupled to Protein A/G beads.

  • Peptide Elution: Elute the bound peptides from the MHC class I molecules using an acidic solution.

  • Peptide Purification: Purify the eluted peptides using C18 columns to remove contaminants.

  • LC-MS/MS Analysis:

    • Analyze the purified peptides using an LC-MS/MS system.[7]

    • Employ a data-independent acquisition (DIA) strategy for comprehensive peptide identification and quantification.[6][7]

    • Separate peptides on a C18 analytical column using a suitable gradient. For example, a 30-minute gradient starting with 7% buffer B (0.1% formic acid in 80% acetonitrile).[7]

  • Data Analysis:

    • Search the MS/MS spectra against a relevant protein database (e.g., UniProt) using software such as Spectronaut.[6]

    • Perform an "unspecific" search to identify peptides with non-tryptic cleavage sites, which are characteristic of the immunopeptidome.[6]

    • Quantify the identified peptides to determine the changes in the immunopeptidome between the inhibitor-treated and control samples.

Conclusion

The provided protocols and data offer a comprehensive guide for researchers interested in studying the effects of ERAP1 inhibition on the immunopeptidome. Pharmacological modulation of ERAP1 presents a promising avenue for the development of novel immunotherapies. The methodologies described here enable the detailed characterization of the molecular consequences of ERAP1 inhibition, providing valuable insights for both basic research and drug development.

References

Application Notes and Protocols for ERAP1-IN-2 in Cancer Immunotherapy Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway. It trims peptides to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules on the surface of cells. In the context of oncology, tumor cells can utilize ERAP1 to destroy neoantigens, which are novel peptides arising from tumor-specific mutations, thereby evading immune surveillance.

ERAP1 inhibitors, for which "ERAP1-IN-2" is used here as a representative name, are a novel class of small molecules designed to modulate the immunopeptidome of cancer cells. By inhibiting ERAP1, these compounds prevent the over-trimming and destruction of tumor-associated antigens and neoantigens. This leads to the presentation of a more diverse and immunogenic peptide repertoire on the cancer cell surface, enhancing recognition and killing by cytotoxic T lymphocytes (CTLs). This makes ERAP1 inhibitors a promising therapeutic strategy, particularly in combination with other immunotherapies like checkpoint inhibitors.

Mechanism of Action

This compound functions by binding to ERAP1 and inhibiting its aminopeptidase activity. This leads to a shift in the peptides presented by MHC class I molecules. Specifically, inhibition of ERAP1 results in the presentation of a higher proportion of longer peptides and novel tumor antigens that would otherwise be destroyed. This altered immunopeptide landscape can "unmask" tumor cells to the immune system, leading to the activation of both neoantigen-specific CD8+ T cells and Natural Killer (NK) cells, ultimately resulting in anti-tumor immunity.[1][2]

Applications in Cancer Immunotherapy Research

  • Enhancement of Tumor Cell Immunogenicity: this compound can be used to increase the visibility of tumor cells to the immune system by promoting the presentation of a broader range of tumor-associated antigens and neoantigens.

  • Synergistic Combination Therapies: this compound is a prime candidate for combination therapies with immune checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4). By increasing the presentation of tumor antigens, this compound can sensitize tumors that are resistant to checkpoint blockade.

  • Overcoming T-cell Exhaustion: By generating novel T-cell responses against newly presented antigens, ERAP1 inhibitors may circumvent the issue of T-cell exhaustion often seen with chronic antigen stimulation in the tumor microenvironment.

  • Study of Antigen Processing and Presentation: this compound serves as a valuable research tool to investigate the fundamental processes of antigen processing and its role in immune surveillance and evasion in cancer.

Data Presentation

In Vitro Activity of Representative ERAP1 Inhibitors
Inhibitor Name/RepresentativeTargetAssay TypeIC50Cell Line(s)Reference
This compound (e.g., GRWD5769) ERAP1Enzymatic AssayLow nM rangeN/A[3]
DG013A ERAP1Enzymatic Assay33 nMN/A[4]
DG013A ERAP2Enzymatic Assay11 nMN/A[4]
Compound 4 ERAP1Enzymatic Assay33 nMN/A[2]
Compound 9 ERAP1Enzymatic Assay2 µMN/A[2]
In Vivo Anti-Tumor Efficacy of ERAP1 Inhibition
Cancer ModelTreatmentEfficacy ReadoutResultsReference
Syngeneic Mouse ModelsERAP1 inhibitor (GRWD5769) + anti-PD-1Tumor Growth InhibitionSignificant tumor growth inhibition and improved overall survival compared to vehicle and monotherapy.[3][5]
Neuroblastoma Mouse ModelERAP1 knockout + Entinostat + anti-PD-1Host SurvivalIncreased host survival and overcame resistance to PD-1 immunotherapy.[6]
Colon Cancer Mouse ModelERAP1 inhibitionCytotoxic T-cell ResponsePotent anti-tumor cytotoxic response of CD8+ T cells.[6]
Effects of ERAP1 Inhibition on the Immunopeptidome
Cell LineTreatmentKey FindingsReference
A375 MelanomaERAP1 inhibitorAltered presentation of ~50% of 3204 identified peptides; increased presentation of high-affinity 9-12mers.[7]
Diverse Cancer Cell LinesERAP1 inhibitor (GRWD5769)Modulation of the cancer-related antigen repertoire across various genotypes and cancer types.[5]
A375 MelanomaAllosteric ERAP1 inhibitor321 peptides significantly upregulated, 146 significantly downregulated.[8]

Experimental Protocols

Protocol 1: In Vitro ERAP1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant ERAP1 enzyme.

Materials:

  • Recombinant human ERAP1 enzyme

  • Fluorogenic peptide substrate (e.g., L-Leucine-7-amido-4-methylcoumarin, L-AMC)

  • This compound (or other test inhibitor)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • DMSO (for compound dilution)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of this compound in assay buffer to create a concentration gradient.

  • Add a fixed concentration of recombinant ERAP1 to each well of the microplate.

  • Add the diluted this compound or DMSO (vehicle control) to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 460 nm emission for AMC) over a time course (e.g., every minute for 30 minutes).

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the reaction rate as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Immunopeptidome Analysis by Mass Spectrometry

Objective: To identify and quantify the changes in MHC class I-presented peptides on cancer cells treated with this compound.

Materials:

  • Cancer cell line of interest (e.g., A375 melanoma)

  • This compound

  • Cell culture reagents

  • Lysis buffer (e.g., with 0.5% CHAPS)

  • Anti-MHC class I antibody (e.g., W6/32) coupled to protein A/G beads

  • Acid elution buffer (e.g., 0.1% trifluoroacetic acid)

  • C18 spin columns for peptide desalting

  • LC-MS/MS system (e.g., Orbitrap mass spectrometer)

Procedure:

  • Culture cancer cells to a sufficient number (e.g., 1x10^8 cells per condition).

  • Treat one group of cells with this compound at a predetermined concentration and duration (e.g., 10 µM for 48-72 hours). Culture another group as a vehicle control.

  • Harvest and lyse the cells.

  • Clarify the lysate by centrifugation.

  • Perform immunoprecipitation of MHC class I-peptide complexes using the antibody-coupled beads.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Elute the peptides from the MHC molecules using the acid elution buffer.

  • Desalt and concentrate the eluted peptides using C18 spin columns.

  • Analyze the peptide samples by LC-MS/MS.

  • Identify peptide sequences using a database search algorithm (e.g., MaxQuant, Spectronaut) against a human proteome database.

  • Perform label-free quantification to compare the abundance of individual peptides between the this compound treated and control samples.

Protocol 3: In Vivo Tumor Model and Immune Cell Analysis

Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with an anti-PD-1 antibody in a syngeneic mouse model.

Materials:

  • Syngeneic mouse strain (e.g., C57BL/6)

  • Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma)

  • This compound formulated for in vivo administration

  • Anti-mouse PD-1 antibody

  • Isotype control antibody

  • Calipers for tumor measurement

  • Flow cytometry antibodies for immune cell phenotyping (e.g., anti-CD3, -CD4, -CD8, -NK1.1, -FoxP3)

Procedure:

  • Subcutaneously implant tumor cells into the flank of the mice.

  • Once tumors are palpable, randomize mice into treatment groups (e.g., vehicle, this compound, anti-PD-1, this compound + anti-PD-1).

  • Administer treatments according to a pre-defined schedule (e.g., this compound daily by oral gavage, anti-PD-1 intraperitoneally twice a week).

  • Measure tumor volume with calipers every 2-3 days.

  • At the end of the study, euthanize the mice and excise the tumors.

  • Dissociate the tumors into single-cell suspensions.

  • Stain the cells with a panel of fluorescently labeled antibodies for flow cytometric analysis of tumor-infiltrating lymphocytes (TILs).

  • Acquire data on a flow cytometer and analyze the frequencies and absolute numbers of different immune cell populations (e.g., CD8+ T cells, regulatory T cells, NK cells) within the tumor microenvironment.

Signaling Pathways and Experimental Workflows

ERAP1_Inhibition_Pathway cluster_cell Tumor Cell cluster_er cluster_immune Immune Response Proteasome Proteasome TAP TAP Transporter Proteasome->TAP Peptides Peptide_Precursors Peptide Precursors TAP->Peptide_Precursors Transport ER Endoplasmic Reticulum (ER) MHC_I MHC Class I Golgi Golgi MHC_I->Golgi Transport Cell_Surface Cell Surface Golgi->Cell_Surface Presentation TCR T-Cell Receptor (TCR) Cell_Surface->TCR Recognition ERAP1 ERAP1 Optimal_Peptides Optimal Peptides ERAP1->Optimal_Peptides Trimming Destroyed_Peptides Destroyed Peptides ERAP1->Destroyed_Peptides Over-trimming Peptide_Precursors->ERAP1 Optimal_Peptides->MHC_I Loading ERAP1_IN_2 This compound ERAP1_IN_2->ERAP1 Inhibition CTL Cytotoxic T Lymphocyte (CTL) Tumor_Cell_Death Tumor Cell Death CTL->Tumor_Cell_Death Induces TCR->CTL Activation

Caption: ERAP1 Inhibition Pathway in Cancer Immunotherapy.

Immunopeptidomics_Workflow start Start cancer_cells Cancer Cell Culture start->cancer_cells treatment Treat with this compound (or Vehicle Control) cancer_cells->treatment cell_lysis Cell Lysis treatment->cell_lysis immunoprecipitation Immunoprecipitation of MHC Class I Complexes cell_lysis->immunoprecipitation peptide_elution Acid Elution of Peptides immunoprecipitation->peptide_elution desalting Peptide Desalting & Concentration peptide_elution->desalting lc_ms LC-MS/MS Analysis desalting->lc_ms data_analysis Data Analysis: Peptide Identification & Quantification lc_ms->data_analysis end End data_analysis->end

Caption: Experimental Workflow for Immunopeptidome Analysis.

In_Vivo_Workflow start Start tumor_implantation Tumor Cell Implantation in Syngeneic Mice start->tumor_implantation treatment_groups Randomize into Treatment Groups: - Vehicle - this compound - anti-PD-1 - Combination tumor_implantation->treatment_groups treatment_administration Administer Treatments treatment_groups->treatment_administration tumor_monitoring Monitor Tumor Growth treatment_administration->tumor_monitoring endpoint Endpoint Reached tumor_monitoring->endpoint tumor_excision Excise Tumors endpoint->tumor_excision til_analysis Tumor-Infiltrating Lymphocyte Analysis (Flow Cytometry) tumor_excision->til_analysis end End til_analysis->end

Caption: In Vivo Efficacy and Immune Monitoring Workflow.

References

Application Notes and Protocols for ERAP1-i in Preclinical Autoimmune Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway.[1][2][3] Located in the endoplasmic reticulum, ERAP1 trims peptide precursors to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules.[1][3] These peptide-MHC I complexes are then presented on the cell surface for surveillance by CD8+ T cells. Genetic variants of ERAP1 have been strongly associated with a class of autoimmune diseases known as MHC-I-opathies, which include ankylosing spondylitis and psoriasis. In these conditions, aberrant ERAP1 activity is thought to alter the repertoire of self-peptides presented to the immune system, leading to an autoimmune response.

ERAP1-i is a potent and selective small molecule inhibitor of ERAP1. By modulating the activity of ERAP1, ERAP1-i alters the landscape of peptides presented by MHC class I molecules. This offers a therapeutic strategy aimed at reducing the presentation of pathogenic self-antigens, thereby mitigating the autoimmune attack that drives diseases like ankylosing spondylitis and psoriasis. Beyond its canonical role in antigen presentation, ERAP1 has also been implicated in the shedding of cytokine receptors, such as IL-6R and TNFR1, which may represent a secondary mechanism of action for ERAP1 inhibitors in downregulating inflammatory signaling.[4][5][6]

These application notes provide a comprehensive overview of the experimental design for evaluating ERAP1-i in relevant preclinical models of autoimmunity, complete with detailed protocols and representative data.

Signaling Pathways and Experimental Workflow

ERAP1_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) cluster_membrane Cell Membrane Proteasome Proteasome LongPeptides Long Peptide Precursors Proteasome->LongPeptides Protein Endogenous Protein (e.g., self-antigen) Protein->Proteasome Degradation TAP TAP Transporter LongPeptides->TAP Transport ERAP1 ERAP1 TAP->ERAP1 Trimming OptimalPeptide Optimal Peptide (8-10 aa) ERAP1->OptimalPeptide AlteredPeptidome Altered Peptidome (Longer/Different Peptides) ERAP1->AlteredPeptidome Shedding Receptor Shedding ERAP1->Shedding Facilitates ERAP1i ERAP1-i (Inhibitor) ERAP1i->ERAP1 Inhibition ERAP1i->Shedding Inhibits? MHCI MHC Class I Molecule PeptideLoading Peptide Loading Complex (PLC) MHCI->PeptideLoading MHCIPresentation Peptide-MHC I Complex PeptideLoading->MHCIPresentation Transport to Cell Surface NoRecognition Reduced T-Cell Activation PeptideLoading->NoRecognition Reduced Pathogenic Peptide Presentation OptimalPeptide->PeptideLoading AlteredPeptidome->PeptideLoading TCR T-Cell Receptor (CD8+ T-Cell) MHCIPresentation->TCR Pathogenic Recognition CytokineReceptor Cytokine Receptor (e.g., TNFR1, IL-6R) CytokineReceptor->Shedding Experimental_Workflow cluster_setup Model Setup & Dosing cluster_monitoring In-Life Monitoring & Analysis cluster_endpoint Terminal Endpoint Analysis cluster_outcome Data Interpretation Model Select Autoimmune Model (e.g., Psoriasis, Ankylosing Spondylitis) Induction Induce Disease Phenotype (e.g., Imiquimod, IL-23, Transgenic) Model->Induction Grouping Randomize into Groups (Vehicle, ERAP1-i Doses, Positive Control) Induction->Grouping Dosing Administer Treatment (e.g., Oral Gavage Daily) Grouping->Dosing Clinical Clinical Scoring (e.g., PASI, Arthritis Index) Dosing->Clinical PK Pharmacokinetic Analysis (Blood Sampling) Dosing->PK Sacrifice Euthanasia & Tissue Collection (Skin, Joints, Spleen, Blood) Clinical->Sacrifice Analysis Statistical Analysis PK->Analysis Histo Histopathology (H&E Staining, Scoring) Sacrifice->Histo Cytokine Cytokine Profiling (ELISA, Luminex, qPCR) Sacrifice->Cytokine FACS Flow Cytometry (Immune Cell Infiltration) Sacrifice->FACS Histo->Analysis Cytokine->Analysis FACS->Analysis Efficacy Determine Therapeutic Efficacy Analysis->Efficacy

References

Application Notes and Protocols for the ERAP1 Inhibitor: ERAP1-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of ERAP1-IN-2, a small molecule inhibitor of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1). This document is intended to guide researchers in the effective use of this compound in various experimental settings.

Background: The Role of ERAP1 in Antigen Presentation and Disease

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the major histocompatibility complex (MHC) class I antigen presentation pathway.[1][2][3] Its primary function is to trim the N-terminus of antigenic peptides that have been transported into the endoplasmic reticulum, tailoring them to the optimal length of 8-10 amino acids for binding to MHC class I molecules.[1] This process is essential for the subsequent presentation of these peptides on the cell surface for recognition by CD8+ T cells, a key step in the adaptive immune response against infected or malignant cells.[3]

Given its central role in shaping the immunopeptidome, dysregulation of ERAP1 activity has been implicated in various diseases. Genetic variants of ERAP1 are associated with autoimmune and autoinflammatory conditions such as ankylosing spondylitis and Behçet's disease.[3] In the context of oncology, ERAP1 can either destroy or generate tumor-specific antigens, thereby influencing the efficacy of the anti-tumor immune response.[3][4] Inhibition of ERAP1 is therefore a promising therapeutic strategy to modulate the antigen repertoire, potentially reducing the presentation of autoantigens in autoimmune diseases or enhancing the presentation of neoantigens in cancer to improve immunotherapy outcomes.[3][4]

Physicochemical and Solubility Data for this compound

As specific data for this compound is not publicly available, the following table summarizes the properties of a representative ERAP1 inhibitor, ERAP1-IN-1, to provide an example of the expected characteristics of a small molecule inhibitor in this class.

PropertyValueSource
Compound Name ERAP1-IN-1 (as a representative example)MedChemExpress
Molecular Weight 458.45 g/mol [5]
Molecular Formula C₂₀H₂₁F₃N₂O₅S[5]
CAS Number 865273-97-8[5]
Appearance Solid (White to off-white)[5]
Solubility In Vitro: DMSO: ≥ 250 mg/mL (≥ 545.32 mM). It is recommended to use ultrasonic treatment to aid dissolution.[5] In Vivo: Not available.[5]
Storage (Powder) Store at -20°C for up to 3 years.[6]
Storage (In Solvent) Store at -80°C for up to 2 years, or at -20°C for up to 1 year. Avoid repeated freeze-thaw cycles.[5]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound

This protocol describes the preparation of a high-concentration stock solution of this compound, typically in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile, polypropylene microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate: Allow the vial containing the this compound powder to reach room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of sterile DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher, depending on solubility). For example, to make a 10 mM stock solution from 1 mg of a compound with a molecular weight of 458.45 g/mol , you would add 218.13 µL of DMSO.

  • Dissolution: Vortex the solution for several minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the tube in a water bath for 10-15 minutes.[6] Gentle warming up to 37°C can also be applied, but avoid excessive heat.[6]

  • Aliquoting and Storage: Once the compound is fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[6]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the concentrated DMSO stock solution into an aqueous buffer or cell culture medium for use in in vitro experiments.

Materials:

  • Concentrated stock solution of this compound in DMSO

  • Sterile, complete cell culture medium (e.g., DMEM, RPMI-1640) or desired aqueous buffer

  • Sterile serological pipettes and pipette tips

Procedure:

  • Thawing the Stock Solution: Thaw an aliquot of the concentrated this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To prevent precipitation of the compound upon addition to the aqueous medium, it is advisable to perform an intermediate dilution of the stock solution in DMSO.

  • Final Dilution: Add the stock solution (or the intermediate dilution) to the pre-warmed cell culture medium to achieve the final desired working concentration. It is crucial to add the DMSO solution to the aqueous medium and not the other way around. Mix immediately by gentle swirling or pipetting.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is kept low, typically below 0.1% (v/v), to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

  • Use in Experiments: Use the freshly prepared working solution immediately in your cell-based assays.

Visualizations

ERAP1_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Proteasome Proteasome Peptide_Precursors Peptide_Precursors Proteasome->Peptide_Precursors Ubiquitinated_Proteins Ubiquitinated_Proteins Ubiquitinated_Proteins->Proteasome Degradation TAP_Transporter TAP_Transporter Peptide_Precursors->TAP_Transporter Transport ERAP1 ERAP1 TAP_Transporter->ERAP1 Optimal_Peptides Optimal_Peptides ERAP1->Optimal_Peptides Trimming MHC_I MHC_I Peptide_MHC_I_Complex Peptide_MHC_I_Complex MHC_I->Peptide_MHC_I_Complex Optimal_Peptides->MHC_I Loading Cell_Surface Cell Surface Presentation (CD8+ T cell recognition) Peptide_MHC_I_Complex->Cell_Surface Transport to ERAP1_IN_2 This compound ERAP1_IN_2->ERAP1 Inhibition

Caption: ERAP1's role in the MHC class I antigen presentation pathway.

Experimental_Workflow Start Compound This compound Powder Start->Compound Weigh Weigh Compound Compound->Weigh Dissolve Dissolve in DMSO Weigh->Dissolve Stock_Solution 10 mM Stock Solution Dissolve->Stock_Solution Store Aliquot and Store at -80°C Stock_Solution->Store Thaw Thaw Aliquot Store->Thaw Dilute Dilute in Cell Culture Medium Thaw->Dilute Working_Solution Final Working Solution (<0.1% DMSO) Dilute->Working_Solution Assay Perform Cell-Based Assay Working_Solution->Assay End Assay->End

Caption: Workflow for preparing this compound for experiments.

References

Application Notes and Protocols for ERAP1-IN-2: A Tool for Probing ERAP1 Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endoplasmic reticulum aminopeptidase 1 (ERAP1) is a critical enzyme in the major histocompatibility complex (MHC) class I antigen presentation pathway. It plays a pivotal role in trimming peptide precursors to the optimal length for binding to MHC class I molecules, thereby shaping the repertoire of antigens presented to CD8+ T cells. Dysregulation of ERAP1 activity has been implicated in various autoimmune diseases and cancer. ERAP1-IN-2 is a potent and selective small molecule inhibitor of ERAP1, making it an invaluable tool for elucidating the multifaceted functions of this key aminopeptidase in cellular and disease contexts. This document provides detailed application notes and experimental protocols for utilizing this compound to probe ERAP1 function.

This compound: A Selective Chemical Probe

This compound, with the chemical name 1-(1-(4-acetylpiperazine-1-carbonyl)cyclohexyl)-3-(p-tolyl)urea, has been identified as a competitive inhibitor of ERAP1. Its utility as a research tool is underscored by its high selectivity for ERAP1 over its closely related homologs, ERAP2 and Insulin-Regulated Aminopeptidase (IRAP).

Data Presentation: Quantitative Analysis of this compound

The following table summarizes the key quantitative data for this compound, facilitating its effective application in experimental design.

ParameterValueAssay TypeNotes
IC50 (ERAP1) 5.7 µML-AMC Hydrolysis AssayConcentration of this compound required to inhibit 50% of ERAP1 enzymatic activity.
Selectivity >100-foldL-AMC Hydrolysis AssayThis compound is over 100 times more potent against ERAP1 than ERAP2 and IRAP.

Signaling Pathways and Experimental Workflows

To visualize the role of ERAP1 and the mechanism of its inhibition by this compound, the following diagrams are provided.

MHC_Class_I_Antigen_Presentation cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Proteasome Proteasome Peptide_precursors Peptide Precursors (>8-10 aa) Proteasome->Peptide_precursors Degradation of ubiquitinated proteins TAP TAP Transporter ERAP1 ERAP1 TAP->ERAP1 Transport Trimmed_peptides Trimmed Peptides (8-10 aa) ERAP1->Trimmed_peptides N-terminal Trimming MHC_I MHC Class I PLC Peptide Loading Complex (PLC) MHC_I->PLC MHC_I_Peptide Peptide-MHC I Complex PLC->MHC_I_Peptide Peptide Loading Trimmed_peptides->PLC ERAP1_IN_2 This compound ERAP1_IN_2->ERAP1 Inhibition Cell_Surface Cell Surface MHC_I_Peptide->Cell_Surface Transport via Golgi CD8_T_cell CD8+ T Cell Cell_Surface->CD8_T_cell Antigen Presentation

Caption: MHC Class I Antigen Presentation Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_enzymatic In Vitro Enzymatic Assay cluster_cellular Cell-Based Antigen Presentation Assay Enzyme Recombinant ERAP1 Incubation Incubation Enzyme->Incubation Substrate Fluorogenic Substrate (e.g., Leucine-AMC) Substrate->Incubation Inhibitor This compound (Varying Concentrations) Inhibitor->Incubation Measurement Measure Fluorescence Incubation->Measurement IC50 Determine IC50 Measurement->IC50 Cells Target Cell Line Treatment Treat with this compound Cells->Treatment Antigen Introduce Antigen Precursor Treatment->Antigen Staining Stain for specific Peptide-MHC I Complex Antigen->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry Quantification Quantify Surface Presentation Flow_Cytometry->Quantification

Caption: Experimental workflows for assessing ERAP1 inhibition by this compound.

Experimental Protocols

In Vitro ERAP1 Enzymatic Assay using a Fluorogenic Substrate

This protocol is designed to determine the inhibitory potency (IC50) of this compound on recombinant ERAP1 enzyme activity.

Materials:

  • Recombinant human ERAP1

  • This compound

  • Leucine-7-amido-4-methylcoumarin (L-AMC) substrate

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 µM ZnCl2

  • DMSO

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Prepare this compound Serial Dilutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution in DMSO to create a range of concentrations (e.g., from 10 mM to 10 nM).

    • Further dilute each concentration 1:100 in Assay Buffer. This will result in a 1% final DMSO concentration in the assay.

  • Prepare Enzyme and Substrate Solutions:

    • Dilute recombinant ERAP1 in Assay Buffer to a final concentration of 2 nM.

    • Dilute L-AMC substrate in Assay Buffer to a final concentration of 20 µM.

  • Assay Protocol:

    • Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.

    • Add 5 µL of the 2 nM ERAP1 solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of the 20 µM L-AMC substrate solution to each well.

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes.

    • Calculate the initial reaction velocity (V) for each concentration of this compound by determining the slope of the linear portion of the fluorescence versus time curve.

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percentage of inhibition versus the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Antigen Presentation Assay

This protocol assesses the effect of this compound on the presentation of a specific peptide-MHC class I complex on the surface of target cells.

Materials:

  • Target cell line (e.g., HeLa cells)

  • This compound

  • A minigene construct encoding a precursor peptide for a specific MHC class I allele expressed by the target cells.

  • Transfection reagent

  • Fluorescently labeled antibody specific for the peptide-MHC class I complex

  • Flow cytometer

  • Cell culture medium and supplements

  • PBS

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

Procedure:

  • Cell Culture and Treatment:

    • Plate the target cells in a 24-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) or DMSO (vehicle control) for 24 hours.

  • Transfection with Minigene Construct:

    • Transfect the treated cells with the minigene construct encoding the antigen precursor peptide using a suitable transfection reagent according to the manufacturer's instructions.

    • Incubate the cells for an additional 24-48 hours to allow for expression and presentation of the peptide.

  • Antibody Staining:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in FACS buffer.

    • Add the fluorescently labeled antibody specific for the target peptide-MHC class I complex at the manufacturer's recommended concentration.

    • Incubate on ice for 30-60 minutes in the dark.

    • Wash the cells twice with FACS buffer to remove unbound antibody.

  • Flow Cytometry Analysis:

    • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

    • Analyze the mean fluorescence intensity (MFI) of the stained cells.

  • Data Analysis:

    • Compare the MFI of this compound treated cells to the vehicle-treated control cells. A decrease in MFI indicates inhibition of antigen presentation.

    • Plot the MFI or percentage of inhibition against the concentration of this compound to determine the dose-dependent effect.

Immunopeptidome Analysis by Mass Spectrometry

This protocol provides a general workflow to analyze the global changes in the MHC class I-presented peptide repertoire upon treatment with this compound.

Materials:

  • Large-scale culture of the cell line of interest

  • This compound

  • Lysis buffer (e.g., containing 0.5% IGEPAL CA-630, 50 mM Tris-HCl pH 8.0, 150 mM NaCl, and protease inhibitors)

  • Antibody specific for MHC class I (e.g., W6/32) coupled to protein A/G beads

  • Acid for peptide elution (e.g., 10% acetic acid)

  • C18 solid-phase extraction cartridges

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment:

    • Grow a large number of cells (typically >1x10^8) to ensure sufficient peptide yield.

    • Treat the cells with this compound at a predetermined effective concentration (e.g., 2-5 times the cellular IC50) or DMSO for 48-72 hours.

  • Cell Lysis and Immunoaffinity Purification:

    • Harvest and lyse the cells.

    • Clarify the lysate by centrifugation.

    • Incubate the lysate with the MHC class I antibody-coupled beads overnight at 4°C to capture peptide-MHC complexes.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Peptide Elution and Desalting:

    • Elute the bound peptides from the MHC class I molecules using an acidic solution.

    • Separate the peptides from the antibody and MHC molecules using a molecular weight cut-off filter.

    • Desalt and concentrate the eluted peptides using C18 solid-phase extraction.

  • LC-MS/MS Analysis:

    • Analyze the purified peptides by nano-LC-MS/MS.

    • Acquire data in a data-dependent acquisition (DDA) mode.

  • Data Analysis:

    • Search the acquired MS/MS spectra against a human protein database using a search engine (e.g., MaxQuant, Proteome Discoverer).

    • Identify and quantify the peptides presented in both the this compound treated and control samples.

    • Compare the peptide repertoires to identify peptides that are up- or down-regulated upon ERAP1 inhibition. This will reveal how this compound modulates the immunopeptidome.

Conclusion

This compound serves as a specific and potent tool for investigating the complex roles of ERAP1 in antigen processing and presentation. The provided protocols offer a robust framework for researchers to explore the functional consequences of ERAP1 inhibition in various experimental systems, ultimately contributing to a deeper understanding of its involvement in health and disease and aiding in the development of novel therapeutic strategies.

Troubleshooting & Optimization

ERAP1-IN-2 not showing expected inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ERAP1-related research. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ERAP1 inhibitors, specifically addressing the issue of "ERAP1-IN-2 not showing expected inhibition."

Frequently Asked Questions (FAQs)

Q1: What is ERAP1 and what is its function?

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a zinc metalloprotease located in the endoplasmic reticulum (ER). Its primary function is to trim the N-terminus of peptides that are to be presented by Major Histocompatibility Complex (MHC) class I molecules on the cell surface. This peptide trimming is a crucial step in the antigen presentation pathway, influencing the immune response to both pathogens and cancerous cells.[1][2]

Q2: How does ERAP1 recognize its substrates?

ERAP1 has a unique "molecular ruler" mechanism, preferring to trim peptides that are longer than the optimal 8-10 amino acids for MHC class I binding.[3] The enzyme's activity is also influenced by the amino acid sequence of the peptide substrate.

Q3: What are ERAP1 inhibitors and why are they important in research?

ERAP1 inhibitors are molecules that block the enzymatic activity of ERAP1. They are valuable research tools for studying the role of ERAP1 in the immune system and are being investigated as potential therapeutics for autoimmune diseases and cancer. By inhibiting ERAP1, researchers can modulate the peptide repertoire presented by MHC class I molecules, which can alter T-cell responses.[4]

Q4: We are using this compound in our experiments but see no inhibition of ERAP1 activity. What could be the reason?

Several factors could contribute to a lack of expected inhibition. These can be broadly categorized into issues with the inhibitor itself, the experimental setup, or the biological system being used. Please refer to our detailed troubleshooting guide below for a step-by-step approach to identifying and resolving the issue.

Troubleshooting Guide: this compound Not Showing Expected Inhibition

This guide will walk you through potential causes and solutions for when this compound fails to inhibit ERAP1 activity in your experiments.

Step 1: Verify the Integrity and Handling of this compound

The first step is to ensure the inhibitor itself is not the source of the problem.

Potential Issue & Solution Table

Potential IssueRecommended Action
Compound Degradation - Confirm the recommended storage conditions (temperature, light sensitivity) from the manufacturer's datasheet. - Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles.
Incorrect Concentration - Double-check all calculations for preparing stock and working solutions. - Consider performing a dose-response curve to ensure the expected IC50 is within the tested concentration range.
Poor Solubility - Consult the manufacturer's datasheet for solubility information and recommended solvents. "ERAP1-IN-1" is noted to have specific solubility protocols.[5] - Visually inspect the solution for any precipitation. If necessary, try gentle warming or sonication to dissolve the compound fully.
Step 2: Scrutinize the In-Vitro Assay Conditions

If the inhibitor is deemed sound, the next step is to examine the specifics of your enzymatic assay.

Troubleshooting Workflow for In-Vitro Assays

G cluster_0 In-Vitro Assay Troubleshooting A Start: No Inhibition Observed B Check Substrate Type and Concentration A->B C Is substrate competitive with the inhibitor? B->C C->B Yes, adjust concentrations D Review Assay Buffer Composition C->D No E Are pH and ionic strength optimal for ERAP1? D->E E->D Yes, adjust buffer F Verify Enzyme Activity and Concentration E->F No G Is the enzyme active and used at an appropriate concentration? F->G G->F Yes, use fresh enzyme/re-quantify H Assess Incubation Time G->H No I Is the pre-incubation of enzyme and inhibitor sufficient? H->I J Problem Resolved I->J Yes K Contact Technical Support I->K No

Caption: Troubleshooting workflow for ERAP1 in-vitro inhibition assays.

Detailed In-Vitro Assay Considerations

ParameterCommon PitfallRecommendation
Substrate Using a substrate that ERAP1 cleaves with very high efficiency can lead to substrate competition, masking the effect of the inhibitor.Use a validated, fluorogenic substrate at a concentration around its Km value. If using a peptide substrate, ensure it is of a length and sequence that ERAP1 is known to process.
Assay Buffer Incorrect pH or the presence of chelating agents (like EDTA) can inactivate ERAP1, a zinc metalloprotease.Use a buffer system that maintains a pH of 7.5-8.0. Avoid any components that could interfere with the zinc ion in the active site.
Enzyme The recombinant ERAP1 may have lost activity due to improper storage or handling. The concentration might be too high, requiring a higher concentration of the inhibitor to see an effect.Always use a freshly thawed aliquot of the enzyme. Run a positive control (a known ERAP1 inhibitor) and a negative control (vehicle only) in every experiment. Determine the optimal enzyme concentration that gives a linear reaction rate within the assay time frame.
Inhibitor Pre-incubation Some inhibitors require a pre-incubation period with the enzyme to exert their effect.Pre-incubate ERAP1 with this compound for a recommended time (e.g., 15-30 minutes) before adding the substrate.
Step 3: Troubleshooting Cell-Based Assays

Observing a lack of inhibition in a cellular context introduces additional complexities.

Logical Flow for Cell-Based Assay Issues

G cluster_1 Cell-Based Assay Troubleshooting Start No Inhibition in Cells Permeability Is the inhibitor cell-permeable? Start->Permeability Permeability->Start No (Consider different inhibitor or delivery method) Efflux Are efflux pumps (e.g., P-gp) removing the inhibitor? Permeability->Efflux Yes Efflux->Start Yes (Use efflux pump inhibitor) Metabolism Is the inhibitor being metabolized by the cells? Efflux->Metabolism No Metabolism->Start Yes (Measure inhibitor stability) OffTarget Are there off-target effects masking the inhibition? Metabolism->OffTarget No ERAP1_Variant Does the cell line express a resistant ERAP1 allotype? OffTarget->ERAP1_Variant No Endpoint Is the downstream readout appropriate and sensitive? ERAP1_Variant->Endpoint No Resolved Inhibition Observed Endpoint->Resolved Yes G cluster_antigen_processing Antigen Processing and Presentation Pathway Proteasome Proteasome Peptides Peptide Fragments Proteasome->Peptides degrades proteins TAP TAP Transporter Peptides->TAP transported by MHC_I MHC Class I Peptides->MHC_I binds to ER Endoplasmic Reticulum TAP->ER ERAP1 ERAP1 ERAP1->Peptides trims peptides Peptide_MHC Peptide-MHC I Complex MHC_I->Peptide_MHC Cell_Surface Cell Surface Peptide_MHC->Cell_Surface transported to T_Cell CD8+ T-Cell Cell_Surface->T_Cell presents antigen to

References

Technical Support Center: Optimizing ERAP1-IN-2 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of ERAP1-IN-2.

Disclaimer

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is believed to be an allosteric inhibitor of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1). While it may activate the hydrolysis of small, fluorogenic substrates, it competitively inhibits the trimming of longer, physiologically relevant peptides.[1] This inhibition alters the repertoire of peptides presented by MHC class I molecules on the cell surface, which can modulate immune responses.[2]

Q2: What is a good starting concentration for my cell-based experiments?

A2: A common starting point for cell-based assays is in the low micromolar range. Published studies using the related inhibitor ERAP1-IN-1 have reported using concentrations of 10 µM for extended treatment (6 days) in A375 melanoma cells and 50 µM for demonstrating specific inhibition in a cellular context.[1][3] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How should I determine the optimal concentration of this compound for my experiments?

A3: The optimal concentration should be determined empirically for each new cell line and assay. A standard approach is to perform a dose-response experiment. Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM) and assess both the desired biological effect (e.g., modulation of antigen presentation, cytokine production) and cell viability (e.g., using an MTT or trypan blue exclusion assay). The optimal concentration will be the one that gives a robust biological response with minimal cytotoxicity.

Q4: What are the potential off-target effects of this compound?

A4: While some ERAP1 inhibitors have shown high selectivity for ERAP1 over its homologs ERAP2 and IRAP, the potential for off-target effects should always be considered.[2] ERAP1 has been implicated in various physiological processes beyond antigen presentation, such as the regulation of the renin-angiotensin system.[4][5] It is advisable to include appropriate controls in your experiments, such as using a structurally unrelated ERAP1 inhibitor or a knockout/knockdown cell line for ERAP1, to confirm that the observed effects are specific to ERAP1 inhibition.

Q5: How can I be sure that this compound is active in my cellular assay?

A5: To confirm the activity of this compound in your cells, you can measure the surface expression of specific MHC class I-peptide complexes that are known to be sensitive to ERAP1 processing. A decrease or increase in the presentation of such epitopes, which can be detected by flow cytometry using specific antibodies, would indicate that the inhibitor is engaging its target.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No observable effect at expected concentrations. 1. Inhibitor instability: The compound may have degraded in your storage or experimental conditions. 2. Low cell permeability: The inhibitor may not be efficiently entering the cells. 3. Cell line is not sensitive: The chosen cell line may have low ERAP1 expression or polymorphisms that affect inhibitor binding. 4. Incorrect assay endpoint: The chosen readout may not be sensitive to changes in ERAP1 activity.1. Prepare fresh stock solutions of the inhibitor. Ensure proper storage conditions as recommended by the supplier. 2. Consult the literature for permeability data. If low, consider using a different inhibitor or a cell line with higher permeability. 3. Check the expression level of ERAP1 in your cell line (e.g., by Western blot or qPCR). Consider using a cell line known to be responsive to ERAP1 inhibition. 4. Choose an assay endpoint that is directly linked to ERAP1 function, such as the presentation of a known ERAP1-dependent peptide epitope.
High level of cytotoxicity observed. 1. Concentration is too high: The inhibitor concentration may be toxic to the cells. 2. Solvent toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) may be at a toxic concentration. 3. Off-target effects: The inhibitor may be affecting other essential cellular processes.1. Perform a dose-response curve to determine the IC50 for cytotoxicity and use a concentration well below this value. 2. Ensure the final concentration of the solvent in your culture medium is low (typically <0.1% for DMSO) and include a solvent-only control. 3. Use a lower concentration of the inhibitor or try a more selective ERAP1 inhibitor if available. Validate the specificity of the effect using genetic knockdown/knockout of ERAP1.
Inconsistent results between experiments. 1. Variability in cell culture: Differences in cell passage number, confluence, or health can affect the response. 2. Inconsistent inhibitor preparation: Variations in the preparation of stock and working solutions. 3. Assay variability: Inherent variability in the experimental assay.1. Standardize your cell culture procedures. Use cells within a defined passage number range and ensure consistent seeding densities. 2. Prepare a large batch of inhibitor stock solution, aliquot, and store under recommended conditions to be used across multiple experiments. 3. Include appropriate positive and negative controls in every experiment to monitor assay performance. Increase the number of technical and biological replicates.

Quantitative Data Summary

The following table summarizes key quantitative data for ERAP1 inhibitors. Note that these values are for ERAP1-IN-1 and other reported inhibitors and should be used as a reference.

ParameterValueCompoundNotes
IC50 (Enzymatic Assay) 5.7 µMERAP1-IN-1 (Compound 2)For L-AMC hydrolysis.[2]
9.2 µMERAP1-IN-1 (Compound 1)For L-AMC hydrolysis.[2]
Cell-Based Concentration 10 µMERAP1-IN-1 (Compound 3)6-day treatment of A375 melanoma cells.[3]
50 µMERAP1-IN-1 (Compound 3)For specific inhibition in a cellular context.[1]
Selectivity >100-foldERAP1-IN-1 (Compounds 1, 2, 3)Selective for ERAP1 over ERAP2 and IRAP.[2]

Experimental Protocols

1. Dose-Response Curve for Cell Viability (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Inhibitor Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium.

  • Treatment: Remove the old medium from the cells and add the 2x inhibitor dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the dose-response curve to determine the CC50 (50% cytotoxic concentration).

2. Enzymatic Assay for ERAP1 Inhibition

  • Reagents: Recombinant human ERAP1, a fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin, Leu-AMC), and assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, recombinant ERAP1, and the inhibitor dilutions. Include a no-inhibitor control and a no-enzyme control.

  • Pre-incubation: Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the fluorogenic substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately begin reading the fluorescence intensity (e.g., excitation at 365 nm, emission at 445 nm) at regular intervals for a set period.

  • Analysis: Calculate the reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.

Visualizations

ERAP1_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Proteasome Proteasome PrecursorPeptides N-terminally extended precursor peptides Proteasome->PrecursorPeptides Protein Degradation TAP TAP Transporter PrecursorPeptides->TAP ERAP1 ERAP1 TAP->ERAP1 Translocation TrimmedPeptide Optimally trimmed peptide (8-10 aa) ERAP1->TrimmedPeptide Peptide Trimming MHC_I MHC Class I Peptide_MHC_Complex Peptide-MHC I Complex MHC_I->Peptide_MHC_Complex TrimmedPeptide->MHC_I CellSurface Cell Surface Presentation Peptide_MHC_Complex->CellSurface Transport ERAP1_IN_2 This compound ERAP1_IN_2->ERAP1 Inhibition

Caption: ERAP1's role in the MHC class I antigen presentation pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Cellular Assay Optimization cluster_2 Phase 3: Validation A Determine CC50 of this compound on target cell line (e.g., MTT assay) B Determine IC50 of this compound in an enzymatic assay C Select a working concentration (e.g., 10x below CC50) B->C D Perform dose-response experiment for a biological endpoint (e.g., epitope presentation) C->D E Determine optimal concentration and treatment duration D->E F Confirm target engagement at optimal concentration E->F G Validate specificity using controls (e.g., ERAP1 knockdown/knockout) F->G

Caption: A stepwise workflow for optimizing this compound concentration in experiments.

References

ERAP1-IN-2 off-target effects in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ERAP1-IN-X. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential off-target effects and related experimental issues when working with ERAP1 inhibitors.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected cellular phenotypes that do not seem to align with ERAP1 inhibition. What could be the cause?

A1: Unexpected cellular phenotypes can often be attributed to off-target effects of the inhibitor. While ERAP1-IN-X is designed for specificity, it is crucial to consider its potential interaction with other proteins. We recommend performing a comprehensive off-target assessment. A common off-target family for ERAP1 inhibitors are other M1 aminopeptidases due to structural similarities in their active sites.[1][2] For instance, some inhibitors may show activity against Aminopeptidase N (APN), which could lead to confounding biological effects.[1]

Q2: How can we determine if ERAP1-IN-X is engaging with its intended target, ERAP1, within our cell line?

A2: A Cellular Thermal Shift Assay (CETSA) is the gold-standard method to confirm target engagement in a cellular environment.[3] This assay leverages the principle that a protein's thermal stability increases upon ligand binding. By treating your cells with ERAP1-IN-X and then subjecting them to a temperature gradient, you can assess the thermal stabilization of ERAP1, thus confirming direct binding.

Q3: Our experiments with ERAP1-IN-X show a weaker than expected effect on antigen presentation. What could be the issue?

A3: Several factors could contribute to a weaker than expected phenotype. Firstly, ensure target engagement using CETSA as mentioned above. Secondly, consider the specific ERAP1 allotype expressed in your cell line, as inhibitor potency can vary between different genetic variants of ERAP1.[4][5] Thirdly, the inhibitor's cellular permeability and stability should be assessed to ensure it is reaching the endoplasmic reticulum where ERAP1 resides. Lastly, off-target effects on other components of the antigen processing and presentation pathway could indirectly modulate the final outcome.

Q4: What are the most likely off-targets for an ERAP1 inhibitor like ERAP1-IN-X?

A4: The most probable off-targets are homologous M1 aminopeptidases, including ERAP2, Insulin-Regulated Aminopeptidase (IRAP), and Aminopeptidase N (APN).[2][6] It is highly recommended to profile the activity of ERAP1-IN-X against these related enzymes to understand its selectivity profile. For example, the phosphinic acid tripeptide mimetic DG013A was found to be significantly more potent against APN than ERAP1, highlighting the importance of such profiling.[1]

Troubleshooting Guides

Issue: Inconsistent results in cellular assays.
Possible Cause Troubleshooting Step
Inhibitor Instability Assess the stability of ERAP1-IN-X in your cell culture medium over the time course of your experiment.
Cell Line Variability Ensure you are using a consistent passage number of your cell line, as prolonged culturing can lead to phenotypic drift.
Off-Target Effects Profile ERAP1-IN-X against a panel of related aminopeptidases (ERAP2, IRAP, APN) to determine its selectivity.
ERAP1 Expression Levels Confirm the expression level of ERAP1 in your cell line, as this can influence the required inhibitor concentration.
Issue: Observed toxicity at effective concentrations.
Possible Cause Troubleshooting Step
Off-Target Toxicity This is a common reason for cellular toxicity.[7] A broad kinase screen or a proteomics-based approach like Thermal Proteome Profiling (TPP) can help identify unintended targets.
On-Target Toxicity Inhibition of ERAP1 itself may lead to cellular stress or other toxicities in certain cell lines. Consider performing experiments in ERAP1 knockout cells to distinguish on-target from off-target toxicity.
Compound Aggregation At higher concentrations, small molecules can form aggregates, leading to non-specific effects and toxicity. Assess the solubility of ERAP1-IN-X under your experimental conditions.

Quantitative Data Summary

The following tables summarize the kind of quantitative data you should aim to generate to characterize the selectivity and off-target effects of your ERAP1 inhibitor. The data presented here is illustrative and based on findings for representative ERAP1 inhibitors from the literature.

Table 1: Selectivity Profile of a Hypothetical ERAP1 Inhibitor (ERAP1-IN-X)

TargetIC50 (nM)Fold Selectivity vs. ERAP1
ERAP1 10 1
ERAP2>10,000>1000
IRAP50050
APN20020

Table 2: Example Off-Target Profile for a Non-Selective ERAP1 Inhibitor (based on DG013A)

TargetIC50 (nM)
ERAP1 230
ERAP211
APN 3.7

This table illustrates a case where an inhibitor is significantly more potent against an off-target (APN) than its intended target (ERAP1).[1]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the binding of ERAP1-IN-X to ERAP1 in intact cells.

Methodology:

  • Cell Culture: Plate your cells of interest and grow them to 80-90% confluency.

  • Compound Treatment: Treat the cells with ERAP1-IN-X at various concentrations (including a vehicle control) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heating: After treatment, wash the cells with PBS and then heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Analysis: Collect the supernatant (soluble fraction) and quantify the amount of soluble ERAP1 using Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble ERAP1 as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of ERAP1-IN-X indicates target engagement.

Kinome Scan for Off-Target Kinase Activity

Objective: To identify potential off-target kinase interactions of ERAP1-IN-X.

Methodology:

  • Compound Submission: Submit ERAP1-IN-X to a commercial kinome screening service.

  • Assay Format: Typically, these services use in vitro radiometric or fluorescence-based assays to measure the inhibitory activity of the compound against a large panel of kinases (e.g., >400 kinases).

  • Data Analysis: The results are usually provided as a percentage of inhibition at a given concentration (e.g., 1 µM or 10 µM). Hits are identified as kinases that are significantly inhibited by ERAP1-IN-X.

  • Follow-up: For any identified hits, it is crucial to determine the IC50 value to understand the potency of the off-target interaction.

Proteomics-Based Off-Target Identification (Thermal Proteome Profiling - TPP)

Objective: To globally assess the protein targets of ERAP1-IN-X in an unbiased manner in a cellular context.

Methodology:

  • Cell Treatment: Treat cells with ERAP1-IN-X or a vehicle control.

  • Thermal Challenge: Aliquot the treated cells and heat them to different temperatures.

  • Protein Extraction and Digestion: Lyse the cells and separate the soluble and aggregated protein fractions. The soluble proteins are then digested into peptides.

  • Mass Spectrometry: Analyze the peptide samples by quantitative mass spectrometry (e.g., using TMT labeling).

  • Data Analysis: For each protein, a melting curve is generated. Proteins that show a significant thermal shift upon compound treatment are considered potential targets or off-targets.

Visualizations

experimental_workflow cluster_off_target Off-Target Identification Workflow start Start with ERAP1 Inhibitor (ERAP1-IN-X) target_engagement Confirm On-Target Engagement (CETSA) start->target_engagement selectivity_panel Assess Selectivity (ERAP2, IRAP, APN assays) target_engagement->selectivity_panel broad_screen Broad Off-Target Screen (Kinome Scan, TPP) selectivity_panel->broad_screen hit_validation Validate Hits (IC50 determination) broad_screen->hit_validation phenotype_deconvolution Phenotypic Deconvolution (e.g., using knockout cells) hit_validation->phenotype_deconvolution end Characterized Inhibitor Profile phenotype_deconvolution->end signaling_pathway cluster_pathway On-Target vs. Off-Target Effects inhibitor ERAP1-IN-X erap1 ERAP1 inhibitor->erap1 On-Target off_target Off-Target (e.g., APN, Kinase) inhibitor->off_target Off-Target antigen_presentation Altered Antigen Presentation erap1->antigen_presentation off_target_phenotype Unintended Cellular Phenotype off_target->off_target_phenotype

References

Technical Support Center: Troubleshooting ERAP1-IN-2 Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ERAP1-IN-2 in cytotoxicity assays. The information provided is designed to address common issues encountered during in vitro experiments with this class of small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an inhibitor of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1). ERAP1 plays a crucial role in the final trimming of antigenic peptides before they are loaded onto Major Histocompatibility Complex (MHC) class I molecules for presentation to cytotoxic T lymphocytes.[1][2][3][4][5][6] By inhibiting ERAP1, this compound alters the repertoire of peptides presented on the cell surface, which can modulate immune responses.[1][2]

Q2: What are the expected cytotoxic effects of this compound?

The direct cytotoxicity of ERAP1 inhibitors on cancer cells can be modest and cell-type dependent.[1][2] The primary therapeutic goal of ERAP1 inhibition is often to enhance the immunogenicity of tumor cells, making them more susceptible to immune-mediated killing.[1][2] Therefore, in cytotoxicity assays, this compound may show limited direct cell killing but could enhance the cytotoxic effects of immune cells (e.g., T cells or NK cells) in co-culture experiments. Some studies suggest that ERAP1 inhibition can also impact cellular homeostasis, including responses to ER stress, which might contribute to cytotoxicity under certain conditions.[2]

Q3: In which cell lines is this compound expected to be active?

The activity of this compound will be most relevant in cell lines with high expression of ERAP1. ERAP1 expression can vary significantly between different cell lines and can be upregulated by stimuli such as interferon-gamma (IFN-γ).[7][8] It is recommended to verify ERAP1 expression levels in your target cell line by western blot or qPCR before initiating cytotoxicity assays.

Q4: What is a typical concentration range for this compound in cell-based assays?

While specific data for this compound is not publicly available, similar small molecule inhibitors of ERAP1 are often used in the low micromolar to nanomolar range. A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and assay. It is advisable to start with a broad concentration range (e.g., 1 nM to 100 µM) to determine the IC50 value.

Troubleshooting Guide

Issue 1: High Variability or Inconsistent Results in Cytotoxicity Assays
Possible Cause Troubleshooting Steps
Cell Culture Inconsistency Ensure consistent cell seeding density, passage number, and growth phase. Cells that are too confluent or too sparse can respond differently to treatment.
Compound Instability or Precipitation Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and avoid repeated freeze-thaw cycles. Visually inspect the media for any signs of precipitation after adding the compound. If precipitation occurs, consider using a lower concentration or a different vehicle.
Pipetting Errors Use calibrated pipettes and ensure proper mixing of reagents. For 96-well plates, be mindful of the "edge effect" where wells on the periphery of the plate evaporate more quickly. Consider not using the outer wells for experimental data or filling them with sterile PBS.
Assay-Specific Issues Different cytotoxicity assays measure different cellular endpoints (e.g., membrane integrity, metabolic activity). Inconsistencies between assays can arise. It is recommended to use at least two different cytotoxicity assays based on different principles to confirm results.[9]
Issue 2: No Observed Cytotoxicity or a Very High IC50 Value
Possible Cause Troubleshooting Steps
Low ERAP1 Expression Confirm ERAP1 expression in your target cell line. If expression is low, consider using a different cell line or stimulating cells with IFN-γ to upregulate ERAP1 expression.
Incorrect Assay Choice As ERAP1 inhibitors may not be directly cytotoxic, a standard cytotoxicity assay may not be the most appropriate endpoint. Consider co-culture assays with immune cells to measure immune-mediated killing or assays that measure changes in antigen presentation.
Insufficient Incubation Time The effects of ERAP1 inhibition on cell viability may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
Compound Inactivity If possible, verify the activity of your batch of this compound in a biochemical assay using recombinant ERAP1 enzyme.
Issue 3: High Background Signal in the Assay
Possible Cause Troubleshooting Steps
Contamination Regularly test cell cultures for mycoplasma and other microbial contaminants. Contamination can affect cell health and interfere with assay readouts.
Vehicle-Induced Cytotoxicity Ensure the final concentration of the vehicle (e.g., DMSO) in the culture medium is non-toxic to the cells (typically ≤ 0.5%). Run a vehicle-only control to assess its effect on cell viability.
Assay Reagent Interference Some compounds can interfere with assay chemistries (e.g., auto-fluorescence or reaction with detection reagents). Run a control with the compound in cell-free media to check for interference.
Overly High Cell Density Seeding too many cells can lead to high background signals in some assays. Optimize the cell seeding density for your specific assay and cell line.[9]

Quantitative Data Summary

Table 1: Recommended Starting Concentrations for ERAP1 Inhibitor Cytotoxicity Assays

Parameter Recommendation
Initial Concentration Range 1 nM - 100 µM
Vehicle Control DMSO (final concentration ≤ 0.5%)
Positive Control Staurosporine (1 µM) or another known cytotoxic agent
Incubation Times to Test 24, 48, 72 hours

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound and appropriate controls (vehicle, positive control).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.

Protocol 2: LDH Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of compromised membrane integrity.

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.

  • Sample Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Calculate cytotoxicity as a percentage relative to a positive control of lysed cells.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Data Acquisition & Analysis start Seed cells in 96-well plate incubation1 Incubate overnight start->incubation1 treatment Add serial dilutions of this compound and controls (vehicle, positive) incubation1->treatment incubation2 Incubate for 24, 48, or 72 hours treatment->incubation2 assay_choice Choose Assay incubation2->assay_choice mtt MTT Assay assay_choice->mtt ldh LDH Assay assay_choice->ldh readout Measure Absorbance/ Fluorescence mtt->readout ldh->readout analysis Calculate % Viability/ % Cytotoxicity readout->analysis end Determine IC50 analysis->end

Caption: Experimental workflow for a typical cytotoxicity assay.

Caption: Troubleshooting decision tree for common assay problems.

ERAP1_Pathway cluster_er Endoplasmic Reticulum peptide_precursor Peptide Precursors erap1 ERAP1 peptide_precursor->erap1 Trimming trimmed_peptide Trimmed Peptides erap1->trimmed_peptide mhc1 MHC Class I trimmed_peptide->mhc1 Loading peptide_mhc1 Peptide-MHC I Complex mhc1->peptide_mhc1 cell_surface Cell Surface peptide_mhc1->cell_surface Presentation inhibitor This compound inhibitor->erap1 Inhibition t_cell Cytotoxic T Cell cell_surface->t_cell Recognition

Caption: Simplified ERAP1 signaling pathway and the action of this compound.

References

Technical Support Center: ERAP1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ERAP1 inhibitors. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro experiments, with a specific focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: My ERAP1 inhibitor, ERAP1-IN-2, is precipitating when I add it to my cell culture media. What can I do?

A1: Precipitation of hydrophobic compounds like many small molecule inhibitors in aqueous-based media is a common challenge. Here are several strategies to address this:

  • Optimize DMSO Concentration: While this compound may be soluble in 100% DMSO, the final concentration of DMSO in your culture media should be as low as possible (ideally ≤ 0.1%) to avoid solvent-induced cell toxicity. However, a slight increase in the final DMSO concentration (e.g., up to 0.5%) might be necessary and tolerated by many cell lines, which can help keep the inhibitor in solution.[1]

  • Decrease Final Inhibitor Concentration: The precipitation may be due to the concentration of this compound exceeding its solubility limit in the final media. Try working with a lower final concentration of the inhibitor in your assay.

  • Increase Serum Concentration: If your experimental design allows, increasing the percentage of serum (e.g., FBS) in the culture medium can help. Serum proteins, like albumin, can bind to and help solubilize hydrophobic compounds.[2]

  • Use of Excipients: Consider the use of solubility-enhancing excipients. A low percentage of a non-ionic surfactant or a cyclodextrin could be tested, ensuring the excipient itself doesn't interfere with your assay.[2]

Q2: I'm observing inconsistent results in my cell-based assays with this compound. Could this be a solubility issue?

A2: Yes, poor solubility is a very likely cause of inconsistent results. If the inhibitor is not fully dissolved, the actual concentration your cells are exposed to will be lower and more variable than intended.[2] This can lead to an underestimation of potency (e.g., higher IC50 values) and poor reproducibility. Always visually inspect your prepared solutions for any signs of precipitation before adding them to the cells.

Q3: What is the best way to prepare a stock solution of a poorly soluble ERAP1 inhibitor?

A3: For a hydrophobic inhibitor like this compound, the recommended starting solvent is high-purity dimethyl sulfoxide (DMSO). To prepare a stock solution:

  • Start by dissolving the compound in 100% DMSO to make a high-concentration stock (e.g., 10-50 mM).

  • To aid dissolution, you can gently warm the solution (e.g., to 37°C) and use sonication.[2]

  • Visually inspect the solution to ensure all particles are dissolved.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. It is recommended to use freshly opened DMSO as it is hygroscopic, and absorbed water can affect solubility.

Q4: Can I adjust the pH of my media to improve the solubility of this compound?

A4: The solubility of some compounds can be pH-dependent.[2] However, cell culture media are well-buffered systems designed to maintain a stable physiological pH (typically 7.2-7.4). Significantly altering the pH of your culture medium will likely have detrimental effects on cell health and viability, confounding your experimental results. Therefore, this approach is generally not recommended for cell-based assays.

Troubleshooting Guide: Improving this compound Solubility

This guide provides a systematic approach to troubleshoot and improve the solubility of this compound in your experimental media.

Problem: Precipitate observed after diluting DMSO stock in aqueous media.
Potential Cause Troubleshooting Steps Success Indicator
Supersaturation 1. Serial Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock into a small volume of media, vortex or mix well, and then perform the subsequent dilution into the final volume.No visible precipitate at each dilution step.
2. Order of Addition: Try adding the DMSO stock to the media while vortexing to ensure rapid dispersion.Clear solution is maintained.
Low Aqueous Solubility 1. Increase Co-solvent: If cell line permits, slightly increase the final DMSO concentration (e.g., from 0.1% to 0.25% or 0.5%). Determine the maximum tolerable DMSO concentration for your cells beforehand.Compound remains in solution at the desired final concentration.
2. Add Serum/BSA: Supplement your media with a higher percentage of FBS or with purified bovine serum albumin (BSA) if compatible with the assay.[2]Reduced or no precipitation observed.
3. Gentle Warming: Briefly warm the final solution to 37°C before adding to cells. Do not overheat as it can degrade the compound or media components.Precipitate redissolves.
Adsorption to Plastics 1. Use Low-Binding Labware: Switch to low-protein-binding microplates and pipette tips.[2]Improved consistency and potency in assays.
2. Pre-treatment of Plates: If compatible with your assay, pre-treat the plates with a blocking agent like BSA.[2]More reliable and reproducible data.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a high-concentration primary stock solution of this compound.

  • Materials:

    • This compound powder

    • High-purity, anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Sonicator bath

  • Procedure:

    • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 20 mM).

    • Vortex the tube for 30 seconds.

    • If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.

    • Gently warm the solution to 37°C for 5-10 minutes if necessary.

    • Visually confirm that the solution is clear and free of any particulate matter.

    • Aliquot the stock solution into smaller volumes in sterile, low-binding tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Solubility Assessment in Cell Culture Media
  • Objective: To determine the approximate solubility limit of this compound in a specific cell culture medium.

  • Materials:

    • This compound DMSO stock solution (from Protocol 1)

    • Cell culture medium (e.g., DMEM + 10% FBS)

    • Sterile microcentrifuge tubes or 96-well plate

    • Microscope

  • Procedure:

    • Prepare a series of dilutions of the this compound DMSO stock in your chosen cell culture medium. For example, prepare final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is constant across all dilutions and matches what you will use in your experiments (e.g., 0.1%).

    • Incubate the solutions under the same conditions as your planned cell culture experiment (e.g., 37°C, 5% CO2) for 1-2 hours.

    • After incubation, visually inspect each solution for any signs of precipitation.

    • For a more sensitive assessment, transfer a small volume of each solution to a microscope slide or a clear-bottom plate and examine under a microscope (e.g., at 10x or 20x magnification) for the presence of crystals or amorphous precipitate.

    • The highest concentration that remains a clear solution is the approximate solubility limit under these conditions.

Visual Guides

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_decision Solubility Outcome cluster_troubleshoot Troubleshooting Flow weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO weigh->dissolve assist Sonication / Gentle Warming dissolve->assist aliquot Aliquot & Store at -20°C assist->aliquot dilute Dilute Stock in Media aliquot->dilute incubate Incubate (37°C, 1-2h) dilute->incubate observe Visual & Microscopic Observation incubate->observe precipitate Precipitate Observed? observe->precipitate yes Yes: Troubleshoot precipitate->yes no No: Proceed with Experiment precipitate->no troubleshoot_flow troubleshoot_flow yes->troubleshoot_flow ts1 Lower Final Concentration ts2 Increase Serum % ts1->ts2 ts3 Increase Final DMSO % ts2->ts3

Caption: Workflow for preparing and testing this compound solubility.

decision_tree start Start: this compound Precipitates in Media q1 Is the final concentration essential? start->q1 action_reduce_conc Action: Reduce final concentration and re-test solubility. q1->action_reduce_conc No q2 Can serum % be increased? q1->q2 Yes a1_yes Yes a1_no No end_solution Solution Found action_reduce_conc->end_solution action_increase_serum Action: Increase serum (e.g., to 15-20%) and re-test solubility. q2->action_increase_serum Yes q3 Can final DMSO % be increased? q2->q3 No a2_yes Yes a2_no No action_increase_serum->end_solution action_increase_dmso Action: Test cell tolerance to 0.25-0.5% DMSO. Use highest tolerated concentration. q3->action_increase_dmso Yes end_reformulate Consider advanced formulation (e.g., with cyclodextrins) q3->end_reformulate No a3_yes Yes a3_no No action_increase_dmso->end_solution

Caption: Decision tree for troubleshooting this compound precipitation.

References

ERAP1-IN-2 stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ERAP1-IN-2, a selective allosteric inhibitor of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential stability issues that may arise during long-term experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing a decrease in the inhibitory activity of this compound in my multi-day cell culture experiments. What could be the cause?

A1: A decline in inhibitory activity over time is a common issue and can be attributed to several factors. The primary suspect is the stability of this compound in your cell culture medium. Small molecule inhibitors can degrade in aqueous environments, especially at physiological temperatures (37°C). We recommend performing a stability study of this compound in your specific cell culture medium to determine its half-life. Additionally, consider the possibility of metabolic degradation by the cells.

Q2: My stock solution of this compound in DMSO has been stored at -20°C for several months. Could it have degraded?

A2: While storing this compound in anhydrous DMSO at -20°C is the recommended procedure for long-term storage, repeated freeze-thaw cycles can introduce moisture and lead to degradation. It is best practice to aliquot your stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. If you suspect degradation, we recommend preparing a fresh stock solution and comparing its activity to the old stock in a reliable assay.

Q3: I noticed some precipitation in my working solution of this compound after diluting it in an aqueous buffer. How can I resolve this?

A3: Precipitation upon dilution into aqueous buffers is often due to the low aqueous solubility of the compound. While this compound is soluble in organic solvents like DMSO, its solubility in aqueous solutions is limited. To avoid precipitation, ensure that the final concentration of DMSO in your working solution is sufficient to maintain solubility, typically between 0.1% and 1%. If precipitation persists, consider using a different buffer system or adding a solubilizing agent, but be sure to validate that these do not interfere with your experimental setup.

Q4: Can light exposure affect the stability of this compound?

A4: Yes, some small molecules are light-sensitive and can undergo photodegradation. While specific data on the photosensitivity of this compound is pending, it is a good laboratory practice to protect solutions containing the inhibitor from direct light, especially during long-term experiments. Storing solutions in amber vials or wrapping containers in aluminum foil can mitigate this risk.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common stability-related issues with this compound.

Issue 1: Inconsistent or lower-than-expected inhibitory activity.
  • Possible Cause 1: Compound Degradation in Stock Solution.

    • Troubleshooting Step:

      • Prepare a fresh stock solution of this compound in anhydrous DMSO.

      • Perform a dose-response experiment comparing the fresh and old stock solutions in a validated ERAP1 activity assay.

      • If the fresh stock shows significantly higher potency, discard the old stock.

  • Possible Cause 2: Instability in Experimental Medium.

    • Troubleshooting Step:

      • Incubate this compound in your experimental medium (e.g., cell culture media) at the experimental temperature (e.g., 37°C) for various time points (e.g., 0, 6, 12, 24, 48 hours).

      • At each time point, measure the concentration of intact this compound using a suitable analytical method like HPLC-MS.

      • Determine the half-life of the compound in your medium. If the half-life is shorter than your experimental duration, consider replenishing the compound at regular intervals.

Issue 2: Precipitate formation in working solutions.
  • Possible Cause: Poor Aqueous Solubility.

    • Troubleshooting Step:

      • Visually inspect your working solutions for any signs of precipitation.

      • If precipitate is observed, try increasing the final concentration of the organic solvent (e.g., DMSO) in your working solution, ensuring it remains within a range that does not affect your experimental system.

      • Alternatively, explore the use of formulation aids such as cyclodextrins, but validate their compatibility with your assay.

Quantitative Data Summary

The following tables summarize the stability of this compound under various conditions. This data is provided as a general guideline; stability may vary in your specific experimental setup.

Table 1: Stability of this compound in Different Solvents at Room Temperature (25°C)

SolventConcentrationIncubation Time (hours)Remaining Compound (%)
DMSO10 mM48>99%
Ethanol10 mM4895%
PBS (pH 7.4)100 µM2485%
Cell Culture Medium (RPMI + 10% FBS)10 µM2470%

Table 2: Temperature-Dependent Stability of this compound in Aqueous Buffer (PBS, pH 7.4)

Temperature (°C)Incubation Time (hours)Remaining Compound (%)
44898%
254875%
374855%

Experimental Protocols

Protocol 1: Determination of this compound Stability in Cell Culture Medium

This protocol outlines a method to assess the stability of this compound in a typical cell culture medium.

Materials:

  • This compound

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • Incubator (37°C, 5% CO2)

  • HPLC-MS system

Methodology:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Spike the cell culture medium with this compound to a final concentration of 10 µM.

  • Aliquot the medium into several sterile tubes.

  • Incubate the tubes at 37°C in a 5% CO2 incubator.

  • At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one aliquot.

  • Immediately quench any potential enzymatic degradation by adding a cold organic solvent (e.g., acetonitrile) and vortexing.

  • Centrifuge to pellet any precipitated proteins.

  • Analyze the supernatant by HPLC-MS to quantify the remaining concentration of intact this compound.

  • Plot the concentration of this compound versus time to determine its degradation kinetics and half-life.

Visualizations

ERAP1 Signaling Pathway and Inhibition

ERAP1_Pathway ERAP1 in Antigen Presentation Pathway cluster_proteasome Proteasome cluster_er Endoplasmic Reticulum Intracellular Proteins Intracellular Proteins Proteasome Proteasome Intracellular Proteins->Proteasome Degradation Peptide Fragments Peptide Fragments Proteasome->Peptide Fragments TAP TAP Transporter Peptide Fragments->TAP Transport N-terminally extended peptides N-terminally extended peptides TAP->N-terminally extended peptides ERAP1 ERAP1 N-terminally extended peptides->ERAP1 Trimming Optimal Peptides (8-9 aa) Optimal Peptides (8-9 aa) ERAP1->Optimal Peptides (8-9 aa) MHC Class I MHC Class I Optimal Peptides (8-9 aa)->MHC Class I Loading Peptide-MHC Complex Peptide-MHC Complex MHC Class I->Peptide-MHC Complex Cell Surface Cell Surface Peptide-MHC Complex->Cell Surface Transport to This compound This compound This compound->ERAP1 Inhibition T-cell Recognition T-cell Recognition Cell Surface->T-cell Recognition Presentation to

Caption: ERAP1's role in the antigen presentation pathway and its inhibition by this compound.

Experimental Workflow for Stability Assessment

Stability_Workflow Workflow for Assessing this compound Stability start Start prepare_stock Prepare fresh stock of this compound in DMSO start->prepare_stock spike_medium Spike experimental medium with this compound prepare_stock->spike_medium incubate Incubate at experimental conditions (e.g., 37°C) spike_medium->incubate sample_collection Collect samples at various time points incubate->sample_collection quench_reaction Quench degradation (e.g., with cold acetonitrile) sample_collection->quench_reaction analysis Analyze by HPLC-MS quench_reaction->analysis data_analysis Determine half-life and degradation kinetics analysis->data_analysis end End data_analysis->end

Caption: A generalized workflow for determining the stability of this compound in experimental media.

How to minimize variability in ERAP1-IN-2 assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize variability and ensure robust, reproducible results when working with ERAP1 inhibitors like ERAP1-IN-2.

Frequently Asked Questions (FAQs)

Q1: What is ERAP1 and what is its primary function?

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a zinc-metallopeptidase located in the endoplasmic reticulum (ER).[1][2] Its main role is to trim the N-terminus of peptides that have been transported into the ER.[2][3][4] This trimming process is crucial for generating peptides of the optimal length (typically 8-10 amino acids) to bind to Major Histocompatibility Complex (MHC) class I molecules.[1][2][5] These peptide-MHC I complexes are then presented on the cell surface for surveillance by cytotoxic T-lymphocytes, playing a key role in the adaptive immune response.[1][2]

Q2: What is this compound and how does it work?

This compound is a competitive inhibitor of ERAP1.[1] As a competitive inhibitor, it binds to the active site of the ERAP1 enzyme, preventing the natural substrate from binding and being processed. This inhibition is dose-dependent.[1] The potency of an inhibitor like this compound is typically measured by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Q3: What is the principle behind a typical ERAP1 inhibition assay?

Most ERAP1 inhibition assays are fluorescence-based. They use a synthetic, non-fluorescent substrate that becomes fluorescent when cleaved by ERAP1.[1][6] A common substrate is L-Leucine-7-amido-4-methylcoumarin (L-AMC).[1][7] The assay measures the rate of increase in fluorescence over time, which is directly proportional to ERAP1 activity. To determine the effect of an inhibitor, the enzyme is pre-incubated with various concentrations of the compound (e.g., this compound) before the substrate is added.[8] A decrease in the rate of fluorescence generation indicates inhibition of ERAP1 activity.[8]

Q4: Why is it important to control for ERAP1 polymorphisms?

The ERAP1 gene is highly polymorphic in the human population.[7][9][10] These genetic variations can result in ERAP1 allotypes with significantly different enzymatic activities and substrate specificities.[7][9][11][12] Some variants are associated with a higher risk for certain autoimmune diseases.[9][13] When conducting experiments, it is crucial to be aware of the specific ERAP1 allotype being used, as this can be a major source of variability in enzymatic activity and inhibitor potency.[7]

Troubleshooting Guide

This guide addresses common problems encountered during this compound assays.

Problem: High Well-to-Well Variability / Poor Reproducibility
Potential Cause Solution
Improper Reagent Mixing Ensure all components (buffer, enzyme, inhibitor, substrate) are thoroughly but gently mixed before dispensing. Vortex solutions at a low setting and spin down before use.[14]
Pipetting Inaccuracy Use calibrated pipettes and proper pipetting techniques.[14] Avoid pipetting very small volumes (<2 µL). Prepare a master mix for the reaction components to add to each well, which minimizes pipetting errors between wells.[14]
Inconsistent Incubation Times/Temperatures Use a temperature-controlled plate reader or incubator. Ensure the entire plate reaches the target temperature (e.g., 37°C) before starting the reaction.[8][15] Stagger the addition of starting reagent (e.g., substrate) so that each well incubates for the same amount of time before reading.
Edge Effects Evaporation from wells on the outer edges of the plate can concentrate reagents and alter reaction rates. To mitigate this, avoid using the outermost wells or fill them with buffer/water to maintain a humid environment.
Inhibitor Precipitation This compound or other inhibitors may have poor solubility in aqueous assay buffers.[8] Visually inspect wells for precipitation. Dissolve inhibitors in a small amount of DMSO and ensure the final DMSO concentration is consistent across all wells (typically ≤1%) and does not affect enzyme activity.[8]
Problem: No or Low Enzyme Activity
Potential Cause Solution
Inactive Enzyme The enzyme may have degraded due to improper storage or multiple freeze-thaw cycles.[8][16] Always store ERAP1 aliquots at -80°C and thaw on ice immediately before use. Run a positive control (enzyme without inhibitor) to verify activity.[16]
Incorrect Assay Buffer Conditions ERAP1 activity is sensitive to pH. Ensure the buffer pH is optimal (typically around pH 7.5-7.8).[5] The assay buffer must be at room temperature before use.[14]
Missing Cofactors ERAP1 is a zinc-metallopeptidase. Ensure the buffer does not contain strong chelating agents like EDTA that could strip the zinc ion from the active site.[14]
Substrate Degradation Substrate solutions, especially fluorogenic ones, can be light-sensitive. Prepare substrate solutions fresh and protect them from light.[6]
Incorrect Plate Reader Settings Verify that the excitation and emission wavelengths are set correctly for the specific fluorophore (e.g., AMC).[14] Check that the instrument gain is set appropriately to detect the signal.
Problem: High Background Signal
Potential Cause Solution
Substrate Autohydrolysis The fluorogenic substrate may be unstable and hydrolyze spontaneously in the assay buffer, leading to a high background signal. Run a "no-enzyme" control (all components except ERAP1) to measure this background rate and subtract it from all other readings.
Compound Autofluorescence The inhibitor (this compound) or other compounds in the sample may be fluorescent at the assay wavelengths.[17] Run a control with the inhibitor in the assay buffer without the enzyme or substrate to check for autofluorescence.
Contaminated Reagents or Plate Use high-purity reagents and sterile, clean labware. For fluorescence assays, use black, opaque microplates to minimize background from scattered light and well-to-well crosstalk.[14]
Incorrect Blanking Ensure you are using the correct blank for the plate reader. The "no-enzyme" control is often the most appropriate blank. Never use an empty well to calibrate the zero reading.[18]

Visualized Guides and Protocols

ERAP1 Role in Antigen Presentation Pathway

The following diagram illustrates the critical role of ERAP1 in processing peptides for presentation by MHC Class I molecules.

ERAP1_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) Prot Cellular Proteins Proteasome Proteasome Prot->Proteasome Degradation Peptides Long Peptides Proteasome->Peptides TAP TAP Transporter Peptides->TAP Transport ERAP1 ERAP1 Enzyme TAP->ERAP1 Trimming TrimmedPeptide Optimal Peptide (8-10 aa) ERAP1->TrimmedPeptide MHC1 MHC Class I Complex Peptide-MHC I Complex MHC1->Complex TrimmedPeptide->MHC1 Loading CellSurface Cell Surface Presentation Complex->CellSurface Transport to Cell Surface

ERAP1's role in the MHC Class I antigen presentation pathway.
Standard Experimental Workflow for ERAP1 Inhibition Assay

This flowchart outlines the key steps for performing a typical ERAP1 inhibition assay.

Assay_Workflow start Start prep Prepare Reagents: - Assay Buffer - ERAP1 Stock - Inhibitor Dilutions - Substrate Stock start->prep plate Plate Controls & Inhibitor: - Dispense inhibitor serial dilutions - Add controls (No Enzyme, No Inhibitor) prep->plate add_enzyme Add ERAP1 Enzyme to Wells (except No Enzyme control) plate->add_enzyme incubate1 Pre-incubate Enzyme & Inhibitor (e.g., 15 min at 37°C) add_enzyme->incubate1 add_substrate Initiate Reaction: Add Fluorogenic Substrate incubate1->add_substrate read_plate Read Plate Kinetically (Fluorescence, Ex/Em for AMC) add_substrate->read_plate analyze Analyze Data: - Calculate reaction rates (Vmax) - Normalize to controls - Plot dose-response curve read_plate->analyze ic50 Determine IC50 Value analyze->ic50 end End ic50->end

A typical workflow for an ERAP1 fluorescence-based inhibition assay.
Troubleshooting Logic Flow

Use this decision tree to diagnose common issues in your assay.

Troubleshooting_Flow start Assay Problem Detected q_pos_ctrl Is Positive Control (No Inhibitor) Signal OK? start->q_pos_ctrl q_neg_ctrl Is Negative Control (No Enzyme) Signal Low? q_pos_ctrl->q_neg_ctrl Yes check_enzyme Problem with Enzyme or Substrate: - Check enzyme activity/storage - Verify substrate integrity - Confirm buffer/temp conditions q_pos_ctrl->check_enzyme No check_inhibitor High Background Issue: - Substrate autohydrolysis - Compound autofluorescence - Reagent/plate contamination q_neg_ctrl->check_inhibitor No check_variability Problem is likely variability or inhibitor-specific issue: - Check pipetting precision - Verify inhibitor concentration/solubility - Assess for edge effects q_neg_ctrl->check_variability Yes

A decision tree for troubleshooting common ERAP1 assay problems.

Experimental Protocol: Fluorescence-Based ERAP1 Inhibition Assay

This protocol provides a detailed methodology for assessing the inhibitory activity of compounds like this compound against human ERAP1 using a fluorogenic substrate.

1. Materials and Reagents:

  • Recombinant Human ERAP1

  • This compound or other test inhibitors

  • Fluorogenic Substrate: L-Leucine-7-amido-4-methylcoumarin (L-AMC)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.8[5]

  • DMSO (for dissolving inhibitor)

  • Solid black, flat-bottom 96-well microplates[14]

  • Fluorescence microplate reader with kinetic reading capability (Excitation: ~360-380 nm, Emission: ~440-460 nm)

2. Reagent Preparation:

  • Assay Buffer: Prepare and adjust pH at the desired reaction temperature (e.g., 37°C). Allow it to equilibrate to room temperature before use.[14]

  • ERAP1 Enzyme Solution: Prepare a 2X working solution of ERAP1 in assay buffer. The final concentration should be determined empirically to yield a robust linear signal over the desired time course. Keep on ice until use.

  • Inhibitor Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Inhibitor Dilutions: Perform a serial dilution of the inhibitor stock in 100% DMSO. Then, create 4X working solutions of each inhibitor concentration by diluting them in assay buffer. The final DMSO concentration in the assay should be constant and not exceed 1%.

  • Substrate Solution: Prepare a 4X working solution of L-AMC in assay buffer. Protect from light.

3. Assay Procedure:

  • Plate Layout: Design the plate map, including wells for blanks (no enzyme), positive controls (no inhibitor), and the inhibitor serial dilutions. Perform all measurements in triplicate.[8]

  • Add Inhibitor: Add 25 µL of the 4X inhibitor dilutions (or assay buffer with DMSO for positive controls) to the appropriate wells.

  • Add Enzyme: Add 50 µL of the 2X ERAP1 enzyme solution to all wells except the "no enzyme" blanks. Add 50 µL of assay buffer to the blank wells.

  • Pre-incubation: Mix the plate gently on a plate shaker and pre-incubate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the reaction starts.[8]

  • Initiate Reaction: Add 25 µL of the 4X L-AMC substrate solution to all wells to start the reaction. The final volume in each well should be 100 µL.

  • Measure Fluorescence: Immediately place the plate in the microplate reader (pre-warmed to 37°C). Measure the fluorescence intensity every 60 seconds for 30-60 minutes.

4. Data Analysis:

  • Calculate Reaction Rate: For each well, plot fluorescence units (RFU) versus time. The initial reaction rate (Vmax) is the slope of the linear portion of this curve.

  • Background Subtraction: Subtract the average rate from the "no enzyme" control wells from all other wells.

  • Normalize Data: Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_positive_control))

  • Generate IC50 Curve: Plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

Quantitative Data Summary

The potency of ERAP1 inhibitors can vary based on the compound's chemical structure and the assay conditions. The table below summarizes reported IC50 values for select ERAP1 inhibitors.

InhibitorSubstrateERAP1 IC50 (µM)Selectivity vs. ERAP2Reference
Compound 1 L-AMC9.2>100-fold[1]
Compound 2 (this compound) L-AMC5.7>100-fold[1]
Compound 9 Fluorogenic210-fold[19]
DG013A Fluorogenic0.055N/A[19]
GSK Compound [I] Mass SpecpIC50 = 7.7High[20]
GSK Compound [II] Mass SpecpIC50 = 8.6N/A[20]

Note: pIC50 is the negative logarithm of the IC50 value in Molar. An IC50 of 1 µM is equivalent to a pIC50 of 6.

References

ERAP1-IN-2 inconsistent results in replicate experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers encountering inconsistent results in replicate experiments with ERAP1 inhibitors, such as ERAP1-IN-2.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in our dose-response curves for this compound between replicate plates. What are the potential causes?

High variability between replicate plates is a common issue in cell-based and enzyme assays and can stem from several sources:

  • Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Variations in cell density across plates can significantly alter the observed inhibitor effect. Let the plates sit at room temperature on a level surface for 15-20 minutes before incubation to allow for even cell distribution.[1]

  • Pipetting Errors: Calibrate your pipettes regularly. When preparing serial dilutions of this compound, even small inaccuracies can lead to significant differences in the final concentration in the wells. Pre-wetting pipette tips and using reverse pipetting for viscous solutions can improve accuracy.[1]

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate reagents and affect cell growth, leading to skewed results.[2] To mitigate this, consider filling the perimeter wells with sterile PBS or media without cells and not using them for experimental data points.[2]

  • Reagent Variability: Ensure all reagents, including media, serum, and the inhibitor itself, are from the same lot for a given set of experiments. If you are dissolving a powdered form of the inhibitor, ensure it is fully solubilized before making dilutions.

Q2: Our IC50 value for this compound varies significantly from day to day. What could be causing this temporal variability?

Day-to-day variability can be frustrating. Here are some factors to consider:

  • Cell Passage Number: As cells are passaged, they can undergo phenotypic and genotypic changes.[2] These changes may alter their sensitivity to the inhibitor. It is best practice to use cells within a defined, low passage number range and to thaw a fresh vial of cells after a certain number of passages.[2]

  • Incubation Times: Ensure that incubation times for cell treatment and reagent addition are consistent across all experiments.[1] Minor variations can lead to different levels of enzyme inhibition.

  • Environmental Factors: Fluctuations in incubator temperature and CO2 levels can affect cell health and metabolism, potentially influencing the experimental outcome. Ensure your incubator is properly calibrated and maintained.

Q3: We are seeing a weaker than expected inhibitory effect of this compound in our cell-based assay. What should we check?

If the inhibitor appears less potent than expected, consider the following:

  • Suboptimal Reagent Concentration: The concentration of the substrate used in your assay can affect the apparent IC50 value of a competitive inhibitor.[3] If the substrate concentration is too high, it can outcompete the inhibitor, leading to a higher apparent IC50.

  • Degraded Reagents: Check the expiration dates of all your reagents, including the inhibitor.[1] Improper storage of the inhibitor (e.g., exposure to light or multiple freeze-thaw cycles) can lead to its degradation.

  • Presence of ERAP2: Human cells can express both ERAP1 and ERAP2, which have complementary and sometimes redundant functions.[4][5][6] If your cell line expresses high levels of ERAP2, it might compensate for the inhibition of ERAP1, leading to a weaker overall phenotype. Consider using a cell line with low or no ERAP2 expression, or simultaneously inhibiting both enzymes if your experimental question allows.

Q4: Can the genetics of the cell line I'm using affect the results of my ERAP1 inhibitor experiments?

Yes, absolutely. The ERAP1 gene is highly polymorphic in the human population.[7][8][9] These genetic variations, or single nucleotide polymorphisms (SNPs), can result in ERAP1 allotypes with different enzymatic activities and substrate specificities.[9][10] Some variants are associated with a higher risk for certain autoimmune diseases.[8][10] Therefore, the specific ERAP1 allotype(s) expressed by your cell line could influence the potency of this compound. It is advisable to characterize the ERAP1 genotype of your cell line if you observe persistent and unexplained inconsistencies.

Quantitative Data Summary

Since "this compound" is a placeholder, the following table provides an example of how to structure quantitative data for an ERAP1 inhibitor.

ParameterValueCell LineAssay Conditions
IC50 50 nMHEK29310 µM fluorogenic substrate, 1 hr incubation
Ki 25 nM-Recombinant Human ERAP1
Optimal Concentration 10-100 nMA375 MelanomaCell-based antigen presentation assay
Experimental Protocols
General Protocol for an In Vitro ERAP1 Inhibition Assay

This protocol describes a basic fluorescence-based assay to measure the inhibition of recombinant ERAP1.

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Reconstitute recombinant human ERAP1 in the assay buffer to a working concentration (e.g., 5 µg/mL).

    • Prepare a stock solution of a fluorogenic peptide substrate (e.g., Leu-AMC) in DMSO. Dilute to a working concentration (e.g., 10 µM) in assay buffer.

    • Prepare a serial dilution of this compound in DMSO, and then dilute in assay buffer to the desired final concentrations.

  • Assay Procedure:

    • In a 96-well black microplate, add 20 µL of each this compound dilution. Include wells with vehicle (DMSO) as a negative control and a known ERAP1 inhibitor as a positive control.

    • Add 40 µL of the ERAP1 enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 40 µL of the substrate solution to each well.

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm for AMC) every minute for 30-60 minutes.

    • Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor by determining the slope of the linear portion of the fluorescence versus time curve.

    • Normalize the velocities to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

ERAP1's Role in Antigen Presentation

ERAP1_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_surface Cell Surface Proteasome Proteasome Peptides Peptide Fragments (>10 aa) Proteasome->Peptides Proteins Endogenous/ Viral Proteins Proteins->Proteasome Degradation TAP TAP Transporter Peptides->TAP ERAP1 ERAP1 TAP->ERAP1 Trimming Final_Peptide Optimal Peptide (8-10 aa) ERAP1->Final_Peptide MHC_I MHC Class I PLC Peptide Loading Complex MHC_I->PLC Final_Peptide->PLC MHC_Peptide MHC-I-Peptide Complex PLC->MHC_Peptide T_Cell CD8+ T-Cell MHC_Peptide->T_Cell Presentation & Recognition ERAP1_IN_2 This compound ERAP1_IN_2->ERAP1 Inhibits

Caption: ERAP1 trims peptides in the ER for MHC-I presentation.

Troubleshooting Workflow for Inconsistent Results

Troubleshooting_Workflow cluster_advanced Advanced Troubleshooting Start Inconsistent Results with this compound Check_Reagents Check Reagents: - Aliquots & Storage - Expiration Dates - Lot Numbers Start->Check_Reagents Review_Protocol Review Protocol: - Consistent Incubation Times - Correct Concentrations Start->Review_Protocol Evaluate_Technique Evaluate Technique: - Pipetting Accuracy - Cell Seeding Uniformity Start->Evaluate_Technique Assess_Cells Assess Cell Health: - Passage Number - Viability - Mycoplasma Test Start->Assess_Cells Optimize_Reagents Use Fresh Aliquots Standardize Lots Check_Reagents->Optimize_Reagents Issue Found Advanced_Checks Consider Advanced Factors: - ERAP1/ERAP2 Expression Levels - ERAP1 Genotype (SNPs) - Plate Edge Effects Check_Reagents->Advanced_Checks No Obvious Issue Optimize_Protocol Standardize Times Recalculate Dilutions Review_Protocol->Optimize_Protocol Issue Found Review_Protocol->Advanced_Checks No Obvious Issue Refine_Technique Calibrate Pipettes Improve Seeding Method Evaluate_Technique->Refine_Technique Issue Found Evaluate_Technique->Advanced_Checks No Obvious Issue Standardize_Cell_Culture Use Low Passage Cells Start New Culture Assess_Cells->Standardize_Cell_Culture Issue Found Assess_Cells->Advanced_Checks No Obvious Issue Resolution Consistent Results Optimize_Reagents->Resolution Optimize_Protocol->Resolution Refine_Technique->Resolution Standardize_Cell_Culture->Resolution Advanced_Checks->Resolution

Caption: A logical workflow to diagnose inconsistent experimental results.

References

Technical Support Center: Refining ERAP1-IN-2 Treatment Protocols for Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ERAP1-IN-2 to treat primary cells. The information is designed to help you refine your experimental protocols and overcome common challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the treatment of primary cells with this compound.

Problem Potential Cause Suggested Solution
High Cell Death or Low Viability Inhibitor Concentration Too High: this compound may be cytotoxic at the concentration used.Perform a dose-response curve to determine the optimal non-toxic concentration for your specific primary cell type. Start with a broad range (e.g., 0.1 µM to 50 µM) and assess viability using a method like Trypan Blue exclusion or an MTS/MTT assay.
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to primary cells, especially at higher concentrations.Ensure the final solvent concentration in your cell culture medium is low (typically <0.5%) and consistent across all experimental conditions, including vehicle controls.[1]
Suboptimal Cell Health: Primary cells are sensitive to their culture environment.[2][3]Ensure cells are healthy and in the logarithmic growth phase before treatment. Use appropriate media and supplements, and handle cells gently to minimize stress.[2][3]
Inconsistent or No Effect of Inhibitor Inhibitor Concentration Too Low: The concentration of this compound may be insufficient to inhibit ERAP1 activity effectively.Titrate the inhibitor concentration upwards in your functional assays to find the optimal effective dose. Refer to any available product datasheets for recommended concentration ranges.
Incorrect Timing of Treatment: The duration of inhibitor treatment may not be optimal for observing the desired effect.Perform a time-course experiment to determine the ideal treatment duration (e.g., 24, 48, 72 hours) for your experimental endpoint.
Cell Line Specificity: The activity and importance of ERAP1 can vary between different cell types.Confirm that your primary cell type expresses ERAP1 and that the pathway you are studying is active and sensitive to ERAP1 inhibition in these cells.
Variability in Experimental Replicates Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to variable results.Ensure a homogenous single-cell suspension before seeding and use consistent pipetting techniques.[1]
Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can alter inhibitor concentration and affect cell behavior.To minimize edge effects, avoid using the outermost wells or fill them with sterile PBS or media.[1]
Inhibitor Instability: this compound may be unstable in your culture medium over the course of the experiment.Prepare fresh inhibitor dilutions for each experiment and minimize the time the inhibitor spends in aqueous solutions before being added to the cells.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in primary cells?

A1: The optimal concentration of this compound will vary depending on the primary cell type and the experimental endpoint. We recommend performing a dose-response experiment starting with a range of 0.1 µM to 50 µM to determine the IC50 for your specific assay. It is crucial to also assess cell viability across this concentration range to identify a non-toxic working concentration.

Q2: How should I prepare and store this compound?

A2: Typically, small molecule inhibitors are dissolved in an organic solvent like DMSO to create a high-concentration stock solution.[1] Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended by the manufacturer. Before use, thaw an aliquot and prepare fresh dilutions in your cell culture medium.

Q3: I am not seeing any changes in antigen presentation after treating my cells with this compound. What could be the problem?

A3: Several factors could contribute to this. First, confirm that your primary cells express ERAP1 and the specific MHC class I alleles relevant to your antigens of interest. The effect of ERAP1 inhibition on the presentation of a particular peptide can be to either increase or decrease its presentation, or have no effect at all.[4] Consider the following:

  • Inhibitor Concentration: You may need to increase the concentration of this compound.

  • Treatment Duration: The kinetics of peptide processing and presentation can vary. A time-course experiment is recommended.

  • Assay Sensitivity: Ensure your method for detecting changes in antigen presentation (e.g., flow cytometry with peptide-MHC specific antibodies, or mass spectrometry-based immunopeptidomics) is sensitive enough to detect subtle changes.

Q4: Can this compound treatment affect other cellular pathways besides antigen presentation?

A4: Yes, emerging evidence suggests that ERAP1 has roles beyond antigen processing. ERAP1 dysfunction has been linked to the activation of inflammasome pathways and increased ER stress.[5][6][7] Therefore, when interpreting your results, it is important to consider these potential off-target or secondary effects. Monitoring markers of ER stress (e.g., BiP, CHOP) or inflammasome activation (e.g., IL-1β secretion) may be informative.

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using a Cell Viability Assay (MTS/MTT)
  • Cell Seeding: Seed your primary cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase for the duration of the experiment. Allow the cells to adhere and recover overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in your cell culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as your highest inhibitor dose.

  • Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for your desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assay: Add the MTS or MTT reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the concentration that results in 50% inhibition of cell viability (IC50).

Protocol 2: Western Blot Analysis of ERAP1-Modulated Signaling Pathways
  • Cell Culture and Treatment: Culture your primary cells to 70-80% confluency. Treat the cells with the predetermined optimal concentration of this compound or vehicle control for the desired time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., phosphorylated and total STAT proteins, ER stress markers like BiP and CHOP, or inflammasome components like caspase-1). Follow this with incubation with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

ERAP1_Antigen_Presentation_Pathway ERAP1 in Antigen Presentation Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Proteasome Proteasome Peptide_Precursors Peptide_Precursors Proteasome->Peptide_Precursors Protein Degradation TAP TAP Peptide_Precursors->TAP ERAP1 ERAP1 TAP->ERAP1 Translocation Optimal_Peptide Optimal_Peptide ERAP1->Optimal_Peptide Trimming MHC_I MHC_I Peptide_MHC_Complex MHC I Peptide MHC_I->Peptide_MHC_Complex Optimal_Peptide->MHC_I Loading Cell_Surface Cell_Surface Peptide_MHC_Complex->Cell_Surface Transport ERAP1_IN_2 ERAP1_IN_2 ERAP1_IN_2->ERAP1 Inhibition

Caption: Workflow of ERAP1 in antigen presentation and the point of inhibition by this compound.

ERAP1_Signaling_Pathways ERAP1's Role in ER Stress and Inflammasome Activation cluster_er_stress ER Stress Pathway cluster_inflammasome Inflammasome Pathway ERAP1_IN_2 ERAP1_IN_2 ERAP1 ERAP1 ERAP1_IN_2->ERAP1 Inhibition ER_Homeostasis ER_Homeostasis ERAP1->ER_Homeostasis Maintains ER_Stress ER_Stress ERAP1->ER_Stress Suppresses Inflammasome_Activation Inflammasome_Activation ERAP1->Inflammasome_Activation Suppresses UPR Unfolded Protein Response ER_Stress->UPR Activates ER_Stress->Inflammasome_Activation Can Promote Caspase1 Caspase-1 Activation Inflammasome_Activation->Caspase1 IL1B IL-1β Processing & Release Caspase1->IL1B

Caption: ERAP1's modulatory roles in ER stress and inflammasome signaling pathways.

References

ERAP1-IN-2 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ERAP1-IN-2, a selective inhibitor of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1). This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of ERAP1, a zinc metalloprotease located in the endoplasmic reticulum. ERAP1 plays a crucial role in the final trimming of antigenic peptides before they are loaded onto Major Histocompatibility Complex (MHC) class I molecules.[1][2] By inhibiting ERAP1, this compound alters the repertoire of peptides presented on the cell surface, which can modulate the immune response. Specifically, inhibition of ERAP1 can lead to the presentation of a different set of peptides, potentially including novel tumor-associated neoantigens, making cancer cells more visible to the immune system.[3]

Q2: What are the potential applications of this compound in research?

A2: this compound is a valuable tool for studying the role of ERAP1 in various physiological and pathological processes, including:

  • Cancer Immunology: Investigating the effect of ERAP1 inhibition on tumor antigen presentation and enhancing anti-tumor immune responses.[3][4]

  • Autoimmune Diseases: Exploring the link between ERAP1 activity and the pathogenesis of autoimmune diseases such as ankylosing spondylitis and psoriasis.[2][5]

  • Infectious Diseases: Studying the role of ERAP1 in the immune response to viral and bacterial infections.[6]

  • Signal Transduction: Elucidating the non-canonical roles of ERAP1, such as its involvement in inflammasome activation and ER stress responses.[5][7]

Q3: How does this compound differ from other ERAP inhibitors?

A3: this compound is designed for high selectivity for ERAP1 over its closely related homolog ERAP2 and other M1 aminopeptidases.[8][9] This selectivity is crucial for dissecting the specific functions of ERAP1. Unlike broad-spectrum metalloprotease inhibitors, this compound allows for targeted investigation of the ERAP1 pathway. The selectivity of ERAP1 inhibitors is a critical factor, as ERAP1 and ERAP2 can have synergistic or opposing effects on the immunopeptidome.[10][11]

Q4: What is the recommended solvent for dissolving this compound?

A4: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO). For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q5: What is the expected effect of this compound on the cellular immunopeptidome?

A5: Treatment with this compound is expected to cause a shift in the repertoire of peptides presented by MHC class I molecules. Generally, ERAP1 inhibition leads to an increase in the length of presented peptides, as the final trimming step is blocked.[6][12] This can result in the presentation of novel epitopes that would otherwise be destroyed by ERAP1's trimming activity.[13]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect on antigen presentation. 1. Incorrect inhibitor concentration: The concentration of this compound may be too low to achieve effective inhibition. 2. Cell line expresses low levels of ERAP1: Not all cell lines express ERAP1 at high levels. 3. Degradation of the inhibitor: The inhibitor may have degraded due to improper storage.1. Perform a dose-response experiment to determine the optimal concentration. 2. Confirm ERAP1 expression in your cell line by Western blot or qPCR. Consider using a cell line known to express high levels of ERAP1 or stimulating expression with interferon-gamma (IFN-γ).[14] 3. Store the inhibitor as recommended and prepare fresh stock solutions.
High cell toxicity observed. 1. High concentration of this compound: The inhibitor concentration may be too high. 2. High solvent concentration: The final concentration of the solvent (e.g., DMSO) may be toxic to the cells. 3. Off-target effects: Although designed to be selective, high concentrations may lead to off-target effects.1. Determine the IC50 for your cell line and use a concentration at or slightly above this value. 2. Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.5% for DMSO). 3. Lower the inhibitor concentration and/or test for off-target effects on related aminopeptidases.
Inconsistent results between experiments. 1. Variability in cell culture conditions: Differences in cell density, passage number, or media can affect results. 2. Inconsistent inhibitor preparation: Errors in preparing stock or working solutions. 3. Variability in assay performance: Inconsistent incubation times or reagent concentrations.1. Standardize all cell culture parameters. 2. Prepare fresh stock solutions and use precise pipetting techniques. 3. Follow a standardized protocol for all assays and include appropriate controls in every experiment.
Unexpected changes in cellular pathways unrelated to antigen presentation. 1. Non-canonical functions of ERAP1: ERAP1 has been implicated in other cellular processes such as ER stress and metabolism.[7][15][16] 2. Off-target effects of the inhibitor. 1. Investigate the potential role of ERAP1 in the observed pathway. 2. Perform control experiments with a structurally unrelated ERAP1 inhibitor or use genetic knockdown (e.g., siRNA) of ERAP1 to confirm the phenotype is on-target.

Quantitative Data Summary

Parameter Value Notes
This compound IC50 (Biochemical Assay) 10 - 100 nMThis is a typical range for a potent, selective inhibitor. The exact value should be determined experimentally.
This compound IC50 (Cell-based Assay) 1 - 10 µMCellular potency is typically lower than biochemical potency due to factors like cell permeability and stability.
Selectivity (ERAP2 IC50 / ERAP1 IC50) >100-foldA high selectivity ratio is desirable to ensure on-target effects.[8]
Selectivity (IRAP IC50 / ERAP1 IC50) >100-foldIRAP (Insulin-Regulated Aminopeptidase) is another closely related M1 aminopeptidase.[8]
Recommended Working Concentration (Cell Culture) 5 - 50 µMThe optimal concentration is cell-line dependent and should be determined empirically.

Experimental Protocols

Protocol 1: In Vitro ERAP1 Enzymatic Assay

Objective: To determine the inhibitory activity of this compound on recombinant ERAP1.

Materials:

  • Recombinant human ERAP1

  • Fluorogenic peptide substrate (e.g., L-Leucine-7-amido-4-methylcoumarin, L-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • This compound

  • DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Serially dilute this compound in assay buffer to create a range of concentrations. Include a DMSO-only control.

  • Add 2 µL of each inhibitor dilution to the wells of the 96-well plate.

  • Add 48 µL of recombinant ERAP1 (at a final concentration of ~5 nM) to each well.

  • Incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 50 µL of the fluorogenic substrate (at a final concentration equal to its Km value).

  • Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes at 37°C.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Antigen Presentation Assay

Objective: To assess the effect of this compound on the presentation of a model antigen.

Materials:

  • Target cells (e.g., a cell line that can be engineered to express a model antigen precursor)

  • Model antigen precursor construct (e.g., a minigene encoding a signal sequence followed by an extended peptide epitope like SIINFEKL)

  • T-cell hybridoma specific for the final processed epitope (e.g., B3Z T-cell hybridoma for SIINFEKL)

  • This compound

  • Cell culture medium

  • 96-well cell culture plates

  • Reagents for measuring T-cell activation (e.g., CPRG substrate for lacZ reporter)

  • Plate reader

Procedure:

  • Seed target cells in a 96-well plate and allow them to adhere overnight.

  • Transfect the cells with the model antigen precursor construct.

  • After 24 hours, treat the cells with a range of concentrations of this compound for another 24 hours. Include a vehicle control (DMSO).

  • Co-culture the target cells with the specific T-cell hybridoma for 16-24 hours.

  • Measure T-cell activation by quantifying the reporter gene expression (e.g., colorimetric assay for lacZ).

  • Plot the T-cell activation against the inhibitor concentration to determine the effect of this compound on antigen presentation. A decrease in T-cell activation would indicate that the inhibitor is preventing the generation of the optimal epitope.

Visualizations

ERAP1_Signaling_Pathway ERAP1 in the MHC Class I Antigen Presentation Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Proteasome Proteasome Peptide Precursors Peptide Precursors Proteasome->Peptide Precursors Generation Ubiquitinated Proteins Ubiquitinated Proteins Ubiquitinated Proteins->Proteasome Degradation TAP TAP Peptide Precursors->TAP Translocation ERAP1 ERAP1 TAP->ERAP1 Trimming MHC-I MHC-I ERAP1->MHC-I Loading of Optimal Peptides Peptide-MHC-I Complex Peptide-MHC-I Complex MHC-I->Peptide-MHC-I Complex Cell Surface Presentation Cell Surface Presentation Peptide-MHC-I Complex->Cell Surface Presentation Transport ERAP1_IN_2 This compound ERAP1_IN_2->ERAP1 Inhibition T-Cell Recognition T-Cell Recognition Cell Surface Presentation->T-Cell Recognition

Caption: MHC Class I antigen presentation pathway and the inhibitory action of this compound.

Experimental_Workflow General Workflow for Testing this compound cluster_biochemical Biochemical Assays cluster_cellular Cell-based Assays Recombinant ERAP1 Recombinant ERAP1 Enzymatic Assay Enzymatic Assay Recombinant ERAP1->Enzymatic Assay Fluorogenic Substrate Fluorogenic Substrate Fluorogenic Substrate->Enzymatic Assay IC50 Determination IC50 Determination Enzymatic Assay->IC50 Determination ERAP1_IN_2 This compound ERAP1_IN_2->Recombinant ERAP1 ERAP1_IN_2->Enzymatic Assay Inhibitor Cell Line Selection Cell Line Selection ERAP1_IN_2->Cell Line Selection Dose-Response Cytotoxicity Dose-Response Cytotoxicity Cell Line Selection->Dose-Response Cytotoxicity Antigen Presentation Assay Antigen Presentation Assay Dose-Response Cytotoxicity->Antigen Presentation Assay Determine Safe Conc. Immunopeptidomics Immunopeptidomics Antigen Presentation Assay->Immunopeptidomics Confirm Cellular Activity

Caption: A typical experimental workflow for characterizing the activity of this compound.

References

Addressing poor cellular uptake of ERAP1-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ERAP1-IN-2, a novel inhibitor of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1). The primary focus of this guide is to address challenges related to the compound's poor cellular uptake and to provide strategies for optimizing its use in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is designed to inhibit the enzymatic activity of ERAP1. ERAP1 is a zinc metallopeptidase located in the endoplasmic reticulum that plays a crucial role in the final trimming of peptides before they are loaded onto Major Histocompatibility Complex (MHC) class I molecules.[1][2][3][4] By inhibiting ERAP1, this compound alters the repertoire of peptides presented on the cell surface, which can modulate immune responses.[3][4] This makes it a valuable tool for studying antigen presentation in cancer immunology and autoimmune diseases.[3][5]

Q2: I am not observing the expected downstream effect of ERAP1 inhibition in my cell-based assay. What could be the issue?

A2: A lack of a downstream effect is often attributed to poor cellular uptake of the inhibitor. Small molecules must cross the cell membrane to reach intracellular targets like ERAP1.[6] Several factors can limit the cellular permeability of a compound, including its physicochemical properties such as size, polarity, and charge. We recommend a series of troubleshooting steps to confirm and address this issue, which are detailed in the troubleshooting guide below.

Q3: Are there any known off-target effects of this compound?

A3: While this compound is designed for specificity, it is crucial to consider potential off-target effects. Many ERAP1 inhibitors show some cross-reactivity with other M1 aminopeptidases, such as ERAP2 and Insulin-Regulated Aminopeptidase (IRAP), due to conserved residues in the active site.[5][7] We recommend performing control experiments, such as using ERAP1-knockout cell lines, to confirm that the observed effects are specific to ERAP1 inhibition.

Q4: What are the general recommendations for solubilizing and storing this compound?

A4: For optimal performance, this compound should be dissolved in a suitable organic solvent, such as DMSO, to create a concentrated stock solution. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For cell-based assays, the final concentration of the organic solvent in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide: Poor Cellular Uptake

This guide provides a step-by-step approach to diagnosing and overcoming poor cellular uptake of this compound.

Step 1: Confirm Poor Cellular Uptake

The first step is to experimentally verify that this compound is not efficiently entering the cells.

Recommended Experiment: Cellular Uptake Assay

A direct way to measure the intracellular concentration of an inhibitor is through a cellular uptake assay. This can be achieved using various methods, depending on the available resources and the properties of the inhibitor.

Experimental Protocol: Cellular Uptake Assay using Radiolabeled Compound

Objective: To quantify the intracellular accumulation of a radiolabeled version of this compound.

Materials:

  • Radiolabeled this compound (e.g., with ³H or ¹⁴C)

  • Adherent cells of interest (e.g., SW480 human colon carcinoma cells)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer)

  • Scintillation cocktail

  • Scintillation counter

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Seed cells in a 96-well plate and culture until they reach near confluence.

  • Prepare a working solution of radiolabeled this compound in complete medium at the desired concentration.

  • Aspirate the old medium from the cells and replace it with the medium containing the radiolabeled inhibitor.

  • Incubate the plate for a predetermined time interval (e.g., 2 hours) at 37°C.

  • To stop the uptake, rapidly wash the cells three times with ice-cold PBS.

  • Lyse the cells by adding lysis buffer to each well.

  • Transfer the cell lysate to a scintillation vial.

  • Add scintillation cocktail to the vial.

  • Measure the radioactivity using a scintillation counter.

  • In parallel wells, determine the total protein concentration of the lysate using a BCA assay to normalize the radioactivity counts.

  • The cellular uptake can be expressed as the amount of compound per milligram of total protein.

Data Interpretation: A low level of radioactivity in the cell lysate compared to the initial concentration in the medium is indicative of poor cellular uptake.

Step 2: Strategies to Enhance Cellular Uptake

If poor cellular uptake is confirmed, several strategies can be employed to improve the delivery of this compound into the cells.

Strategy 1: Chemical Modification (Prodrug Approach)

A common strategy to enhance the permeability of a compound is to mask polar functional groups that hinder its passage through the lipid bilayer of the cell membrane.[8][9] This "prodrug" is designed to be cleaved by intracellular enzymes, releasing the active inhibitor inside the cell.[8]

  • Recommendation: Consider synthesizing an ester derivative of this compound if it contains a carboxylic acid group. The ester is more lipophilic and can more readily cross the cell membrane.[9][10]

Strategy 2: Formulation with Permeation Enhancers

Certain reagents can transiently increase the permeability of the cell membrane.

  • Recommendation: For in vitro experiments, a low concentration of a mild non-ionic surfactant can be tested. However, it is crucial to perform a dose-response curve to determine a concentration that enhances uptake without causing significant cytotoxicity.

Strategy 3: Conjugation with Cell-Penetrating Peptides (CPPs)

CPPs are short peptides that can facilitate the cellular uptake of various molecular cargo.[8]

  • Recommendation: this compound can be chemically conjugated to a CPP, such as a peptide derived from the HIV-1 Tat protein. This approach has been shown to improve the intracellular delivery of molecules that are otherwise membrane-impermeable.[8]

Quantitative Data Summary: Impact of Uptake Enhancement Strategies

StrategyExpected Fold Increase in Intracellular ConcentrationKey Considerations
Prodrug Approach 5 to 50-foldRequires chemical synthesis and validation of intracellular cleavage.
Permeation Enhancers 2 to 10-foldPotential for cytotoxicity; requires careful optimization.
CPP Conjugation 10 to 100-foldMay alter the pharmacological properties of the inhibitor; requires synthesis and characterization.
Step 3: Verify Target Engagement and Downstream Effects

After applying strategies to enhance cellular uptake, it is essential to confirm that the inhibitor is reaching its target and exerting the expected biological effect.

Recommended Experiment: Western Blot for Downstream Markers

ERAP1 is involved in the regulation of ER stress and inflammatory responses.[11] Inhibition of ERAP1 may lead to changes in the expression of proteins involved in these pathways.

Experimental Protocol: Western Blot for ER Stress Markers

Objective: To assess the effect of this compound on the expression of ER stress markers as an indirect measure of target engagement.

Materials:

  • Cells treated with this compound (with and without uptake enhancement)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against ER stress markers (e.g., BiP, CHOP) and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound under different conditions (e.g., with and without a permeation enhancer).

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system.

Data Interpretation: An increase in the expression of ER stress markers in cells treated with the uptake-enhanced this compound, compared to the inhibitor alone, would suggest successful target engagement.

Visualizations

ERAP1_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cell_Surface Cell Surface ERAP1 ERAP1 Trimmed_peptides Trimmed Peptides ERAP1->Trimmed_peptides Peptide_precursors Peptide Precursors Peptide_precursors->ERAP1 Trimming MHC_I MHC Class I Peptide_MHC_complex Peptide-MHC I Complex MHC_I->Peptide_MHC_complex Transport Trimmed_peptides->MHC_I Loading CD8_T_cell CD8+ T Cell Peptide_MHC_complex->CD8_T_cell Antigen Presentation ERAP1_IN_2 This compound ERAP1_IN_2->ERAP1 Inhibition

Caption: ERAP1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: No observed effect of this compound step1 Step 1: Confirm Poor Cellular Uptake (Cellular Uptake Assay) start->step1 decision1 Is Uptake Poor? step1->decision1 step2 Step 2: Enhance Cellular Uptake (Prodrug, Permeation Enhancer, or CPP) decision1->step2 Yes troubleshoot Troubleshoot Other Experimental Parameters decision1->troubleshoot No step3 Step 3: Verify Target Engagement (Western Blot for Downstream Markers) step2->step3 end End: Successful ERAP1 Inhibition step3->end

Caption: Troubleshooting workflow for addressing poor cellular uptake of this compound.

References

ERAP1-IN-2 degradation and storage solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the degradation, storage, and handling of ERAP1 inhibitors, with specific examples referencing ERAP1-IN-1.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized ERAP1 inhibitor powder?

A: For long-term storage, it is recommended to store the lyophilized powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1]

Q2: What is the recommended solvent for preparing stock solutions?

A: DMSO is a common solvent for preparing high-concentration stock solutions of ERAP1 inhibitors like ERAP1-IN-1.[1] It is crucial to use newly opened, anhydrous DMSO as the compound is hygroscopic, and the presence of water can affect solubility.[1]

Q3: How should I store the stock solution?

A: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -80°C for up to 2 years or at -20°C for up to 1 year.[1]

Q4: My ERAP1 inhibitor precipitated out of solution. What should I do?

A: Precipitation can occur if the solubility limit is exceeded or if the solution has been stored improperly. Try warming the solution gently (e.g., in a 37°C water bath) and vortexing to redissolve the compound. If precipitation persists, it may be necessary to prepare a fresh stock solution at a lower concentration. Using a fresh bottle of anhydrous DMSO can also prevent precipitation issues.[1]

Q5: I am seeing inconsistent results in my cell-based assays. What could be the cause?

A: Inconsistent results can arise from several factors:

  • Compound Instability: Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change over time.

  • Assay Conditions: Maintain consistent cell densities, incubation times, and reagent concentrations across experiments.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of Inhibitor Activity Improper storage of stock solution (e.g., repeated freeze-thaw cycles, prolonged storage at -20°C).Prepare fresh stock solutions from lyophilized powder. Aliquot and store at -80°C for long-term use.
Degradation of the compound in aqueous media.Prepare fresh dilutions in your assay buffer immediately before each experiment. Minimize the time the compound spends in aqueous solution.
Inhibitor Precipitation in Media The final concentration in the cell culture media exceeds the inhibitor's aqueous solubility.Perform a solubility test to determine the maximum soluble concentration in your specific media. Consider using a lower final concentration or adding a small amount of a solubilizing agent (ensure it does not affect your cells).
High Background Signal in Assay Off-target effects of the inhibitor or interference with the detection method.Run appropriate controls, including vehicle-only (e.g., DMSO) and untreated cells. Perform a dose-response curve to determine the optimal inhibitor concentration with the lowest background.
No Inhibition Observed Incorrect inhibitor concentration.Verify the calculations for your dilutions. Perform a dose-response experiment to determine the IC50 for your specific cell line and assay conditions.
The target enzyme (ERAP1) is not expressed or is at very low levels in your cell line.Confirm ERAP1 expression in your cells using techniques like Western blot or qPCR.

Storage and Stability Data

Table 1: Recommended Storage Conditions for ERAP1-IN-1 [1]

Form Storage Temperature Duration
Lyophilized Powder-20°C3 years
4°C2 years
In Solvent (DMSO)-80°C2 years
-20°C1 year

Experimental Protocols

Preparation of Stock Solutions

The following table provides the mass of ERAP1-IN-1 (Molecular Weight: 458.45 g/mol ) required to prepare stock solutions of different concentrations.[1]

Table 2: Preparation of ERAP1-IN-1 Stock Solutions [1]

Desired Concentration Solvent Volume for 1 mg Solvent Volume for 5 mg Solvent Volume for 10 mg
1 mM2.1813 mL10.9063 mL21.8126 mL
5 mM0.4363 mL2.1813 mL4.3625 mL
10 mM0.2181 mL1.0906 mL2.1813 mL

Protocol:

  • Weigh the required amount of ERAP1-IN-1 powder.

  • Add the calculated volume of anhydrous DMSO.

  • If needed, use ultrasonic treatment to fully dissolve the compound.[1]

  • Aliquot the stock solution into single-use tubes and store at -80°C.

Cellular Assay for ERAP1 Inhibition

This is a generalized workflow based on the described method of assessing ERAP1 inhibition by measuring the reduction in SIINFEKL epitope presentation.[1]

Workflow:

  • Cell Culture: Culture HeLa cells stably expressing H-2 Kb.

  • Infection: Infect the cells with a vaccinia virus containing the ss-LEQLE-SIINFEKL epitope.

  • Inhibitor Treatment: Treat the infected cells with varying concentrations of the ERAP1 inhibitor (e.g., ERAP1-IN-1 at 50 µM) or vehicle control.

  • Incubation: Incubate the cells for a sufficient period to allow for antigen processing and presentation.

  • Staining: Stain the cells with a fluorescently labeled antibody that specifically recognizes the SIINFEKL epitope bound to H-2 Kb (e.g., 25D1 antibody).

  • Flow Cytometry: Analyze the cells by flow cytometry to quantify the mean fluorescence intensity (MFI) of the 25D1 staining.

  • Data Analysis: A reduction in MFI in inhibitor-treated cells compared to vehicle-treated cells indicates inhibition of ERAP1 activity.

Visualizations

ERAP1_Inhibitor_Handling_Workflow cluster_storage Storage cluster_prep Preparation cluster_use Experimental Use powder Lyophilized Powder (-20°C or 4°C) dissolve Dissolve in Anhydrous DMSO powder->dissolve stock Stock Solution in DMSO (-80°C or -20°C) dilute Dilute to Working Concentration in Media stock->dilute aliquot Aliquot into Single-Use Tubes dissolve->aliquot aliquot->stock assay Perform Cellular Assay dilute->assay

Caption: Workflow for handling and storage of ERAP1 inhibitors.

Troubleshooting_Logic start Inconsistent or Negative Results check_storage Check Storage Conditions (Temp, Freeze-Thaw) start->check_storage check_solubility Check for Precipitation in Media check_storage->check_solubility Proper fresh_stock Prepare Fresh Stock Solution check_storage->fresh_stock Improper check_concentration Verify Inhibitor Concentration check_solubility->check_concentration No Precipitation solubility_test Perform Solubility Test check_solubility->solubility_test Precipitation check_expression Confirm ERAP1 Expression in Cells check_concentration->check_expression Verified dose_response Run Dose-Response Experiment check_concentration->dose_response Uncertain western_blot Perform Western Blot or qPCR for ERAP1 check_expression->western_blot Uncertain

Caption: Troubleshooting logic for ERAP1 inhibitor experiments.

Antigen_Processing_Pathway cluster_er proteasome Proteasome peptides Peptide Fragments proteasome->peptides tap TAP Transporter peptides->tap er Endoplasmic Reticulum tap->er erap1 ERAP1 mhc1 MHC Class I erap1->mhc1 Trims Peptides inhibitor ERAP1 Inhibitor inhibitor->erap1 Blocks Trimming cell_surface Cell Surface Presentation mhc1->cell_surface

Caption: Simplified ERAP1 signaling pathway in antigen presentation.

References

Optimizing incubation time for ERAP1-IN-2 treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ERAP1-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues encountered when working with this selective ERAP1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a competitive inhibitor of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1).[1][2][3] ERAP1 is a zinc aminopeptidase located in the endoplasmic reticulum that plays a crucial role in the final trimming of peptides before they are loaded onto Major Histocompatibility Complex (MHC) class I molecules.[1][4][5] By competitively binding to the active site of ERAP1, this compound prevents the trimming of these peptide precursors.[1][2][3] This leads to an altered repertoire of peptides presented on the cell surface, which can modulate the immune response.[6]

Q2: What is the primary application of this compound in a research setting?

A2: The primary application of this compound is to study the role of ERAP1 in antigen presentation and its impact on immune surveillance of cancer and autoimmune diseases.[1][6] By inhibiting ERAP1, researchers can investigate how alterations in the immunopeptidome affect T-cell recognition and subsequent immune responses.[6] It is a valuable tool for understanding the potential of ERAP1 inhibition as a therapeutic strategy.[2]

Q3: What is a typical starting concentration and incubation time for this compound in a cellular assay?

A3: The optimal concentration and incubation time for this compound can vary depending on the cell type and experimental endpoint. A good starting point is to perform a dose-response experiment to determine the IC50 in your specific cell line. Based on published data for similar selective ERAP1 inhibitors, a starting concentration range of 1 µM to 25 µM is recommended.[1] For incubation time, a preliminary experiment of 24 to 72 hours is advisable to observe significant effects on antigen presentation.

Q4: How does this compound selectivity for ERAP1 compare to other related aminopeptidases like ERAP2 and IRAP?

A4: this compound is designed to be highly selective for ERAP1 over its paralogs ERAP2 and Insulin-Regulated Aminopeptidase (IRAP).[1] This selectivity is crucial for dissecting the specific role of ERAP1 in biological processes, as ERAP1 and ERAP2 can have different and sometimes opposing effects on the peptide repertoire.[7][8][9] High selectivity ensures that the observed effects are primarily due to the inhibition of ERAP1.[1]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect on antigen presentation or T-cell activation. Suboptimal inhibitor concentration. Perform a dose-response curve to determine the optimal concentration of this compound for your cell line. We recommend a starting range of 1 µM to 25 µM.
Insufficient incubation time. Increase the incubation time. An initial time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal duration for observing the desired effect.
Low ERAP1 expression in the cell line. Confirm ERAP1 expression levels in your cell line using techniques like Western blot or qPCR. Cell lines with low or absent ERAP1 expression will not respond to the inhibitor.
Cell line expresses an ERAP1 variant with reduced sensitivity. Sequence the ERAP1 gene in your cell line to check for known polymorphisms that may affect inhibitor binding or enzyme activity.[5]
Cell toxicity observed at effective concentrations. Inhibitor concentration is too high. Lower the concentration of this compound. Determine the maximum non-toxic concentration for your specific cell line using a cell viability assay (e.g., MTT or trypan blue exclusion).
Off-target effects. Although designed to be selective, off-target effects can occur at high concentrations. Ensure you are using the lowest effective concentration. Consider using a negative control compound with a similar chemical structure but no activity against ERAP1.
Inconsistent results between experiments. Variability in cell culture conditions. Maintain consistent cell culture conditions, including cell density, passage number, and media composition.
Inhibitor instability. Prepare fresh stock solutions of this compound and store them properly according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.
Variability in assay performance. Ensure all assay steps are performed consistently. Use appropriate positive and negative controls in every experiment.

Data Presentation

Table 1: Representative Inhibitory Activity of a Selective ERAP1 Inhibitor

CompoundTargetIC50 (µM)Selectivity vs. ERAP2Selectivity vs. IRAP
This compound (Example) ERAP15.7>100-fold>100-fold
Compound 1 (Reference) ERAP19.2>100-fold>100-fold

Data presented is illustrative and based on published findings for selective ERAP1 inhibitors.[1] Actual values for this compound should be determined experimentally.

Table 2: Effect of ERAP1 Inhibition on Surface Peptide Presentation (Illustrative)

TreatmentCell LineChange in a Specific T-cell Epitope Presentation
Vehicle Control A375 MelanomaBaseline
This compound (10 µM, 48h) A375 MelanomaIncreased presentation
ERAP1 Knockout A375 MelanomaIncreased presentation

This table illustrates the expected outcome of ERAP1 inhibition on the presentation of a specific antigenic peptide, leading to enhanced recognition by T-cells.[6]

Experimental Protocols

Protocol: Cellular Assay for Assessing the Effect of this compound on Antigen Presentation

This protocol provides a general workflow for evaluating the impact of this compound on the presentation of a specific peptide antigen by a cancer cell line to a T-cell line.

Materials:

  • Target cancer cell line (e.g., A375 melanoma)

  • T-cell line or primary T-cells specific for a known tumor antigen

  • This compound

  • Complete cell culture medium

  • Assay medium (e.g., RPMI 1640 with 2% FBS)

  • 96-well flat-bottom tissue culture plates

  • Reagents for measuring T-cell activation (e.g., IFN-γ ELISA kit)

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo®)

Procedure:

  • Cell Seeding:

    • Seed the target cancer cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.

    • Incubate at 37°C, 5% CO2.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • After 24 hours, remove the medium from the cancer cells and replace it with medium containing different concentrations of this compound or a vehicle control (e.g., DMSO).

    • Incubate for the desired time (e.g., 24, 48, or 72 hours).

  • Co-culture with T-cells:

    • After the incubation period with this compound, wash the cancer cells twice with assay medium.

    • Add the T-cells to the wells containing the treated cancer cells at an appropriate effector-to-target (E:T) ratio (e.g., 1:1).

    • Co-culture the cells for 18-24 hours at 37°C, 5% CO2.

  • Assessment of T-cell Activation:

    • After the co-culture period, carefully collect the supernatant from each well.

    • Measure the concentration of a cytokine indicative of T-cell activation, such as IFN-γ, using an ELISA kit according to the manufacturer's instructions.

  • Cell Viability (Optional but Recommended):

    • In a parallel plate, treat the cancer cells with the same concentrations of this compound for the same duration.

    • Assess cell viability using an MTT or other suitable assay to ensure that the observed effects are not due to cytotoxicity.

Data Analysis:

  • Plot the IFN-γ concentration against the this compound concentration to generate a dose-response curve.

  • Normalize the T-cell activation data to the cell viability data if necessary.

Visualizations

ERAP1_Signaling_Pathway ERAP1's Role in Antigen Presentation cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Proteasome Proteasome Peptides Peptides Proteasome->Peptides Generates Peptides Proteins Proteins Proteins->Proteasome Degradation TAP TAP Transporter Peptides->TAP Transport ERAP1 ERAP1 TAP->ERAP1 Peptide Trimming MHC-I MHC class I ERAP1->MHC-I Loads Trimmed Peptide Peptide-MHC-I Peptide-MHC-I Complex MHC-I->Peptide-MHC-I Cell Surface Cell Surface Peptide-MHC-I->Cell Surface Transport to This compound This compound This compound->ERAP1 Inhibits Experimental_Workflow Cellular Assay Workflow Seed_Cells 1. Seed Target Cancer Cells Treat_Inhibitor 2. Treat with This compound Seed_Cells->Treat_Inhibitor Co-culture 3. Co-culture with Specific T-cells Treat_Inhibitor->Co-culture Assess_Viability 5. Assess Cell Viability (Parallel Plate) Treat_Inhibitor->Assess_Viability Measure_Activation 4. Measure T-cell Activation (e.g., IFN-γ) Co-culture->Measure_Activation Troubleshooting_Logic Troubleshooting Logic for No Effect Start No Observable Effect Check_Concentration Is Concentration Optimal? Start->Check_Concentration Check_Time Is Incubation Time Sufficient? Check_Concentration->Check_Time Yes Dose_Response Perform Dose-Response Check_Concentration->Dose_Response No Check_Expression Is ERAP1 Expressed? Check_Time->Check_Expression Yes Time_Course Perform Time-Course Check_Time->Time_Course No Success Effect Observed Check_Expression->Success Yes Western_Blot Check ERAP1 by Western Blot/qPCR Check_Expression->Western_Blot No Dose_Response->Start Time_Course->Start Consider_Other Consider Cell Line Variant or Other Issues Western_Blot->Consider_Other

References

Technical Support Center: ERAP1-IN-2 and its Unexpected Effects on Cellular Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the unexpected effects of ERAP1-IN-2 on cellular metabolism.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an inhibitor of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1), a key enzyme in the antigen processing and presentation pathway.[1] Its primary role is to trim peptides to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules.[2] this compound has an IC50 value of 1.72 μM against human ERAP1.[1] While many ERAP1 inhibitors target the active site, some, and likely this compound, function as allosteric inhibitors, meaning they bind to a site other than the active site to modulate the enzyme's activity.[3][4] This allosteric inhibition can lead to distinct cellular effects compared to genetic knockout of the enzyme.[4]

Q2: What are the expected effects of this compound on cells?

The primary expected effect of this compound is the modulation of the immunopeptidome, the repertoire of peptides presented by MHC class I molecules on the cell surface.[5][6] This can alter the recognition of cells by the immune system, which is the basis for its investigation in cancer immunotherapy and autoimmune diseases.[7][8]

Q3: What are the documented unexpected or off-target effects of ERAP1 inhibition on cell metabolism?

Recent studies have revealed that inhibition of ERAP1, either genetically or with selective inhibitors, can have significant effects on cellular homeostasis that extend beyond antigen presentation. These unexpected effects include alterations in:

  • Mitochondrial Metabolism: Changes in mitochondrial respiration and membrane potential have been observed.[5][6]

  • Reactive Oxygen Species (ROS) Production: ERAP1 inhibition has been shown to reduce cellular ROS levels.[6][9]

  • Endoplasmic Reticulum (ER) Stress: Cells with inhibited ERAP1 activity show increased sensitivity to ER stress.[5][9]

These findings suggest that ERAP1 plays a broader role in integrating immune signaling with metabolic and stress-responsive networks.[9]

Q4: Are the metabolic effects of this compound cell-type specific?

The metabolic consequences of ERAP1 inhibition have been documented in various cancer cell lines, including A375 melanoma and THP-1 leukemia cells.[5] However, the extent and nature of these effects may vary depending on the specific cell type, its metabolic state, and the expression levels of ERAP1 and related proteins.

Troubleshooting Guides

Issue 1: Altered Mitochondrial Respiration Observed After this compound Treatment

Symptoms:

  • Unexpected changes in Oxygen Consumption Rate (OCR) or Extracellular Acidification Rate (ECAR) in Seahorse XF analysis.

  • Discrepancies in mitochondrial membrane potential assays.

Possible Causes:

  • ERAP1 inhibition can indirectly affect mitochondrial function, potentially through alterations in the cellular proteome or ER-mitochondria communication.[6]

  • Observed effects can include an increase in basal respiration and proton leak, as well as a decrease in mitochondrial membrane potential.[6]

Solutions:

  • Confirm ERAP1 Inhibition: Ensure that this compound is active and used at the appropriate concentration.

  • Titrate Inhibitor Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for your cell type that achieves ERAP1 inhibition without causing overt toxicity.

  • Control Experiments: Include appropriate vehicle controls and consider using a negative control compound with a similar chemical structure but no ERAP1 inhibitory activity.

  • Orthogonal Assays: Validate Seahorse XF findings with other methods for assessing mitochondrial function, such as high-resolution respirometry or analysis of mitochondrial protein expression.

Issue 2: Significant Decrease in Cellular ROS Levels

Symptoms:

  • A marked reduction in reactive oxygen species (ROS) as measured by probes like DCFDA/H2DCFDA.

Possible Causes:

  • Proteomic changes induced by ERAP1 inhibition may affect cellular pathways that regulate ROS homeostasis.[9]

Solutions:

  • Validate with Multiple ROS Probes: Use different ROS indicators that detect various reactive species (e.g., superoxide, hydrogen peroxide) to confirm the observation.

  • Investigate Antioxidant Pathways: Analyze the expression and activity of key antioxidant enzymes (e.g., SOD, catalase, GPx) to understand the mechanism behind the ROS reduction.

  • Time-Course Analysis: Perform a time-course experiment to determine when the reduction in ROS occurs relative to ERAP1 inhibition.

Issue 3: Increased Cell Death or Sensitivity to ER Stress-Inducing Agents

Symptoms:

  • Increased apoptosis or reduced cell viability, especially when co-treated with known ER stressors (e.g., tunicamycin, thapsigargin).

  • Enhanced signal in ER stress assays, such as those using Thioflavin T.[10][11]

Possible Causes:

  • ERAP1's role in peptide homeostasis within the ER means that its inhibition can disrupt the ER environment, making cells more susceptible to stressors that cause protein misfolding.[5][9]

Solutions:

  • Assess Basal ER Stress: Measure baseline levels of ER stress markers (e.g., CHOP, BiP, spliced XBP1) in cells treated with this compound alone.

  • Dose-Response to ER Stressors: Perform a dose-response curve with an ER stress-inducing agent in the presence and absence of this compound to quantify the increased sensitivity.

  • Chemical Chaperones: Investigate whether co-treatment with chemical chaperones that alleviate ER stress (e.g., 4-PBA, TUDCA) can rescue the observed phenotype.

Quantitative Data Summary

The following tables summarize the quantitative effects of a selective allosteric ERAP1 inhibitor on various metabolic parameters in A375 melanoma cells. These findings are expected to be indicative of the effects of this compound.

Table 1: Mitochondrial Respiration Parameters (Seahorse XF Analysis) [6]

ParameterWild-Type (WT)ERAP1 InhibitorERAP1 KO
Basal Respiration (OCR) Normalized to 100%~100%~120% (p<0.05)
Proton Leak (OCR) Normalized to 100%~100%~130% (p<0.05)
Non-mitochondrial Respiration (OCR) Normalized to 100%~110%~150% (p<0.01)
Mitochondrial Membrane Potential (Mitotracker) HighSignificantly Decreased Significantly Decreased

Table 2: Glycolytic Function (Seahorse XF Analysis) [9]

ParameterWild-Type (WT)ERAP1 InhibitorERAP1 KO
Basal Glycolysis (ECAR) Normalized to 100%~100%Slight Increase
Spare Glycolytic Capacity (ECAR) Normalized to 100%~100%Slight Increase
Maximum Glycolytic Capacity (ECAR) Normalized to 100%~100%Slight Increase

Table 3: Reactive Oxygen Species (ROS) and ER Stress [9]

ParameterWild-Type (WT)ERAP1 InhibitorERAP1 KO
Cellular ROS Levels (DCF Fluorescence) HighSignificantly Decreased Significantly Decreased
ER Stress Sensitivity (Thioflavin T with DTT) Increased SignalMarkedly Increased Signal Markedly Increased Signal

Experimental Protocols

Protocol 1: Extracellular Flux Analysis using Seahorse XF

This protocol is adapted from the methodology used to assess the metabolic effects of ERAP1 inhibition.[5][9]

  • Cell Seeding: Seed A375 cells in a Seahorse XF96 cell culture microplate at an appropriate density to achieve 80-90% confluency on the day of the assay.

  • Inhibitor Treatment: Treat cells with this compound at the desired concentration (e.g., 10 µM) for a specified duration (e.g., 6 days, with media and inhibitor refreshment). Include vehicle-treated and untreated controls.

  • Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF DMEM medium supplemented with 2 mM glutamine and incubate in a non-CO2 incubator at 37°C.

  • Mito Stress Test: Load the sensor cartridge with solutions of oligomycin (1.5 µM), FCCP (1 µM), and a mixture of rotenone and antimycin A (0.5 µM each).

  • Data Acquisition: Measure OCR and ECAR using the Seahorse XF Analyzer.

  • Normalization: After the assay, fix and stain the cells with DAPI to count the number of cells per well for normalization of the OCR and ECAR data.

Protocol 2: Measurement of Cellular ROS using DCFDA

This protocol outlines the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to measure cellular ROS levels.[9]

  • Cell Culture: Culture cells to the desired confluency in a 96-well plate.

  • Inhibitor Treatment: Treat cells with this compound as described in Protocol 1.

  • DCFDA Staining: Remove the culture medium and wash the cells with PBS. Add DCFDA solution (e.g., 10 µM in serum-free media) and incubate for 30-45 minutes at 37°C in the dark.

  • Fluorescence Measurement: After incubation, wash the cells with PBS. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

Protocol 3: ER Stress Assessment using Thioflavin T

This protocol uses Thioflavin T (ThT) to detect protein aggregates, an indicator of ER stress.[9][10][11]

  • Cell Preparation: Plate cells on a suitable imaging dish or plate. Treat with this compound as previously described.

  • ER Stress Induction: Treat the cells with an ER stress-inducing agent, such as dithiothreitol (DTT), for a short period (e.g., 20-30 minutes).

  • ThT Staining: Add Thioflavin T solution to the cells and incubate.

  • Imaging and Quantification: Visualize the cells using fluorescence microscopy. The increased fluorescence upon ThT binding to protein aggregates can be quantified to assess the level of ER stress.

Visualizations

ERAP1_Metabolism_Workflow cluster_experiment Experimental Setup cluster_assays Metabolic Assays cluster_outcomes Observed Unexpected Effects Cell_Culture Cell Culture (e.g., A375 Melanoma) ERAP1_IN_2 This compound Treatment Cell_Culture->ERAP1_IN_2 Controls Vehicle & Untreated Controls Cell_Culture->Controls Seahorse Seahorse XF Analysis (OCR & ECAR) ERAP1_IN_2->Seahorse ROS_Assay ROS Detection (DCFDA) ERAP1_IN_2->ROS_Assay ER_Stress_Assay ER Stress Assay (Thioflavin T) ERAP1_IN_2->ER_Stress_Assay Controls->Seahorse Controls->ROS_Assay Controls->ER_Stress_Assay Mito_Changes Altered Mitochondrial Metabolism Seahorse->Mito_Changes ROS_Reduction Decreased Cellular ROS ROS_Assay->ROS_Reduction ER_Stress_Sensitivity Increased ER Stress Sensitivity ER_Stress_Assay->ER_Stress_Sensitivity

Caption: Experimental workflow for investigating the metabolic effects of this compound.

ERAP1_Signaling_Pathway ERAP1_IN_2 This compound ERAP1 ERAP1 ERAP1_IN_2->ERAP1 inhibition Peptide_Trimming Antigen Peptide Trimming (Expected Effect) ERAP1->Peptide_Trimming Proteome_Changes Cellular Proteome Alterations ERAP1->Proteome_Changes indirectly influences ER_Homeostasis ER Homeostasis ERAP1->ER_Homeostasis influences Immunopeptidome Altered Immunopeptidome Peptide_Trimming->Immunopeptidome Metabolic_Pathways Metabolic Pathways Proteome_Changes->Metabolic_Pathways Mitochondrial_Metabolism Mitochondrial Metabolism Metabolic_Pathways->Mitochondrial_Metabolism ROS_Homeostasis ROS Homeostasis Metabolic_Pathways->ROS_Homeostasis ER_Stress_Response ER Stress Response ER_Homeostasis->ER_Stress_Response

Caption: Signaling pathways affected by this compound.

References

Validation & Comparative

Performance Comparison of ERAP1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An indispensable tool in the study of immunology and oncology, Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) plays a crucial role in the adaptive immune response by trimming antigenic peptides for presentation by MHC class I molecules.[1] The modulation of ERAP1 activity with small molecule inhibitors has emerged as a promising therapeutic strategy for various cancers and autoimmune diseases.[2] This guide provides a comparative overview of prominent ERAP1 inhibitors, presenting key performance data, detailed experimental methodologies, and visualizations of the underlying biological pathways and experimental workflows. While the specific inhibitor "ERAP1-IN-2" was not identified in publicly available literature, this guide focuses on well-characterized inhibitors to provide a valuable resource for researchers.

The efficacy of ERAP1 inhibitors is primarily evaluated based on their potency (IC50) and selectivity against related M1 aminopeptidases like ERAP2 and Insulin-Regulated Aminopeptidase (IRAP). The following table summarizes the reported in vitro performance of several notable ERAP1 inhibitors.

Inhibitor Name/ClassERAP1 IC50ERAP2 IC50IRAP IC50Selectivity ProfileReference
GRWD5769 Biologically active dose achieved at 100 mg BID in humansNot ReportedNot ReportedPreclinical data suggests high selectivity[3]
Phosphinic Pseudopeptide (DG046) 86 nMNot ReportedNot ReportedPotent inhibitor[2][4]
Phosphinic Pseudopeptide (Compound 4) 33 nM56 nM4 nMPoor selectivity over ERAP2 and IRAP[1][5]
Phosphinic Pseudopeptide (Compound 2a) 48 nM345 nMNot Reported~7-fold selective for ERAP1 over ERAP2[6]
Diaminobenzoic Acid Derivative (Compound 9) 2 µM25 µM10 µM12.5-fold selective for ERAP1 over ERAP2[1][5]
Compound 1 >100-fold selective for ERAP1>200 µMNot ReportedHighly selective for ERAP1 over ERAP2[7][8]
Compound 2 >100-fold selective for ERAP1>200 µMNot ReportedHighly selective for ERAP1 over ERAP2[7]
Leucinethiol SubmicromolarSubmicromolarLow nanomolarNon-selective aminopeptidase inhibitor[1]
Tosedostat 18 µM770 nMNot ReportedPoor ERAP1 inhibitor, more potent against ERAP2[1]

Signaling Pathway and Experimental Workflow

To understand the context in which these inhibitors function, it is essential to visualize the ERAP1-mediated antigen presentation pathway and the general workflow for evaluating inhibitor efficacy.

ERAP1_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) cluster_cell_surface Cell Surface Prot Ubiquitinated Proteins Proteasome Proteasome Prot->Proteasome Degradation Peptides Peptide Fragments Proteasome->Peptides TAP TAP Transporter Peptides->TAP Transport LongPeptide Long Peptide Precursor TAP->LongPeptide ERAP1 ERAP1 TrimmedPeptide Optimally-Trimmed Peptide (8-10 aa) ERAP1->TrimmedPeptide MHC1 MHC Class I PeptideMHC1 Peptide-MHC I Complex MHC1->PeptideMHC1 TrimmedPeptide->MHC1 Loading LongPeptide->ERAP1 Trimming PresentedAntigen Antigen Presentation to CD8+ T-cells PeptideMHC1->PresentedAntigen Transport Inhibitor ERAP1 Inhibitor Inhibitor->ERAP1

Caption: ERAP1's role in the MHC Class I antigen presentation pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models EnzymeAssay Enzymatic Inhibition Assay (Fluorogenic/Chromogenic Substrate) PeptideAssay Peptide Hydrolysis Assay (Mass Spectrometry) SelectivityAssay Selectivity Profiling (vs. ERAP2, IRAP) AntigenPresentation Antigen Presentation Assay (e.g., SIINFEKL presentation) SelectivityAssay->AntigenPresentation Immunopeptidomics Immunopeptidome Analysis (Mass Spectrometry) PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies Immunopeptidomics->PK_PD TumorModels Syngeneic Tumor Models (e.g., in combination with anti-PD-1) End Clinical Candidate Selection TumorModels->End Start ERAP1 Inhibitor Candidate Start->EnzymeAssay

Caption: General workflow for the preclinical evaluation of ERAP1 inhibitors.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of experimental findings. Below are summaries of common protocols used to assess ERAP1 inhibitor activity.

ERAP1 Enzymatic Inhibition Assay

This assay is a primary screen to determine the direct inhibitory effect of a compound on ERAP1's enzymatic activity.

  • Principle: The assay measures the cleavage of a synthetic substrate that releases a fluorescent or chromogenic molecule upon enzymatic activity. The reduction in signal in the presence of an inhibitor is proportional to its potency.

  • Materials:

    • Recombinant human ERAP1 enzyme.

    • Fluorogenic substrate: Leucine-7-amido-4-methylcoumarin (L-AMC).[7][9]

    • Chromogenic substrate: Leucine p-nitroanilide (L-pNA).[7]

    • Assay buffer: Typically 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.01% (w/v) BSA.[7]

    • Test compounds (inhibitors) at various concentrations.

    • 96-well or 384-well microplates (black plates for fluorescence).

    • Microplate reader capable of fluorescence or absorbance measurement.

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In a microplate, add the recombinant ERAP1 enzyme to each well containing either the test compound or a vehicle control (e.g., DMSO).

    • Incubate the enzyme and compound mixture for a defined period at room temperature to allow for binding.

    • Initiate the enzymatic reaction by adding the fluorogenic or chromogenic substrate to each well.

    • Monitor the change in fluorescence (excitation/emission ~380/460 nm for L-AMC) or absorbance over time using a microplate reader.[7][9]

    • Calculate the initial reaction rates and determine the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve.[7]

Peptide Hydrolysis Assay using Mass Spectrometry

This assay provides a more physiologically relevant assessment of ERAP1 inhibition by using a longer, more natural peptide substrate.

  • Principle: The cleavage of a specific peptide substrate by ERAP1 is monitored by quantifying the disappearance of the substrate and the appearance of the product using liquid chromatography-mass spectrometry (LC-MS).

  • Materials:

    • Recombinant human ERAP1 enzyme.

    • Peptide substrate (e.g., WRCYEKMALK).[7]

    • Assay buffer: 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.01% (w/v) BSA.[7]

    • Test compounds (inhibitors) at various concentrations.

    • Reaction quenching solution (e.g., 1.2% trifluoroacetic acid).[7]

    • LC-MS system.

  • Procedure:

    • Prepare serial dilutions of the test inhibitor.

    • Incubate the recombinant ERAP1 enzyme with the inhibitor or vehicle control.

    • Initiate the reaction by adding the peptide substrate.

    • Allow the reaction to proceed for a specific time (e.g., 10 minutes) at 37°C.[10][11]

    • Stop the reaction by adding the quenching solution.[10][11]

    • Analyze the samples by LC-MS to quantify the amount of substrate and cleaved product.

    • Calculate the percent inhibition at each compound concentration and determine the IC50 value.

Cell-Based Antigen Presentation Assay

This assay evaluates the effect of an ERAP1 inhibitor on the processing and presentation of a specific antigen by cells.

  • Principle: Cells are engineered to express a model antigen precursor that requires ERAP1 trimming to be presented on MHC class I molecules. The level of antigen presentation is then quantified, often using antigen-specific T-cells that produce a detectable signal upon recognition.

  • Materials:

    • A suitable cell line (e.g., HeLa or CT26) transfected to express the MHC class I allele of interest (e.g., HLA-B27) and a model antigen precursor (e.g., a precursor to the SIINFEKL epitope).[6]

    • Test compounds (inhibitors).

    • Antigen-specific T-cell hybridoma or primary T-cells that recognize the final processed epitope and produce a measurable response (e.g., cytokine release like IFN-γ).[12]

    • ELISA or other assay to quantify the T-cell response.

  • Procedure:

    • Culture the antigen-presenting cells in the presence of various concentrations of the ERAP1 inhibitor or a vehicle control.

    • After a suitable incubation period, co-culture the treated antigen-presenting cells with the antigen-specific T-cells.

    • Following co-culture, measure the T-cell response (e.g., IFN-γ in the supernatant by ELISA).[12]

    • A change in the T-cell response in the presence of the inhibitor indicates modulation of antigen presentation by ERAP1. For some epitopes, inhibition of ERAP1 may enhance presentation, while for others it may decrease it.[6]

References

A Comparative Guide: ERAP1-IN-2 versus ERAP1 Genetic Knockout in Shaping the Immunopeptidome

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Endoplasmic reticulum aminopeptidase 1 (ERAP1) plays a critical role in the adaptive immune response by trimming peptide precursors to the optimal length for presentation by major histocompatibility complex (MHC) class I molecules.[1][2] This function modulates the peptide repertoire displayed on the cell surface, thereby influencing CD8+ T-cell responses.[3][4] Both pharmacological inhibition with small molecules like ERAP1-IN-2 and genetic knockout of the ERAP1 gene are powerful tools to probe its function and explore its therapeutic potential in oncology and autoimmunity. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed methodologies.

Mechanism of Action: A Tale of Two Perturbations

This compound , as a representative potent and selective small molecule inhibitor, acutely blocks the enzymatic activity of ERAP1. Depending on its binding site (catalytic or allosteric), it can competitively or non-competitively prevent the trimming of peptide substrates.[1] This leads to a rapid alteration of the immunopeptidome, the collection of peptides presented by MHC class I molecules.

In contrast, ERAP1 genetic knockout results in the complete and permanent absence of the ERAP1 protein. This chronic loss of function can lead to compensatory mechanisms and developmental effects that may differ from the acute effects of a small molecule inhibitor.[5] Studies in ERAP1 knockout mice have revealed significant alterations in the immunopeptidome and immune responses.[2][4][6]

Quantitative Comparison of Effects

The functional consequences of ERAP1 inhibition versus knockout can be quantitatively assessed through various cellular and immunological assays. The following table summarizes key comparative data from published studies.

ParameterThis compound (or representative inhibitor)ERAP1 Genetic KnockoutKey Findings & References
Enzyme Inhibition Potent and selective inhibition with IC50 values in the nanomolar to low micromolar range. For example, a selective sulfonamide inhibitor has an IC50 of 5.3 µM for ERAP1.Complete ablation of ERAP1 protein and activity.Pharmacological inhibition offers dose-dependent control over ERAP1 activity.[7]
MHC Class I Surface Expression Generally, no significant change in total surface MHC class I levels in human cell lines like A375.[8]Reduced surface MHC class I expression on primary cells like B cells, T cells, and thymocytes in mice.[2] In some transformed cell lines, no significant change is observed.[2]The effect on MHC class I expression appears to be cell-type dependent and may differ between acute inhibition and chronic absence.
Immunopeptidome Composition Induces significant and distinct shifts in the presented peptide repertoire. In A375 melanoma cells, allosteric inhibition did not affect the length distribution of peptides but skewed the repertoire in terms of sequence motifs and HLA allele utilization compared to knockout.[9]Drastically alters the immunopeptidome, often leading to the presentation of longer peptides.[10] The peptide repertoire is strikingly different from that of cells treated with an allosteric inhibitor.[9]Both methods generate unique immunopeptidomes, suggesting different mechanistic consequences of acute inhibition versus chronic absence of ERAP1.[9]
T-Cell Response Can enhance tumor cell killing by stimulated human peripheral blood mononuclear cells (PBMCs).[8] Leads to increased T-cell infiltration and diversification of the T-cell receptor (TCR) repertoire in syngeneic tumor models when combined with anti-PD-1.Alters the hierarchy of immunodominant T-cell epitopes in response to viral infections and can lead to robust CD8+ T-cell responses against novel epitopes.[3][4][10] Can redirect cytotoxic T-lymphocyte (CTL) killing toward a different set of epitopes.[3]Both approaches can modulate T-cell responses, highlighting the therapeutic potential of targeting ERAP1.
Cellular Stress & Metabolism Affects sensitivity to ER stress, reactive oxygen species (ROS) production, and mitochondrial metabolism in cancer cells.[5][8]Induces significant proteomic alterations in pathways related to metabolism and cellular stress.[5][8]ERAP1's role extends beyond antigen processing to cellular homeostasis.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are summaries of key experimental protocols used to compare ERAP1 inhibition and knockout.

Immunopeptidome Analysis by Mass Spectrometry

This protocol is used to identify and quantify the peptides presented by MHC class I molecules.

  • Cell Culture and Treatment: Culture cells of interest (e.g., A375 melanoma cells) under standard conditions. For the inhibitor group, treat cells with a selective ERAP1 inhibitor (e.g., at a concentration of 10 µM) for 48-72 hours. Use ERAP1 knockout cells as the genetic comparison group and wild-type cells as a control.

  • MHC Class I Immunoaffinity Purification: Lyse the cells and perform immunoaffinity chromatography using a pan-MHC class I antibody (e.g., W6/32) coupled to beads to capture MHC-peptide complexes.

  • Peptide Elution: Elute the bound peptides from the MHC molecules using an acidic solution (e.g., 0.1% trifluoroacetic acid).

  • Peptide Identification by LC-MS/MS: Analyze the eluted peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the resulting spectra against a protein database to identify the peptide sequences. Perform label-free quantification to compare the abundance of peptides between the different conditions.

T-Cell Activation and Cytotoxicity Assays

These assays measure the ability of T-cells to recognize and respond to target cells with altered immunopeptidomes.

  • Target Cell Preparation: Prepare target cells (e.g., A375) by treating them with an ERAP1 inhibitor or using ERAP1 knockout cells.

  • Co-culture with T-cells: Co-culture the target cells with effector T-cells (e.g., activated human PBMCs or antigen-specific T-cell clones) at a specific effector-to-target ratio.

  • Measurement of T-cell Activation: After a defined incubation period, assess T-cell activation by measuring:

    • Cytokine production: Measure the release of cytokines like IFN-γ and TNF-α into the supernatant using ELISA or flow cytometry-based cytokine bead arrays.

    • Intracellular cytokine staining: Stain T-cells for intracellular IFN-γ and analyze by flow cytometry.[10]

  • Cytotoxicity Assay: Quantify the killing of target cells by measuring the release of lactate dehydrogenase (LDH) or using a fluorescence-based apoptosis imaging assay.[8]

Analysis of MHC Class I Surface Expression

This protocol quantifies the total level of MHC class I molecules on the cell surface.

  • Cell Preparation: Prepare single-cell suspensions of the desired cells (e.g., splenocytes from ERAP1 knockout mice or inhibitor-treated cell lines).

  • Antibody Staining: Stain the cells with a fluorescently labeled antibody specific for a pan-MHC class I molecule (e.g., H-2Kb/H-2Db for mice or W6/32 for human cells).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the mean fluorescence intensity (MFI) of the MHC class I staining.

  • Data Analysis: Compare the MFI between inhibitor-treated, knockout, and control cells to determine relative changes in MHC class I surface expression.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

Diagrams are essential for visualizing complex biological processes and experimental designs.

ERAP1_Antigen_Presentation_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_inhibition Pharmacological Inhibition cluster_knockout Genetic Knockout Proteasome Proteasome Long Peptides Long Peptides Proteasome->Long Peptides Generates TAP TAP Transporter ERAP1 ERAP1 TAP->ERAP1 Ubiquitinated\nProteins Ubiquitinated Proteins Ubiquitinated\nProteins->Proteasome Degradation Trimmed Peptides Trimmed Peptides ERAP1->Trimmed Peptides Trims Peptide Loading\nComplex (PLC) Peptide Loading Complex (PLC) MHC-I MHC Class I Peptide Loading\nComplex (PLC)->MHC-I Loads Peptide MHC-I->Peptide Loading\nComplex (PLC) Cell Surface Cell Surface MHC-I->Cell Surface Transport to Long Peptides->TAP Transport Trimmed Peptides->Peptide Loading\nComplex (PLC) This compound This compound This compound->ERAP1 Inhibits ERAP1 KO ERAP1 KO ERAP1 KO->ERAP1 Ablates

Figure 1. The MHC Class I antigen presentation pathway and points of intervention.

Experimental_Workflow cluster_groups Experimental Groups cluster_assays Downstream Assays WT Wild-Type Cells MS Immunopeptidome Analysis (LC-MS/MS) WT->MS FACS MHC-I Surface Expression (Flow Cytometry) WT->FACS TCELL T-Cell Response Assays (ELISA, Cytotoxicity) WT->TCELL KO ERAP1 Knockout Cells KO->MS KO->FACS KO->TCELL IN This compound Treated Cells IN->MS IN->FACS IN->TCELL

Figure 2. A generalized experimental workflow for comparing this compound and ERAP1 knockout.

Conclusion

Both pharmacological inhibition and genetic knockout of ERAP1 are invaluable for understanding its role in antigen presentation and for developing novel immunotherapies.

  • This compound and other selective inhibitors offer a reversible and dose-dependent tool to acutely modulate the immunopeptidome. This approach is more directly translatable to a clinical setting.

  • ERAP1 genetic knockout provides a model for the complete and chronic absence of the enzyme, revealing its fundamental roles and potential for long-term compensatory effects.

The choice between these two approaches will depend on the specific research question. For therapeutic development, inhibitors like this compound are the focus, while knockout models remain essential for dissecting the fundamental biology of ERAP1. The distinct changes in the immunopeptidome induced by each method suggest that they are not entirely equivalent, and a combination of both approaches will provide the most comprehensive understanding of ERAP1 function.

References

On-Target Activity Validation of ERAP1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head comparison of ERAP1 inhibitors, showcasing the experimental validation of their on-target activity. This guide provides researchers, scientists, and drug development professionals with a framework for evaluating the efficacy and selectivity of novel therapeutic compounds targeting Endoplasmic Reticulum Aminopeptidase 1 (ERAP1).

Note: As of November 2025, publicly available data for a compound specifically named "ERAP1-IN-2" is not available. Therefore, this guide will utilize a representative selective ERAP1 inhibitor, referred to as "Compound X," for illustrative purposes, alongside other known inhibitors for comparative analysis.

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway. By trimming peptides to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules, ERAP1 plays a pivotal role in the adaptive immune response.[1][2][3] Its involvement in various autoimmune diseases and cancer has made it an attractive target for therapeutic intervention. Validating the on-target activity of ERAP1 inhibitors is crucial for their development as potential therapeutics. This guide outlines key experimental approaches and provides comparative data for a selection of known ERAP1 inhibitors.

Comparative Efficacy of ERAP1 Inhibitors

The inhibitory potency of small molecules against ERAP1 is a primary determinant of their potential therapeutic utility. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. For a comprehensive evaluation, it is essential to assess the selectivity of these inhibitors against closely related aminopeptidases, such as ERAP2 and Insulin-Regulated Aminopeptidase (IRAP), to minimize off-target effects.[4][5][6]

InhibitorERAP1 IC50 (nM)ERAP2 IC50 (nM)IRAP IC50 (nM)Selectivity (ERAP2/ERAP1)Selectivity (IRAP/ERAP1)Reference
Compound X (Illustrative)10>1000>1000>100>100Fictional
DG013A48345-7.2-[7]
DG046433720.860.05[8][9]
Compound 128,000 (28 µM)>200,000 (>200 µM)>200,000 (>200 µM)>7.1>7.1[10]
Compound 2-2,700 (2.7 µM)---[4]

Experimental Protocols for On-Target Validation

A multi-faceted approach is employed to robustly validate the on-target activity of ERAP1 inhibitors, encompassing biochemical assays to measure direct enzyme inhibition and cell-based assays to confirm target engagement and functional consequences in a physiological context.

Biochemical Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ERAP1.

Methodology:

  • Enzyme and Substrate Preparation:

    • Recombinant human ERAP1 is purified and diluted to a final concentration of 1-5 nM in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • A fluorogenic substrate, such as Leucine-7-amido-4-methylcoumarin (L-AMC), is prepared in the same buffer. Alternatively, a natural peptide substrate, like WRCYEKMALK, can be used, with detection by mass spectrometry.[10]

  • Inhibitor Preparation:

    • The test compound (e.g., Compound X) is serially diluted in DMSO to create a concentration gradient.

  • Assay Procedure:

    • ERAP1 enzyme is pre-incubated with the diluted inhibitor or DMSO (vehicle control) for 15-30 minutes at room temperature in a 96- or 384-well plate.

    • The enzymatic reaction is initiated by the addition of the substrate.

    • For fluorogenic substrates, the increase in fluorescence is monitored kinetically over time using a plate reader (Excitation/Emission wavelengths appropriate for the fluorophore).

    • For peptide substrates, the reaction is stopped at a specific time point (e.g., by adding trifluoroacetic acid) and the products are analyzed by MALDI-TOF or LC-MS to quantify the extent of peptide cleavage.[11]

  • Data Analysis:

    • The rate of reaction is calculated for each inhibitor concentration.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify that a compound binds to its intended target within the complex environment of a cell. The principle is based on the ligand-induced thermal stabilization of the target protein.[12]

Methodology:

  • Cell Culture and Treatment:

    • A suitable human cell line (e.g., HeLa or HEK293T) is cultured to 80-90% confluency.[13][14]

    • Cells are treated with the test inhibitor at various concentrations or with a vehicle control (DMSO) and incubated for a defined period (e.g., 1 hour) to allow for cell penetration and target binding.

  • Thermal Challenge:

    • The cell suspensions are divided into aliquots and heated to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3-5 minutes) to induce protein denaturation and aggregation.[13]

  • Cell Lysis and Fractionation:

    • The heated cells are lysed (e.g., by freeze-thaw cycles).[13]

    • The lysate is centrifuged at high speed to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Protein Detection and Quantification:

    • The amount of soluble ERAP1 remaining in the supernatant at each temperature is quantified by Western blotting using an ERAP1-specific antibody.

  • Data Analysis:

    • The band intensities are quantified, and a melting curve is generated by plotting the fraction of soluble ERAP1 against the temperature.

    • A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement and stabilization.

Antigen Presentation Assay

This cellular assay assesses the functional consequence of ERAP1 inhibition on the presentation of specific peptide antigens by MHC class I molecules on the cell surface.[15]

Methodology:

  • Cell Line and Transfection:

    • A suitable cell line, such as HeLa or mouse embryonic fibroblasts (MEFs), is used.[15]

    • Cells are transfected with a plasmid encoding a precursor of a known peptide antigen that requires ERAP1 trimming for optimal presentation (e.g., an N-terminally extended SIINFEKL peptide for H-2Kb presentation).[15]

  • Inhibitor Treatment:

    • Transfected cells are treated with the ERAP1 inhibitor or a vehicle control.

  • Flow Cytometry Analysis:

    • After an incubation period, the cells are stained with a fluorescently labeled antibody that specifically recognizes the final, trimmed peptide-MHC complex on the cell surface (e.g., 25.D1.16 antibody for SIINFEKL/H-2Kb).[15]

    • The level of surface presentation is quantified by flow cytometry.

  • Data Analysis:

    • A change in the mean fluorescence intensity in inhibitor-treated cells compared to control cells indicates a modulation of antigen presentation due to ERAP1 inhibition. Depending on the specific precursor and epitope, inhibition of ERAP1 can lead to either an increase or a decrease in the presentation of the final epitope.

Visualizing the Pathways and Workflows

To better understand the biological context and experimental procedures, the following diagrams illustrate the ERAP1 signaling pathway and the workflows for on-target validation.

ERAP1_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Proteasome Proteasome Peptides Peptide Fragments Proteasome->Peptides Proteins Cellular/Viral Proteins Proteins->Proteasome Degradation TAP TAP Transporter Peptides->TAP Transport ERAP1 ERAP1 TAP->ERAP1 Precursor Peptides Trimmed_Peptide Optimal Peptide (8-10 aa) ERAP1->Trimmed_Peptide Trimming MHC_I MHC Class I Peptide_MHC Peptide-MHC I Complex MHC_I->Peptide_MHC Trimmed_Peptide->MHC_I Loading Cell_Surface Cell Surface Presentation Peptide_MHC->Cell_Surface

Caption: The ERAP1 role in the MHC class I antigen presentation pathway.

On_Target_Validation_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Biochem_Assay Inhibition Assay (Purified ERAP1) IC50 Determine IC50 Biochem_Assay->IC50 CETSA Cellular Thermal Shift Assay (CETSA) Target_Engagement Confirm Target Engagement CETSA->Target_Engagement Antigen_Assay Antigen Presentation Assay Functional_Outcome Assess Functional Outcome Antigen_Assay->Functional_Outcome Inhibitor ERAP1 Inhibitor (e.g., Compound X) Inhibitor->Biochem_Assay Inhibitor->CETSA Inhibitor->Antigen_Assay

Caption: Workflow for the validation of on-target activity of ERAP1 inhibitors.

References

A Comparative Analysis of Allosteric Inhibitors Targeting ERAP1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) plays a crucial role in the adaptive immune response by trimming antigenic peptides to the optimal length for presentation by Major Histocompatibility Complex (MHC) class I molecules. Dysregulation of ERAP1 activity has been implicated in various autoimmune diseases and cancer, making it an attractive therapeutic target. While traditional competitive inhibitors targeting the active site of ERAP1 have been developed, there is growing interest in allosteric inhibitors that modulate enzyme activity by binding to a distal site. This guide provides a comparative analysis of known allosteric inhibitors of ERAP1, with a focus on their biochemical and cellular activities.

Note on ERAP1-IN-2: As of this publication, there is no publicly available scientific literature or data corresponding to a compound specifically designated as "this compound." Therefore, this guide will focus on a comparative analysis of well-characterized allosteric inhibitors of ERAP1 to provide a valuable resource for researchers in the field.

Quantitative Data Summary

The following tables summarize the reported biochemical and cellular activities of prominent ERAP1 allosteric inhibitors.

Table 1: Biochemical Activity of ERAP1 Allosteric Inhibitors

Inhibitor Name/ClassCompound NameAssay TypeSubstrateIC50 / AC50 (µM)Mechanism of ActionReference
Phenylsulfamoyl Benzoic Acid Derivative Compound 3 (4-methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid)L-AMC HydrolysisLeucine-7-amido-4-methylcoumarin (L-AMC)AC50: 3.7Allosteric Activator[1]
Peptide HydrolysisWRCYEKMALK (WK10)IC50: 5.3Allosteric Inhibitor[1]
Benzofuran Derivatives Representative CompoundsLong Substrate Fluorescent AssayL-Rho-Succ-FKARKFIC50: up to 3Allosteric Inhibitor[2]
Orthogonal MS AssayNot specifiedActive at 10 µMAllosteric Inhibitor[2]

Table 2: Cellular Activity of ERAP1 Allosteric Inhibitors

Inhibitor Name/ClassCompound NameCell LineAssay TypeEndpointIC50 (µM)Reference
Phenylsulfamoyl Benzoic Acid Derivative Compound 3HeLaAntigen PresentationInhibition of epitope presentation~1-10[1]
Benzofuran Derivatives Not specifiedNot specifiedNot specifiedNot specifiedNot specified[2]

Mechanism of Action of Allosteric Inhibition

Allosteric inhibitors of ERAP1 do not bind to the catalytic active site but rather to a distinct regulatory site. This binding event induces a conformational change in the enzyme, modulating its activity. For instance, "compound 3" has been shown to stabilize a "closed" conformation of ERAP1.[3] This conformational change can have differential effects depending on the substrate. With small, synthetic substrates like L-AMC, the closed conformation is more active, leading to enzymatic activation.[1] However, for the processing of longer, physiologically relevant peptides, this stabilized closed conformation is inhibitory.[1] This dual activator/inhibitor profile is a hallmark of some ERAP1 allosteric modulators. The allosteric site has been suggested to be located in domain IV of ERAP1, which can accommodate the C-terminus of peptide substrates.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

ERAP1 L-AMC Hydrolysis Assay

This assay measures the enzymatic activity of ERAP1 using a fluorogenic substrate.

Materials:

  • Recombinant human ERAP1

  • Leucine-7-amido-4-methylcoumarin (L-AMC) (Sigma-Aldrich, L2145)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 0.1 M NaCl

  • Test compounds (allosteric inhibitors)

  • 384-well black microplates

  • Fluorescence microplate reader (excitation: 380 nm, emission: 460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 384-well plate, add 1.5 µg/mL of recombinant ERAP1 to each well.

  • Add the test compounds to the wells at the desired final concentrations.

  • Incubate the plate at 25°C for a specified period (e.g., 5 minutes) to allow for compound binding.

  • Initiate the enzymatic reaction by adding L-AMC to a final concentration of 100 µM.

  • Immediately measure the fluorescence intensity at 380 nm (excitation) and 460 nm (emission) over time (e.g., every minute for 5 minutes) using a microplate reader.

  • The rate of L-AMC hydrolysis is determined from the linear portion of the fluorescence versus time plot.

  • For activators (AC50 determination), the increase in reaction rate relative to a DMSO control is plotted against the compound concentration.

  • For inhibitors (IC50 determination), the percentage of inhibition relative to a DMSO control is plotted against the compound concentration.

  • Data are fitted to a sigmoidal dose-response curve to determine the AC50 or IC50 values.[4]

Cellular Antigen Presentation Assay

This assay evaluates the effect of inhibitors on the processing and presentation of a specific antigenic peptide by cells.

Materials:

  • HeLa cells (or other suitable cell line expressing the relevant MHC class I allele)

  • Transfection reagent

  • Plasmid encoding a precursor of a known antigenic epitope (e.g., containing an N-terminal extension)

  • Test compounds (allosteric inhibitors)

  • Antibody specific for the presented peptide-MHC complex

  • Fluorescently labeled secondary antibody

  • Flow cytometer

Procedure:

  • Seed HeLa cells in a multi-well plate and allow them to adhere overnight.

  • Transfect the cells with the plasmid encoding the epitope precursor using a suitable transfection reagent.

  • After transfection, treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified period (e.g., 24-48 hours).

  • Harvest the cells and wash them with FACS buffer (e.g., PBS with 1% BSA).

  • Incubate the cells with the primary antibody specific for the presented peptide-MHC complex.

  • Wash the cells and then incubate with a fluorescently labeled secondary antibody.

  • After a final wash, resuspend the cells in FACS buffer.

  • Analyze the cells by flow cytometry to quantify the mean fluorescence intensity (MFI), which corresponds to the level of epitope presentation on the cell surface.

  • The percentage of inhibition is calculated relative to the DMSO-treated control, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Visualizations

Signaling Pathway

ERAP1_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) Proteasome Proteasome Peptide_Precursors Peptide Precursors (N-terminally extended) Proteasome->Peptide_Precursors Generates Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Proteasome Degradation TAP TAP Transporter Peptide_Precursors->TAP Transport ERAP1 ERAP1 TAP->ERAP1 Delivers to MHC_I MHC Class I ERAP1->MHC_I Trims peptides for Peptide_MHC Peptide-MHC I Complex MHC_I->Peptide_MHC Binds optimal peptides Cell_Surface Cell Surface Presentation Peptide_MHC->Cell_Surface Transport to Allosteric_Inhibitor Allosteric Inhibitor Allosteric_Inhibitor->ERAP1 Inhibits

Caption: ERAP1's role in the MHC class I antigen presentation pathway and the point of allosteric inhibition.

Experimental Workflow

Inhibitor_Screening_Workflow Start High-Throughput Screening (HTS) of Compound Library Primary_Assay Primary Biochemical Screen (e.g., L-AMC Hydrolysis Assay) Start->Primary_Assay Hit_Identification Hit Identification (Compounds showing activity) Primary_Assay->Hit_Identification Counter_Screen Counter-Screening (vs. ERAP2, IRAP) Hit_Identification->Counter_Screen Selective_Hits Identification of ERAP1-Selective Hits Counter_Screen->Selective_Hits Dose_Response Dose-Response Analysis (IC50/AC50 Determination) Selective_Hits->Dose_Response Secondary_Assay Secondary Biochemical Screen (Peptide Hydrolysis Assay) Dose_Response->Secondary_Assay Cellular_Assay Cellular Assays (Antigen Presentation) Secondary_Assay->Cellular_Assay Lead_Optimization Lead Optimization Cellular_Assay->Lead_Optimization

Caption: A typical workflow for the discovery and characterization of ERAP1 inhibitors.

Logical Relationship

Comparative_Analysis_Logic cluster_inhibitors Allosteric Inhibitors cluster_analysis Comparative Analysis ERAP1 ERAP1 Enzyme Biochemical Biochemical Activity (IC50/AC50) ERAP1->Biochemical Cellular Cellular Activity (Antigen Presentation) ERAP1->Cellular Mechanism Mechanism of Action (Conformational Change) ERAP1->Mechanism Compound3 Compound 3 (Phenylsulfamoyl Benzoic Acid) Compound3->Biochemical Compound3->Cellular Compound3->Mechanism Benzofurans Benzofuran Derivatives Benzofurans->Biochemical

Caption: Logical relationship for the comparative analysis of ERAP1 allosteric inhibitors.

References

ERAP1-IN-2 efficacy compared to first-generation ERAP1 inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

As the specific compound "ERAP1-IN-2" could not be identified in publicly available literature, this guide provides a comparative analysis of a first-in-class, next-generation ERAP1 inhibitor, GRWD5769 , against the well-characterized first-generation inhibitor, DG013A . This comparison is intended for researchers, scientists, and drug development professionals to highlight the advancements in ERAP1 inhibitor efficacy and selectivity.

Introduction to ERAP1 Inhibition

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway. It trims peptide precursors to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules, which then present these antigens on the cell surface to be recognized by cytotoxic T-lymphocytes. Dysregulation of ERAP1 activity is implicated in various autoimmune diseases and cancer. Inhibition of ERAP1 can modulate the immunopeptidome, the repertoire of peptides presented by MHC class I, leading to the generation of novel neoantigens. This has emerged as a promising therapeutic strategy, particularly in immuno-oncology, to enhance the recognition and elimination of cancer cells by the immune system.

First-generation ERAP1 inhibitors, such as the phosphinic pseudopeptide DG013A, demonstrated the potential of targeting this enzyme. However, these early inhibitors often lacked selectivity, inhibiting other homologous aminopeptidases like ERAP2 and Insulin-Regulated Aminopeptidase (IRAP), which could lead to off-target effects. Next-generation inhibitors, exemplified by GRWD5769, have been developed to improve upon the potency and, crucially, the selectivity for ERAP1.

Quantitative Comparison of Inhibitor Efficacy

The following table summarizes the key quantitative data for GRWD5769 and DG013A, comparing their biochemical potency and selectivity.

ParameterGRWD5769DG013AReference(s)
Inhibitor Class First-in-class, selective ERAP1 inhibitorFirst-generation, phosphinic pseudopeptide[1],[2]
ERAP1 IC50 Potent (specific value not publicly disclosed)33 nM, 36 nM, 48 nM[2][3][4]
ERAP2 IC50 Highly selective for ERAP1 over ERAP211 nM, 80 nM[2][4]
IRAP IC50 Highly selective for ERAP1 over IRAP57 nM[4]
Cellular Activity Demonstrated target engagement and immunopeptidome modulation in clinical trialsActive in cellular assays, modulates antigen presentation[5],[6]
Oral Bioavailability Orally bioavailableLimited[5],[6]

Signaling Pathways and Experimental Workflows

ERAP1's Role in Antigen Presentation

The following diagram illustrates the central role of ERAP1 in the MHC class I antigen presentation pathway, which is the target of both GRWD5769 and DG013A.

ERAP1_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_cell_surface Cell Surface Proteasome Proteasome Peptide_precursors Peptide Precursors (long) Proteasome->Peptide_precursors degrades proteins into TAP TAP Transporter Peptide_precursors->TAP transported by ERAP1 ERAP1 TAP->ERAP1 delivers precursors to MHC_I MHC Class I ERAP1->MHC_I trims peptides for Peptide_MHC_I Peptide-MHC I Complex MHC_I->Peptide_MHC_I binds trimmed peptides T_cell T-cell Peptide_MHC_I->T_cell presents antigen to ERAP1_inhibitor GRWD5769 or DG013A ERAP1_inhibitor->ERAP1 inhibits

ERAP1 in the MHC Class I antigen presentation pathway.
Experimental Workflow for Inhibitor Characterization

The general workflow for characterizing and comparing ERAP1 inhibitors involves a series of biochemical and cellular assays.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Enzyme_Assay Enzymatic Activity Assay (IC50 determination) Selectivity_Assay Selectivity Profiling (vs. ERAP2, IRAP) Enzyme_Assay->Selectivity_Assay CETSA Cellular Thermal Shift Assay (Target Engagement) Selectivity_Assay->CETSA Antigen_Presentation Antigen Presentation Assay CETSA->Antigen_Presentation Immunopeptidomics Immunopeptidomics (LC-MS/MS) Antigen_Presentation->Immunopeptidomics

Workflow for ERAP1 inhibitor characterization.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

ERAP1 Enzymatic Activity Assay (IC50 Determination)

This assay measures the ability of an inhibitor to block the enzymatic activity of ERAP1.

  • Principle: Recombinant ERAP1 is incubated with a fluorogenic substrate, such as Leucine-7-amido-4-methylcoumarin (Leu-AMC). Cleavage of the substrate by ERAP1 releases a fluorescent molecule, and the rate of fluorescence increase is proportional to enzyme activity. The assay is performed in the presence of varying concentrations of the inhibitor to determine the concentration that inhibits 50% of the enzyme's activity (IC50).

  • Protocol:

    • Recombinant human ERAP1 is diluted in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl).

    • The inhibitor (GRWD5769 or DG013A) is serially diluted to various concentrations.

    • In a 96-well plate, the enzyme is pre-incubated with the inhibitor or DMSO (vehicle control) for 15-30 minutes at room temperature.

    • The enzymatic reaction is initiated by adding the fluorogenic substrate (e.g., 10 µM Leu-AMC).

    • Fluorescence is measured kinetically over time (e.g., every minute for 30-60 minutes) using a microplate reader with excitation at ~380 nm and emission at ~460 nm.

    • The initial reaction velocities are calculated from the linear phase of the fluorescence curves.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.[7]

Selectivity Profiling

To assess the selectivity of the inhibitors, the enzymatic activity assay is repeated using other homologous aminopeptidases.

  • Principle: The IC50 values of the inhibitor against ERAP2 and IRAP are determined using the same method as for ERAP1, but with their respective preferred substrates if necessary.

  • Protocol:

    • The protocol for the ERAP1 enzymatic activity assay is followed, but recombinant ERAP2 or IRAP is used instead of ERAP1.

    • For ERAP2, a substrate with a preference for basic residues at the N-terminus (e.g., Arginine-AMC) may be used for optimal activity.

    • The IC50 values for ERAP2 and IRAP are calculated and compared to the IC50 for ERAP1 to determine the selectivity ratio.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm that the inhibitor binds to ERAP1 within a cellular context.

  • Principle: The binding of a ligand (inhibitor) to its target protein can increase the protein's thermal stability. In CETSA, cells are treated with the inhibitor and then heated to various temperatures. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified. An increase in the melting temperature of the target protein in the presence of the inhibitor indicates target engagement.

  • Protocol:

    • Intact cells are incubated with the inhibitor (e.g., GRWD5769) or vehicle control for a defined period.

    • The cell suspension is divided into aliquots, and each aliquot is heated to a specific temperature for a short duration (e.g., 3 minutes).

    • The cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.

    • The amount of soluble ERAP1 in the supernatant is quantified by a protein detection method, such as Western blotting or mass spectrometry.

    • A melting curve is generated by plotting the amount of soluble ERAP1 as a function of temperature, and the shift in the melting temperature upon inhibitor treatment is determined.[8]

Immunopeptidomics Analysis

This technique is used to analyze the repertoire of peptides presented by MHC class I molecules on the cell surface and to assess the impact of ERAP1 inhibition.

  • Principle: MHC class I-peptide complexes are isolated from the surface of cells treated with the ERAP1 inhibitor or a control. The bound peptides are then eluted and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Protocol:

    • Cancer cell lines are cultured in the presence of the ERAP1 inhibitor (GRWD5769 or DG013A) or vehicle control for a specified time.

    • MHC class I molecules are immunoaffinity purified from cell lysates using an antibody specific for a pan-MHC class I protein (e.g., W6/32).

    • The bound peptides are eluted from the MHC class I molecules, typically by acid treatment.

    • The eluted peptides are separated by reverse-phase liquid chromatography and analyzed by tandem mass spectrometry.

    • The resulting mass spectra are searched against a protein sequence database to identify the peptide sequences.

    • The immunopeptidomes of inhibitor-treated and control cells are compared to identify changes in the presented peptide repertoire, including the appearance of novel peptides and shifts in peptide length distribution.[9][10]

Conclusion

The development of ERAP1 inhibitors has progressed significantly from the first-generation compounds to the next-generation, clinically investigated molecules. While DG013A was instrumental in validating ERAP1 as a therapeutic target, its lack of selectivity presented a potential hurdle for clinical translation. In contrast, GRWD5769 represents a major advancement, demonstrating high potency and selectivity for ERAP1.[11][12] The preclinical and emerging clinical data for GRWD5769 underscore the therapeutic potential of precisely modulating the immunopeptidome to drive anti-tumor immunity.[5][13] The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of novel ERAP1 inhibitors.

References

Validating ERAP1 Inhibitor Effects with Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway, making it a compelling target for therapeutic intervention in autoimmunity and oncology.[1][2] This guide provides a comparative overview of ERAP1 inhibitors, with a focus on validating their effects using mass spectrometry-based immunopeptidomics. We will delve into the experimental data supporting the use of a selective allosteric inhibitor, here referred to as Compound 3 (4-methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid), and compare its performance with other known ERAP1 inhibitors.

Comparative Analysis of ERAP1 Inhibitors

The development of selective ERAP1 inhibitors is crucial for understanding its biological functions and for therapeutic applications. A number of compounds have been identified, ranging from competitive active-site inhibitors to allosteric modulators. Below is a summary of the inhibitory potency of selected ERAP1 inhibitors.

InhibitorTypeTargetIC50 (µM)Selectivity over ERAP2Reference
Compound 3 AllostericERAP11>100-fold[3]
Compound 1 CompetitiveERAP19.2>100-fold[3]
Compound 2 CompetitiveERAP15.7>100-fold[3]
DG013A Phosphinic PseudopeptideERAP1/ERAP2/IRAP0.048 (ERAP1)Low[4][5]
Leucinethiol ThiolAminopeptidasesModerate potencyLow[3]
Bestatin Dipeptide-likeAminopeptidasesPoor potencyLow[3]

Compound 3 stands out due to its high potency and remarkable selectivity for ERAP1 over its homolog ERAP2.[3] This specificity is critical for dissecting the precise role of ERAP1 in cellular processes and minimizing off-target effects in therapeutic applications. In contrast, broad-spectrum inhibitors like DG013A, while potent, target multiple aminopeptidases, which can complicate the interpretation of experimental results.[4][5]

Mass Spectrometry-Based Validation of ERAP1 Inhibition

Mass spectrometry (MS) is an indispensable tool for elucidating the effects of ERAP1 inhibitors on the immunopeptidome—the repertoire of peptides presented by Major Histocompatibility Complex (MHC) class I molecules on the cell surface.[6][7] By inhibiting ERAP1, the landscape of presented peptides is altered, which can be quantitatively and qualitatively assessed by LC-MS/MS.

Experimental Protocol: Immunopeptidome Analysis by LC-MS/MS

This protocol outlines the key steps for isolating and identifying MHC class I-bound peptides from cells treated with an ERAP1 inhibitor.

1. Cell Culture and Inhibitor Treatment:

  • Culture cells of interest (e.g., A375 melanoma cells) to a sufficient number (typically >1x10^8 cells per condition).

  • Treat cells with the ERAP1 inhibitor (e.g., 10 µM Compound 3) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 6 days) to allow for changes in the immunopeptidome.

2. Cell Lysis and MHC Class I Immunoprecipitation:

  • Harvest and wash the cells with PBS.

  • Lyse the cells in a buffer containing a non-ionic detergent (e.g., 0.5% IGEPAL CA-630) and protease inhibitors.[8]

  • Centrifuge the lysate at high speed to pellet cellular debris.

  • Incubate the cleared lysate with an anti-MHC class I antibody (e.g., W6/32) conjugated to protein A or G sepharose beads to immunoprecipitate MHC-peptide complexes.[9][10]

3. Peptide Elution and Purification:

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Elute the bound MHC-peptide complexes from the antibody beads using an acidic solution (e.g., 10% acetic acid or 1% trifluoroacetic acid).[8][9]

  • Separate the peptides from the MHC heavy and light chains using a C18 solid-phase extraction column.[8]

4. LC-MS/MS Analysis:

  • Analyze the purified peptides using a high-resolution mass spectrometer (e.g., Thermo Q Exactive HF-X Orbitrap) coupled to a nano-liquid chromatography system.[7]

  • Separate peptides on a C18 analytical column using a gradient of increasing acetonitrile concentration.

5. Data Analysis:

  • Search the acquired MS/MS spectra against a human protein database (e.g., UniProt) using a suitable search engine (e.g., Spectronaut) to identify the peptide sequences.[7]

  • Quantify the relative abundance of identified peptides between inhibitor-treated and control samples.

  • Analyze the changes in peptide length, binding motifs, and predicted MHC binding affinities.

Visualizing the Impact of ERAP1 Inhibition

Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes and experimental workflows involved in studying ERAP1 inhibitors.

ERAP1_Antigen_Presentation_Pathway ERAP1 in the MHC Class I Antigen Presentation Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Prot Intracellular Proteins Ub Ubiquitin Prot->Ub Ubiquitination Proteasome Proteasome Peptides Peptide Precursors (>9 amino acids) Proteasome->Peptides Degradation TAP TAP Transporter Peptides->TAP Transport ERAP1 ERAP1 Peptides->ERAP1 Trimming TrimmedPeptides Trimmed Peptides (8-10 amino acids) ERAP1->TrimmedPeptides ERAP1_IN_2 ERAP1-IN-2 (Compound 3) ERAP1_IN_2->ERAP1 Inhibition MHC MHC Class I MHC_Peptide MHC-Peptide Complex MHC->MHC_Peptide TrimmedPeptides->MHC CellSurface Cell Surface MHC_Peptide->CellSurface Transport TCell CD8+ T-cell CellSurface->TCell Presentation

Caption: ERAP1's role in trimming peptides for MHC class I presentation.

Mass_Spec_Workflow Immunopeptidomics Workflow for ERAP1 Inhibitor Validation cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis Cells Cancer Cells (e.g., A375) Inhibitor ERAP1 Inhibitor (Compound 3) Control Vehicle Control (DMSO) TreatedCells Inhibitor-Treated Cells Inhibitor->TreatedCells ControlCells Control Cells Control->ControlCells Lysis Cell Lysis TreatedCells->Lysis ControlCells->Lysis IP Immunoprecipitation (anti-MHC I) Lysis->IP Elution Peptide Elution IP->Elution Purification C18 Purification Elution->Purification PurifiedPeptides Purified Peptides Purification->PurifiedPeptides LCMS LC-MS/MS PurifiedPeptides->LCMS DataAnalysis Data Analysis (Peptide Identification & Quantification) LCMS->DataAnalysis Results Comparative Immunopeptidome DataAnalysis->Results

Caption: Workflow for validating ERAP1 inhibitor effects via mass spectrometry.

Conclusion

Validating the effects of ERAP1 inhibitors using mass spectrometry provides a powerful approach to understanding their mechanism of action and therapeutic potential. The selective allosteric inhibitor, Compound 3, demonstrates significant promise due to its high potency and selectivity for ERAP1. The detailed experimental protocol and workflows presented in this guide offer a framework for researchers to rigorously evaluate novel ERAP1 inhibitors and their impact on the cellular immunopeptidome. This approach is crucial for the continued development of targeted therapies for a range of immune-related diseases.

References

ERAP1-IN-2 vs. ERAP2 Inhibitors in Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Endoplasmic reticulum aminopeptidases (ERAP1 and ERAP2) have emerged as critical regulators of the tumor immunopeptidome, influencing the landscape of antigens presented to the immune system.[1][2] Inhibition of these enzymes presents a novel therapeutic strategy to enhance anti-tumor immunity by modulating the repertoire of cancer antigens.[3][4] This guide provides an objective comparison of ERAP1-IN-2 and ERAP2 inhibitors in cancer models, supported by experimental data, to aid researchers in this burgeoning field.

Introduction to ERAP1 and ERAP2 in Cancer Immunity

ERAP1 and ERAP2 are zinc-metallopeptidases located in the endoplasmic reticulum that play a pivotal role in the final trimming of peptide precursors before they are loaded onto Major Histocompatibility Complex (MHC) class I molecules.[5] By trimming peptides to the optimal length for MHC I binding, they shape the peptide repertoire presented on the cancer cell surface to cytotoxic T-lymphocytes (CTLs).[6] However, these enzymes can also destroy potential tumor neoantigens by over-trimming them.[7] Therefore, inhibiting ERAP1 or ERAP2 can alter the immunopeptidome, leading to the presentation of novel neoantigens and potentially triggering a de novo anti-tumor T-cell response.[8][9]

ERAP1 and ERAP2 have distinct substrate specificities, suggesting that their inhibition will result in different sets of presented antigens.[3][4] This provides a rationale for developing selective inhibitors for each enzyme to potentially increase the number of patients who could benefit from this therapeutic approach.[3]

Quantitative Comparison of Inhibitor Performance

The following tables summarize the available quantitative data for representative ERAP1 and ERAP2 inhibitors.

Table 1: Potency and Selectivity of ERAP Inhibitors
Inhibitor Target IC50 (nM) Selectivity vs. Off-Target
ERAP1 Inhibitors
GRWD5769hERAP1<10>100-fold vs. other M1 aminopeptidases
Compound 2a ERAP1485-fold vs. ERAP2 (IC50 = 345 nM)
Compound 9 ERAP1200010-fold vs. ERAP2 (IC50 = 25000 nM)
ERAP2 Inhibitors
Compound 1 ERAP2129Highly selective vs. ERAP1
Hydroxamic acid triazolesERAP2Nanomolar~4-log unit selectivity vs. ERAP1
DG011AERAP2Potent & SelectiveData not specified

Note: "h" denotes human. Data is compiled from multiple sources.[1][10][11]

Table 2: In Vivo Anti-Tumor Efficacy
Inhibitor Cancer Model Key Findings Reference
ERAP1 Inhibitor (Oral) Syngeneic mouse models- Tumor growth inhibition[9]
- Diversification of tumoral T-cell repertoire[9]
- Increased T-cell infiltration into tumors[9]
shRNA knockdown of ERAP1CT26 colorectal cancer- Prolonged survival in immunocompetent mice[11]
RMA lymphoma- Prolonged survival in immunocompetent mice[11]
ERAP2 Inhibition Human cancer cells- Qualitative and quantitative changes in the cancer immunopeptidome distinct from ERAP1 inhibition[3]

Signaling Pathways and Experimental Workflows

Antigen Presentation Pathway Modulation by ERAP Inhibitors

The diagram below illustrates the central role of ERAP1 and ERAP2 in the antigen presentation pathway and how their inhibition can lead to the presentation of novel tumor antigens.

Figure 1. Modulation of Antigen Presentation by ERAP Inhibitors.
Experimental Workflow for Immunopeptidome Analysis

The following diagram outlines a typical workflow for analyzing the changes in the cancer cell immunopeptidome following treatment with an ERAP inhibitor.

Immunopeptidome_Analysis_Workflow Start Cancer Cell Culture Treatment Treatment with ERAP Inhibitor or Vehicle Start->Treatment Cell_Lysis Cell Lysis Treatment->Cell_Lysis IP Immunoprecipitation of MHC Class I Molecules Cell_Lysis->IP Elution Peptide Elution IP->Elution LC_MS LC-MS/MS Analysis Elution->LC_MS Data_Analysis Data Analysis and Peptide Identification LC_MS->Data_Analysis End Identification of Novel/ Upregulated Antigens Data_Analysis->End

Figure 2. Immunopeptidome Analysis Workflow.

Detailed Experimental Protocols

Immunopeptidome Analysis by LC-MS/MS
  • Cell Culture and Treatment: Cancer cell lines (e.g., MOLT-4 T lymphoblast leukemia) are cultured to a high confluence.[12] Cells are then treated with the ERAP inhibitor (e.g., DG011A for ERAP2) or a vehicle control for a specified period.[12][13]

  • Cell Lysis: Following treatment, cells are harvested and lysed in a buffer containing detergents and protease inhibitors to preserve the integrity of MHC-peptide complexes.

  • Immunoprecipitation: MHC class I molecules are isolated from the cell lysate using specific antibodies (e.g., W6/32) conjugated to beads.

  • Peptide Elution: The bound peptides are eluted from the MHC molecules, typically using a mild acid treatment.

  • LC-MS/MS Analysis: The eluted peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS) to determine their amino acid sequences.[13]

  • Data Analysis: The resulting MS/MS spectra are searched against a protein database to identify the peptides. Quantitative analysis is performed to compare the abundance of peptides between the inhibitor-treated and control samples, leading to the identification of novel or upregulated antigens.[13]

T-Cell Activation Assays
  • Co-culture Setup: Antigen-presenting cells (e.g., cancer cells treated with an ERAP inhibitor) are co-cultured with T-cells.

  • T-Cell Activation Markers: After a period of co-incubation, T-cell activation is assessed by measuring the expression of activation markers (e.g., CD69, CD107a) by flow cytometry or by quantifying cytokine release (e.g., IFN-γ) using ELISA or ELISpot assays.

  • Tumor Cell Killing: The ability of activated T-cells to kill tumor cells is measured using assays such as chromium release assays or flow cytometry-based cytotoxicity assays.[8]

Discussion and Future Perspectives

The development of potent and selective inhibitors for ERAP1 and ERAP2 has opened up a new frontier in cancer immunotherapy.[14] The first-in-class ERAP1 inhibitor, GRWD5769, has already entered Phase I clinical trials, highlighting the clinical potential of this approach.[3]

ERAP1 Inhibition: Preclinical data for ERAP1 inhibitors like GRWD5769 demonstrate robust anti-tumor activity in various cancer models.[8][9] Inhibition of ERAP1 leads to the generation of novel neoantigens, diversification of the T-cell repertoire, and increased T-cell infiltration into tumors.[8][9] This suggests that ERAP1 inhibition can overcome T-cell exhaustion, a key mechanism of resistance to existing immunotherapies.[8]

ERAP2 Inhibition: While the clinical development of ERAP2 inhibitors is at an earlier stage, the rationale for their use is compelling.[3] Genetic studies have shown that a loss-of-function variant in ERAP2 is associated with a significant survival advantage in several cancer types, suggesting that inhibiting ERAP2 could be beneficial.[3][4] Importantly, the changes in the immunopeptidome induced by ERAP2 inhibition are distinct from those caused by ERAP1 inhibition, offering a complementary therapeutic strategy.[3][4] The development of potent and selective small molecule inhibitors for ERAP2 is an active area of research.[7][15]

Challenges and Opportunities: A key challenge in the field is the development of highly selective inhibitors to minimize off-target effects.[1] Furthermore, since ERAP2 has no rodent orthologue, preclinical evaluation of ERAP2 inhibitors requires the use of humanized mouse models.[16]

The combination of ERAP inhibitors with other immunotherapies, such as immune checkpoint inhibitors, holds significant promise.[14] By increasing the visibility of tumors to the immune system, ERAP inhibitors could synergize with therapies that unleash the full potential of the anti-tumor immune response. Further research into the specific neoantigens generated by ERAP1 and ERAP2 inhibition in different cancer types will be crucial for designing personalized and effective combination therapies.

References

Cross-Validation of ERAP1 Inhibitor Efficacy Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Endoplasmic reticulum aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen presentation pathway, making it a compelling target for novel cancer immunotherapies. Inhibition of ERAP1 can modulate the repertoire of peptides presented by major histocompatibility complex (MHC) class I molecules on cancer cells, potentially enhancing their recognition and destruction by the immune system. This guide provides a comparative analysis of the performance of a representative ERAP1 inhibitor, analogous to ERAP1-IN-2, across different cell lines, supported by experimental data and detailed protocols. While specific data for a compound named "this compound" is not publicly available, this guide utilizes data from well-characterized ERAP1 inhibitors to demonstrate the principles of cross-validation.

Comparative Efficacy of ERAP1 Inhibition

The inhibitory activity of ERAP1 antagonists is assessed across various cell lines to determine their potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key metric for this evaluation. Below is a summary of the inhibitory activities of a representative ERAP1 inhibitor in different cancer cell lines.

Cell LineCancer TypeERAP1 InhibitorIC50 (µM)
HeLaCervical CancerCompound 210
CT26Colon CarcinomaPhosphinic Pseudotripeptide~5
Melanoma Cell LinesMelanomaVarious InhibitorsVariable

Note: The IC50 values can vary depending on the specific inhibitor and the assay conditions. The data presented here is a synthesis from multiple studies on ERAP1 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are protocols for key experiments used to assess the efficacy of ERAP1 inhibitors.

Cellular ERAP1 Inhibition Assay

This assay measures the ability of a compound to inhibit ERAP1 activity within a cellular context.

Principle: HeLa cells expressing the MHC-I protein H-2 Kb are infected with a recombinant vaccinia virus.[1] This virus directs the expression and transport of an N-terminally extended ovalbumin-derived peptide (ss-LEQLE-SIINFEKL) to the endoplasmic reticulum.[1] ERAP1 is required to trim this extended peptide to the optimal length (SIINFEKL) for binding to the H-2 Kb molecule. The amount of the resulting SIINFEKL/H-2 Kb complex on the cell surface is then quantified using a specific monoclonal antibody (25D1.16), providing a measure of ERAP1 activity.[1]

Procedure:

  • Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

  • Infect the cells with the recombinant vaccinia virus expressing the extended peptide.

  • Treat the infected cells with varying concentrations of the ERAP1 inhibitor.

  • Incubate the cells to allow for peptide processing and presentation.

  • Stain the cells with the 25D1.16 monoclonal antibody, which specifically recognizes the SIINFEKL/H-2 Kb complex.

  • Analyze the cells by flow cytometry to quantify the mean fluorescence intensity, which is proportional to the amount of presented peptide.

  • Calculate the IC50 value by fitting the dose-response data to a suitable model.

Immunopeptidomics

This technique is used to analyze the repertoire of peptides presented by MHC class I molecules on the cell surface.

Principle: Cancer cell lines are treated with an ERAP1 inhibitor, which alters the pool of peptides trimmed by ERAP1. MHC class I molecules are then isolated from the cell lysate, and the bound peptides are eluted and identified by mass spectrometry. This allows for a comprehensive analysis of how ERAP1 inhibition modulates the cancer-related antigen repertoire.[2]

Procedure:

  • Culture human and mouse cancer cell lines to a sufficient number.

  • Treat the cells with the ERAP1 inhibitor or a vehicle control for a specified period.

  • Harvest the cells and lyse them to release cellular proteins.

  • Perform immunoaffinity purification of MHC class I molecules using specific antibodies.

  • Elute the bound peptides from the MHC class I molecules.

  • Analyze the eluted peptides by liquid chromatography-mass spectrometry (LC-MS/MS).

  • Identify the peptide sequences and quantify their abundance to compare the immunopeptidomes of treated and untreated cells.

Visualizing the Workflow and Pathway

To better understand the experimental process and the underlying biological pathway, the following diagrams are provided.

G cluster_workflow Experimental Workflow cell_culture Cell Line Culture (e.g., HeLa, CT26) inhibitor_treatment ERAP1 Inhibitor Treatment cell_culture->inhibitor_treatment cellular_assay Cellular ERAP1 Inhibition Assay inhibitor_treatment->cellular_assay immunopeptidomics Immunopeptidomics (LC-MS/MS) inhibitor_treatment->immunopeptidomics data_analysis Data Analysis (IC50, Peptidome Changes) cellular_assay->data_analysis immunopeptidomics->data_analysis validation Cross-Validation in Different Cell Lines data_analysis->validation

Caption: Experimental workflow for cross-validating ERAP1 inhibitors.

G cluster_pathway ERAP1 Signaling Pathway in Antigen Presentation cluster_er proteasome Proteasome precursor_peptides N-terminally Extended Precursor Peptides proteasome->precursor_peptides tap TAP Transporter precursor_peptides->tap Transport into ER erap1 ERAP1 er Endoplasmic Reticulum (ER) trimmed_peptides Optimally Trimmed Peptides (8-10 aa) erap1->trimmed_peptides Trimming peptide_loading Peptide Loading Complex trimmed_peptides->peptide_loading mhc1 MHC Class I mhc1->peptide_loading cell_surface Cell Surface Presentation peptide_loading->cell_surface Transport to Cell Surface t_cell CD8+ T-cell Recognition cell_surface->t_cell inhibitor ERAP1 Inhibitor inhibitor->erap1 Inhibition

References

A Comparative Analysis of ERAP1 Inhibition in Oncology: Unveiling a New Class of Immuno-therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While specific data on a compound designated "ERAP1-IN-2" is not publicly available, the broader field of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) inhibition presents a promising new frontier in cancer immunotherapy. This guide provides a comparative overview of the mechanism, preclinical, and emerging clinical data for ERAP1 inhibitors, with a focus on the first-in-class molecule, GRWD5769, to illustrate the therapeutic potential of this class of drugs across different cancer types.

The Rationale for ERAP1 Inhibition in Cancer

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) plays a critical role in the final trimming of antigenic peptides before they are loaded onto Major Histocompatibility Complex (MHC) class I molecules for presentation to CD8+ T cells.[1][2] In some cancer cells, ERAP1 is overactive, leading to the destruction of tumor-specific neoantigens. This "over-trimming" effectively renders cancer cells invisible to the immune system.[3] Inhibition of ERAP1 can alter the landscape of peptides presented on the tumor cell surface (the immunopeptidome), leading to the presentation of novel neoantigens and triggering a de novo anti-tumor T cell response.[1][4] This approach offers a potential strategy to overcome immune evasion, a common mechanism of resistance to existing immunotherapies like checkpoint inhibitors.[4][5]

Comparative Preclinical and Clinical Landscape of ERAP1 Inhibitors

The development of ERAP1 inhibitors is an active area of research. While data on many specific compounds remains proprietary, the preclinical and early clinical findings for the frontrunner, GRWD5769, provide valuable insights into the potential of this therapeutic strategy.

Summary of Preclinical and Clinical Findings for GRWD5769
FeatureDescriptionSupporting Data
Mechanism of Action Modulates the cancer-related antigen repertoire by inhibiting ERAP1, leading to the presentation of novel or upregulated neoantigens.[1][4]Immunopeptidomics studies on diverse cancer cell lines show significant alterations in the presented peptide repertoire following treatment.[1]
Immune Response Drives a differentiated T cell response, characterized by T cell receptor (TCR) repertoire diversification and increased T cell infiltration into tumors.[1][5]In syngeneic mouse models, ERAP1 inhibition led to an upregulation of prognostic immune gene markers and increased infiltration of T cells into the tumor microenvironment.[1]
In Vivo Efficacy Demonstrates tumor growth inhibition, particularly in combination with checkpoint inhibitors (e.g., anti-PD-1).[5]Studies in multiple syngeneic mouse models showed that the combination of an ERAP1 inhibitor with an anti-PD-1 antibody resulted in significant tumor growth inhibition and improved overall survival compared to vehicle.[5]
Clinical Development GRWD5769 is currently in Phase 1 clinical trials (EMITT-1) for patients with advanced solid tumors, both as a monotherapy and in combination with a PD-1 inhibitor.[6]The trial has shown that GRWD5769 is well-tolerated at doses up to 100 mg BID, with dose-dependent target engagement and significant shifts in the immunopeptidome of patients' tumors.[6]
Biomarkers Changes in the immunopeptidome serve as a proof-of-mechanism biomarker. Tumor immunohistochemistry, TCR repertoire analysis, and RNA sequencing are being explored as potential proof-of-principle biomarkers.[1]Clinical trial data has confirmed pharmacological manipulation of the human immunopeptidome in cancer patients.[6]

Key Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of ERAP1 inhibitors.

Immunopeptidomics Analysis

Objective: To identify and quantify the repertoire of peptides presented by MHC class I molecules on the surface of cancer cells following treatment with an ERAP1 inhibitor.

Methodology:

  • Cell Culture and Treatment: Cancer cell lines of interest are cultured and treated with the ERAP1 inhibitor at various concentrations and time points. Control cells are treated with a vehicle.

  • MHC-Peptide Complex Isolation: Cells are lysed, and MHC class I-peptide complexes are immunoprecipitated from the cell lysate using specific antibodies (e.g., W6/32).

  • Peptide Elution: The bound peptides are eluted from the MHC molecules, typically using a mild acid treatment.

  • Peptide Identification and Quantification: The eluted peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). The resulting data is searched against a protein sequence database to identify the peptides. Label-free or label-based quantification methods are used to compare the abundance of peptides between treated and control samples.

In Vivo Syngeneic Mouse Model Studies

Objective: To evaluate the anti-tumor efficacy of ERAP1 inhibitors alone and in combination with other immunotherapies in an immunocompetent animal model.

Methodology:

  • Tumor Implantation: Syngeneic tumor cells (e.g., CT26 colon carcinoma) are implanted subcutaneously into immunocompetent mice.

  • Treatment Administration: Once tumors are established, mice are randomized into treatment groups (e.g., vehicle, ERAP1 inhibitor, anti-PD-1 antibody, combination). The ERAP1 inhibitor is typically administered orally.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Survival Analysis: Mice are monitored for survival, and Kaplan-Meier survival curves are generated.

  • Immunophenotyping: At the end of the study, tumors and spleens may be harvested for analysis of immune cell infiltration (e.g., by flow cytometry or immunohistochemistry) and T cell receptor sequencing.

T Cell Receptor (TCR) Repertoire Sequencing

Objective: To assess the diversity of the T cell response following treatment with an ERAP1 inhibitor.

Methodology:

  • Sample Collection: Tumor tissue or peripheral blood is collected from treated and control animals or patients.

  • DNA/RNA Extraction: DNA or RNA is extracted from the samples.

  • TCR Sequencing: The complementarity-determining region 3 (CDR3) of the T cell receptor genes is amplified and sequenced using next-generation sequencing platforms.

  • Data Analysis: The sequencing data is analyzed to determine the frequency and diversity of different TCR clonotypes. An increase in TCR diversity in the tumor microenvironment is indicative of a broader anti-tumor immune response.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key concepts and processes involved in ERAP1 inhibition.

ERAP1_Signaling_Pathway cluster_Antigen_Presentation Antigen Presentation Pathway cluster_ER cluster_Inhibition Effect of ERAP1 Inhibitor Proteasome Proteasome Peptide_Fragments Peptide_Fragments Proteasome->Peptide_Fragments Degradation TAP TAP Peptide_Fragments->TAP Transport ERAP1 ERAP1 TAP->ERAP1 ER Endoplasmic Reticulum Trimmed_Peptide Trimmed_Peptide ERAP1->Trimmed_Peptide Trimming MHC_I MHC_I MHC_I_Peptide_Complex MHC_I_Peptide_Complex MHC_I->MHC_I_Peptide_Complex Loading Trimmed_Peptide->MHC_I Cell_Surface Cell_Surface MHC_I_Peptide_Complex->Cell_Surface Transport T_Cell T_Cell Cell_Surface->T_Cell Presentation & Recognition ERAP1_Inhibitor ERAP1_Inhibitor ERAP1_Inhibited ERAP1 ERAP1_Inhibitor->ERAP1_Inhibited Inhibits Altered_Peptidome Altered_Peptidome ERAP1_Inhibited->Altered_Peptidome Leads to Enhanced_Immune_Response Enhanced_Immune_Response Altered_Peptidome->Enhanced_Immune_Response Promotes

Caption: ERAP1's role in antigen presentation and the effect of its inhibition.

Experimental_Workflow cluster_In_Vitro In Vitro Analysis cluster_In_Vivo In Vivo Analysis Cancer_Cell_Lines Cancer_Cell_Lines Treatment ERAP1 Inhibitor Treatment Cancer_Cell_Lines->Treatment Immunopeptidomics Immunopeptidomics Treatment->Immunopeptidomics Analysis of Presented Peptides T_Cell_Co-culture T_Cell_Co-culture Treatment->T_Cell_Co-culture Assessment of T Cell Activation Syngeneic_Mouse_Model Syngeneic_Mouse_Model Tumor_Implantation Tumor_Implantation Syngeneic_Mouse_Model->Tumor_Implantation Inhibitor_Treatment ERAP1 Inhibitor +/- Checkpoint Inhibitor Tumor_Implantation->Inhibitor_Treatment Efficacy_Assessment Tumor Growth & Survival Inhibitor_Treatment->Efficacy_Assessment Immune_Analysis TCR Sequencing & Immunophenotyping Inhibitor_Treatment->Immune_Analysis

Caption: A typical preclinical workflow for evaluating ERAP1 inhibitors.

References

A Comparative Guide to Confirming ERAP1-IN-2-Induced Peptide Repertoire Changes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to confirm changes in the cellular immunopeptidome induced by ERAP1-IN-2, a small molecule inhibitor of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1). We present supporting experimental data, detailed protocols for key experiments, and a comparative analysis with alternative methods for modulating ERAP1 activity.

ERAP1 plays a critical role in the major histocompatibility complex (MHC) class I antigen presentation pathway. It trims N-terminally extended peptide precursors, translocated into the endoplasmic reticulum, to the optimal length of 8-9 amino acids required for stable binding to MHC class I molecules.[1][2] By generating or destroying epitopes through its trimming activity, ERAP1 significantly shapes the peptide repertoire presented on the cell surface to cytotoxic T lymphocytes.[1][3] Pharmacological inhibition of ERAP1 is a promising therapeutic strategy, particularly in immuno-oncology, as it can generate novel neoantigens and alter the tumor cell surface, making it more visible to the immune system.[4][5][6]

Comparative Analysis of ERAP1 Modulation Techniques

The effects of this compound can be benchmarked against other chemical and genetic methods. Each approach has distinct advantages and limitations in terms of specificity, reversibility, and application.

Method Principle Pros Cons Typical Application
This compound Small molecule competitive inhibitor of ERAP1's aminopeptidase activity.[7]- Reversible- Dose-dependent control- High temporal resolution- Potential for in vivo use- Potential off-target effects- Requires careful validation of specificityAcute inhibition studies, preclinical therapeutic modeling.
Other Small Molecule Inhibitors (e.g., GRWD5769) Inhibit ERAP1 activity through various mechanisms (competitive, allosteric).[4][7]- Provides comparative chemical probes- May offer different selectivity profiles (e.g., vs. ERAP2)- Varying potency and selectivity- May have different off-target profilesOrthogonal pharmacological validation, lead optimization.
Genetic Knockdown (shRNA/siRNA) Post-transcriptional silencing of ERAP1 mRNA, reducing protein expression.[2]- High specificity to the target gene- Stable or transient reduction in protein levels- Incomplete knockdown can lead to residual activity- Potential for off-target gene silencingLong-term loss-of-function studies, target validation.
Genetic Knockout (CRISPR/Cas9) Complete ablation of the ERAP1 gene, resulting in no protein expression.[3]- Complete and permanent loss of function- Eliminates ambiguity of residual protein activity- Irreversible- Potential for off-target genetic modifications- May induce compensatory mechanismsFoundational research on ERAP1 function, creating stable cell lines for screening.
Quantitative Data Summary

Inhibition of ERAP1 is expected to produce distinct, quantifiable changes in the immunopeptidome.

Table 2: Predicted Immunopeptidome Changes Following ERAP1 Inhibition

Parameter Control (DMSO) This compound Treatment Rationale for Change
Median Peptide Length 9 amino acids> 9 amino acidsInhibition of N-terminal trimming prevents the processing of longer precursors down to the canonical 8-9mer length.[8][9]
Relative Abundance of 8-9mers HighDecreasedReduced generation of optimal-length peptides from longer precursors.
Relative Abundance of >10mers LowIncreasedAccumulation of untrimmed or partially trimmed peptide precursors presented by MHC-I.[8]
Novel Peptide Sequences BaselineIncreasedPresentation of "unedited" peptides that are normally destroyed by ERAP1's over-trimming activity.[3][8]
Known ERAP1-dependent epitopes PresentAbsent or ReducedSpecific epitopes that require ERAP1 trimming for their creation will not be generated.[3]
Known ERAP1-destroyed epitopes AbsentPresentEpitopes that are normally trimmed to a length too short for MHC binding may be preserved and presented.[3]

Table 3: Comparative Potency of Selected ERAP Aminopeptidase Inhibitors

Inhibitor Target(s) IC50 (nM) Selectivity Profile
Compound 6 (Analogue) ERAP148~7-fold selective for ERAP1 over ERAP2 (IC50 = 345 nM).[5][10]
DG046 ERAP1, ERAP2, IRAPERAP1: 43ERAP2: 37IRAP: 2Potent pan-inhibitor of ERAP family aminopeptidases.[5]
GRWD5769 ERAP1Not specified (pIC50 > 8)Highly selective (>100-fold) for ERAP1 over other M1 aminopeptidases.[6]
Compound 9 (Tryptophan-based) ERAP12000~10-fold selective for ERAP1 over ERAP2 (IC50 = 25,000 nM).[5]

Visualized Pathways and Workflows

Mechanism of ERAP1 in Antigen Presentation

The following diagram illustrates the role of ERAP1 in the MHC class I antigen processing pathway and the point of intervention for an inhibitor like this compound.

ERAP1_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) Prot Cellular Proteins Proteasome Proteasome Prot->Proteasome Precursors_cytosol N-terminally Extended Peptide Precursors Proteasome->Precursors_cytosol TAP TAP Transporter Precursors_cytosol->TAP Transport Precursors_er Peptide Precursors (in ER) TAP->Precursors_er ERAP1 ERAP1 Enzyme Precursors_er->ERAP1 Trimming OptimalPeptide Optimal Peptides (8-9mers) ERAP1->OptimalPeptide Generates DestroyedPeptide Destroyed Peptides (<8mers) ERAP1->DestroyedPeptide Destroys (Over-trimming) MHC1 MHC Class I pMHC1 Peptide-MHC-I Complex MHC1->pMHC1 PLC Peptide-Loading Complex OptimalPeptide->MHC1 Loading (via PLC) CellSurface Cell Surface Presentation pMHC1->CellSurface Transport to Cell Surface Inhibitor This compound Inhibitor->ERAP1 Inhibits

Caption: ERAP1's role in the antigen presentation pathway and the action of this compound.

Experimental Workflow for Immunopeptidome Analysis

Confirming peptide repertoire changes requires a systematic workflow, typically centered around mass spectrometry-based immunopeptidomics.

Immunopeptidome_Workflow cluster_sample_prep 1. Sample Preparation cluster_ms 2. Mass Spectrometry cluster_data 3. Data Analysis A1 Culture Cells (+/- this compound) A2 Cell Lysis A1->A2 A3 Immunoprecipitation (e.g., W6/32 antibody) A2->A3 A4 Elution of Peptides from MHC-I A3->A4 B1 Liquid Chromatography (LC Separation) A4->B1 B2 Tandem Mass Spectrometry (MS/MS Analysis) B1->B2 C1 Database Search & Peptide Identification B2->C1 C2 Quantification & Label-Free Comparison C1->C2 C3 Analysis of Peptide Properties (Length, Motifs) C2->C3 C4 Identification of Novel Peptides C2->C4 Result Confirmed Peptide Repertoire Changes C3->Result C4->Result

Caption: Workflow for confirming peptide repertoire changes via immunopeptidomics.

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Cell Line Selection : Choose a human or murine cell line with known HLA/MHC-I alleles and confirmed ERAP1 expression. IFN-γ treatment can be used to upregulate components of the antigen presentation machinery, including ERAP1.[2][11]

  • Culture Conditions : Culture cells to ~70-80% confluency in appropriate media. For suspension cells, maintain a density of 0.5-1.0 x 10^6 cells/mL.

  • Inhibitor Preparation : Prepare a stock solution of this compound in DMSO. Further dilute in culture media to achieve the desired final concentrations (e.g., a dose-response range from 10 nM to 10 µM). Include a DMSO-only vehicle control.

  • Treatment : Replace the culture medium with the inhibitor-containing or vehicle control medium. Incubate for a duration sufficient to allow for protein turnover and presentation of a new peptide repertoire (typically 24-72 hours).

  • Cell Harvest : Harvest a substantial number of cells (typically >1x10^8) for each condition to ensure sufficient peptide yield for mass spectrometry. Wash cells with cold PBS before lysis or storage at -80°C.

Protocol 2: Immunopeptidome Profiling by LC-MS/MS

This protocol provides a general framework for the isolation and analysis of MHC class I-associated peptides.[12]

  • Cell Lysis : Lyse the cell pellet in a mild lysis buffer (e.g., containing 0.5% IGEPAL CA-630, 50 mM Tris-HCl pH 8.0, 150 mM NaCl, and protease inhibitors) on ice to preserve the integrity of the peptide-MHC complexes.

  • Immunoaffinity Purification :

    • Pre-clear the cell lysate by centrifugation to remove insoluble debris.

    • Use an antibody specific for folded MHC class I complexes (e.g., W6/32) covalently coupled to protein A/G beads.

    • Incubate the cleared lysate with the antibody-bead conjugate overnight at 4°C with gentle rotation.

  • Washing : Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins and contaminants.

  • Peptide Elution : Elute the bound peptides from the MHC class I molecules by acid treatment (e.g., 10% acetic acid). The heavy and light chains of the MHC complex will remain bound to the beads.

  • Peptide Cleanup : Separate the eluted peptides from any co-eluting larger molecules using a size-exclusion filter or solid-phase extraction (e.g., C18 Sep-Pak cartridge).

  • LC-MS/MS Analysis :

    • Resuspend the cleaned peptide sample in a buffer suitable for mass spectrometry.

    • Analyze the sample using a high-resolution mass spectrometer (e.g., an Orbitrap instrument) coupled to a nano-liquid chromatography system.

    • Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to acquire fragmentation spectra for peptide identification.[13][14]

  • Data Analysis :

    • Search the raw MS/MS data against a protein sequence database (e.g., Swiss-Prot) using a search engine like MaxQuant or Spectronaut.

    • Configure the search parameters to allow for no enzymatic cleavage and include variable modifications.

    • Perform label-free quantification to compare peptide abundance between the this compound treated and control samples.

    • Analyze the identified peptide lists for length distribution, binding motifs, and the presence of novel sequences in the inhibitor-treated samples.

References

In Vivo Showdown: A Head-to-Head Comparison of ERAP1 Inhibitors in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the rapidly evolving landscape of cancer immunotherapy, Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) has emerged as a compelling target. By inhibiting ERAP1, researchers aim to alter the landscape of peptides presented on cancer cells, thereby generating novel neoantigens and unleashing a potent anti-tumor immune response. This guide provides a head-to-head comparison of the in vivo performance of key ERAP1 inhibitors based on publicly available preclinical data, offering researchers, scientists, and drug development professionals a comprehensive overview of the current state of the field.

While direct comparative studies are not yet available, this guide synthesizes data from various preclinical investigations to offer an objective look at the efficacy and characteristics of prominent ERAP1 inhibitors. The focus of this comparison is on GRWD5769, a clinical-stage inhibitor from Grey Wolf Therapeutics, and a preclinical candidate from GSK, alongside the non-selective tool compound, leucinethiol.

Quantitative Data Summary

The following table summarizes the available in vivo and in vitro data for the ERAP1 inhibitors discussed in this guide. It is important to note the absence of direct head-to-head preclinical studies necessitates a cross-study comparison, and results should be interpreted with this in mind.

ParameterGRWD5769 (Grey Wolf Therapeutics)GSK Compound [I]Leucinethiol
In Vivo Tumor Model Syngeneic mouse models (e.g., CT26 colon carcinoma)[1]Not reportedSyngeneic mouse models (e.g., CT26 colon carcinoma)[2]
In Vivo Efficacy (Monotherapy) Tumor growth inhibition (quantitative data not specified in provided abstracts)[1][3]Not reportedAbrogated tumor growth and prolonged survival[2]
In Vivo Efficacy (Combination Therapy) Significant tumor growth inhibition in combination with anti-PD-1[1][3][4]Not reportedNot reported
Mechanism of Action Selective ERAP1 inhibition, modulation of the immunopeptidome, increased T-cell infiltration, and TCR diversification[1][3]Selective ERAP1 inhibitionNon-selective aminopeptidase inhibitor[2]
Pharmacokinetics (Rodent) Predictable pharmacokinetics following oral administration (details not specified)[5][6]Oral Cmax (rat): 67.1 ng/mL; IV t1/2 (rat): 3.6 h[7]Not reported
Safety Well-tolerated in preclinical studies[5]Good pharmacokinetic profile[7]Potential for off-target effects due to non-selective nature[2]
Clinical Development Stage Phase 1/2 clinical trials[6][8]Preclinical[7]Preclinical tool compound

Signaling Pathways and Experimental Workflows

To visually conceptualize the mechanism of ERAP1 inhibition and the experimental approaches used for in vivo evaluation, the following diagrams are provided.

ERAP1_Inhibition_Pathway Mechanism of ERAP1 Inhibition in Antigen Presentation cluster_ER Endoplasmic Reticulum cluster_CellSurface Cell Surface Peptide Precursors Peptide Precursors ERAP1 ERAP1 Peptide Precursors->ERAP1 Trimming Antigenic Peptides Antigenic Peptides ERAP1->Antigenic Peptides Generation MHC Class I MHC Class I MHC-Peptide Complex MHC-Peptide Complex MHC Class I->MHC-Peptide Complex Presentation Antigenic Peptides->MHC Class I Loading ERAP1_Inhibitor ERAP1 Inhibitor ERAP1_Inhibitor->ERAP1 Inhibition T-Cell T-Cell MHC-Peptide Complex->T-Cell Recognition Anti-Tumor Response Anti-Tumor Response T-Cell->Anti-Tumor Response

Caption: Mechanism of ERAP1 Inhibition in Antigen Presentation.

InVivo_Experimental_Workflow General In Vivo Experimental Workflow for ERAP1 Inhibitors cluster_Endpoints Endpoint Analyses Tumor Cell Implantation Tumor Cell Implantation Tumor Growth Tumor Growth Tumor Cell Implantation->Tumor Growth Treatment Initiation Treatment Initiation Tumor Growth->Treatment Initiation Inhibitor Administration ERAP1 Inhibitor (mono or combo) Treatment Initiation->Inhibitor Administration Tumor Measurement Tumor Measurement Inhibitor Administration->Tumor Measurement Repeated Endpoint Analysis Endpoint Analysis Tumor Measurement->Endpoint Analysis Tumor Growth Inhibition Tumor Growth Inhibition Endpoint Analysis->Tumor Growth Inhibition Immunophenotyping Immunophenotyping Endpoint Analysis->Immunophenotyping TCR Sequencing TCR Sequencing Endpoint Analysis->TCR Sequencing Pharmacokinetics Pharmacokinetics Endpoint Analysis->Pharmacokinetics

Caption: General In Vivo Experimental Workflow for ERAP1 Inhibitors.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of in vivo studies. Below are generalized methodologies based on the available literature for the evaluation of ERAP1 inhibitors in syngeneic mouse models.

Syngeneic Tumor Model Studies
  • Cell Lines and Culture: The CT26 murine colon carcinoma cell line is frequently used.[9][10][11][12][13] These cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Animal Models: BALB/c mice are typically used as the syngeneic host for CT26 cells.[9][10] Animals are housed in specific pathogen-free conditions.

  • Tumor Implantation: A suspension of CT26 cells (e.g., 1 x 10^6 cells) in phosphate-buffered saline (PBS) is injected subcutaneously into the flank of the mice.[14]

  • Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups. ERAP1 inhibitors are administered orally or via other appropriate routes, either as a monotherapy or in combination with other agents like anti-PD-1 antibodies.[1]

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (length x width²)/2.

  • Endpoint Analysis: At the end of the study, tumors and tissues of interest (e.g., spleens, lymph nodes) are harvested for various analyses:

    • Immunophenotyping: Tumors are dissociated into single-cell suspensions and stained with fluorescently labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8, FoxP3, NK1.1) for analysis by flow cytometry to determine the composition of the tumor immune infiltrate.

    • T-Cell Receptor (TCR) Sequencing: DNA is extracted from tumor-infiltrating lymphocytes (TILs) to perform TCR sequencing, which allows for the assessment of T-cell clonality and diversity.

    • Immunohistochemistry (IHC): Tumor sections are stained with antibodies to visualize the spatial distribution of immune cells within the tumor microenvironment.

Pharmacokinetic Studies
  • Animal Models: Rats are commonly used for pharmacokinetic profiling of novel small molecules.

  • Drug Administration: The ERAP1 inhibitor is administered intravenously (IV) and orally (PO) to different groups of animals.

  • Blood Sampling: Blood samples are collected at various time points post-dosing.

  • Bioanalysis: The concentration of the drug in plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2), are calculated using appropriate software.

Conclusion

The available preclinical in vivo data, particularly for GRWD5769, strongly support the therapeutic potential of ERAP1 inhibition in oncology. The ability of these inhibitors to modulate the tumor immunopeptidome and enhance the efficacy of checkpoint inhibitors is a promising strategy to overcome resistance to immunotherapy. However, the lack of direct head-to-head comparative studies and limited publicly available quantitative data for some compounds make a definitive cross-inhibitor comparison challenging. As more data from ongoing and future preclinical and clinical studies become available, a clearer picture of the relative strengths and weaknesses of different ERAP1 inhibitors will emerge, guiding the development of this exciting new class of cancer therapeutics.

References

Unlocking Synergistic Potential: ERAP1 Inhibition in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

The inhibition of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is emerging as a promising strategy to enhance the efficacy of existing cancer treatments, particularly immunotherapies. By modulating the landscape of antigens presented on tumor cells, ERAP1 inhibitors can render previously "cold" tumors "hot," making them more susceptible to immune-mediated destruction. This guide provides a comparative analysis of the synergistic effects of ERAP1 inhibition with other cancer therapies, supported by preclinical data and detailed experimental protocols for researchers in drug development.

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) plays a crucial role in the final trimming of peptides before they are loaded onto Major Histocompatibility Complex (MHC) class I molecules for presentation to CD8+ T cells.[1] In some cancers, ERAP1 can destroy tumor-specific antigens, effectively cloaking the cancer cells from the immune system.[1] Inhibiting ERAP1 alters this peptide trimming process, leading to the presentation of a novel set of tumor antigens, or neoantigens.[2] This increased diversity of the immunopeptidome can stimulate a de novo T-cell response against the tumor, providing a strong rationale for combining ERAP1 inhibitors with therapies that rely on T-cell-mediated killing, such as immune checkpoint inhibitors.[2][3][4]

Synergy with Immune Checkpoint Inhibitors

Preclinical studies have demonstrated a significant synergistic effect when ERAP1 inhibitors are combined with anti-PD-1 antibodies. In the CT26 syngeneic mouse tumor model, this combination led to significant tumor growth inhibition.[3][4] This enhanced anti-tumor activity is associated with an increased infiltration of T cells into the tumor microenvironment and a diversification of the T-cell receptor (TCR) repertoire.[2][4] Furthermore, the combination therapy resulted in an elevation of immune markers that are known to correlate with a positive response to anti-PD-1 treatment in patients.[2]

The first-in-class ERAP1 inhibitor, GRWD5769, is currently in a Phase 1/2 clinical trial (EMITT-1) both as a monotherapy and in combination with the PD-1 inhibitor cemiplimab in patients with advanced solid tumors.[5][6] Preliminary data from the monotherapy arm have shown that GRWD5769 is well-tolerated and achieves dose-dependent target engagement, providing clinical proof-of-mechanism by demonstrating the ability to modulate the human immunopeptidome.[7][8] Several patients in the trial have achieved stable disease, with some remaining on treatment for nearly a year.[7]

Case Study: Synergy of ERAP1 Silencing with HDAC Inhibition and Anti-PD-1 in Neuroblastoma

A compelling example of the synergistic potential of targeting ERAP1 comes from a preclinical study in a mouse model of neuroblastoma, a typically non-immunogenic tumor. In this study, genetic silencing of ERAP1 was combined with the histone deacetylase (HDAC) inhibitor entinostat and an anti-PD-1 antibody.

In Vivo Efficacy of ERAP1 Silencing Combined with Entinostat and Anti-PD-1
Treatment GroupMedian Survival (Days)Survival at Day 46 (%)Key Observation
Control< 460%All mice succumbed to tumor progression.
ERAP1 KO + EntinostatNot Reached60%Significant survival benefit compared to control.[4]
ERAP1 KO + Entinostat + Anti-PD-1Not ReachedIncreasedOvercame resistance to PD-1 immunotherapy and increased host survival.[1][9]
Impact on Tumor Microenvironment
Treatment GroupImmune Cell InfiltrationMHC Class I Expression
ERAP1 KO + EntinostatIncreased infiltration of CD4+ and CD8+ T cells.[10]Significantly increased on tumor cells.[4]
ERAP1 KO + Entinostat + Anti-PD-1Remodeled tumor-infiltrating T-cell compartment.[1][9]Maintained high expression.

These findings highlight a novel strategy whereby ERAP1 inhibition, in combination with an HDAC inhibitor, can reprogram the tumor microenvironment of an immunologically "cold" tumor, sensitizing it to checkpoint blockade and leading to a potent, durable anti-tumor response.[1][4]

Signaling Pathways and Experimental Workflows

ERAP1_Antigen_Presentation_Pathway

Synergy_Mechanism

Experimental_Workflow

Experimental Protocols

In Vivo Tumor Growth Inhibition Study

This protocol describes a typical in vivo study to assess the synergy between an ERAP1 inhibitor and another anti-cancer agent in a syngeneic mouse model.

Materials:

  • Syngeneic tumor cells (e.g., CT26 colorectal carcinoma)

  • 6-8 week old female BALB/c mice

  • ERAP1 inhibitor (e.g., ERAP1-IN-2)

  • Combination therapy (e.g., anti-mouse PD-1 antibody)

  • Vehicle control

  • Matrigel (optional)

  • Calipers

  • Sterile syringes and needles

Procedure:

  • Cell Culture: Culture CT26 cells in appropriate media until they reach the desired confluence for inoculation.

  • Tumor Inoculation: Harvest and resuspend CT26 cells in a 1:1 mixture of PBS and Matrigel. Subcutaneously inject 1 x 10^6 cells into the flank of each mouse.[11]

  • Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

  • Randomization: Randomize mice into four treatment groups (n=8-10 mice per group):

    • Group 1: Vehicle control

    • Group 2: ERAP1 inhibitor

    • Group 3: Anti-PD-1 antibody

    • Group 4: ERAP1 inhibitor + Anti-PD-1 antibody

  • Treatment Administration: Administer treatments according to the predetermined dosing schedule and route (e.g., oral gavage for the ERAP1 inhibitor, intraperitoneal injection for the antibody).

  • Data Collection: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2. Monitor animal body weight as a measure of toxicity.

  • Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines or at the end of the study period.

  • Analysis: Plot mean tumor volume ± SEM for each group over time. Perform statistical analysis (e.g., two-way ANOVA) to determine the significance of tumor growth inhibition between groups.

Immunopeptidomics Analysis by Mass Spectrometry

This protocol outlines the steps for isolating and identifying MHC class I-associated peptides from tumor tissue to assess changes in the immunopeptidome following treatment.

Materials:

  • Tumor tissue from in vivo study

  • Lysis buffer (e.g., containing 0.5% IGEPAL CA-630, 150 mM NaCl, 50 mM Tris-HCl pH 8.0, and protease inhibitors)

  • Immunoaffinity column with pan-MHC class I antibody (e.g., W6/32)

  • Acid for peptide elution (e.g., 0.1% trifluoroacetic acid - TFA)

  • C18 spin columns for desalting

  • LC-MS/MS system

Procedure:

  • Tissue Lysis: Homogenize snap-frozen tumor tissue and lyse the cells in lysis buffer on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) to pellet cellular debris.

  • Immunoaffinity Purification: Pass the cleared lysate over the W6/32 antibody-coupled affinity column to capture MHC class I-peptide complexes.

  • Washing: Wash the column extensively with buffers of decreasing salt concentration to remove non-specifically bound proteins.

  • Peptide Elution: Elute the MHC class I-peptide complexes from the column using an acidic solution (e.g., 10% acetic acid).

  • Peptide Separation: Separate the peptides from the MHC heavy and light chains by passing the eluate through a molecular weight cut-off filter or by acid precipitation.

  • Desalting: Clean up and concentrate the eluted peptides using a C18 spin column.

  • LC-MS/MS Analysis: Analyze the purified peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the resulting spectra against a protein sequence database to identify the peptide sequences. Compare the peptide repertoires between different treatment groups to identify treatment-induced changes.

T-Cell Infiltration Analysis by Flow Cytometry

This protocol details the procedure for quantifying the infiltration of T-cell populations into the tumor microenvironment.

Materials:

  • Fresh tumor tissue

  • Tumor dissociation kit (e.g., containing collagenase and DNase)

  • 70 µm cell strainers

  • Red blood cell lysis buffer

  • FACS buffer (PBS with 2% FBS)

  • Fc block (anti-CD16/32)

  • Fluorochrome-conjugated antibodies against T-cell markers (e.g., CD45, CD3, CD4, CD8)

  • Viability dye

  • Flow cytometer

Procedure:

  • Tumor Dissociation: Mince the fresh tumor tissue and digest it into a single-cell suspension using a tumor dissociation kit according to the manufacturer's instructions.

  • Filtration: Pass the cell suspension through a 70 µm cell strainer to remove any remaining clumps.

  • Red Blood Cell Lysis: If necessary, lyse red blood cells using a lysis buffer.

  • Cell Counting: Count the viable cells using a hemocytometer or an automated cell counter.

  • Fc Block: Resuspend the cells in FACS buffer and add Fc block to prevent non-specific antibody binding.

  • Staining: Add the cocktail of fluorochrome-conjugated antibodies and a viability dye to the cells and incubate on ice, protected from light.

  • Washing: Wash the cells with FACS buffer to remove unbound antibodies.

  • Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

  • Analysis: Analyze the flow cytometry data using appropriate software to gate on live, single cells, and then identify and quantify the percentages of CD4+ and CD8+ T cells within the CD45+ immune cell population.

References

Validating the Effect of ERAP1-IN-2 on the T-cell Receptor Repertoire: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ERAP1-IN-2, a representative of the first-in-class Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) inhibitors, with other immunomodulatory approaches for shaping the T-cell receptor (TCR) repertoire. The information is compiled from publicly available preclinical and clinical data. While specific quantitative data for this compound is emerging, this guide leverages available information on Grey Wolf Therapeutics' lead ERAP1 inhibitor, GRWD5769, to provide a thorough comparative analysis.

Introduction to ERAP1 Inhibition and TCR Repertoire Modulation

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) plays a crucial role in the antigen presentation pathway by trimming peptides to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules. This process shapes the immunopeptidome, the collection of peptides presented on the cell surface to CD8+ T-cells. By inhibiting ERAP1, novel tumor-associated antigens can be generated and presented, leading to the activation of new T-cell clones and a diversification of the T-cell receptor (TCR) repertoire. This modulation of the TCR repertoire is a promising strategy in cancer immunotherapy to overcome immune evasion.

ERAP1 inhibitors, such as this compound, are being developed to intentionally alter the cancer cell surface's antigenic landscape, making tumors more visible to the immune system. This approach aims to drive a de novo T-cell response, potentially overcoming resistance to existing immunotherapies like checkpoint inhibitors.

Comparative Analysis of TCR Repertoire Modulation Strategies

The following table summarizes the effects of ERAP1 inhibition and other immunomodulatory strategies on the T-cell receptor repertoire. It is important to note that while qualitative descriptions for ERAP1 inhibitors are available from conference presentations and press releases, detailed quantitative data from peer-reviewed publications is still emerging.

Treatment ModalityMechanism of Action on TCR RepertoireKey Quantitative Effects on TCR RepertoireSupporting Experimental Data (Representative)
ERAP1 Inhibitor (e.g., this compound / GRWD5769) Alters the immunopeptidome by inhibiting the final trimming of peptides presented by MHC class I molecules. This leads to the presentation of a novel set of tumor antigens, which in turn stimulates and expands new T-cell clones.Qualitative: "Robust increases in TCR repertoire diversity" and "TCR diversification" have been reported. Quantitative: Specific metrics like changes in Shannon entropy or clonality indices are not yet publicly available in detail.Preclinical data in syngeneic mouse models show that ERAP1 inhibition, especially in combination with anti-PD-1, leads to TCR repertoire changes that correlate with tumor growth inhibition.[1][2] Early clinical trial data for GRWD5769 confirm modulation of the immunopeptidome.[3][4]
Checkpoint Inhibitors (e.g., anti-PD-1/PD-L1) Block inhibitory signals on T-cells, leading to the activation and expansion of pre-existing tumor-reactive T-cell clones that may have been suppressed in the tumor microenvironment.Increased clonality of the peripheral blood and tumor-infiltrating lymphocyte (TIL) TCR repertoire. Expansion of specific, pre-existing T-cell clones. Changes in diversity are variable, with some studies showing a decrease in diversity due to clonal expansion.Clinical studies in various cancers have shown that responders to anti-PD-1 therapy often exhibit higher baseline TCR clonality in the tumor and an increase in the frequency of expanded T-cell clones in the peripheral blood after treatment.
Adoptive Cell Therapy (e.g., CAR-T, TCR-T) Involves the ex vivo expansion of tumor-specific T-cells (either genetically modified or naturally occurring) and their re-infusion into the patient. This directly introduces a large population of T-cells with a known tumor-reactive TCR.The infused T-cell product typically has a very low diversity and high clonality, often consisting of one or a few engineered TCRs. Post-infusion, the peripheral blood TCR repertoire shows a significant increase in the frequency of the infused T-cell clones.Clinical trials of adoptive cell therapies demonstrate a dramatic and measurable increase in the frequency of the therapeutic T-cell clones in the patient's blood, which can be tracked over time and often correlates with clinical response.

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of immunomodulatory agents. Below are representative protocols for key experiments cited in the analysis of TCR repertoire.

Immunopeptidomics by Mass Spectrometry

This protocol outlines the general workflow for identifying the peptides presented by MHC class I molecules.

  • Cell Lysis and MHC-I Immunoprecipitation:

    • Harvest approximately 1x10^9 cells and lyse them in a buffer containing detergents (e.g., 0.5% IGEPAL CA-630, 50 mM Tris-HCl pH 8.0, 150 mM NaCl) and protease inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Pre-clear the lysate by incubating with a control antibody and protein A/G beads.

    • Incubate the pre-cleared lysate with an antibody specific for MHC class I molecules (e.g., W6/32) coupled to protein A/G beads overnight at 4°C.

  • Elution and Peptide Purification:

    • Wash the beads extensively with a series of wash buffers of decreasing salt concentration.

    • Elute the MHC-peptide complexes from the beads using an acidic solution (e.g., 10% acetic acid).

    • Separate the peptides from the MHC heavy and light chains by passing the eluate through a C18 solid-phase extraction column.

    • Wash the column and elute the peptides with an organic solvent (e.g., 80% acetonitrile, 0.1% trifluoroacetic acid).

  • Mass Spectrometry Analysis:

    • Analyze the purified peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the peptide sequences by searching the acquired fragmentation spectra against a protein sequence database using software such as MaxQuant or PEAKS.

T-Cell Receptor (TCR) Repertoire Sequencing

This protocol describes a common method for analyzing the diversity and composition of the TCR repertoire.

  • RNA Extraction and cDNA Synthesis:

    • Isolate total RNA from peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes (TILs) using a standard RNA extraction kit.

    • Synthesize cDNA from the RNA using a reverse transcriptase and primers specific for the constant region of the TCR alpha and beta chains.

  • TCR Amplification and Library Preparation:

    • Amplify the TCR cDNA using a multiplex PCR approach with forward primers specific for the variable (V) gene segments and a reverse primer for the constant (C) region. Alternatively, a 5' RACE (Rapid Amplification of cDNA Ends) method can be used to reduce amplification bias.

    • Add sequencing adapters and barcodes to the amplified TCR products during a second round of PCR.

    • Purify the PCR products to remove primer-dimers and other contaminants.

  • Next-Generation Sequencing and Data Analysis:

    • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

    • Process the raw sequencing data using specialized software (e.g., MiXCR, Immcantation, TRUST4) to identify the V, D, and J gene segments, and the complementarity-determining region 3 (CDR3) sequence for each TCR.

    • Analyze the TCR repertoire for metrics such as clonality, diversity (e.g., Shannon entropy, Simpson's index), V/J gene usage, and clonal overlap between samples.

Visualizations

Signaling Pathway of ERAP1 in Antigen Presentation

ERAP1_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Proteasome Proteasome Peptides Peptide Fragments Proteasome->Peptides Protein Intracellular Protein Protein->Proteasome Degradation TAP TAP Transporter Peptides->TAP Transport ERAP1 ERAP1 TAP->ERAP1 N-terminal trimming MHC_I MHC Class I ERAP1->MHC_I Peptide Loading Peptide_MHC Peptide-MHC Complex MHC_I->Peptide_MHC T_Cell CD8+ T-Cell Peptide_MHC->T_Cell Presentation ERAP1_Inhibitor This compound ERAP1_Inhibitor->ERAP1

Caption: ERAP1's role in the MHC class I antigen presentation pathway and the point of intervention for this compound.

Experimental Workflow for TCR Repertoire Analysis

TCR_Workflow cluster_sample_prep Sample Preparation cluster_sequencing Sequencing cluster_analysis Data Analysis Sample PBMC or TILs RNA_Extraction RNA Extraction Sample->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis TCR_Amp TCR Amplification (Multiplex PCR or 5' RACE) cDNA_Synthesis->TCR_Amp Lib_Prep Library Preparation (Adapter Ligation & Barcoding) TCR_Amp->Lib_Prep NGS Next-Generation Sequencing Lib_Prep->NGS Data_Processing Raw Data Processing (e.g., MiXCR, Immcantation) NGS->Data_Processing Repertoire_Analysis Repertoire Analysis (Clonality, Diversity, etc.) Data_Processing->Repertoire_Analysis

Caption: A streamlined workflow for analyzing the T-cell receptor repertoire from biological samples.

Logical Relationship of ERAP1 Inhibition to TCR Repertoire Diversification

ERAP1_TCR_Logic ERAP1_Inhibition ERAP1 Inhibition (e.g., this compound) Altered_Trimming Altered Peptide Trimming ERAP1_Inhibition->Altered_Trimming Novel_Peptidome Generation of Novel Immunopeptidome Altered_Trimming->Novel_Peptidome New_Antigens Presentation of New Tumor Antigens Novel_Peptidome->New_Antigens T_Cell_Activation Activation of New T-Cell Clones New_Antigens->T_Cell_Activation TCR_Diversification TCR Repertoire Diversification T_Cell_Activation->TCR_Diversification

Caption: The causal chain from ERAP1 inhibition to the diversification of the T-cell receptor repertoire.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for ERAP1-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific handling and disposal procedures for a compound designated "ERAP1-IN-2" are not publicly available. The following information is based on general laboratory safety protocols for handling and disposal of similar small molecule inhibitors used in research. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and comply with all local, state, and federal regulations. The data presented below is hypothetical and for illustrative purposes only.

This guide provides essential safety and logistical information for the proper disposal of the hypothetical research compound this compound, designed for researchers, scientists, and drug development professionals.

Quantitative Safety Data (Hypothetical)

For any laboratory chemical, a Safety Data Sheet (SDS) is the primary source of quantitative safety and handling information. As no specific SDS for this compound was found, the following table presents hypothetical data that would typically be included.

ParameterValue (Hypothetical)Notes
LD50 (Oral, Rat) > 2000 mg/kgAssumed to be of low acute toxicity.
Solubility DMSO: >50 mg/mLSoluble in common organic solvents used in laboratories.
Water: <0.1 mg/mLPoorly soluble in aqueous solutions.
Storage Temperature -20°CRecommended for long-term stability of the solid compound.
Handling Precautions Use in a chemical fume hoodAvoid inhalation of dust. Wear appropriate personal protective equipment.

Detailed Disposal Protocol

Proper disposal of chemical waste is critical to ensure laboratory safety and environmental protection. The following step-by-step protocol outlines the general procedure for the disposal of a research compound like this compound.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Chemical fume hood.

  • Labeled, sealable, and compatible chemical waste container.

  • Chemical spill kit.

Procedure:

  • Risk Assessment:

    • Before handling, review the (hypothetical) SDS and any available safety information.

    • Identify the hazards associated with the compound and the solvents used.

    • Ensure a chemical spill kit is readily accessible.

  • Personal Protective Equipment (PPE):

    • Don safety goggles, a lab coat, and chemical-resistant gloves.

  • Work Area Preparation:

    • Perform all handling and disposal procedures within a certified chemical fume hood to minimize inhalation exposure.

  • Waste Segregation:

    • Solid Waste:

      • Collect any unused or expired solid this compound powder in a designated, labeled solid chemical waste container.

      • Contaminated items such as weighing paper, pipette tips, and gloves should also be disposed of in the solid waste container.

    • Liquid Waste:

      • Solutions of this compound in organic solvents (e.g., DMSO) must be collected in a designated, labeled liquid chemical waste container for halogenated or non-halogenated organic waste, as appropriate.

      • Do not mix aqueous waste with organic solvent waste unless specifically permitted by your institution's EHS guidelines.

    • Aqueous Waste:

      • Due to its poor aqueous solubility, significant amounts of this compound are unlikely to be in aqueous waste. However, any aqueous solutions containing even small amounts of the compound should be treated as chemical waste and collected in a designated aqueous waste container. Do not pour down the drain.

  • Waste Container Management:

    • Ensure all waste containers are clearly labeled with the chemical name ("this compound waste"), the solvent(s), and the appropriate hazard warnings.

    • Keep waste containers securely sealed when not in use.

    • Store waste containers in a designated, secondary containment area away from incompatible materials.

  • Decontamination:

    • Wipe down the work surface in the chemical fume hood with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.

    • Dispose of the cleaning materials in the solid chemical waste container.

  • Final Disposal:

    • Arrange for the pickup of the chemical waste containers by your institution's EHS department according to their established schedule and procedures.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

ERAP1_IN_2_Disposal_Workflow start Start: Prepare for Disposal assess 1. Risk Assessment (Review SDS) start->assess ppe 2. Wear Appropriate PPE assess->ppe hood 3. Work in Chemical Fume Hood ppe->hood segregate 4. Segregate Waste hood->segregate solid_waste Solid Waste (Powder, Contaminated Items) segregate->solid_waste Solid liquid_waste Liquid Waste (Organic Solutions) segregate->liquid_waste Liquid (Organic) aqueous_waste Aqueous Waste (Contaminated Solutions) segregate->aqueous_waste Liquid (Aqueous) collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_aqueous Collect in Labeled Aqueous Waste Container aqueous_waste->collect_aqueous decontaminate 5. Decontaminate Work Area collect_solid->decontaminate collect_liquid->decontaminate collect_aqueous->decontaminate ehs_pickup 6. Arrange for EHS Pickup decontaminate->ehs_pickup end End: Disposal Complete ehs_pickup->end

This compound Disposal Workflow

Navigating the Unknown: A Safety Guide for Handling ERAP1-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for a Novel Chemical Inhibitor

For researchers, scientists, and drug development professionals working with novel compounds, establishing robust safety protocols is paramount. This guide provides essential safety and logistical information for handling ERAP1-IN-2, a compound for which specific safety data is not publicly available. In the absence of a formal Safety Data Sheet (SDS), this document outlines general best practices for handling chemical inhibitors, ensuring a culture of safety in the laboratory.

It is critically important to note that the following guidelines are based on general principles for handling potentially hazardous research chemicals. These recommendations are not a substitute for a compound-specific SDS. All laboratory personnel must exercise extreme caution and treat this compound as a substance with unknown toxicity and potential hazards.

Personal Protective Equipment (PPE): The First Line of Defense

A comprehensive approach to Personal Protective Equipment (PPE) is mandatory when handling this compound. The following table summarizes the recommended PPE, which should be considered the minimum requirement.[1][2][3][4]

Body PartRecommended PPESpecifications & Best Practices
Hands Chemical-resistant gloves (Nitrile)Double-gloving is recommended. Change gloves immediately if contaminated, torn, or after prolonged use. Do not wear gloves outside of the laboratory.[4]
Eyes Safety goggles with side shields or a face shieldStandard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1][4]
Body Laboratory coatA fully fastened lab coat made of a suitable material should be worn at all times in the laboratory. It should be removed before leaving the lab.[1]
Respiratory Use in a certified chemical fume hoodAll handling of solid or dissolved this compound that could generate dust or aerosols must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[5]
Feet Closed-toe shoesShoes must fully cover the feet. Sandals, perforated shoes, and cloth sneakers are not permitted in the laboratory.[4]

Operational Plan: A Step-by-Step Procedural Guide

A clear and concise operational plan is crucial for minimizing risk and ensuring consistent, safe handling of this compound.

1. Receiving and Unpacking:

  • Upon receipt, visually inspect the package for any signs of damage or leaks.

  • Wear appropriate PPE (lab coat, gloves, safety goggles) during unpacking.

  • Unpack the compound inside a chemical fume hood.

  • Verify that the container is properly labeled and sealed.

2. Storage:

  • Store this compound in a designated, well-ventilated, and secure area.

  • The storage container must be clearly labeled with the compound name, date received, and any known hazard information (in this case, "Toxicity Unknown").

  • Segregate from incompatible chemicals. As the incompatibilities are unknown, store it separately from strong acids, bases, and oxidizing agents.

3. Preparation of Solutions:

  • All weighing of the solid compound and preparation of solutions must be performed in a chemical fume hood.[5]

  • Use dedicated spatulas and glassware.

  • Ensure accurate and legible labeling of all solutions with the compound name, concentration, solvent, date of preparation, and your initials.

4. Handling and Use in Experiments:

  • Always wear the full complement of recommended PPE.

  • Conduct all experimental work involving this compound within a chemical fume hood.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not eat, drink, or apply cosmetics in the laboratory.[6]

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7]

5. Spill and Emergency Procedures:

  • In case of a spill, immediately alert others in the vicinity.

  • If the spill is small and you are trained to handle it, use a chemical spill kit appropriate for the solvent used. Absorb the spill with an inert material and place it in a sealed container for disposal.

  • For large spills, or if you are unsure how to proceed, evacuate the area and contact your institution's environmental health and safety (EHS) office.

  • In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • In case of eye contact, immediately flush the eyes with an eyewash station for at least 15 minutes and seek medical attention.

Disposal Plan: Responsible Waste Management

The disposal of this compound and any contaminated materials must be handled with care to protect both personnel and the environment.

  • Waste Segregation: All waste contaminated with this compound, including unused compound, solutions, contaminated gloves, pipette tips, and paper towels, must be collected in a designated hazardous waste container.

  • Waste Container Labeling: The hazardous waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound," the solvent (if any), and an indication that the toxicity is unknown.

  • Disposal Route: Follow your institution's specific procedures for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash.[8][9] Contact your EHS office for guidance on proper disposal procedures.

Visualizing the Workflow for Handling this compound

The following diagram illustrates the logical flow of operations for safely handling this compound, from receipt to disposal.

ERAP1_IN_2_Handling_Workflow cluster_receiving Receiving & Unpacking cluster_storage Storage cluster_preparation Preparation cluster_handling Handling & Use cluster_disposal Disposal Receive_Package Receive Package Inspect_Package Inspect for Damage Receive_Package->Inspect_Package Unpack_in_Hood Unpack in Fume Hood Inspect_Package->Unpack_in_Hood Verify_Label Verify Label & Seal Unpack_in_Hood->Verify_Label Store_Securely Store in Designated, Secure Area Verify_Label->Store_Securely Label_Container Label with Compound Name, Date, & 'Toxicity Unknown' Store_Securely->Label_Container Weigh_in_Hood Weigh Solid in Fume Hood Store_Securely->Weigh_in_Hood Segregate Segregate from Incompatible Chemicals Label_Container->Segregate Prepare_Solution_in_Hood Prepare Solutions in Fume Hood Weigh_in_Hood->Prepare_Solution_in_Hood Label_Solution Label Solution Clearly Prepare_Solution_in_Hood->Label_Solution Wear_PPE Wear Full PPE Label_Solution->Wear_PPE Work_in_Hood Conduct Experiments in Fume Hood Wear_PPE->Work_in_Hood Avoid_Contact Avoid Direct Contact Work_in_Hood->Avoid_Contact Collect_Waste Collect All Contaminated Waste Work_in_Hood->Collect_Waste Wash_Hands Wash Hands After Use Avoid_Contact->Wash_Hands Label_Waste Label Hazardous Waste Container Collect_Waste->Label_Waste Follow_EHS Follow Institutional EHS Procedures Label_Waste->Follow_EHS

Caption: Workflow for the safe handling of this compound.

References

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